molecular formula C6H12O6 B1681879 D-Tagatose (Standard) CAS No. 17598-81-1

D-Tagatose (Standard)

Cat. No.: B1681879
CAS No.: 17598-81-1
M. Wt: 180.16 g/mol
InChI Key: BJHIKXHVCXFQLS-PQLUHFTBSA-N
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Description

Keto-D-tagatose is the straight-chain keto form of D-tagatose. It is an enantiomer of a keto-L-tagatose.
(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one has been reported in Solanum lycopersicum and Pogostemon cablin with data available.
TAGATOSE is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.

Properties

IUPAC Name

(3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJHIKXHVCXFQLS-PQLUHFTBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H]([C@@H](C(=O)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

87-81-0, 17598-81-1
Record name D-Tagatose
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Record name Tagatose [NF]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tagatose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017598811
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tagatose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04936
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name TAGATOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T7A20Y888Y
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

133-135 °C
Record name Tagatose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04936
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

D-Tagatose: A Technical Guide to its Mechanism of Action in Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant attention for its potential as a low-calorie sweetener with notable effects on metabolic health.[1][2][3] With approximately 90% the sweetness of sucrose (B13894) but only a third of the calories, its utility extends beyond simple sugar substitution.[1][2][4] This technical guide provides an in-depth exploration of the multifaceted mechanism of action of D-Tagatose, focusing on its impact on carbohydrate and lipid metabolism, and its significant interaction with the gut microbiome. We consolidate quantitative data from key studies, detail experimental protocols, and provide visual representations of the core metabolic pathways influenced by D-Tagatose.

Introduction to D-Tagatose

D-Tagatose is a rare sugar found in small quantities in some dairy products.[5] Although structurally similar to fructose, its metabolic fate is markedly different. Only about 20-25% of ingested D-Tagatose is absorbed in the small intestine; the remainder travels to the large intestine where it is fermented by the gut microbiota.[3][6][7] This limited absorption is central to its low caloric value and its diverse physiological effects, which include modulation of postprandial glycemia, improvement of lipid profiles, and prebiotic activity.[6][8][9]

Mechanism of Action in Carbohydrate Metabolism

D-Tagatose exerts its influence on carbohydrate metabolism through several interconnected mechanisms, primarily centered in the liver and the small intestine.

Hepatic Metabolism and Glycogenolysis Inhibition

The portion of D-Tagatose that is absorbed is primarily metabolized in the liver in a manner analogous to fructose, but at a much slower rate.[6] It is phosphorylated by fructokinase to D-Tagatose-1-phosphate (T1P).[7][10] The accumulation of T1P has several downstream consequences:

  • Inhibition of Glycogen (B147801) Phosphorylase: T1P inhibits the activity of glycogen phosphorylase, the enzyme responsible for breaking down glycogen into glucose. This action reduces hepatic glucose output.[6][7]

  • Activation of Glucokinase: The intermediate T1P promotes the activity of glucokinase, leading to increased phosphorylation of glucose to glucose-6-phosphate.[6] This enhances glycogen synthase activity, thereby promoting the storage of glucose as glycogen.[6][7]

This dual action of inhibiting glycogen breakdown and promoting glycogen synthesis contributes significantly to the antihyperglycemic effect of D-Tagatose.[2][6]

Inhibition of Intestinal Disaccharidases

In the small intestine, D-Tagatose has been shown to inhibit the activity of enzymes like sucrase and maltase.[6][7] This enzymatic inhibition slows the digestion of dietary sucrose and starch, leading to a blunted postprandial glucose response.[1][7]

Gluconeogenesis

Studies in isolated rat liver cells have demonstrated that D-Tagatose can serve as a substrate for gluconeogenesis, the process of generating glucose from non-carbohydrate sources.[11] It is proposed that T1P is cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (B84403) and D-glyceraldehyde, which can then enter the gluconeogenic or glycolytic pathways.[7][11]

Mandatory Visualization: Hepatic Glucose Metabolism Pathway

D-Tagatose_Hepatic_Metabolism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte Glucose_blood Glucose Glucose Glucose Glucose_blood->Glucose GLUT2 Tagatose_blood D-Tagatose Tagatose D-Tagatose Tagatose_blood->Tagatose Transport G6P Glucose-6-Phosphate Glucose->G6P ATP -> ADP Glycogen Glycogen G6P->Glycogen Activation Glucokinase Glucokinase Glycogen->G6P Inhibition T1P D-Tagatose-1-Phosphate Tagatose->T1P Fructokinase ATP -> ADP T1P->Glucokinase Promotes GlycogenSynthase Glycogen Synthase T1P->GlycogenSynthase Activates GlycogenPhosphorylase Glycogen Phosphorylase T1P->GlycogenPhosphorylase Inhibits

Caption: D-Tagatose metabolism in the liver, leading to glycogen modulation.

Impact on the Gut Microbiome and SCFA Production

The majority of ingested D-Tagatose (~75-80%) is not absorbed and is fermented by colonic bacteria.[3][12][13] This selective fermentation classifies D-Tagatose as a prebiotic.

Modulation of Microbial Populations

Studies have shown that D-Tagatose consumption leads to shifts in the gut microbiota composition. Notably, it has been observed to increase the population of beneficial bacteria such as Lactobacillus and reduce coliform bacteria.[12][14]

Production of Short-Chain Fatty Acids (SCFAs)

Bacterial fermentation of D-Tagatose results in the production of short-chain fatty acids (SCFAs), particularly butyrate (B1204436), but also propionate (B1217596) and acetate.[12][13][15] Butyrate is the primary energy source for colonocytes and has numerous health benefits, including anti-inflammatory effects. The increased production of SCFAs also contributes to a lower pH in the colon.[15]

Stimulation of GLP-1 Secretion

The production of SCFAs in the distal gut is thought to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from colonic L-cells.[6][16] GLP-1 is an incretin (B1656795) hormone that enhances insulin (B600854) secretion, slows gastric emptying, and promotes satiety, further contributing to the glycemic control observed with D-Tagatose consumption.

Mandatory Visualization: Gut Microbiome Fermentation Pathway

D-Tagatose_Gut_Fermentation cluster_microbiota Gut Microbiota cluster_products Fermentation Products Ingestion D-Tagatose Ingestion SmallIntestine Small Intestine (~20% Absorbed) Ingestion->SmallIntestine LargeIntestine Large Intestine (Unabsorbed D-Tagatose) SmallIntestine->LargeIntestine ~80% Lactobacilli Lactobacilli LargeIntestine->Lactobacilli Promotes Growth Fermentation Fermentation LargeIntestine->Fermentation Lactobacilli->Fermentation Other Other Fermenting Bacteria Other->Fermentation Butyrate Butyrate Fermentation->Butyrate Propionate Propionate Fermentation->Propionate Acetate Acetate Fermentation->Acetate GLP1 GLP-1 Secretion (from L-cells) Butyrate->GLP1 Stimulates Propionate->GLP1 Stimulates Acetate->GLP1 Stimulates

Caption: Fermentation of unabsorbed D-Tagatose by gut microbiota.

Effects on Lipid Metabolism

D-Tagatose has demonstrated beneficial effects on lipid profiles, although the exact mechanisms are still being elucidated and some study results vary.[17][18]

  • Reduction in Triglycerides and Cholesterol: Some studies in animal models and humans have reported that D-Tagatose can reduce total cholesterol, VLDL, and LDL cholesterol when compared to sucrose.[6][17][19] The proposed mechanism involves reduced pyruvate (B1213749) generation from glycolysis, which in turn reduces the availability of acetyl-CoA, a precursor for cholesterol synthesis.[6]

  • Increase in HDL Cholesterol: Several clinical trials have observed an increase in HDL cholesterol levels with D-Tagatose supplementation.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from key clinical and preclinical studies on the metabolic effects of D-Tagatose.

Table 1: Effects of D-Tagatose on Glycemic Control

Parameter Study Population Dosage Duration Result Reference
HbA1c Type 2 Diabetes 15 g, 3x/day 10 months -1.1% reduction from baseline (U.S. PP cohort) [20]
HbA1c Type 2 Diabetes 15 g, 3x/day 2 months Significant reduction vs. placebo [2][6]
Fasting Glucose Type 2 Diabetes 7.5 g, 3x/day 6 months Significant reduction from baseline [8][9]

| Postprandial Glucose AUC | Type 2 Diabetes | 20 g (pre-load) | Acute | Significant reduction vs. glucose alone (P < 0.001) |[1][6] |

Table 2: Effects of D-Tagatose on Lipid Profile

Parameter Study Population Dosage Duration Result Reference
HDL Cholesterol Type 2 Diabetes 15 g, 3x/day 12 months +11.2 mg/dL increase from baseline (30.5 to 41.7 mg/dL) [6]
Total Cholesterol LDLr(-/-) mice Diet enriched 16 weeks Lower vs. sucrose-fed mice [17]
Triglycerides LDLr(-/-) mice Diet enriched 16 weeks Lower vs. sucrose-fed mice [17]

| LDL Cholesterol | Type 2 Diabetes | 15 g, 3x/day | 10 months | Significant reduction vs. placebo |[19] |

Table 3: Effects of D-Tagatose on Gut Microbiome

Parameter Study Population Dosage Duration Result Reference
Fecal Lactobacilli Healthy Men 12.5 g/day 2 weeks Significant increase in numbers [12][13]
Fecal Butyrate Healthy Volunteers In vitro incubation N/A Increased production vs. control [12][21]

| Fecal Coliforms | Healthy Volunteers | 30 g/day | 14 days | Significant reduction in population density |[14] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols from studies investigating D-Tagatose.

Protocol: Human Clinical Trial for Glycemic Control
  • Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.

  • Participants: Subjects with type 2 diabetes (e.g., HbA1c between 7.0% and 11.0%) on stable diet and exercise regimens.

  • Intervention: Participants are randomized to receive either D-Tagatose (e.g., 15 g dissolved in water, three times a day with meals) or a matching placebo (e.g., sucralose).[6]

  • Duration: 6 to 12 months.

  • Primary Endpoint: Change in HbA1c from baseline to the end of the study.

  • Secondary Endpoints: Changes in fasting plasma glucose, insulin levels, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and body weight.

  • Data Collection: Blood samples are collected at baseline and at specified intervals (e.g., 2, 6, and 10 months) for analysis.[20] Safety is monitored through adverse event reporting and clinical laboratory tests.

  • Statistical Analysis: An intent-to-treat (ITT) analysis is performed on all randomized subjects. A per-protocol (PP) analysis may also be conducted. The primary endpoint is typically analyzed using an analysis of covariance (ANCOVA) model with the baseline HbA1c as a covariate.

Mandatory Visualization: Clinical Trial Workflow

Clinical_Trial_Workflow cluster_treatment Treatment Phase (e.g., 10 Months) Recruitment Subject Recruitment (e.g., Type 2 Diabetes Patients) Screening Screening & Baseline Visit - Informed Consent - Inclusion/Exclusion Criteria - Baseline Measurements (HbA1c, Lipids) Recruitment->Screening Randomization Randomization Screening->Randomization GroupA Group A: D-Tagatose (15g, 3x/day) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB FollowUp Follow-up Visits (e.g., Months 2, 6, 10) - Collect Blood Samples - Assess Safety & Tolerability GroupA->FollowUp GroupB->FollowUp EndOfStudy End of Study Visit - Final Measurements FollowUp->EndOfStudy Analysis Data Analysis - ITT & PP Populations - ANCOVA EndOfStudy->Analysis

Caption: A generalized workflow for a human clinical trial on D-Tagatose.

Protocol: In Vivo Animal Study for Metabolic Effects
  • Model: Low-density lipoprotein receptor-deficient (LDLr-/-) mice, a model for hypercholesterolemia and atherosclerosis.

  • Dietary Groups:

    • Control Group: Standard chow.

    • Sucrose Group: Diet enriched with sucrose (e.g., 40% of energy).

    • D-Tagatose Group: Diet with an equivalent amount of D-Tagatose replacing sucrose.[17]

  • Duration: 16 weeks.

  • Measurements:

    • Body Weight and Food Intake: Monitored weekly.

    • Blood Analysis: At the end of the study, blood is collected via cardiac puncture after fasting. Serum is analyzed for total cholesterol, triglycerides, lipoproteins (using FPLC), glucose, and insulin.

    • Atherosclerosis Assessment: The aorta is dissected, stained (e.g., with Oil Red O), and the lesion area is quantified using imaging software.

  • Statistical Analysis: Differences between groups are assessed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's).

Conclusion

D-Tagatose exhibits a complex and favorable mechanism of action that impacts multiple metabolic pathways. In the liver, it modulates glycogen metabolism to lower hepatic glucose output. In the intestine, it reduces carbohydrate absorption and acts as a prebiotic, fostering a healthy gut microbiome, increasing the production of beneficial SCFAs like butyrate, and potentially stimulating GLP-1. These actions collectively contribute to its observed antihyperglycemic effects, improvements in lipid profiles, and potential for weight management. For researchers and drug development professionals, D-Tagatose represents a compelling molecule with therapeutic potential for metabolic disorders such as type 2 diabetes and metabolic syndrome. Further large-scale, long-term clinical trials are warranted to fully elucidate its efficacy and role in metabolic health management.

References

D-Tagatose: A Comprehensive Technical Guide to its Physicochemical Properties for Food Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose, is a monosaccharide that has garnered significant interest as a functional food ingredient and sugar substitute. It is a C-4 epimer of D-fructose and is found in small quantities in some dairy products and fruits.[1] With a sweetness profile similar to sucrose (B13894) but with fewer calories, D-Tagatose presents a compelling alternative for formulators in the food and pharmaceutical industries. This technical guide provides an in-depth overview of the core physicochemical properties of D-Tagatose, offering valuable data and methodologies for its application in food formulation and drug development.

Physicochemical Properties of D-Tagatose

The functional utility of D-Tagatose in food products is dictated by its unique set of physicochemical characteristics. These properties influence its behavior during processing, storage, and consumption.

Table 1: Core Physicochemical Properties of D-Tagatose
PropertyValueReferences
Molecular Formula C₆H₁₂O₆[1]
Molecular Weight 180.16 g/mol [2]
Appearance White, crystalline powder[3]
Melting Point 133-137 °C[2]
Heat of Solution (at 20°C) -42.3 kJ/kg[2]
Sweetness (relative to sucrose) 92%[3]
Caloric Value 1.5 kcal/g[1]
Solubility

D-Tagatose exhibits high solubility in water, a crucial attribute for its incorporation into a wide range of aqueous food systems.

Table 2: Solubility of D-Tagatose

SolventTemperature (°C)Solubility ( g/100 mL)References
Water20160[2]
Ethanol220.02[2]
Viscosity

The viscosity of D-Tagatose solutions is an important factor in determining the mouthfeel and texture of food products. While extensive data for D-Tagatose is limited, a 70% (w/w) solution has a viscosity of 180 cP at 20°C.[3] As a C-4 epimer of D-fructose, the viscosity of D-fructose solutions can serve as a reasonable proxy.

Table 3: Viscosity of D-Fructose Solutions (Proxy for D-Tagatose)

Concentration (% w/w)Temperature (°C)Viscosity (cP)References
10201.23[4]
30202.58[4]
50208.93[4]
602028.5[4]
10400.81[4]
30401.63[4]
50404.67[4]
604012.5[4]
Water Activity (a_w)

Water activity is a critical parameter for controlling microbial growth and moisture migration in food products. D-Tagatose, like other sugars, lowers the water activity of solutions. Due to the limited availability of specific data for D-Tagatose, data for D-fructose is presented as a comparable alternative.

Table 4: Water Activity of D-Fructose Solutions at 25°C (Proxy for D-Tagatose)

Molality (mol/kg)Water Activity (a_w)References
0.50.983[5]
1.00.966[5]
2.00.932[5]
3.00.898[5]
4.00.864[5]
5.00.830[5]
Stability and Hygroscopicity

D-Tagatose is stable over a pH range of 3 to 7.[1] It is described as a non-hygroscopic crystalline solid, meaning it does not readily absorb moisture from the atmosphere under normal conditions.[2]

Experimental Protocols

Determination of Solubility

The solubility of D-Tagatose in a solvent can be determined by the isothermal equilibrium method.

  • Preparation of Saturated Solution: An excess amount of D-Tagatose is added to a known volume of the solvent (e.g., water) in a sealed container.

  • Equilibration: The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

  • Sample Analysis: A known volume of the supernatant is carefully withdrawn, ensuring no solid particles are included.

  • Quantification: The concentration of D-Tagatose in the supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector or by gravimetric analysis after solvent evaporation.

  • Calculation: The solubility is expressed as grams of solute per 100 mL or 100 g of solvent.

Measurement of Viscosity

The viscosity of D-Tagatose solutions can be measured using a viscometer, such as a rotational viscometer or a capillary viscometer.

  • Solution Preparation: D-Tagatose solutions of known concentrations are prepared by dissolving a weighed amount of D-Tagatose in a specific volume of solvent.

  • Temperature Control: The temperature of the solution is precisely controlled using a water bath or a temperature-controlled chamber.

  • Viscometer Measurement: The viscometer is calibrated and operated according to the manufacturer's instructions to measure the dynamic viscosity of the solution.

  • Data Recording: The viscosity values are recorded at different shear rates (for non-Newtonian fluids) or as a single value for Newtonian fluids.

Determination of Water Activity (a_w)

Water activity is measured using a water activity meter, which typically employs a chilled-mirror dew point sensor or a capacitance sensor.

  • Sample Preparation: A small amount of the D-Tagatose solution of a known concentration is placed in the sample cup of the water activity meter.

  • Equilibration: The sample is allowed to equilibrate with the headspace in the sealed chamber of the instrument.

  • Measurement: The instrument measures the equilibrium relative humidity of the headspace, which is equal to the water activity of the sample.

  • Calibration: The instrument should be regularly calibrated using standard salt solutions with known water activities.

Melting Point Determination

The melting point of crystalline D-Tagatose is determined using a melting point apparatus.

  • Sample Preparation: A small amount of finely powdered D-Tagatose is packed into a capillary tube.

  • Heating: The capillary tube is placed in the heating block of the melting point apparatus.

  • Observation: The sample is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. The melting point is reported as a range.

Assessment of Hygroscopicity

The hygroscopicity of powdered D-Tagatose can be evaluated using a dynamic vapor sorption (DVS) analyzer or by a gravimetric method using desiccators with saturated salt solutions to create environments of known relative humidity (RH).

  • Sample Preparation: A known weight of the dry D-Tagatose powder is placed in the DVS instrument or in a weighing dish within a desiccator.

  • Exposure to Humidity: The sample is exposed to a series of increasing or decreasing RH levels at a constant temperature.

  • Weight Measurement: The change in mass of the sample due to moisture absorption or desorption is continuously monitored until equilibrium is reached at each RH step.

  • Data Analysis: A sorption isotherm is generated by plotting the equilibrium moisture content as a function of RH.

Visualizations of Key Processes

D-Tagatose Production Workflow

D-Tagatose is commercially produced from lactose (B1674315) through a multi-step enzymatic and chemical process.

G Lactose Lactose (from whey) Hydrolysis Enzymatic Hydrolysis (Lactase) Lactose->Hydrolysis Galactose_Glucose D-Galactose + D-Glucose Hydrolysis->Galactose_Glucose Separation Chromatographic Separation Galactose_Glucose->Separation Galactose D-Galactose Separation->Galactose Isomerization Isomerization (Calcium Hydroxide, pH 12) Galactose->Isomerization Tagatose_Complex D-Tagatose-Calcium Complex Isomerization->Tagatose_Complex Acidification Acidification (Sulfuric Acid) Tagatose_Complex->Acidification Crude_Tagatose Crude D-Tagatose Solution Acidification->Crude_Tagatose Purification Demineralization & Chromatography Crude_Tagatose->Purification Pure_Tagatose Pure D-Tagatose Solution Purification->Pure_Tagatose Crystallization Crystallization Pure_Tagatose->Crystallization D_Tagatose D-Tagatose Crystals Crystallization->D_Tagatose

Caption: Production workflow of D-Tagatose from lactose.

Maillard Reaction Pathway

As a reducing sugar, D-Tagatose readily participates in the Maillard reaction with amino acids, contributing to color and flavor development in heated food products.

G cluster_initial Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Tagatose D-Tagatose (Ketohexose) Condensation Condensation Tagatose->Condensation Amino_Acid Amino Acid Amino_Acid->Condensation Strecker Strecker Degradation (with amino acids) Amino_Acid->Strecker Schiff_Base Schiff Base Condensation->Schiff_Base Rearrangement Heyns Rearrangement Schiff_Base->Rearrangement Heyns_Product Heyns Product (2-amino-2-deoxy-aldose) Rearrangement->Heyns_Product Degradation Degradation & Dehydration Heyns_Product->Degradation Intermediates Reactive Carbonyls (e.g., dicarbonyls, furfurals) Degradation->Intermediates Intermediates->Strecker Polymerization Polymerization & Condensation Intermediates->Polymerization Strecker_Aldehydes Strecker Aldehydes (Flavor compounds) Strecker->Strecker_Aldehydes Strecker_Aldehydes->Polymerization Melanoidins Melanoidins (Brown pigments & flavor) Polymerization->Melanoidins

Caption: Generalized Maillard reaction pathway for D-Tagatose.

Caramelization Pathway

When heated to high temperatures in the absence of amino acids, D-Tagatose undergoes caramelization, a process of thermal decomposition that produces characteristic brown colors and flavors.

G cluster_initial Initial Heating cluster_dehydration Dehydration cluster_fragmentation Fragmentation & Polymerization Tagatose D-Tagatose Heat1 Heating Tagatose->Heat1 Enolization Enolization Heat1->Enolization Dehydration Dehydration Enolization->Dehydration Fragmentation Fragmentation Enolization->Fragmentation Furans Furan Derivatives (e.g., Furfural) Dehydration->Furans Polymerization Polymerization Furans->Polymerization Small_Molecules Small Carbonyls (e.g., Diacetyl, Acetol) Fragmentation->Small_Molecules Small_Molecules->Polymerization Caramel_Pigments Caramel Pigments (Caramelans, Carmelenes, Caramelins) Polymerization->Caramel_Pigments

Caption: Simplified caramelization pathway of D-Tagatose.

References

D-Tagatose: A Comprehensive Technical Guide on Natural Sources, Commercial Production, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose, is a rare sugar that has garnered significant interest in the food and pharmaceutical industries. It possesses approximately 92% of the sweetness of sucrose (B13894) but with only about one-third of the calories. Beyond its utility as a low-calorie sweetener, D-Tagatose exhibits a range of physiological effects, including prebiotic properties and a low glycemic index, making it a promising candidate for applications in functional foods and therapeutics. This technical guide provides an in-depth overview of the natural sources of D-Tagatose, a detailed examination of its commercial production methodologies, and an exploration of its interactions with key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the study and application of D-Tagatose.

Natural Sources of D-Tagatose

D-Tagatose is found in nature, albeit in small quantities. Its natural distribution is primarily in dairy products, certain fruits, and the gum of the Sterculia setigera tree. The concentrations in these sources are generally low, which makes direct extraction for commercial purposes economically unviable.

Natural SourceConcentration of D-TagatoseReference
Sterculia setigera gumComponent of a partially acetylated acidic polysaccharide[1]
Pasteurized Cow's MilkTraces[2]
ApplesTraces[2]
OrangesTraces[2]

Commercial Production of D-Tagatose

Due to its low abundance in natural sources, the commercial supply of D-Tagatose relies on manufacturing processes. The primary methods are chemical isomerization and enzymatic conversion of D-galactose, which is typically derived from lactose (B1674315).

Chemical Isomerization of D-Galactose

The chemical production of D-Tagatose involves the isomerization of D-galactose under alkaline conditions.

Experimental Protocol: Chemical Isomerization

  • Isomerization Reaction:

    • An aqueous solution of D-galactose is prepared.

    • A metal hydroxide, such as calcium hydroxide, is added to the solution to create alkaline conditions (pH > 10).[3]

    • A catalytic amount of a soluble alkaline metal salt or alkaline earth salt is introduced.

    • The reaction is carried out at a controlled temperature, typically between -15°C and 40°C.[3]

    • Under these conditions, an insoluble metal hydroxide-D-Tagatose complex precipitates out of the solution.[3]

  • Neutralization and Purification:

    • The precipitated complex is separated from the reaction mixture.

    • The precipitate is then neutralized with a suitable acid (e.g., sulfuric acid, hydrochloric acid) to a pH below 7, which liberates the D-Tagatose.[1][3]

    • The resulting solution is demineralized using cation and anion exchange resins to remove salts.[1]

    • The deionized solution is concentrated under vacuum.

    • Finally, D-Tagatose is recovered through crystallization.[1]

Enzymatic Production from Lactose

The enzymatic method is a widely used alternative to chemical synthesis, offering higher specificity and milder reaction conditions. This process typically involves a two-step enzymatic conversion starting from lactose.

Experimental Protocol: Enzymatic Production

  • Lactose Hydrolysis:

    • Substrate: A solution of lactose, often from whey permeate (e.g., 180–200 g/L).[4]

    • Enzyme: Immobilized β-galactosidase (lactase).

    • Reaction Conditions: The hydrolysis is carried out at an optimal temperature (e.g., 45°C) and pH for the specific lactase used.[4]

    • Process: The lactose is hydrolyzed into a mixture of D-glucose and D-galactose.

    • Separation: The D-galactose is separated from the D-glucose, often using chromatographic techniques like ion-exchange simulated moving bed (SMB) chromatography.[5]

  • D-Galactose Isomerization:

    • Substrate: The purified D-galactose solution.

    • Enzyme: L-arabinose isomerase. The enzyme can be used in a free or immobilized form.

    • Reaction Conditions: The isomerization is performed at an optimal pH (typically 7.0-8.0) and temperature (e.g., 65°C) for the specific L-arabinose isomerase.[4] The presence of certain metal ions, like Mn²⁺, may be required for optimal enzyme activity.[4]

    • Process: The L-arabinose isomerase catalyzes the conversion of D-galactose to D-Tagatose. The reaction is reversible and typically reaches an equilibrium.

  • Downstream Processing and Purification:

    • Enzyme Removal/Inactivation: If free enzyme is used, it is removed or inactivated.

    • Chromatographic Separation: The D-Tagatose is separated from the unreacted D-galactose and any byproducts using chromatographic methods, such as ion-exchange chromatography.[6]

    • Concentration: The purified D-Tagatose solution is concentrated.

    • Crystallization: Crystalline D-Tagatose is obtained from the concentrated syrup.[6]

Workflow for Commercial Production of D-Tagatose

G cluster_0 Lactose Hydrolysis cluster_1 Separation cluster_2 Isomerization cluster_3 Downstream Processing Lactose Lactose Solution (from Whey) Hydrolysis Enzymatic Hydrolysis (β-galactosidase) Lactose->Hydrolysis Chromatography1 Chromatographic Separation (e.g., SMB) Hydrolysis->Chromatography1 Galactose Purified D-Galactose Chromatography1->Galactose Glucose D-Glucose (byproduct) Chromatography1->Glucose Isomerization Enzymatic Isomerization (L-arabinose isomerase) Galactose->Isomerization Purification Purification (Ion-Exchange Chromatography) Isomerization->Purification Concentration Concentration Purification->Concentration Crystallization Crystallization Concentration->Crystallization Final_Product Crystalline D-Tagatose Crystallization->Final_Product

Caption: Commercial production workflow of D-Tagatose.

Analytical Methodologies for D-Tagatose Quantification

Accurate quantification of D-Tagatose in natural sources and during production is crucial. High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a commonly employed method.

Experimental Protocol: HPLC-RID for D-Tagatose Quantification in Fruit Juice

  • Sample Preparation:

    • The fruit juice sample is diluted with ultrapure water.

    • The diluted sample is filtered through a 0.45 µm membrane filter to remove particulate matter.[7]

  • Chromatographic Conditions:

    • HPLC System: An HPLC system equipped with a refractive index detector.

    • Column: A carbohydrate analysis column (e.g., an amino-based column).

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 75:25 v/v).[7]

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min.

    • Column Temperature: Maintained at a constant temperature (e.g., 30°C).

    • Injection Volume: A defined volume of the prepared sample is injected (e.g., 20 µL).

  • Quantification:

    • A standard curve is generated using known concentrations of pure D-Tagatose.

    • The peak area of D-Tagatose in the sample chromatogram is compared to the standard curve to determine its concentration.

Biological Activity and Signaling Pathways

D-Tagatose exerts its physiological effects through various mechanisms, including the modulation of key metabolic signaling pathways.

Modulation of Hepatic Glucose Metabolism

D-Tagatose has been shown to influence hepatic glucose metabolism, primarily through its interaction with glucokinase (GK) and its regulatory protein (GKRP).

  • Glucokinase (GK): A key enzyme in glucose metabolism, catalyzing the phosphorylation of glucose to glucose-6-phosphate.

  • Glucokinase Regulatory Protein (GKRP): In the liver, GKRP binds to GK in the nucleus, inhibiting its activity at low glucose concentrations.[8]

D-Tagatose, after being metabolized to D-tagatose-1-phosphate, can promote the activity of glucokinase. This leads to increased phosphorylation of glucose, thereby enhancing glycogen (B147801) synthesis and reducing hepatic glucose output.

Signaling Pathway: D-Tagatose and Glucokinase Regulation

G cluster_0 Hepatocyte D_Tagatose D-Tagatose Tagatose_1_P D-Tagatose-1-Phosphate D_Tagatose->Tagatose_1_P Metabolism GK Glucokinase (GK) Tagatose_1_P->GK Promotes Activity GK_GKRP_complex Inactive GK-GKRP Complex (Nucleus) GK->GK_GKRP_complex Binding G6P Glucose-6-Phosphate GK->G6P Catalyzes GKRP GKRP GKRP->GK Inhibits GKRP->GK_GKRP_complex Binding Glucose Glucose Glucose->G6P Phosphorylation Glycogen Glycogen Synthesis G6P->Glycogen G start Start acclimatization Animal Acclimatization start->acclimatization diet Dietary Intervention (Control vs. D-Tagatose) acclimatization->diet ogtt Oral Glucose Tolerance Test (OGTT) diet->ogtt tissue_collection Tissue Collection (e.g., Liver) diet->tissue_collection blood_sampling Blood Sampling (Multiple Time Points) ogtt->blood_sampling analysis Biochemical Analysis (Glucose, Insulin, etc.) blood_sampling->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis molecular_analysis Molecular Analysis (e.g., Western Blot for p-AMPK) tissue_collection->molecular_analysis molecular_analysis->data_analysis end End data_analysis->end

References

D-Tagatose: An In-depth Technical Guide on Metabolism and Absorption

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose (B3328093), a naturally occurring ketohexose and a stereoisomer of D-fructose, has garnered significant interest as a low-calorie, functional sweetener. This technical guide provides a comprehensive overview of the metabolism and absorption of D-tagatose in the human body. It delves into the quantitative aspects of its limited absorption in the small intestine, its subsequent hepatic metabolism, which mirrors that of fructose (B13574), and its extensive fermentation by the colonic microbiota. This document details the experimental protocols employed to elucidate these processes and presents key metabolic and signaling pathways in a visually accessible format. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals exploring the physiological effects and therapeutic potential of D-tagatose.

Introduction

D-Tagatose is a monosaccharide that offers approximately 92% of the sweetness of sucrose (B13894) with only about one-third of the calories.[1] Its low caloric value is primarily attributed to its incomplete absorption in the small intestine.[2] The unabsorbed portion undergoes fermentation in the large intestine, leading to the production of beneficial short-chain fatty acids (SCFAs).[3] The absorbed fraction is metabolized in the liver via a pathway analogous to that of fructose.[4] These metabolic characteristics underpin the potential health benefits of D-tagatose, including its low glycemic index and prebiotic properties.[5][6] This guide provides a detailed examination of the scientific data and methodologies related to D-tagatose metabolism and absorption.

Absorption of D-Tagatose

The primary factor contributing to the low caloric value of D-tagatose is its limited absorption in the small intestine.

Quantitative Data on D-Tagatose Absorption

The extent of D-tagatose absorption has been quantified in various studies, with consistent findings indicating that a significant portion of ingested D-tagatose is not absorbed in the upper gastrointestinal tract.

Study TypeSubjectsDosagePercentage AbsorbedReference
Ileostomy StudyHumans15 g/day 81% (median)[7]
General EstimateHumansNot specified~20%[8]
Animal StudyRatsNot specified~20-30%[9]
Animal StudyPigsNot specified~20-30%[9]

Note: The higher absorption percentage observed in the ileostomy study may be influenced by the specific physiological conditions of the subjects.

Experimental Protocol: Ileostomy Study for Carbohydrate Absorption

Ileostomy studies provide a direct method for quantifying the absorption of carbohydrates in the small intestine by measuring the amount of the substance excreted in the ileostomy effluent.

Objective: To determine the apparent small-bowel absorption of D-tagatose.

Methodology:

  • Subject Recruitment: Recruit healthy adult volunteers who have undergone an ileostomy.

  • Dietary Control: Provide a standardized, controlled diet to the subjects for a set period (e.g., two 2-day periods over three consecutive weeks).[7]

  • Test and Control Periods:

    • Control Period: Subjects consume the standardized diet.

    • Test Period: A known amount of D-tagatose (e.g., 15 g/day ) is added to the standardized diet.[7]

  • Sample Collection:

    • Collect duplicate portions of the diet consumed by each subject.

    • Collect all ileostomy effluent over a 24-hour period for each day of the study.

  • Sample Processing:

    • Freeze-dry the collected diet and ileostomy effluent samples.

    • Homogenize the dried samples to ensure uniformity.

  • Analysis:

    • Analyze the D-tagatose content in the diet and effluent samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).[7]

  • Calculation of Apparent Absorption:

    • Calculate the total intake of D-tagatose from the diet samples.

    • Calculate the total excretion of D-tagatose in the ileostomy effluent.

    • Apparent Absorption (%) = [ (Total Intake - Total Excretion) / Total Intake ] * 100

Hepatic Metabolism of D-Tagatose

The portion of D-tagatose that is absorbed in the small intestine is primarily metabolized in the liver through a pathway that shares key enzymes with fructose metabolism.[4]

Metabolic Pathway

Absorbed D-tagatose is first phosphorylated by fructokinase to form D-tagatose-1-phosphate .[10] This intermediate is then cleaved by aldolase B into dihydroxyacetone phosphate (B84403) (DHAP) and D-glyceraldehyde .[11] These products can then enter the glycolysis or gluconeogenesis pathways.

Hepatic_Metabolism Tagatose D-Tagatose T1P D-Tagatose-1-Phosphate Tagatose->T1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) T1P->DHAP Aldolase B Glyceraldehyde D-Glyceraldehyde T1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Gluconeogenesis DHAP->Glycolysis Glyceraldehyde->Glycolysis

Hepatic metabolism of D-tagatose.
Regulation of Glycogen (B147801) Metabolism

D-tagatose metabolism influences hepatic glycogen stores through its effect on key regulatory enzymes. The accumulation of D-tagatose-1-phosphate plays a crucial role in this process.

  • Activation of Glucokinase: D-tagatose-1-phosphate stimulates the activity of glucokinase, which in turn promotes the phosphorylation of glucose to glucose-6-phosphate.[4]

  • Inhibition of Glycogen Phosphorylase: D-tagatose-1-phosphate inhibits glycogen phosphorylase, the enzyme responsible for glycogen breakdown.[3]

  • Activation of Glycogen Synthase: The resulting increase in glucose-6-phosphate allosterically activates glycogen synthase, promoting the synthesis and storage of glycogen.[12]

Glycogen_Regulation cluster_0 D-Tagatose Metabolism cluster_1 Glucose Metabolism cluster_2 Glycogen Metabolism Tagatose D-Tagatose T1P D-Tagatose-1-Phosphate Tagatose->T1P Fructokinase Glucokinase Glucokinase T1P->Glucokinase activates GlycogenPhosphorylase Glycogen Phosphorylase T1P->GlycogenPhosphorylase inhibits Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P Glucokinase Glycogen Glycogen G6P->Glycogen activates GlycogenSynthase Glycogen Synthase G6P->GlycogenSynthase activates Glycogen->G6P inhibits

Regulation of hepatic glycogen metabolism by D-tagatose.

Fermentation by Gut Microbiota

The majority of ingested D-tagatose that is not absorbed in the small intestine travels to the large intestine, where it is fermented by the resident microbiota.[3]

Fermentation Products

The anaerobic fermentation of D-tagatose by gut bacteria produces short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, as well as gases like hydrogen and methane.[13]

Fermentation ProductRelative Abundance
AcetateMajor
PropionateSignificant
ButyrateSignificant
ValerateMinor
FormateMinor
CaproateMinor
HeptanoateTrace
HydrogenProduced
MethaneProduced

(Data compiled from pig and in vitro human studies)[13]

Experimental Protocol: In Vitro Fermentation by Human Gut Microbiota

In vitro fermentation models are used to study the metabolism of substrates by the gut microbiota in a controlled environment.

Objective: To determine the fermentation products of D-tagatose by human fecal microbiota.

Methodology:

  • Fecal Sample Collection: Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.

  • Fecal Slurry Preparation:

    • Pool and homogenize the fecal samples.

    • Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer solution.

  • In Vitro Fermentation:

    • In an anaerobic chamber, dispense the fecal slurry into fermentation vessels.

    • Add D-tagatose as the substrate to the test vessels. Include a control with no added substrate.

    • Incubate the vessels at 37°C for a specified period (e.g., 24-48 hours).

  • Sample Collection and Analysis:

    • Collect samples from the fermentation vessels at various time points.

    • Analyze the concentration of SCFAs in the samples using Gas Chromatography with Flame Ionization Detection (GC-FID).

    • Measure gas production (e.g., hydrogen, methane) using appropriate sensors or gas chromatography.

  • Data Analysis:

    • Calculate the net production of each SCFA by subtracting the concentrations in the control from the test samples.

    • Determine the molar ratios of the different SCFAs produced.

InVitro_Fermentation_Workflow Fecal_Sample Fresh Fecal Sample (Healthy Donors) Homogenization Homogenize and Prepare Fecal Slurry (Anaerobic) Fecal_Sample->Homogenization Incubation In Vitro Fermentation (Anaerobic, 37°C) Homogenization->Incubation Sampling Collect Samples at Time Points Incubation->Sampling Substrate Add D-Tagatose (Test) Substrate->Incubation Control No Substrate (Control) Control->Incubation SCFA_Analysis SCFA Analysis (GC-FID) Sampling->SCFA_Analysis Gas_Analysis Gas Analysis (GC) Sampling->Gas_Analysis Data_Analysis Data Analysis and Quantification SCFA_Analysis->Data_Analysis Gas_Analysis->Data_Analysis

Workflow for in vitro fermentation of D-tagatose.

Analytical Methodologies

Accurate quantification of D-tagatose and its metabolites is crucial for understanding its physiological effects.

Experimental Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID) for Short-Chain Fatty Acids

Objective: To quantify the concentration of short-chain fatty acids in fecal samples.

Methodology:

  • Sample Preparation:

    • Weigh a known amount of freeze-dried fecal sample.

    • Add an internal standard (e.g., 2-ethylbutyric acid) to the sample.

    • Perform an extraction using an appropriate solvent (e.g., diethyl ether) under acidic conditions.[14]

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Transfer the organic layer containing the SCFAs to a new vial.

  • GC-FID Analysis:

    • Injection: Inject a small volume (e.g., 1 µL) of the extracted sample into the gas chromatograph.[14]

    • Column: Use a capillary column suitable for SCFA separation (e.g., a wax-based column).

    • Temperature Program: Implement a temperature gradient to separate the SCFAs based on their boiling points.

    • Detection: The flame ionization detector will generate a signal proportional to the amount of each SCFA eluting from the column.

  • Quantification:

    • Create a calibration curve using standard solutions of known SCFA concentrations.

    • Determine the concentration of each SCFA in the sample by comparing its peak area to the calibration curve and correcting for the internal standard.

Experimental Protocol: Capillary Electrophoresis for D-Tagatose Analysis

Objective: To quantify the concentration of D-tagatose in biological samples such as urine.

Methodology:

  • Sample Preparation:

    • For urine samples, a simple dilution and filtration step may be sufficient.[15]

  • Capillary Electrophoresis Analysis:

    • System Setup: Use a capillary electrophoresis system with a suitable capillary (e.g., fused silica).

    • Buffer: Fill the capillary and vials with a background electrolyte buffer (e.g., sodium phosphate and sodium hydroxide (B78521) at a specific pH).[16]

    • Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

    • Separation: Apply a high voltage across the capillary to separate the analytes based on their charge-to-size ratio.

    • Detection: Use a UV detector at a specific wavelength (e.g., 265 nm) to detect the separated D-tagatose.[16]

  • Quantification:

    • Generate a calibration curve using D-tagatose standards of known concentrations.

    • Quantify the D-tagatose in the sample by comparing its peak area to the calibration curve.

Clinical Trial Design for Glycemic Control

Clinical trials are essential for evaluating the therapeutic potential of D-tagatose, particularly its effects on glycemic control in individuals with type 2 diabetes.

Experimental Protocol: Randomized Controlled Trial

Objective: To evaluate the effect of D-tagatose on glycemic control in subjects with type 2 diabetes.

Methodology:

  • Study Design: A prospective, randomized, double-blind, placebo-controlled, multicenter clinical trial.[17]

  • Participant Selection: Recruit subjects with a diagnosis of type 2 diabetes who are managed with diet and exercise alone.

  • Run-in Period: A period (e.g., 8 weeks) where all participants follow a standardized diet and exercise regimen to establish a stable baseline.[17]

  • Randomization: Randomly assign participants to either the treatment group or the placebo group.

    • Treatment Group: Receives a specific dose of D-tagatose (e.g., 15 g three times daily).[5]

    • Placebo Group: Receives a non-caloric sweetener that matches the taste and appearance of D-tagatose.

  • Intervention Period: The duration of the study (e.g., 6-12 months) during which participants consume their assigned treatment.

  • Outcome Measures:

    • Primary Endpoint: Change in HbA1c from baseline.

    • Secondary Endpoints: Changes in fasting plasma glucose, insulin (B600854) levels, lipid profiles, and body weight.

  • Data Collection: Collect blood samples and other relevant data at baseline and at regular intervals throughout the study (e.g., every 2 months).[17]

  • Statistical Analysis: Analyze the data to determine if there are statistically significant differences in the outcome measures between the treatment and placebo groups.

Conclusion

D-Tagatose exhibits a unique metabolic profile characterized by limited intestinal absorption, hepatic metabolism analogous to fructose, and significant fermentation by the gut microbiota. These characteristics contribute to its low caloric value and potential health benefits, including improved glycemic control and prebiotic effects. The experimental protocols and analytical methodologies detailed in this guide provide a framework for the continued investigation of D-tagatose. Further research, particularly well-designed clinical trials, will be crucial in fully elucidating its therapeutic potential for metabolic disorders and its broader applications in human health and nutrition.

References

The role of D-Tagatose as a prebiotic and its effect on gut microbiota

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: D-Tagatose, a naturally occurring monosaccharide and a stereoisomer of D-fructose, is gaining significant attention in the scientific community for its potential as a prebiotic agent. Due to its limited absorption in the small intestine, a substantial portion of ingested D-Tagatose reaches the colon, where it is fermented by the resident gut microbiota. This selective fermentation leads to notable shifts in the composition and metabolic activity of the gut microbiome, with potential implications for host health. This technical guide provides a comprehensive overview of the role of D-Tagatose as a prebiotic, its effects on the gut microbiota, and the underlying mechanisms of action, tailored for researchers, scientists, and drug development professionals.

Prebiotic Effects of D-Tagatose: Modulation of Gut Microbiota Composition

In vivo and in vitro studies have demonstrated the prebiotic potential of D-Tagatose, characterized by its ability to selectively stimulate the growth and activity of beneficial gut bacteria.

A key human clinical trial investigated the effects of daily consumption of 7.5g and 12.5g of D-Tagatose over a two-week period. The study reported a significant increase in the fecal population of Lactobacillus in male subjects who consumed the higher dose of D-Tagatose.[1] While this effect was not observed in female subjects in this particular study, in vitro fermentation models have consistently shown an increase in Lactobacillus populations.[1]

The impact of D-Tagatose on other beneficial genera, such as Bifidobacterium, has also been a subject of investigation. While some studies suggest a potential increase, the effect appears to be less pronounced and more variable compared to its impact on Lactobacillus. Further research with larger cohorts and standardized methodologies is warranted to fully elucidate the specific effects of D-Tagatose on the diverse genera within the gut microbiota.

Table 1: Summary of Quantitative Data on the Effect of D-Tagatose on Gut Microbiota

Study TypeOrganismDosageDurationChange in LactobacillusChange in BifidobacteriumReference
In Vivo (Human)Healthy Men12.5 g/day 2 weeksIncreased numbersNot specified[1]
In Vivo (Human)Healthy Women12.5 g/day 2 weeksNo significant changeNot specified[1]
In VitroHuman Fecal SlurriesNot specifiedNot specifiedIncreasedNot specified[1]

Fermentation and Production of Short-Chain Fatty Acids (SCFAs)

The primary mechanism through which D-Tagatose exerts its prebiotic effects is through its fermentation by colonic bacteria, leading to the production of short-chain fatty acids (SCFAs), principally acetate, propionate, and butyrate (B1204436).

Numerous studies have highlighted a significant increase in butyrate production following D-Tagatose consumption.[1] Butyrate is a crucial energy source for colonocytes and plays a vital role in maintaining gut barrier integrity and modulating immune responses. Both in vivo studies in healthy adults and in vitro fermentation models have demonstrated a dose-dependent increase in butyrate concentrations with D-Tagatose supplementation.[1]

Table 2: Summary of Quantitative Data on the Effect of D-Tagatose on SCFA Production

Study TypeOrganismDosageDurationChange in ButyrateChange in AcetateChange in PropionateReference
In Vivo (Human)Healthy Adults7.5 g/day 2 weeksIncreased productionNot specifiedNot specified[1]
In Vivo (Human)Healthy Adults12.5 g/day 2 weeksIncreased productionNot specifiedNot specified[1]
In VitroHuman Fecal SlurriesNot specifiedNot specifiedIncreased productionNot specifiedNot specified[1]
In VitroPig Intestinal ContentsNot specifiedNot specifiedIncreased productionIncreased productionIncreased production[2]

Signaling Pathways and Mechanisms of Action

The SCFAs produced from D-Tagatose fermentation, particularly butyrate, act as signaling molecules that influence various physiological processes in the host.

Prebiotic_Mechanism_of_Action cluster_lumen Intestinal Lumen cluster_epithelium Colonocyte D-Tagatose D-Tagatose Gut_Microbiota Gut Microbiota (e.g., Lactobacillus) D-Tagatose->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs GPCRs G-Protein Coupled Receptors (GPR41, GPR43, GPR109A) SCFAs->GPCRs Activation HDAC Histone Deacetylase (HDAC) SCFAs->HDAC Inhibition Signaling_Cascades Downstream Signaling Cascades GPCRs->Signaling_Cascades Gene_Expression Modulation of Gene Expression HDAC->Gene_Expression Cellular_Effects Cellular Effects: - Anti-inflammatory - Improved Barrier Function - Apoptosis of Cancer Cells Signaling_Cascades->Cellular_Effects Gene_Expression->Cellular_Effects Clinical_Trial_Workflow cluster_planning Phase 1: Study Design & Recruitment cluster_intervention Phase 2: Intervention cluster_analysis Phase 3: Data Collection & Analysis cluster_reporting Phase 4: Reporting Protocol Develop Protocol (Inclusion/Exclusion Criteria) Ethics Obtain Ethical Approval Protocol->Ethics Recruitment Recruit & Screen Participants Ethics->Recruitment Consent Informed Consent Recruitment->Consent Randomization Randomize Participants (D-Tagatose vs. Placebo) Consent->Randomization Baseline Baseline Sample Collection (Feces, Blood) Randomization->Baseline Intervention Administer D-Tagatose or Placebo Baseline->Intervention Monitoring Monitor for Adverse Events Intervention->Monitoring Endpoint Endpoint Sample Collection (Feces, Blood) Monitoring->Endpoint Microbiota 16S rRNA Sequencing Endpoint->Microbiota SCFA SCFA Analysis (GC-MS) Endpoint->SCFA Statistical Statistical Analysis Microbiota->Statistical SCFA->Statistical Interpretation Interpret Results Statistical->Interpretation Publication Publish Findings Interpretation->Publication

References

A Deep Dive into the Structural Nuances of D-Tagatose: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This technical guide offers an in-depth exploration of the structural distinctions between D-Tagatose and other prevalent monosaccharides, namely D-Glucose, D-Fructose, and D-Galactose. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive analysis of stereochemistry, ring structures, and functional group orientations, supported by quantitative data, detailed experimental methodologies, and visual representations of molecular structures and analytical workflows.

Introduction: D-Tagatose, a Unique Ketohexose

D-Tagatose is a naturally occurring ketohexose, a C-4 epimer of D-fructose.[1][2] While sharing the same molecular formula (C6H12O6) with other common hexoses, its unique stereochemical arrangement imparts distinct physical, chemical, and metabolic properties. This guide elucidates these structural subtleties that are pivotal for its application in various fields, including its role as a low-calorie sweetener and its potential therapeutic applications.

Comparative Structural Analysis

The fundamental differences between D-Tagatose and its monosaccharide counterparts lie in their stereochemistry and the predominant cyclic forms they adopt in solution.

Stereochemical Configuration

D-Tagatose is a ketohexose, meaning its carbonyl group is located at the C-2 position. In contrast, D-Glucose and D-Galactose are aldohexoses, with their carbonyl group at the C-1 position. D-Fructose is also a ketohexose. The key distinguishing feature of D-Tagatose is the orientation of the hydroxyl group at the C-4 position, which is epimeric to that of D-Fructose.

Caption: Fischer projections illustrating the stereochemical differences between D-Tagatose, D-Fructose, D-Glucose, and D-Galactose. The epimeric relationship at C-4 between D-Tagatose and D-Fructose is highlighted.

G Fischer Projections of Key Hexoses cluster_tagatose D-Tagatose cluster_fructose D-Fructose cluster_glucose D-Glucose cluster_galactose D-Galactose T CH2OH | C=O | HO-C-H | HO-C-H | H-C-OH | CH2OH F CH2OH | C=O | HO-C-H | H-C-OH | H-C-OH | CH2OH T->F C4 Epimers Gl CHO | H-C-OH | HO-C-H | H-C-OH | H-C-OH | CH2OH Ga CHO | H-C-OH | HO-C-H | HO-C-H | H-C-OH | CH2OH

Cyclic Structures: Pyranose and Furanose Forms

In aqueous solutions, monosaccharides exist as an equilibrium of their open-chain and cyclic forms. The formation of five-membered (furanose) or six-membered (pyranose) rings occurs through an intramolecular hemiacetal or hemiketal reaction. D-Tagatose can exist in both α and β anomers of pyranose and furanose rings.[3] However, the α-pyranose form is the one that crystallizes out of solution.[4] In contrast, D-Fructose in aqueous solution is a mixture of about 70% fructopyranose and 22% fructofuranose.[5] D-Glucose predominantly exists as a pyranose ring (>99%).

Caption: Haworth projections of the α-D-Tagatopyranose and α-D-Fructofuranose forms.

Quantitative Structural Data

The precise bond lengths and angles, determined through techniques like X-ray crystallography, provide a quantitative basis for understanding the structural differences.

ParameterD-Tagatose (α-pyranose)D-Fructose (β-pyranose)D-Glucose (α-pyranose)D-Galactose (α-pyranose)
Ring C-C Bond Length (Å) ~1.52~1.52~1.523 (mean)[6]~1.52
Ring C-O Bond Length (Å) ~1.43~1.43~1.420 (mean)[6]~1.43
Anomeric C-O Bond Length (Å) ~1.40~1.401.389[6]~1.40
Ring Oxygen Valence Angle (°) ~113113[7]113.8[6]~113
Anomeric Carbon Bond Angles (°) VariesVariesVariesVaries

Note: The values for D-Tagatose and D-Galactose are approximate based on typical monosaccharide structures, as detailed crystallographic data for these specific forms were not fully available in the initial search. The data for D-Glucose and D-Fructose are from cited crystallographic studies.

Experimental Protocols for Structural Elucidation

The determination of the three-dimensional structure of monosaccharides relies on sophisticated analytical techniques. Below are detailed overviews of the primary methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of carbohydrates in solution, providing information on connectivity, stereochemistry, and conformation.

Caption: A generalized workflow for the NMR analysis of monosaccharides.

G NMR Spectroscopy Workflow for Monosaccharide Analysis cluster_workflow A Sample Preparation (Dissolution in D2O or other suitable solvent) B 1D NMR Acquisition (1H and 13C spectra) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phasing, Baseline Correction) C->D E Spectral Analysis & Assignment D->E F Structural Elucidation (Connectivity, Stereochemistry, Conformation) E->F

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified monosaccharide in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).

    • Lyophilize the sample and redissolve in D₂O to minimize the HOD signal.

    • Transfer the solution to a 5 mm NMR tube.

  • 1D NMR Spectroscopy:

    • ¹H NMR: Acquire a proton spectrum to identify the number of signals, their chemical shifts, multiplicities, and coupling constants. The anomeric protons typically resonate in the downfield region (4.5-5.5 ppm).

    • ¹³C NMR: Acquire a carbon spectrum to identify the number of carbon signals. The anomeric carbon resonates in the 90-110 ppm region.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, allowing for the tracing of the proton spin systems within the sugar ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for identifying linkages in more complex carbohydrates and confirming assignments.

  • Data Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Assign all proton and carbon signals by integrating information from all NMR experiments.

    • Determine the stereochemistry based on the coupling constants (e.g., the ³J(H,H) coupling constants can help determine the relative orientation of protons).

    • Analyze the Nuclear Overhauser Effect (NOE) data (from NOESY or ROESY experiments) to determine through-space proximities of protons, which provides conformational information.

X-ray Crystallography

X-ray crystallography provides the precise three-dimensional coordinates of atoms in a crystalline solid, offering unambiguous determination of bond lengths, bond angles, and absolute configuration.

Caption: A typical workflow for small molecule X-ray crystallography.

G X-ray Crystallography Workflow cluster_workflow A Crystal Growth (Slow evaporation, vapor diffusion, etc.) B Crystal Mounting A->B C X-ray Diffraction Data Collection B->C D Data Processing (Integration, Scaling, Merging) C->D E Structure Solution (Direct methods, Patterson function) D->E F Structure Refinement E->F G Structural Analysis & Validation F->G

  • Crystal Growth:

    • Dissolve the highly purified monosaccharide in a suitable solvent or solvent mixture (e.g., water, ethanol).

    • Employ a slow crystallization technique, such as slow evaporation of the solvent, vapor diffusion, or slow cooling of a saturated solution, to obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions).

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Place the crystal in a stream of X-rays (typically from a rotating anode or synchrotron source).

    • Rotate the crystal and collect the diffraction pattern using a detector (e.g., CCD or CMOS detector).

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson methods to solve the phase problem and obtain an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the model against the experimental data using least-squares methods to optimize the atomic coordinates, thermal parameters, and occupancy.

    • Validate the final structure using various crystallographic metrics (e.g., R-factor, goodness-of-fit).

Conclusion

The structural disparities between D-Tagatose and other common monosaccharides, particularly its epimeric relationship with D-Fructose, are the cornerstone of its unique properties. A thorough understanding of these differences at the molecular level, facilitated by advanced analytical techniques, is essential for harnessing its full potential in food science, pharmacology, and biotechnology. This guide provides a foundational framework for researchers to delve into the intricate world of monosaccharide structure and function.

References

Discovery and history of D-Tagatose as a rare sugar

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of D-Tagatose (B3328093)

Abstract

D-Tagatose, a naturally occurring ketohexose, is a rare sugar that has garnered significant attention from the food and pharmaceutical industries. As an epimer of D-fructose, it exhibits physical properties remarkably similar to sucrose (B13894), including 92% of its sweetness, yet provides only 38% of the calories.[1][2] Its unique metabolic fate—limited absorption in the small intestine followed by fermentation in the colon—underpins its low caloric value and confers several physiological benefits, such as a minimal impact on blood glucose and insulin (B600854) levels, prebiotic effects, and non-cariogenicity.[1][3][4] This guide provides a comprehensive overview of the discovery of D-Tagatose, tracing its history from initial identification in natural sources to the development of sophisticated chemical and enzymatic manufacturing processes that have enabled its commercialization. Key experimental protocols, quantitative data, and metabolic and production pathways are detailed for researchers, scientists, and drug development professionals.

Discovery and Early History

The journey of D-Tagatose from a scientific curiosity to a functional food ingredient spans over a century, marked by key discoveries in natural product chemistry and industrial synthesis.

Initial Discovery and Isolation

D-Tagatose was first described in the scientific literature in 1897 by Lobry de Bruyn and Van Ekenstein, who synthesized it by treating D-galactose under mild alkaline conditions.[5] However, its existence in nature was not confirmed until 1949, when Hirst and his colleagues isolated D-Tagatose from the acid hydrolysate of gum exudates from the tropical tree Sterculia setigera.[3][5] It is also found in small quantities in various dairy products, fruits, and cacao.[1][4][6] A crystalline form of α-D-tagatose was first obtained in 1952.[5]

The Role of Gilbert Levin and Commercialization Efforts

The potential of D-Tagatose as a low-calorie sweetener was championed by Dr. Gilbert Levin, an engineer and the founder of Biospherics, Inc.[7][8] Levin's work on developing life-detection experiments for NASA's 1976 Viking Mars landers led him to study microbial metabolism of various sugars.[7][9] While investigating left-handed (L-sugars) as potential non-metabolizable sweeteners, a lab error in 1988 produced a batch of D-Tagatose instead of the intended L-tagatose.[9] To his surprise, subsequent tests on lab rats revealed that D-Tagatose behaved much like an L-sugar, exhibiting very low caloric content.[8][9]

This serendipitous discovery prompted Levin to secure a patent for an inexpensive method to produce D-Tagatose in 1988.[1][10] Biospherics (later Spherix Incorporated) licensed the technology to a Danish company in 1996, which led to D-Tagatose achieving Generally Recognized As Safe (GRAS) status from the U.S. Food and Drug Administration (FDA) in 2001.[4][8] This regulatory approval paved the way for its use as a food ingredient, with subsequent approvals following in Europe, Australia, New Zealand, and China.[1][5]

Physicochemical and Nutritional Properties

The viability of D-Tagatose as a sucrose substitute is rooted in its desirable physical characteristics and unique nutritional profile. The key quantitative properties are summarized in Table 1.

PropertyValueReferences
Chemical Formula C₆H₁₂O₆[3][5]
Molar Mass 180.16 g/mol [1]
Sweetness (vs. Sucrose) 92%[1][2][3]
Caloric Value 1.5 kcal/g (38% of sucrose)[1][2]
Melting Point 133 - 135 °C[1]
Appearance White, odorless crystalline solid[1][5]
Solubility (at 21°C) 58% (w/w)[5]
pH Stability Stable in the range of pH 2 to 7[5]

Manufacturing Processes and Experimental Protocols

The primary challenge in commercializing D-Tagatose has been developing cost-effective production methods. Early chemical synthesis routes were inefficient, leading to the development of more advanced chemical and enzymatic processes.

Chemical Synthesis: Isomerization of D-Galactose

The foundational method for producing D-Tagatose is the isomerization of D-galactose under alkaline conditions. A widely patented process involves the use of a metal hydroxide (B78521), such as calcium hydroxide, to catalyze the reaction and form an intermediate complex.

  • Substrate Preparation: An aqueous solution of D-galactose is prepared. The D-galactose is typically derived from the enzymatic hydrolysis of lactose (B1674315) (from cheese whey or milk) into D-galactose and D-glucose, followed by separation.[11][12]

  • Isomerization: Calcium hydroxide is added to the D-galactose solution to raise the pH to approximately 12.[12] The mixture is heated at a relatively low temperature, which facilitates the isomerization of the aldose (D-galactose) to the ketose (D-tagatose). During this step, an intermediate calcium hydroxide-D-tagatose complex is formed.[11]

  • Neutralization and Precipitation: The reaction mixture is neutralized with an acid, such as sulfuric acid. This breaks the complex, liberating free D-tagatose and precipitating an insoluble salt (e.g., calcium sulfate).[12]

  • Purification: The precipitate is removed via filtration. The resulting D-tagatose solution is demineralized using cation and anion exchange resins.[12]

  • Crystallization: The purified solution is concentrated, and D-tagatose is crystallized from the syrup to yield a high-purity final product.[12]

cluster_hydrolysis Step 1: Hydrolysis cluster_isomerization Step 2: Isomerization cluster_purification Step 3: Purification & Crystallization Lactose Lactose (from Whey) Hydrolysis Enzymatic Hydrolysis (Immobilized Lactase) Lactose->Hydrolysis Sugars D-Galactose + D-Glucose Hydrolysis->Sugars Separation Separation (Cation Exchange Resin) Sugars->Separation Galactose Purified D-Galactose Separation->Galactose Isomerization Isomerization (Calcium Hydroxide, pH 12) Galactose->Isomerization Complex D-Tagatose-Ca(OH)₂ Complex Isomerization->Complex Neutralization Neutralization (Sulfuric Acid) Complex->Neutralization CrudeTagatose Crude D-Tagatose + Calcium Sulfate Neutralization->CrudeTagatose Purification Demineralization (Ion Exchange) CrudeTagatose->Purification FinalTagatose Crystalline D-Tagatose (≥99% Purity) Purification->FinalTagatose

Workflow for chemical synthesis of D-Tagatose from lactose.
Enzymatic Synthesis

Biotechnological routes are now favored for D-Tagatose production due to higher specificity, milder reaction conditions, and reduced byproduct formation.

The most widely studied enzymatic method employs L-arabinose isomerase (L-AI), which catalyzes the isomerization of D-galactose to D-Tagatose.[6][13][14] Enzymes from various microbial sources, including thermophiles, have been explored to improve reaction efficiency and stability at higher temperatures.[5]

  • Enzyme Source: L-arabinose isomerase is obtained from a microbial source (e.g., Geobacillus thermodenitrificans, Lactobacillus species). The enzyme may be used as a whole-cell biocatalyst, a cell-free extract, or in an immobilized form for continuous processing.[6][13]

  • Reaction Conditions: A solution of D-galactose is prepared in a suitable buffer. The reaction pH and temperature are optimized for the specific L-AI used, typically ranging from pH 5.5-7.0 and temperatures from 50°C to 70°C.[13]

  • Conversion: The D-galactose substrate is incubated with the L-AI catalyst. The enzyme facilitates the reversible conversion of D-galactose to D-Tagatose. The reaction proceeds until an equilibrium is reached.

  • Product Recovery: After the reaction, the enzyme (if immobilized or in whole cells) is separated from the product mixture. The resulting solution, containing D-Tagatose and unreacted D-galactose, is then purified using chromatographic techniques to isolate the D-Tagatose.

More recent innovations, such as the process patented by Bonumose LLC, utilize a multi-enzyme cascade to produce D-Tagatose from inexpensive and abundant starch.[2][15] This approach avoids the reliance on lactose and can achieve high conversion rates.

cluster_enzymes enzyme enzyme Starch Starch G1P Glucose-1-Phosphate Starch->G1P Enzyme(s) G6P Glucose-6-Phosphate G1P->G6P PGM F6P Fructose-6-Phosphate G6P->F6P PGI T6P Tagatose-6-Phosphate F6P->T6P F6PE Tagatose D-Tagatose T6P->Tagatose T6PP PGM Phosphoglucomutase PGI Phosphoglucoisomerase F6PE Fructose-6-Phosphate Epimerase T6PP Tagatose-6-Phosphate Phosphatase

Enzymatic cascade for D-Tagatose synthesis from starch.

Metabolism and Physiological Effects

The health benefits of D-Tagatose are directly related to its unique metabolic pathway in the human body.

  • Limited Absorption: Only about 20% of ingested D-Tagatose is absorbed in the small intestine. This limited absorption is the primary reason for its low caloric value.[4]

  • Colonic Fermentation: The unabsorbed majority (~80%) travels to the large intestine, where it is selectively fermented by the gut microbiota.[3][4]

  • Prebiotic Effect: This fermentation process promotes the growth of beneficial bacteria and leads to the production of short-chain fatty acids (SCFAs), particularly butyrate.[3][7] SCFAs are a source of energy for colon cells and have been associated with various health benefits.

  • Low Glycemic and Insulinemic Response: Due to its poor absorption, D-Tagatose has a negligible effect on blood glucose and insulin levels, making it a suitable sweetener for individuals with diabetes.[1][4]

cluster_si Small Intestine cluster_li Large Intestine Ingestion D-Tagatose Ingestion Absorption Limited Absorption (~20%) Ingestion->Absorption Unabsorbed Unabsorbed D-Tagatose (~80%) Ingestion->Unabsorbed ToBlood Enters Bloodstream (Minimal Glycemic Impact) Absorption->ToBlood Fermentation Microbial Fermentation Unabsorbed->Fermentation SCFAs Production of SCFAs (e.g., Butyrate) Fermentation->SCFAs Prebiotic Prebiotic Effect: Promotes Beneficial Flora Fermentation->Prebiotic

Simplified metabolic fate of ingested D-Tagatose.

Conclusion

From its initial discovery as a laboratory curiosity to its modern, efficient production via biotechnology, D-Tagatose represents a significant advancement in food science. Its combination of sucrose-like taste and bulk with low-calorie, non-glycemic, and prebiotic properties makes it a highly attractive ingredient for the development of healthier food products and a valuable compound for further research in nutrition and metabolic health. The continued refinement of enzymatic production processes, particularly from abundant feedstocks like starch, will be critical to expanding its accessibility and application in the global market.

References

D-Tagatose (CAS Number: 87-81-0): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tagatose (B3328093), a naturally occurring ketohexose, is a C-4 epimer of D-fructose.[1] Identified by the CAS number 87-81-0, this rare sugar has garnered significant interest in the pharmaceutical and nutraceutical industries due to its unique physicochemical properties and physiological effects. This technical guide provides an in-depth overview of D-Tagatose, including its chemical identifiers, physical and chemical properties, detailed experimental protocols for its synthesis and analysis, and a review of its metabolic and biosynthetic pathways.

Chemical and Physical Data

D-Tagatose is a white, crystalline substance with a sweetness comparable to sucrose (B13894) but with significantly fewer calories.[2] Its chemical and physical characteristics are summarized in the tables below, providing a foundational understanding for its application in research and development.

Table 1: Chemical Identifiers of D-Tagatose
IdentifierValue
CAS Number 87-81-0
IUPAC Name (3S,4S,5R)-1,3,4,5,6-pentahydroxyhexan-2-one
Synonyms D-lyxo-Hexulose, Naturlose
Molecular Formula C₆H₁₂O₆
Molecular Weight 180.16 g/mol
InChI InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h3,5-9,11-12H,1-2H2/t3-,5+,6-/m1/s1
InChIKey BJHIKXHVCXFQLS-PQLUHFTBSA-N
SMILES C(--INVALID-LINK--CO)O)O">C@HO)O
Table 2: Physicochemical Properties of D-Tagatose
PropertyValue
Melting Point 134-135 °C
Solubility in Water 160 g/100 mL at 20°C
Solubility in Ethanol 0.02 g/100 mL at 22°C
Specific Rotation [α]D²⁰ -4° to -5.6° (1% aqueous solution)
Appearance White crystalline powder

Experimental Protocols

Enzymatic Synthesis of D-Tagatose from D-Galactose

This protocol outlines the laboratory-scale synthesis of D-Tagatose from D-Galactose using L-arabinose isomerase (L-AI).

Materials:

  • D-Galactose

  • L-arabinose isomerase (e.g., from Geobacillus thermodenitrificans)

  • Phosphate (B84403) buffer (100 mM, pH 6.5)

  • Manganese chloride (MnCl₂) solution (6 mM)

  • Hydrochloric acid (HCl) solution (0.5 M)

  • Reaction vessel (e.g., temperature-controlled shaker)

  • HPLC system for analysis

Procedure:

  • Prepare a reaction mixture containing 100 mM of D-Galactose and 6 mM MnCl₂ in 100 mM phosphate buffer (pH 6.5).[3]

  • Add the purified L-arabinose isomerase to the reaction mixture at a concentration of 0.5 mg/mL.[3]

  • Incubate the reaction mixture at a constant temperature of 55°C with gentle agitation for 8-10 hours.[3] Samples can be collected periodically (e.g., every 2 hours) to monitor the progress of the reaction.[3]

  • To stop the enzymatic reaction, add 0.5 M HCl to the collected samples.

  • Quantify the amount of D-Tagatose produced using HPLC analysis as described in the analytical protocol below. The conversion efficiency can reach up to 56.7% under these conditions.[3]

Analytical Quantification of D-Tagatose

1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of D-Tagatose in reaction mixtures and other aqueous samples.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a refractive index detector (RID).[3]

  • Column: A Sugar-Ca column (e.g., Welch, 5 µm, 7.8 × 300 mm).[3]

  • Mobile Phase: Pure water.[3]

  • Flow Rate: 0.7 mL/min.[3]

  • Column Temperature: 85°C.[3]

  • Detector Temperature: 40°C.[3]

Procedure:

  • Prepare standard solutions of D-Tagatose of known concentrations in the mobile phase.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Filter the experimental samples through a 0.45 µm syringe filter.

  • Inject the filtered samples into the HPLC system.

  • Identify the D-Tagatose peak based on its retention time compared to the standard.

  • Quantify the concentration of D-Tagatose in the samples by comparing the peak area to the calibration curve.

2. Capillary Electrophoresis (CE)

This method offers a high-resolution alternative for the separation and quantification of D-Tagatose from other sugars.[2]

Instrumentation and Conditions:

  • CE System: A standard capillary electrophoresis system with a direct UV detector.

  • Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH, pH 12.6.[2]

  • Voltage: +18 kV for high-resolution separation.[2]

  • Detection: Direct UV at 265 nm.[2]

  • Capillary Temperature: 25°C.

Procedure:

  • Prepare standard solutions of D-Tagatose and other relevant sugars (e.g., lactose, D-glucose, D-galactose) in the BGE.

  • Run the standards to determine their migration times.

  • Dilute and inject the samples into the CE system.

  • Identify and quantify the D-Tagatose peak based on its migration time and peak area relative to the standards. This method allows for the separation of D-Tagatose from its process-related impurities in under 20 minutes.[2]

Metabolic and Biosynthetic Pathways

D-Tagatose is metabolized differently from common sugars, contributing to its low caloric value.[1] It is primarily fermented by gut microbiota, with only a small fraction being absorbed and metabolized in the liver. The following diagrams illustrate the key pathways involved in the metabolism and biosynthesis of D-Tagatose.

D_Tagatose_Metabolism cluster_ingestion Oral Ingestion cluster_small_intestine Small Intestine cluster_large_intestine Large Intestine cluster_liver Liver D-Tagatose D-Tagatose Limited Absorption (20%) Limited Absorption (20%) D-Tagatose->Limited Absorption (20%) Fermentation by Gut Microbiota Fermentation by Gut Microbiota D-Tagatose->Fermentation by Gut Microbiota 80% Metabolism Metabolism Limited Absorption (20%)->Metabolism Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Fermentation by Gut Microbiota->Short-Chain Fatty Acids (SCFAs) Gluconeogenesis Gluconeogenesis Metabolism->Gluconeogenesis

Caption: Simplified overview of D-Tagatose metabolism in humans.

The biosynthesis of D-Tagatose can be achieved enzymatically from lactose, a disaccharide readily available from dairy by-products. This process typically involves a two-step enzymatic reaction.

D_Tagatose_Biosynthesis Lactose Lactose D-Galactose D-Galactose Lactose->D-Galactose β-Galactosidase (Hydrolysis) D-Glucose D-Glucose Lactose->D-Glucose β-Galactosidase (Hydrolysis) D-Tagatose D-Tagatose D-Galactose->D-Tagatose L-Arabinose Isomerase (Isomerization)

Caption: Enzymatic biosynthesis pathway of D-Tagatose from lactose.

Applications in Drug Development

Beyond its use as a low-calorie sweetener, D-Tagatose is being explored for various pharmaceutical applications. Its potential as an excipient in drug formulations is of particular interest. D-Tagatose can act as a stabilizer, humectant, and texturizer in solid and liquid dosage forms. Furthermore, its ability to modulate the gut microbiome opens avenues for its use in developing therapies for metabolic disorders. Research has also indicated its potential in managing type 2 diabetes and obesity. The non-cariogenic nature of D-Tagatose also makes it a suitable sugar substitute in medicated syrups and lozenges.

References

The Maillard Reaction of D-Tagatose: A Technical Guide for Food and Pharmaceutical Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the chemistry, kinetics, and analytical methodologies of the Maillard reaction involving the low-calorie sugar, D-Tagatose, in food processing applications.

Introduction

D-Tagatose, a naturally occurring ketohexose, has garnered significant interest as a low-calorie bulk sweetener with prebiotic properties. Its structural similarity to fructose (B13574) and its participation in the Maillard reaction make it a unique ingredient in food formulation, contributing to color, flavor, and aroma development. This technical guide provides a comprehensive overview of the Maillard reaction of D-Tagatose, focusing on quantitative comparisons with other sugars, detailed experimental protocols for its study, and the key chemical pathways involved. This document is intended for researchers, scientists, and drug development professionals interested in the application and understanding of D-Tagatose in various matrices.

Quantitative Analysis of D-Tagatose Maillard Reaction

The Maillard reaction of D-Tagatose is notably more pronounced compared to other common reducing sugars. This section summarizes the available quantitative data on browning intensity and the formation of key volatile compounds.

Browning Intensity

The extent of browning is a primary indicator of the progression of the Maillard reaction. It is typically quantified by measuring the absorbance of the reaction solution at 420 nm or by using colorimetric measurements such as the Hunter Lab* scale.

Table 1: Comparison of Browning Intensity (Absorbance at 420 nm) of Various Sugars with Glycine.

Sugar (0.2 M)Reaction ConditionsAbsorbance (420 nm)Reference
D-Tagatose Heated with 0.2 M GlycineFastest browning reaction [1][2]
D-FructoseHeated with 0.2 M GlycineSlower than D-Tagatose[1][2]
D-XyloseHeated with 0.2 M GlycineSlower than D-Tagatose[1]
D-GlucoseHeated with 0.2 M GlycineSlower than D-Tagatose[1][2]
SucroseHeated with 0.2 M GlycineNegligible browning[1][2]

Note: Specific absorbance values over time were not consistently available in the reviewed literature, but the relative reactivity is well-established.

Table 2: Hunter Color Values for the Maillard Reaction of D-Tagatose and Glycine.

Parameter70°C80°C90°C100°CReference
L* (Lightness) Decreased with timeDecreased with timeDecreased with timeDecreased with time[3]
a* (Redness) Increased with timeIncreased with timeIncreased with timeIncreased with time[3]
b* (Yellowness) Increased with timeIncreased with timeIncreased with timeIncreased with time[3]

Note: This table indicates the general trend observed. Specific values depend on the heating duration.

Volatile Compound Formation

The Maillard reaction of D-Tagatose generates a unique profile of volatile organic compounds (VOCs) that contribute to the overall aroma of the food product.

Table 3: Semi-Quantitative Comparison of Key Volatile Maillard Reaction Products (V-MRPs) from D-Tagatose and Other Reducing Sugars.

Volatile CompoundComparison with Other Sugars (Glucose, Galactose, Fructose)Amino Acid ReactantReference
2-Acetylfuran 2-20 times more abundant from D-Tagatose Glycine, Valine, Leucine, Asparagine, Cysteine[3]
2-Acetylpyrrole More abundant from D-Tagatose Glycine, Valine[3]
2-Acetylthiazole More abundant from D-Tagatose Cysteine[3]
Thiophenes More abundant from D-Tagatose Cysteine[3]

Note: The reported values are relative comparisons and not absolute concentrations.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the Maillard reaction of D-Tagatose.

Measurement of Browning Intensity

This protocol describes the procedure for quantifying the browning of a sugar-amino acid model system using UV-Vis spectrophotometry.

Objective: To measure the rate of browning of D-Tagatose in a Maillard reaction with an amino acid.

Materials:

  • D-Tagatose

  • Amino acid (e.g., Glycine)

  • Phosphate (B84403) buffer (0.1 M, pH 7.0)

  • Test tubes

  • Water bath or heating block

  • UV-Vis Spectrophotometer

  • Cuvettes

Procedure:

  • Solution Preparation:

    • Prepare a 0.5 M solution of D-Tagatose in distilled water.

    • Prepare a 0.5 M solution of the chosen amino acid (e.g., Glycine) in distilled water.

    • Prepare a phosphate buffer solution (0.1 M) and adjust the pH to 7.0.

  • Reaction Setup:

    • In a series of test tubes, mix 1 mL of the D-Tagatose solution, 1 mL of the amino acid solution, and 3 mL of the phosphate buffer.

    • Prepare a blank solution containing 1 mL of the amino acid solution and 4 mL of the phosphate buffer.

  • Heating:

    • Place the test tubes in a boiling water bath or a heating block set to a specific temperature (e.g., 100°C).

  • Measurement:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, and 75 minutes), remove a test tube from the heat and immediately cool it in an ice bath to stop the reaction.

    • Measure the absorbance of the solution at 420 nm using the UV-Vis spectrophotometer, using the blank solution to zero the instrument.

  • Data Analysis:

    • Plot the absorbance values against time to determine the reaction kinetics. The slope of the linear portion of the graph represents the rate of browning.

Analysis of Volatile Compounds by GC-MS

This protocol outlines the general steps for the extraction and analysis of volatile Maillard reaction products using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To identify and semi-quantify the volatile compounds produced during the Maillard reaction of D-Tagatose.

Materials:

  • Reacted sugar-amino acid solution (from Protocol 2.1)

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 1,2-dichlorobenzene)

  • Headspace vials (20 mL) with septa

  • Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber coating (e.g., DVB/CAR/PDMS)

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

Procedure:

  • Sample Preparation:

    • Place a defined volume (e.g., 5 mL) of the reacted sugar-amino acid solution into a 20 mL headspace vial.

    • Add a known amount of NaCl (e.g., 1 g) to increase the volatility of the analytes.

    • Spike the sample with a known concentration of an internal standard.

  • Headspace SPME Extraction:

    • Seal the vial and place it in a heating block or water bath at a controlled temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes).

    • Expose the SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) while maintaining the temperature.

  • GC-MS Analysis:

    • Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

    • GC Conditions (Example):

      • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

      • Oven Temperature Program: Start at 40°C for 3 min, ramp to 230°C at 5°C/min, and hold for 5 min.

      • Injector Temperature: 250°C.

    • MS Conditions (Example):

      • Ionization Mode: Electron Impact (EI) at 70 eV.

      • Mass Range: m/z 35-550.

      • Ion Source Temperature: 230°C.

      • Transfer Line Temperature: 280°C.

  • Data Analysis:

    • Identify the volatile compounds by comparing their mass spectra with a reference library (e.g., NIST).

    • Semi-quantify the compounds by comparing their peak areas to the peak area of the internal standard.

Maillard Reaction Pathway and Experimental Workflows

Visual representations of the chemical pathways and experimental procedures provide a clearer understanding of the processes involved.

Maillard_Reaction_Pathway Tagatose D-Tagatose (Ketohexose) SchiffBase Schiff Base Formation Tagatose->SchiffBase AminoAcid Amino Acid (R-NH2) AminoAcid->SchiffBase Strecker Strecker Degradation AminoAcid->Strecker HeynsProduct Heyns Rearrangement Product SchiffBase->HeynsProduct Rearrangement Degradation Degradation & Dehydration HeynsProduct->Degradation Intermediates Reactive Carbonyl Intermediates (e.g., dicarbonyls) Degradation->Intermediates Intermediates->Strecker Polymerization Polymerization & Condensation Intermediates->Polymerization Volatiles Other Volatile Compounds (e.g., Furans, Pyrazines) Intermediates->Volatiles StreckerAldehydes Strecker Aldehydes (Aroma) Strecker->StreckerAldehydes Melanoidins Melanoidins (Brown Pigments) Polymerization->Melanoidins

Caption: Simplified pathway of the Maillard reaction involving D-Tagatose.

Browning_Analysis_Workflow Start Start: Prepare Reactant Solutions (Tagatose, Amino Acid) Mix Mix Reactants in Buffered Solution Start->Mix Heat Heat at Controlled Temperature and Time Mix->Heat Sample Sample at Time Intervals Heat->Sample Cool Quench Reaction (Ice Bath) Sample->Cool Measure Measure Absorbance at 420 nm (Spectrophotometer) Cool->Measure Analyze Analyze Data: Plot Absorbance vs. Time Measure->Analyze Volatile_Analysis_Workflow Start Start: Maillard Reaction Sample Prep Sample Preparation: Add to Headspace Vial with NaCl and Internal Standard Start->Prep Equilibrate Equilibrate at Controlled Temperature Prep->Equilibrate Extract SPME Headspace Extraction Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Analyze GC-MS Analysis: Separation and Detection Desorb->Analyze Identify Data Analysis: Compound Identification and Semi-Quantification Analyze->Identify

References

D-Tagatose: A Novel Therapeutic Agent for Diabetes and Obesity Management

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose (B3328093), a naturally occurring ketohexose and an epimer of D-fructose, has emerged as a promising functional food ingredient and potential therapeutic agent for managing type 2 diabetes and obesity.[1][2] Possessing approximately 90% the sweetness of sucrose (B13894) with only a fraction of the caloric value (1.5 kcal/g), its metabolic profile is distinctly different from traditional sugars.[3][4] Only about 20% of ingested D-Tagatose is absorbed in the small intestine, with the remainder fermented by gut microbiota, contributing to its low glycemic index and prebiotic properties.[1][5][6] This technical guide synthesizes the current scientific evidence on the anti-diabetic and anti-obesity potential of D-Tagatose, detailing its mechanisms of action, summarizing quantitative data from key preclinical and clinical studies, and outlining the experimental protocols employed in this research.

Mechanisms of Action

D-Tagatose exerts its metabolic benefits through a multi-pronged approach, impacting glucose absorption, hepatic glucose metabolism, incretin (B1656795) hormone secretion, and gut microbiota composition.

Intestinal Mechanisms

In the gastrointestinal tract, D-Tagatose functions as a "sugar blocker."[7][8] It competitively inhibits intestinal disaccharidases, such as sucrase and maltase, which reduces the breakdown and subsequent absorption of dietary carbohydrates like sucrose and starch.[3][6][9] This leads to a blunted postprandial glycemic response.[6][10] Furthermore, D-Tagatose has been shown to interfere with glucose transport across the intestinal epithelium.[3][9]

Hepatic Glucose Regulation

The portion of D-Tagatose that is absorbed undergoes hepatic metabolism via a pathway similar to fructose (B13574).[6] It is phosphorylated by fructokinase to D-tagatose 1-phosphate (T1P). The accumulation of T1P triggers a cascade of effects beneficial for glycemic control: it promotes the translocation and activity of glucokinase, increasing the conversion of glucose to glucose-6-phosphate.[6][11] This, in turn, stimulates glycogen (B147801) synthase and inhibits glycogen phosphorylase, leading to increased glycogen storage and reduced hepatic glucose output.[4][6][10][11]

Hepatic_Glucose_Metabolism D_Tagatose D-Tagatose (Absorbed) Fructokinase Fructokinase D_Tagatose->Fructokinase Substrate Glucose Blood Glucose T1P Tagatose-1-Phosphate (T1P) G6P Glucose-6-Phosphate Glucokinase Glucokinase T1P->Glucokinase Activates Glycogen_Synthase Glycogen Synthase T1P->Glycogen_Synthase Activates Glycogen_Phosphorylase Glycogen Phosphorylase T1P->Glycogen_Phosphorylase Inhibits Fructokinase->T1P Catalyzes Glucose->Glucokinase Substrate G6P->Glycogen_Synthase Glucokinase->G6P Catalyzes Glycogen Glycogen (Stored Glucose) Glycogen->Glycogen_Phosphorylase Glycogen_Synthase->Glycogen Promotes Synthesis Glycogen_Phosphorylase->G6P Breaks down to

Caption: D-Tagatose signaling pathway in hepatic glucose metabolism.
Incretin Hormone Secretion

D-Tagatose, as a ketohexose, stimulates the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells.[12][13] This action is comparable to other ketohexoses like fructose and D-allulose.[12][13] GLP-1 is a critical incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, slows gastric emptying, and promotes satiety.[10] The stimulation of GLP-1 contributes significantly to both the anti-diabetic and anti-obesity effects of D-Tagatose.[13][14]

GLP1_Secretion_Pathway Tagatose D-Tagatose Ingestion (Ketohexose) L_Cell Intestinal L-Cell Tagatose->L_Cell Stimulates GLP1 GLP-1 Secretion L_Cell->GLP1 Releases Pancreas Pancreas GLP1->Pancreas Brain Brain (Hypothalamus) GLP1->Brain Stomach Stomach GLP1->Stomach Insulin ↑ Insulin Secretion Pancreas->Insulin Glucagon ↓ Glucagon Secretion Pancreas->Glucagon Satiety ↑ Satiety / ↓ Food Intake Brain->Satiety Gastric_Emptying ↓ Gastric Emptying Stomach->Gastric_Emptying

Caption: D-Tagatose stimulation of GLP-1 secretion and downstream effects.
Prebiotic Effects and Gut Microbiota Modulation

The unabsorbed portion of D-Tagatose travels to the large intestine, where it serves as a fermentable substrate for gut bacteria.[2][5][15] This prebiotic activity promotes the growth of beneficial microflora and leads to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and valerate.[15][16] SCFAs have been linked to improved gut health, enhanced insulin sensitivity, and the stimulation of GLP-1 secretion from colonic L-cells, creating a synergistic effect with D-Tagatose's direct action on incretin release.[16]

Preclinical and Clinical Evidence

The therapeutic potential of D-Tagatose is supported by a growing body of evidence from animal models and human clinical trials.

Summary of Preclinical Data (Animal Studies)

Animal studies have consistently demonstrated the benefits of D-Tagatose in preventing diet-induced obesity and metabolic dysregulation. In low-density lipoprotein receptor-deficient (LDLr-/-) mice, a diet enriched with D-Tagatose, when compared to an equivalent sucrose diet, did not promote obesity, hyperglycemia, or hyperlipidemia to the same extent.[17][18][19] Rats fed a D-Tagatose-enriched diet gained significantly less weight than those on a fructose-enriched diet and showed improvements in glucose, insulin, and lipid profiles.[8]

Table 1: Quantitative Data from Key Animal Studies

Animal Model Dietary Intervention Duration Key Findings Reference
LDLr-/- Mice Diet enriched with D-Tagatose (TAG) vs. Sucrose (SUCR) 16 weeks SUCR-fed mice became obese and hyperglycemic; TAG-fed mice had similar body weights and glucose levels to controls.[18][19] Police et al., 2009
Sprague-Dawley Rats 30% D-Tagatose (TAG) diet vs. 30% Fructose (FRU) diet 24 weeks FRU-fed rats had a 49% body weight increase; TAG-fed rats had significantly lower weight gain, reduced oxidative stress (21% lower), and increased myocardial eNOS expression (59%).[8] Collotta et al., 2019

| Male Mice | Peroral administration of D-Tagatose (1 g/kg and 3 g/kg) | Acute | Dose-dependently increased plasma GLP-1 levels 3- to 6-fold and suppressed food intake for up to 6 hours.[12][13] | Iwasaki et al., 2025 |

Summary of Clinical Data (Human Trials)

Human trials have substantiated the anti-diabetic effects of D-Tagatose. Phase II and Phase III clinical trials have shown that D-Tagatose can significantly reduce glycosylated hemoglobin (HbA1c) levels in patients with type 2 diabetes compared to placebo.[7][10] The efficacy appears to improve with longer duration of therapy.[10]

Table 2: Quantitative Data from Human Clinical Trials on Glycemic Control

Study Population Dosage Duration Key Findings on Glycemic Control Reference
Type 2 Diabetes Patients 15 g TID 2 months Effective at reducing HbA1c levels.[4][10] Ensor et al.
Type 2 Diabetes Patients 15 g TID 10 months Statistically significant reduction in HbA1c vs. placebo at all post-baseline time points; significant decrease in fasting blood glucose.[7][20] Ensor et al., 2015
Type 2 Diabetes Patients 2.5 g, 5.0 g, or 7.5 g TID 6 months 7.5 g dose group showed a drop in basal glycemia at 3 and 6 months.[10] Guerrero-Wyss et al., 2018

| Healthy and Type 2 Diabetes Subjects | 10g, 20g, or 30g D-Tagatose prior to 75g OGTT | Acute | Dose-dependent reduction in glucose Area Under the Curve (AUC) in diabetic patients (P<0.05 for 10g, P<0.001 for 20g, P=0.0001 for 30g).[10] | Donner et al. |

Regarding anti-obesity effects, studies have shown that D-Tagatose can lead to significant weight loss and improvements in lipid profiles, particularly an increase in high-density lipoprotein (HDL) cholesterol.

Table 3: Quantitative Data from Human Clinical Trials on Obesity and Lipids

Study Population Dosage Duration Key Findings on Body Weight and Lipids Reference
Type 2 Diabetes Subjects (n=8) 15 g TID 12 months Average body weight decreased from 108.4 kg to 103.3 kg (P=0.001); HDL cholesterol increased from 30.5 to 41.7 mg/dL (P<0.001).[10][21] Donner et al., 2010
Type 2 Diabetes Patients 15 g TID 10 months Significant reduction in total cholesterol and LDL-cholesterol vs. placebo; no significant effect on BMI, triglycerides, or HDL.[7][22] Ensor et al., 2015

| Type 2 Diabetes Patients | 5.0 g and 7.5 g TID | 6 months | Average body weight dropped in greater proportion with these higher doses.[10][23] | Guerrero-Wyss et al., 2018 |

Experimental Protocols

The findings presented are based on rigorous experimental designs. Below are representative methodologies from the cited studies.

Human Clinical Trial Protocol (Phase 3 Glycemic Control Study)
  • Objective: To evaluate the placebo-controlled effect of D-Tagatose on glycemic control (HbA1c) and safety in subjects with type 2 diabetes.[7]

  • Design: A multi-center, randomized, double-blind, placebo-controlled Phase 3 clinical trial.[10]

  • Participants: Type 2 diabetic patients not taking any blood glucose-lowering medications.[20]

  • Intervention: Participants were randomized to receive either 15 g of D-Tagatose or a matching placebo, dissolved in 125-250 ml of water, taken three times a day (TID) with meals.[20][22] A dose-escalation protocol was used where patients started on a lower dose (e.g., 5 g TID) and increased to the full dose as tolerated to minimize gastrointestinal side effects.[20]

  • Duration: 10 to 12 months.[7][21]

  • Primary Endpoint: Change in HbA1c from baseline compared to placebo.[7]

  • Secondary Endpoints: Changes in fasting blood glucose, insulin, lipid profiles (total cholesterol, LDL, HDL, triglycerides), and Body Mass Index (BMI).[7]

  • Data Analysis: Intent-to-Treat (ITT) and Per-Protocol (PP) populations were analyzed. Statistical significance was determined using appropriate models to compare changes between the D-Tagatose and placebo groups over time.[7][20]

Clinical_Trial_Workflow Screening Patient Screening (Type 2 Diabetes, No Medication) Randomization Randomization Screening->Randomization Group_A D-Tagatose Group (15g TID with meals) Randomization->Group_A Arm 1 Group_B Placebo Group (Matching Placebo TID) Randomization->Group_B Arm 2 FollowUp Follow-up Assessments (Months 2, 4, 6, 8, 10) Group_A->FollowUp Group_B->FollowUp Endpoint Primary Endpoint Analysis (Change in HbA1c) Secondary Endpoint Analysis (Fasting Glucose, Lipids, BMI) FollowUp->Endpoint

Caption: Generalized workflow for a D-Tagatose clinical trial.
Animal Study Protocol (Diet-Induced Obesity Model)

  • Objective: To compare the effects of dietary D-Tagatose versus another carbohydrate (e.g., sucrose or fructose) on the development of obesity, hyperglycemia, and dyslipidemia.[19]

  • Animal Model: Low-density lipoprotein receptor deficient (LDLr-/-) mice or Sprague-Dawley rats.[8][18]

  • Acclimatization: Animals are acclimated for a period (e.g., 1-2 weeks) on a standard chow diet.

  • Dietary Intervention: Animals are randomly assigned to one of several dietary groups for an extended period (e.g., 16-24 weeks):

    • Control Group: Standard murine diet.

    • Test Group 1: Diet enriched with D-Tagatose (e.g., 30% of total energy).[8]

    • Test Group 2: Diet enriched with sucrose or fructose (e.g., 30% of total energy).[8][18] Diets are formulated to be isocaloric or contain equivalent amounts of protein, fat, and carbohydrate by weight.[19]

  • Measurements: Body weight and food intake are monitored regularly (e.g., weekly). At the end of the study, animals are fasted, and blood is collected for analysis of glucose, insulin, and serum lipid concentrations. Tissues (e.g., liver, adipose, aorta) may be collected for histological or molecular analysis.[18][19]

  • Data Analysis: Statistical comparisons (e.g., ANOVA) are made between the dietary groups to determine the effects of D-Tagatose.[12]

Safety and Tolerability

D-Tagatose has been designated as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA).[1][10] The primary side effects associated with its consumption are gastrointestinal in nature, including flatulence, nausea, and diarrhea.[7][21] These effects are attributed to the osmotic load from the unabsorbed sugar and are typically mild, transient, and can be managed by gradually increasing the dose over 1-2 weeks.[1][21] No serious adverse events have been reported in clinical trials.[10][21]

Conclusion

D-Tagatose presents a compelling profile as a dual-action agent against type 2 diabetes and obesity. Its unique metabolic pathway, involving limited intestinal absorption and beneficial hepatic effects, differentiates it from existing sweeteners and therapeutic drugs. The mechanisms of action—including inhibition of carbohydrate absorption, modulation of hepatic glucose metabolism, stimulation of GLP-1, and prebiotic effects—are well-supported by preclinical and clinical data. Quantitative evidence demonstrates its efficacy in reducing HbA1c, promoting weight loss, and improving lipid profiles. With a favorable safety profile, D-Tagatose stands as a strong candidate for further drug development and as a functional ingredient in foods designed for metabolic health.

References

D-Tagatose: A Novel Antioxidant with Cellular Stress Attenuation Properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

D-Tagatose, a naturally occurring ketohexose, is emerging as a promising agent in the realm of cellular health due to its antioxidant properties and its ability to mitigate cellular stress. This technical guide provides a comprehensive overview of the current scientific understanding of D-Tagatose's antioxidant mechanisms, supported by available data, detailed experimental protocols, and visualizations of relevant signaling pathways. Evidence suggests that D-Tagatose confers cytoprotection by preventing the depletion of intracellular glutathione, inhibiting lipid peroxidation, and chelating redox-active iron. While direct modulation of the Nrf2 signaling pathway by D-Tagatose is an area of active investigation, its established effects on downstream markers of oxidative stress suggest a significant role in maintaining cellular redox homeostasis. This document aims to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of D-Tagatose.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a key contributor to the pathogenesis of numerous diseases, including metabolic disorders, neurodegenerative diseases, and cancer. D-Tagatose, a rare sugar with low caloric value, has garnered significant attention for its potential health benefits, including its antioxidant capabilities.[1][2] Studies have demonstrated that D-Tagatose can protect cells from damage induced by pro-oxidant compounds, suggesting its utility as a cytoprotective agent.[3] This guide synthesizes the existing research on the antioxidant properties of D-Tagatose and its role in reducing cellular stress, providing a technical framework for further investigation and potential therapeutic development.

Antioxidant Mechanisms of D-Tagatose

The antioxidant activity of D-Tagatose is multifaceted, involving both direct and indirect mechanisms to counteract oxidative stress.

Attenuation of Intracellular Glutathione (GSH) Depletion

Glutathione is a critical intracellular antioxidant that plays a central role in the detoxification of ROS. Studies have shown that exposure to certain toxins can lead to a significant decline in intracellular GSH levels, rendering cells vulnerable to oxidative damage. D-Tagatose has been demonstrated to largely prevent this toxin-induced decline in GSH content, thereby maintaining the cell's primary defense against oxidative stress.[3]

Inhibition of Lipid Peroxidation and Protein Carbonyl Formation

Oxidative stress can lead to the damaging oxidation of lipids and proteins, resulting in lipid peroxidation and the formation of protein carbonyls, respectively. These processes can compromise cell membrane integrity and enzyme function. D-Tagatose has been shown to fully protect against increases in both membrane lipid peroxidation and protein carbonyl formation induced by oxidative stressors.[3]

Iron Chelation

One of the proposed mechanisms for the antioxidant action of D-Tagatose is its ability to act as a weak iron chelator.[3] Redox-active iron can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering iron, D-Tagatose can antagonize the iron-dependent toxic consequences of intracellular oxidative stress.[3]

Quantitative Data on Antioxidant Effects

ParameterStressorCell TypeD-Tagatose ConcentrationObserved EffectReference
Cell Viability Nitrofurantoin (300 µM)Murine Hepatocytes20 mMComplete prevention of lethal cell injury.[3]
Intracellular GSH NitrofurantoinMurine Hepatocytes20 mMLargely prevented the decline of intracellular GSH content.[3]
Lipid Peroxidation NitrofurantoinMurine Hepatocytes20 mMFully protected from increases in membrane lipid peroxidation.[3]
Protein Carbonyl Formation NitrofurantoinMurine Hepatocytes20 mMFully protected from increases in protein carbonyl formation.[3]
Oxidative Cell Injury Ferric Nitrilotriacetate (100 µM)Murine Hepatocytes20 mMCompletely prevented oxidative cell injury.[3]
ROS Accumulation -Phytophthora infestans-Increased ROS accumulation.[4]

Note: The study on Phytophthora infestans suggests a different, potentially pro-oxidant effect in this specific organism, highlighting the context-dependent nature of D-Tagatose's effects.

Signaling Pathways in Cellular Stress Reduction

The Nrf2 Signaling Pathway: A Potential Target

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response, controlling the expression of a wide array of antioxidant and detoxification genes. While direct experimental evidence of D-Tagatose activating the Nrf2 pathway is currently limited, its observed effects on downstream markers of oxidative stress, such as the preservation of GSH levels, suggest a potential interaction with this critical cytoprotective pathway. The activation of Nrf2 leads to the upregulation of enzymes involved in GSH synthesis and regeneration, which aligns with the observed effects of D-Tagatose.

Potential Modulation of the Nrf2 Signaling Pathway by D-Tagatose.

Experimental Protocols

This section details the methodologies for key experiments relevant to assessing the antioxidant properties of D-Tagatose.

Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) in cultured cells subjected to an oxidative challenge.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • 96-well black, clear-bottom microplates

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (ABAP)

  • Quercetin (B1663063) (as a positive control)

  • D-Tagatose

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 6 x 10^4 cells/well and culture for 24 hours to reach confluence.

  • Cell Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Treat the cells with various concentrations of D-Tagatose and 25 µM DCFH-DA in culture medium for 1 hour at 37°C. Include control wells (cells with DCFH-DA and ABAP but no antioxidant) and a quercetin standard curve.

  • Induction of Oxidative Stress:

    • Remove the treatment medium and wash the cells with PBS.

    • Add 600 µM ABAP solution to all wells except for the blank wells.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence at an excitation wavelength of 485 nm and an emission wavelength of 538 nm every 5 minutes for 1 hour.

  • Data Analysis: Calculate the area under the curve (AUC) for each treatment and control. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) * 100, where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

CAA_Assay_Workflow A Seed HepG2 cells in a 96-well plate B Culture for 24h to confluence A->B C Wash cells with PBS B->C D Treat with D-Tagatose + DCFH-DA for 1h C->D E Wash cells with PBS D->E F Add ABAP to induce oxidative stress E->F G Measure fluorescence kinetically for 1h F->G H Calculate Area Under the Curve (AUC) and CAA values G->H

Workflow for the Cellular Antioxidant Activity (CAA) Assay.
Determination of Superoxide (B77818) Dismutase (SOD) and Catalase (CAT) Activity

These assays measure the activity of key antioxidant enzymes in cell lysates.

Materials:

  • Cell culture (e.g., mammalian cell lines)

  • Cell lysis buffer

  • Protein assay reagent (e.g., Bradford reagent)

  • For SOD assay: Reagents for generating superoxide radicals (e.g., xanthine/xanthine oxidase) and a detection system (e.g., cytochrome c or WST-1).

  • For CAT assay: Hydrogen peroxide (H2O2) and a method to measure its decomposition (e.g., spectrophotometric measurement of H2O2 absorbance at 240 nm).

General Procedure:

  • Cell Lysis: Treat cells with D-Tagatose for the desired time, then harvest and lyse the cells to obtain a cell-free extract.

  • Protein Quantification: Determine the total protein concentration of the cell lysate to normalize enzyme activity.

  • SOD Activity Assay:

    • Incubate the cell lysate with the superoxide-generating system and the detection reagent.

    • Measure the inhibition of the detection reagent's reduction by SOD in the sample. One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of reduction by 50%.

  • CAT Activity Assay:

    • Incubate the cell lysate with a known concentration of H2O2.

    • Measure the decrease in H2O2 absorbance at 240 nm over time. One unit of catalase activity is typically defined as the amount of enzyme that decomposes 1 µmol of H2O2 per minute.

Western Blot Analysis for Nrf2 Activation

This technique is used to assess the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation.

Materials:

  • Cultured cells treated with D-Tagatose

  • Cytoplasmic and nuclear extraction buffers

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF membranes

  • Primary antibodies against Nrf2, a cytoplasmic marker (e.g., β-actin), and a nuclear marker (e.g., Lamin B1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Fractionation: Treat cells with D-Tagatose. After treatment, harvest the cells and perform subcellular fractionation to separate the cytoplasmic and nuclear extracts.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions.

  • SDS-PAGE and Western Blotting:

    • Separate the proteins from the cytoplasmic and nuclear extracts by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane and then incubate with the primary antibody against Nrf2.

    • Also, probe separate blots or strip and re-probe the same blot for the cytoplasmic and nuclear loading controls.

    • Incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. An increase in the Nrf2 signal in the nuclear fraction compared to the control indicates Nrf2 activation.

Western_Blot_Workflow A Treat cells with D-Tagatose B Cytoplasmic and Nuclear Fractionation A->B C Protein Quantification B->C D SDS-PAGE C->D E Protein Transfer to PVDF Membrane D->E F Immunoblotting with anti-Nrf2 and control antibodies E->F G Chemiluminescent Detection and Analysis F->G

Workflow for Western Blot Analysis of Nrf2 Activation.

Conclusion and Future Directions

D-Tagatose demonstrates significant antioxidant and cytoprotective properties, primarily through the preservation of intracellular GSH and the inhibition of oxidative damage to lipids and proteins. Its potential as a weak iron chelator provides a plausible mechanism for its protective effects against iron-induced oxidative stress. While the current body of evidence is compelling, further research is warranted to fully elucidate the molecular mechanisms underlying the antioxidant actions of D-Tagatose.

Future investigations should focus on:

  • Quantitative Antioxidant Assays: Performing direct radical scavenging assays (e.g., DPPH, ABTS) to determine the IC50 values of D-Tagatose.

  • Nrf2 Pathway Activation: Conducting targeted studies, such as Western blotting for nuclear Nrf2 and qPCR for Nrf2 target genes, to definitively establish whether D-Tagatose activates this critical antioxidant signaling pathway.

  • In Vivo Studies: Translating the promising in vitro findings into animal models of diseases associated with oxidative stress to evaluate the therapeutic efficacy of D-Tagatose.

A deeper understanding of these aspects will be instrumental in harnessing the full therapeutic potential of D-Tagatose in the prevention and treatment of conditions driven by cellular stress.

References

Methodological & Application

Application Notes and Protocols for the Enzymatic Production of D-Tagatose from D-Galactose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose (B3328093), a rare ketohexose, is gaining significant attention as a low-calorie, functional sweetener with prebiotic properties and a sweetness profile similar to sucrose.[1] Its potential applications span the food, beverage, and pharmaceutical industries. While chemical synthesis methods exist, the enzymatic production of D-Tagatose from D-galactose offers a more specific, environmentally friendly, and sustainable alternative.[2] This document provides detailed application notes and protocols for the enzymatic conversion of D-galactose to D-Tagatose using L-arabinose isomerase (L-AI), the key biocatalyst in this process.

The isomerization of D-galactose to D-tagatose is catalyzed by L-arabinose isomerase (EC 5.3.1.4), an enzyme that naturally interconverts L-arabinose and L-ribulose. Due to substrate promiscuity, L-AI can effectively catalyze the conversion of D-galactose to D-tagatose.[2] This process can be carried out using either free enzyme, immobilized enzyme for enhanced stability and reusability, or whole-cell biocatalysts.

Enzymatic Reaction Pathway

The enzymatic conversion of D-galactose to D-Tagatose is a reversible isomerization reaction.

Enzymatic_Reaction cluster_reactants Substrate cluster_products Product D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization L_AI L-Arabinose Isomerase (EC 5.3.1.4)

Caption: Enzymatic isomerization of D-galactose to D-Tagatose.

Experimental Protocols

Protocol 1: L-Arabinose Isomerase Activity Assay

This protocol is designed to determine the activity of L-arabinose isomerase by quantifying the amount of D-tagatose produced from D-galactose.

Materials:

  • Purified L-arabinose isomerase solution

  • D-galactose solution (e.g., 500 mM in buffer)

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0-8.0)

  • Metal ion solution (e.g., 10 mM MnCl₂)

  • 0.5 M HCl (for reaction termination)

  • Cysteine-carbazole-sulfuric acid reagent for colorimetric determination or HPLC system for chromatographic analysis.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, D-galactose solution, and metal ion solution. A typical reaction mixture (1 mL final volume) may contain 250 mM D-galactose and 1 mM MnCl₂ in 50 mM phosphate buffer (pH 7.0).[3]

  • Pre-incubate the reaction mixture at the desired temperature (e.g., 50-60°C) for 5 minutes to equilibrate.

  • Initiate the reaction by adding a known amount of diluted enzyme preparation (e.g., 0.1 mg).

  • Incubate the reaction for a specific time (e.g., 10-60 minutes) at the optimal temperature.

  • Stop the reaction by adding an equal volume of 0.5 M HCl or by heat inactivation (e.g., boiling for 5-10 minutes).[4][5]

  • Quantify the produced D-tagatose using either the cysteine-carbazole colorimetric method or by HPLC analysis.[4][5]

Definition of Enzyme Activity: One unit (U) of L-arabinose isomerase activity is typically defined as the amount of enzyme required to produce 1 µmol of D-tagatose per minute under the specified assay conditions.[6]

Protocol 2: Enzymatic Production of D-Tagatose from D-Galactose (Batch Process)

This protocol outlines a batch production process for D-tagatose using free or immobilized L-arabinose isomerase.

Materials:

  • L-arabinose isomerase (free or immobilized)

  • D-galactose

  • Reaction buffer (e.g., 50 mM phosphate buffer, pH 7.5-8.0)

  • Manganese chloride (MnCl₂)

  • Bioreactor or temperature-controlled shaker

Procedure:

  • Prepare a substrate solution of D-galactose (e.g., 100-300 g/L) in the reaction buffer.

  • Add MnCl₂ to the substrate solution to a final concentration of 1-5 mM.[6][7]

  • Adjust the pH of the solution to the optimal range for the enzyme (typically pH 7.5-8.0).[8][9]

  • Add the free or immobilized L-arabinose isomerase to the substrate solution. The enzyme loading will depend on its specific activity.

  • Incubate the reaction mixture at the optimal temperature (typically 50-65°C) with gentle agitation for a period of 24-48 hours.[4][10]

  • Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentration of D-tagatose and D-galactose by HPLC.

  • Once the reaction reaches equilibrium (or the desired conversion is achieved), terminate the reaction by heat inactivation or by removing the immobilized enzyme.

  • Proceed with the downstream purification of D-tagatose.

Protocol 3: Immobilization of L-Arabinose Isomerase using Sodium Alginate

Immobilization of the enzyme can significantly improve its stability and allows for its reuse in continuous or repeated batch processes.

Materials:

  • L-arabinose isomerase (as whole cells or purified enzyme)

  • Sodium alginate powder

  • Calcium chloride (CaCl₂) solution (e.g., 2% w/v)

  • Acetate (B1210297) buffer (10 mM, pH 6.5)

  • Syringe with a needle

Procedure:

  • Prepare a 1-5% (w/v) sodium alginate solution by dissolving the powder in acetate buffer with stirring.[11]

  • Add the whole cells expressing L-arabinose isomerase or the purified enzyme solution to the sodium alginate solution and mix thoroughly.

  • Draw the enzyme-alginate mixture into a syringe.

  • Extrude the mixture dropwise into a gently stirring CaCl₂ solution. Uniform beads will form upon contact.[11]

  • Allow the beads to harden in the CaCl₂ solution for at least 30 minutes.

  • Collect the immobilized enzyme beads by filtration and wash them thoroughly with buffer to remove excess calcium chloride and un-entrapped enzyme.

  • The immobilized enzyme is now ready for use in the production of D-tagatose and can be stored at 4°C.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the enzymatic production of D-Tagatose.

Table 1: Reaction Conditions and Conversion Yields for D-Tagatose Production

Enzyme SourceEnzyme FormD-Galactose Conc. (g/L)Temperature (°C)pHMetal IonReaction Time (h)Conversion Yield (%)D-Tagatose Conc. (g/L)Reference
Escherichia coliImmobilized----482099.9[12]
Thermoanaerobacter mathraniiImmobilized30065---42126[10]
Bifidobacterium adolescentisPurified18556.56 mM MnCl₂1056.7-[4]
Klebsiella pneumoniaeWhole-cell100508.01 mM Mn²⁺0.533.533.5[6]
Arthrobacter sp. 22cPurified40507.0None3630-[13][14]
Thermotoga maritimaImmobilized-------[15]
Thermostable L-AI (Gali152)Immobilized100608.0Mn²⁺90-58[9]
E. coli mutantImmobilized whole-cell250606.55 mM Mn²⁺20 (per batch)-129.43[7]

Table 2: Kinetic Parameters of L-Arabinose Isomerases

Enzyme SourceSubstrateKm (mM)Vmax (U/mg)kcat/Km (mM-1min-1)Reference
Bifidobacterium adolescentisD-Galactose22.44899.3[4]
Arthrobacter sp. 22cD-Galactose1190.310.14[14]

Downstream Processing and Product Analysis

Purification of D-Tagatose

After the enzymatic reaction, the product mixture contains D-tagatose, unreacted D-galactose, and potentially other byproducts. Purification is essential to obtain high-purity D-tagatose.

Methods:

  • Chromatographic Separation: Cation exchange chromatography is a common method for separating D-galactose from D-tagatose.[8]

  • Selective Fermentation: The unreacted D-galactose can be selectively removed by fermentation using specific yeast strains, such as Saccharomyces cerevisiae, which consume galactose, leaving D-tagatose in the medium.

  • Boronate Affinity Adsorption: This technique utilizes boronate-functionalized materials to selectively bind and separate ketoses like D-tagatose from aldoses like D-galactose.[16]

  • Crystallization: After purification, D-tagatose can be crystallized from the concentrated syrup to obtain a high-purity solid product.[8]

Analytical Methods for D-Tagatose Quantification

Accurate quantification of D-tagatose is crucial for monitoring the reaction progress and for final product quality control.

High-Performance Liquid Chromatography (HPLC):

  • Column: A sugar-specific column, such as a Sugar-Ca column or an aminopropyl silane (B1218182) stationary phase column, is typically used.[4][17] The United States Pharmacopeia (USP) recommends a column with L19 packing material.[18]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 80:20 v/v) or pure water is common.[4][17][19]

  • Detector: A Refractive Index Detector (RID) is most commonly employed for sugar analysis.[4]

  • Column Temperature: Elevated temperatures (e.g., 40-85°C) are often used to improve peak resolution.[4]

Capillary Electrophoresis (CE): CE offers a rapid and high-resolution alternative to HPLC for the analysis of D-tagatose and related sugars.

  • Background Electrolyte (BGE): A typical BGE consists of a mixture of sodium phosphate and sodium hydroxide (B78521) at a high pH (e.g., 12.6).[20]

  • Voltage: A high voltage (e.g., +18 kV) is applied for separation.[20]

  • Detection: Direct UV detection at a wavelength of around 265 nm can be used.[20]

Experimental Workflow

The overall workflow for the enzymatic production of D-tagatose is depicted in the following diagram.

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing cluster_analysis Analysis Enzyme_Source Enzyme Source Selection (e.g., microbial strain) Enzyme_Production Enzyme Production (Fermentation & Purification) Enzyme_Source->Enzyme_Production Immobilization Enzyme Immobilization (Optional) Enzyme_Production->Immobilization Reaction_Setup Reaction Setup (D-Galactose, Buffer, Metal Ions) Enzyme_Production->Reaction_Setup Immobilization->Reaction_Setup Enzymatic_Reaction Enzymatic Isomerization (Controlled T and pH) Reaction_Setup->Enzymatic_Reaction Enzyme_Removal Enzyme Removal/Inactivation Enzymatic_Reaction->Enzyme_Removal QC_Analysis Quality Control (HPLC, CE) Enzymatic_Reaction->QC_Analysis In-process Monitoring Purification Purification (Chromatography, Fermentation) Enzyme_Removal->Purification Crystallization Crystallization Purification->Crystallization Crystallization->QC_Analysis

Caption: Overall workflow for D-Tagatose production.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Tagatose, a rare sugar with significant potential in the food and pharmaceutical industries as a low-calorie sweetener, requires accurate and reliable analytical methods for its quantification and quality control.[1][2][3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sugars due to its ability to separate structurally similar compounds.[4][5] This application note provides detailed protocols and methodologies for the analysis of D-Tagatose using HPLC with various stationary phases and detection methods, primarily focusing on Refractive Index (RI) detection, a common technique for non-chromophoric compounds like sugars.[6][7]

Introduction

D-Tagatose is a naturally occurring ketohexose and an epimer of D-fructose. Its properties, including being nearly as sweet as sucrose (B13894) with fewer calories, have led to its increasing use as a sugar substitute.[2] Accurate determination of D-Tagatose in raw materials, manufacturing processes, and final products is crucial for quality assurance. HPLC offers a robust and versatile platform for this purpose.[5] This document outlines established HPLC methods for D-Tagatose analysis, providing researchers and drug development professionals with the necessary protocols to implement these techniques in their laboratories.

Experimental Protocols

Several HPLC methods have been successfully employed for the analysis of D-Tagatose. The choice of method often depends on the sample matrix, required resolution, and available instrumentation. Below are detailed protocols for common HPLC setups.

Method 1: Analysis of D-Tagatose using an Aminopropyl-Silica Column

This method is suitable for the separation of D-Tagatose from other monosaccharides and is frequently used in quality control settings.[1][8]

  • Chromatographic Conditions:

    • Column: Aminopropyl-silica stationary phase (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size, USP L8 packing).[1]

    • Mobile Phase: Acetonitrile (B52724) and water (80:20 v/v).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 35 °C.[9]

    • Detector: Refractive Index (RI) Detector.[1]

    • Injection Volume: 10 µL.[10]

  • Sample Preparation:

    • Accurately weigh the sample containing D-Tagatose.

    • Dissolve the sample in the mobile phase to a known concentration (e.g., 1.0 wt%).[10]

    • Filter the solution through a 0.45 µm membrane filter before injection.[6]

Method 2: Analysis of D-Tagatose according to USP-NF Method

The United States Pharmacopeia and the National Formulary (USP-NF) provide a standardized method for the assay of Tagatose.[11]

  • Chromatographic Conditions:

    • Column: A column with L19 packing material (e.g., Shodex SUGAR SC1011).[11]

    • Mobile Phase: 0.05 mg/mL Calcium acetate (B1210297) solution in water.[11]

    • Flow Rate: 0.6 mL/min.[11]

    • Column Temperature: Ambient or as specified by the column manufacturer.

    • Detector: Refractive Index (RI).[11]

  • System Suitability:

    • The relative standard deviation (RSD) for replicate injections of the standard solution should be ≤ 2.0%.[11]

Method 3: HILIC Method for Simultaneous Analysis of Monosaccharides

Hydrophilic Interaction Liquid Chromatography (HILIC) is effective for separating highly polar compounds like sugars.[4][10]

  • Chromatographic Conditions:

    • Column: Polyethyleneimine-attached HILIC column.[10]

    • Mobile Phase: 85 v/v% acetonitrile containing 5 mmol/L sodium 1-octanesulfonate (pH 4.8).[10]

    • Flow Rate: 0.75 mL/min.[10]

    • Column Temperature: 40 °C.[10]

    • Detector: Refractive Index (RI).[10]

Data Presentation

Quantitative data from various studies are summarized below to provide a comparative overview of the different HPLC methods for D-Tagatose analysis.

ParameterMethod 1 (Aminopropyl-Silica)Method 2 (USP-NF)Method 3 (HILIC)
Column Type Aminopropyl-silica (USP L8)[1]Ligand Exchange (L19)[11]Polyethyleneimine HILIC[10]
Mobile Phase Acetonitrile:Water (80:20)[1]0.05 mg/mL Calcium Acetate (aq)[11]85% Acetonitrile + 5mM Sodium 1-octanesulfonate[10]
Flow Rate 1.0 mL/min[1]0.6 mL/min[11]0.75 mL/min[10]
Run Time Not SpecifiedNot Specified~40 min[10]
System Suitability (RSD) Not Specified≤ 2.0%[11]Not Specified

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of D-Tagatose, from sample preparation to data analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Sample Weighing Dissolution Dissolution in Mobile Phase Sample->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration Autosampler Autosampler Injection Filtration->Autosampler Column HPLC Column Separation Autosampler->Column Detector RI Detector Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Report Quantification->Report

Caption: General workflow for D-Tagatose analysis by HPLC.

Conclusion

The HPLC methods detailed in this application note provide robust and reliable approaches for the quantitative analysis of D-Tagatose. The choice of the specific method, including the column and mobile phase, should be tailored to the specific application, considering factors such as the sample matrix and the presence of other sugars. Proper method validation is essential to ensure the accuracy and precision of the results, adhering to guidelines such as those from the ICH.[12][13][14] The protocols and data presented here serve as a valuable resource for researchers and professionals in the development and quality control of products containing D-Tagatose.

References

Application Note: Quantification of D-Tagatose using Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

D-Tagatose (B3328093), a low-calorie functional sweetener, is gaining significant interest in the food and pharmaceutical industries. Accurate and efficient quantification of D-Tagatose, particularly in the presence of process-related impurities, is crucial for quality control and process optimization. This application note describes a robust and rapid capillary electrophoresis (CE) method for the separation and quantification of D-Tagatose. The developed method offers high resolution and sensitivity, proving to be a superior alternative to traditional chromatographic techniques.[1][2] This document provides detailed protocols for sample preparation and CE analysis, along with quantitative performance data.

Introduction

D-Tagatose is a naturally occurring ketohexose found in small amounts in some fruits and dairy products.[1][2] It offers about 92% of the sweetness of sucrose (B13894) with only 38% of the calories, making it an attractive sugar substitute. The large-scale production of D-Tagatose often involves the enzymatic isomerization of D-galactose, which can result in a mixture of sugars including lactose, D-glucose, D-galactose, and D-talose.[1][2] Therefore, a reliable analytical method is required to quantify D-Tagatose and monitor these related substances.

Capillary electrophoresis (CE) has emerged as a powerful technique for the analysis of carbohydrates.[3] While carbohydrates are challenging to analyze by CE due to their neutral charge and lack of a UV chromophore, the use of highly alkaline background electrolytes (BGE) can induce a negative charge on the sugar molecules, allowing for their separation and direct UV detection.[4][5][6] This method offers advantages such as rapid analysis times, low sample and reagent consumption, and high separation efficiency.[1][3] This application note details a validated CE method for the quantification of D-Tagatose, suitable for both high-resolution and high-throughput applications.[1][2]

Experimental Workflow

Capillary Electrophoresis Workflow for D-Tagatose Quantification cluster_prep Sample & Standard Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data Data Analysis Sample Sample Collection (e.g., from enzymatic conversion) Dilution Dilution with Deionized Water Sample->Dilution Standard D-Tagatose Standard Preparation Standard->Dilution Injection Sample/Standard Injection Dilution->Injection Inject Conditioning Capillary Conditioning Conditioning->Injection Separation Electrophoretic Separation Injection->Separation Detection Direct UV Detection Separation->Detection Integration Peak Integration & Identification Detection->Integration Electropherogram Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of D-Tagatose Integration->Quantification Calibration->Quantification

Caption: General workflow for the quantification of D-Tagatose using Capillary Electrophoresis.

Quantitative Data Summary

The following table summarizes the quantitative performance of the high-resolution capillary electrophoresis method for D-Tagatose and related sugars.[1][2]

AnalyteMigration Time (min)Linearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
D-Tagatose~12.55 - 1500.9991.55.0
Lactose~6.05 - 1500.9981.55.0
D-Glucose~8.55 - 1500.9991.55.0
D-Galactose~9.55 - 1500.9991.55.0
D-Talose~11.05 - 1500.9981.55.0

Data is approximate and based on the referenced literature. Actual values may vary depending on the specific instrument and experimental conditions.

Experimental Protocols

Materials and Reagents
  • D-Tagatose, Lactose, D-Glucose, D-Galactose, D-Talose (analytical standards)

  • Sodium Hydroxide (NaOH)

  • Disodium Hydrogen Phosphate (Na₂HPO₄)

  • Deionized Water (18.2 MΩ·cm)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

Instrumentation
  • Capillary Electrophoresis System equipped with a UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 60.2 cm total length, 50 cm effective length).

  • Data acquisition and analysis software.

Preparation of Solutions
  • Background Electrolyte (BGE): Prepare a solution containing 130 mM NaOH and 36 mM Na₂HPO₄ in deionized water. Adjust the pH to 12.6 if necessary.[1][2][7] Filter the BGE through a 0.45 µm filter before use.

  • Standard Stock Solutions: Prepare individual stock solutions of D-Tagatose and related sugars at a concentration of 1 mg/mL in deionized water.

  • Working Standard Solutions: Prepare working standard solutions by diluting the stock solutions with deionized water to achieve concentrations within the desired calibration range (e.g., 5, 25, 50, 100, 150 µg/mL).

  • Sample Preparation: Dilute samples containing D-Tagatose with deionized water to fall within the linear range of the assay. Filter the diluted samples through a 0.45 µm syringe filter before injection.

Capillary Electrophoresis Method
  • Capillary Conditioning (New Capillary):

    • Rinse the capillary with 0.1 M HCl for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Rinse with 0.1 M NaOH for 10 minutes.

    • Rinse with deionized water for 10 minutes.

    • Finally, equilibrate with the BGE for 20 minutes.

  • Pre-injection Conditioning:

    • Rinse with 0.1 M NaOH for 2 minutes.

    • Rinse with deionized water for 2 minutes.

    • Rinse with BGE for 3 minutes.

  • Injection:

    • Inject the sample or standard hydrodynamically at 50 mbar for 5 seconds.

  • Separation Conditions:

    • Applied Voltage: +18 kV for high-resolution separation or -18 kV for high-throughput separation.[1][2]

    • Capillary Temperature: 25 °C

    • Detection: Direct UV detection at 265 nm.[1][2]

  • Post-run Wash:

    • Rinse with BGE for 2 minutes.

Data Analysis and Quantification
  • Identify the peaks in the electropherogram based on the migration times of the standards.

  • Integrate the peak areas of D-Tagatose and the related sugars.

  • Generate a calibration curve by plotting the peak area versus the concentration of the D-Tagatose standards.

  • Determine the concentration of D-Tagatose in the samples by interpolating their peak areas from the calibration curve.

Conclusion

The described capillary electrophoresis method provides a rapid, sensitive, and reliable means for the quantification of D-Tagatose. The method demonstrates excellent resolution for separating D-Tagatose from its common process-related impurities. With its short analysis time and minimal sample preparation, this CE method is well-suited for high-throughput analysis in research, drug development, and quality control environments. The validation data confirms that the method is accurate, precise, and linear over a practical concentration range.

References

Application Notes and Protocols: D-Tagatose as a Sucrose Substitute in Beverage Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that presents a compelling alternative to sucrose (B13894) in beverage formulations. It is a stereoisomer of D-fructose and offers a sweetness level approximately 92% that of sucrose, but with only about one-third of the calories (1.5 kcal/g).[1] Its "Generally Recognized as Safe" (GRAS) status, coupled with numerous health benefits, makes it an attractive ingredient for the development of low-calorie and functional beverages.[2]

These application notes provide a comprehensive overview of the key considerations and protocols for utilizing D-Tagatose in beverage development, including its physicochemical properties, stability, sensory profile, and metabolic effects.

Physicochemical Properties of D-Tagatose

D-Tagatose exhibits several physical and chemical properties that are advantageous for beverage formulation. It is a white, odorless, crystalline powder with high solubility in water, making it easy to incorporate into liquid systems.[1][3]

Table 1: Physicochemical Properties of D-Tagatose Compared to Sucrose

PropertyD-TagatoseSucroseReferences
Relative Sweetness ~92%100%[1]
Caloric Value (kcal/g) 1.54.0[1]
Glycemic Index 365[4]
Solubility in Water ( g/100g solution at 20°C) ~58% (w/w) at 21 °C~67%[3][5]
Melting Point (°C) 134-136186[3]
Maillard Reaction Prone to reaction, contributes to browning and flavor developmentOccurs at higher temperatures[4]
Hygroscopicity LowModerate[4]

Stability of D-Tagatose in Beverage Systems

The stability of D-Tagatose is a critical factor in ensuring the quality and shelf-life of beverages. Generally, D-Tagatose is stable in acidic conditions typical of many beverages.[1]

Effect of pH

D-Tagatose demonstrates good stability in the pH range of 2 to 7.[3] However, degradation can be enhanced at neutral to alkaline pH.[3][6] In acidic beverages (pH 3-4), the degradation of D-Tagatose is minimal, even during storage.[7]

Effect of Temperature

Thermal processing, such as pasteurization, has a minimal impact on D-Tagatose stability. Studies have shown that under typical high-temperature short-time (HTST) pasteurization conditions, less than 0.02% of D-Tagatose is lost.[3] However, prolonged exposure to high temperatures can lead to degradation and browning, especially at a neutral pH.[3]

Table 2: D-Tagatose Degradation in Aqueous Buffer Solutions

pHBufferTemperature (°C)Storage TimeTagatose Loss (%)Reference
30.1M Citrate (B86180)406 months~5%[6][7]
30.1M Phosphate406 months~5%[6][7]
70.1M Citrate406 monthsEnhanced degradation[6][7]
70.1M Phosphate406 monthsFaster degradation than citrate[6][7]

Experimental Protocols

Protocol for Evaluating D-Tagatose Stability in a Beverage Formulation

This protocol outlines a method to assess the stability of D-Tagatose in a model acidic beverage system.

Objective: To quantify the degradation of D-Tagatose over time at different storage temperatures.

Materials:

  • D-Tagatose

  • Citric acid

  • Sodium citrate

  • Deionized water

  • pH meter

  • Incubators or water baths set to desired temperatures (e.g., 25°C, 35°C, 45°C)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column for sugar analysis (e.g., an amino-based column)

  • Sterile containers for sample storage

Procedure:

  • Beverage Preparation:

    • Prepare a model beverage solution containing a known concentration of D-Tagatose (e.g., 5% w/v).

    • Adjust the pH of the solution to a desired level (e.g., pH 3.5) using citric acid and sodium citrate buffer.

    • Filter-sterilize the beverage to prevent microbial growth.

  • Sample Storage:

    • Aliquot the beverage into sterile containers.

    • Store the containers at different constant temperatures (e.g., 25°C, 35°C, and 45°C).

  • Sample Analysis:

    • At predetermined time intervals (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw a sample from each storage temperature.

    • Analyze the concentration of D-Tagatose in each sample using a validated HPLC method.

  • Data Analysis:

    • Calculate the percentage of D-Tagatose remaining at each time point for each temperature.

    • Plot the percentage of D-Tagatose remaining versus time to determine the degradation kinetics.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_bev Prepare Model Beverage (D-Tagatose, Buffer) adjust_ph Adjust pH prep_bev->adjust_ph sterilize Filter Sterilize adjust_ph->sterilize storage_25 Store at 25°C storage_35 Store at 35°C storage_45 Store at 45°C sampling Sample at Time Intervals storage_25->sampling storage_35->sampling storage_45->sampling hplc HPLC Analysis sampling->hplc data Data Analysis & Kinetics hplc->data

Workflow for D-Tagatose Stability Testing.
Protocol for Sensory Evaluation of D-Tagatose in a Beverage

This protocol utilizes the Quantitative Descriptive Analysis (QDA®) method to create a detailed sensory profile of a beverage sweetened with D-Tagatose compared to a sucrose-sweetened control.

Objective: To characterize and quantify the sensory attributes of a D-Tagatose sweetened beverage.

Materials:

  • Test beverage sweetened with D-Tagatose (concentration determined by desired sweetness equivalence to control).

  • Control beverage sweetened with sucrose.

  • Trained sensory panel (8-12 panelists).

  • Sensory evaluation software or ballots.

  • Unsalted crackers and room temperature water for palate cleansing.

Procedure:

  • Panelist Training & Lexicon Development:

    • Conduct orientation sessions with the trained panel to familiarize them with the beverages.

    • Through discussion and exposure to various reference standards, the panel develops a consensus vocabulary (lexicon) to describe the sensory attributes (e.g., sweetness, sourness, fruity notes, aftertaste, mouthfeel).

  • Reference Standards:

    • Prepare reference standards for each attribute to anchor the intensity scale (e.g., solutions of varying sucrose concentrations for sweetness, citric acid for sourness).

  • Evaluation:

    • Serve the samples, coded with random three-digit numbers, to the panelists in a controlled sensory lab environment.

    • Panelists independently evaluate each sample and rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = extremely intense).

    • Ensure panelists cleanse their palates between samples.

  • Data Analysis:

    • Collect and analyze the data to generate a sensory profile for each beverage.

    • Use statistical analysis (e.g., ANOVA, PCA) to identify significant differences between the D-Tagatose and sucrose-sweetened beverages.

Table 3: Example Sensory Lexicon for a Fruit-Flavored Beverage

AttributeDefinitionLow Anchor (Example)High Anchor (Example)
Sweetness The fundamental taste of sucrose.1% Sucrose Solution10% Sucrose Solution
Sourness The fundamental taste of citric acid.0.05% Citric Acid Solution0.2% Citric Acid Solution
Fruity Flavor The characteristic flavor of the specified fruit.Diluted Fruit JuiceConcentrated Fruit Juice
Bitterness The fundamental taste of caffeine.0.01% Caffeine Solution0.05% Caffeine Solution
Astringency A drying, puckering sensation in the mouth.Weak Black TeaStrong Black Tea
Sweet Aftertaste The lingering sweet taste after swallowing.--
Mouthfeel The overall body and texture in the mouth.WaterDiluted Syrup

Metabolic and Physiological Effects of D-Tagatose

Understanding the metabolic fate of D-Tagatose is crucial for its application in functional beverages and for professionals in drug development.

Absorption and Metabolism

Only about 20-25% of ingested D-Tagatose is absorbed in the small intestine.[3][8] The absorbed portion is metabolized in the liver, primarily through a pathway similar to fructose, but at a slower rate.[9] Fructokinase phosphorylates D-Tagatose to D-tagatose-1-phosphate.[4] This intermediate then enters the glycolytic pathway.[4] The unabsorbed D-Tagatose passes to the large intestine where it is fermented by gut microbiota, exhibiting prebiotic effects.[4]

Impact on Glycemic Control

D-Tagatose has a very low glycemic index of 3.[4] It can help lower blood sugar levels by inhibiting the absorption of carbohydrates in the small intestine and by modulating hepatic glucose metabolism.[4][6] Specifically, the accumulation of D-tagatose-1-phosphate in the liver stimulates glucokinase activity, which increases glucose uptake and glycogen (B147801) synthesis.[4][8] It also inhibits glycogen phosphorylase, the enzyme responsible for breaking down glycogen.[4][8]

G cluster_ingestion Ingestion & Digestion cluster_absorption Absorption & Metabolism cluster_effects Physiological Effects cluster_glycemic Mechanism of Glycemic Control Ingestion D-Tagatose Ingestion Small_Intestine Small Intestine Ingestion->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine ~80% Unabsorbed Absorption ~20% Absorbed Prebiotic Prebiotic Effect (Fermentation by Microbiota) Large_Intestine->Prebiotic Liver Liver Absorption->Liver Fructokinase Fructokinase Tagatose_1_P D-Tagatose-1-Phosphate Fructokinase->Tagatose_1_P Glycolysis Glycolysis Tagatose_1_P->Glycolysis Glycemic_Control Glycemic Control Tagatose_1_P->Glycemic_Control Stim_GK Stimulates Glucokinase Glycemic_Control->Stim_GK Inhibit_GP Inhibits Glycogen Phosphorylase Glycemic_Control->Inhibit_GP Inc_GS Increases Glycogen Synthase Activity Glycemic_Control->Inc_GS Glycogen_Control_Outcome Increased Glycogen Synthesis Decreased Glycogenolysis Stim_GK->Glycogen_Control_Outcome Inhibit_GP->Glycogen_Control_Outcome Inc_GS->Glycogen_Control_Outcome

Metabolic Pathway and Effects of D-Tagatose.

Conclusion

D-Tagatose is a promising sucrose substitute for the formulation of healthier, low-calorie beverages. Its favorable physicochemical properties, good stability in acidic conditions, and clean taste profile make it a versatile ingredient. Furthermore, its beneficial metabolic effects, including a low glycemic impact and prebiotic properties, align with current consumer trends towards functional foods and beverages. The provided protocols offer a framework for the systematic evaluation of D-Tagatose in specific beverage applications.

References

Application Notes and Protocols for D-Tagatose in Low-Calorie and Diabetic Food Products

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Tagatose is a naturally occurring monosaccharide and a stereoisomer of D-fructose. It is approximately 92% as sweet as sucrose (B13894) but has a significantly lower caloric value, estimated at 1.5 kcal/g.[1][2][3][4] Its low glycemic index of 3, compared to sucrose's 68, makes it a promising ingredient for low-calorie and diabetic-friendly food formulations.[3][4][5] D-Tagatose has been granted Generally Recognized as Safe (GRAS) status by the U.S. Food and Drug Administration (FDA), allowing for its use in a variety of food products.[6][7][8][9]

These application notes provide a comprehensive overview of the use of D-Tagatose in low-calorie and diabetic food products, including its metabolic effects, relevant quantitative data, and detailed experimental protocols for its evaluation.

Physicochemical and Nutritional Properties of D-Tagatose

D-Tagatose offers several advantages in food formulation beyond its sweetening properties. It can also function as a texturizer, stabilizer, and humectant.[10]

PropertyValueReferences
Sweetness (relative to sucrose) 92%[1][2][3][4]
Caloric Value 1.5 kcal/g[1][4][5][11]
Glycemic Index (GI) 3[3][4][5]
Appearance White, crystalline powder[10]
Solubility Highly soluble in water[12]
Stability Stable in a pH range of 2-7[12]

Metabolic and Health Effects of D-Tagatose

Clinical studies have demonstrated the beneficial effects of D-Tagatose on glycemic control and other metabolic parameters.

Impact on Postprandial Glucose and Insulin (B600854) Levels

D-Tagatose has been shown to attenuate the postprandial rise in blood glucose levels.[1] A clinical trial involving individuals with and without type 2 diabetes showed that while 75g of D-tagatose alone did not alter glucose or insulin levels, its administration prior to a glucose challenge significantly minimized the subsequent increase in blood glucose in diabetic subjects in a dose-dependent manner.[1] In hyperglycemic individuals, consumption of a beverage containing 5g of tagatose resulted in a significant reduction in blood glucose at 120 minutes and a lower area under the curve (AUC) for blood glucose.[13]

Effect on Glycated Hemoglobin (HbA1c) in Type 2 Diabetes

Long-term studies have indicated that D-Tagatose can lead to a significant reduction in HbA1c levels in individuals with type 2 diabetes.

Study PopulationDosageDurationHbA1c ReductionReference
Type 2 Diabetes15 g, three times daily2, 6, and 10 monthsStatistically significant reduction compared to placebo[13][14]
Type 2 Diabetes7.5 g, three times daily6 monthsDose-dependent reduction in HbA1c and fasting blood glucose[2]
Prebiotic Effects and Gut Microbiota Modulation

A significant portion of ingested D-Tagatose is not absorbed in the small intestine and is fermented by the gut microbiota in the colon.[15] This fermentation leads to the production of short-chain fatty acids (SCFAs), such as butyrate (B1204436), which are beneficial for gut health.[15] Studies have shown that daily consumption of 7.5g or 12.5g of D-Tagatose can increase the population of beneficial bacteria like Lactobacilli and enhance butyrate production.[15] Furthermore, D-tagatose has been shown to restore gut microbiota composition in a mouse model of constipation.[16]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of D-Tagatose in food applications.

Clinical Trial Protocol: Crossover Study on Glycemic Response

This protocol outlines a randomized, double-blind, placebo-controlled crossover study to assess the acute effect of D-Tagatose on postprandial glycemic and insulinemic responses.

Objective: To determine the effect of D-Tagatose consumption on postprandial blood glucose and insulin levels in healthy and type 2 diabetic subjects.

Experimental Workflow:

G cluster_screening Screening & Enrollment cluster_randomization Randomization cluster_period1 Treatment Period 1 (e.g., 2 weeks) cluster_washout Washout Period (e.g., 2 weeks) cluster_period2 Treatment Period 2 (e.g., 2 weeks) cluster_analysis Data Analysis s1 Recruit Subjects (Healthy & T2D) s2 Informed Consent s1->s2 s3 Inclusion/Exclusion Criteria Assessment s2->s3 r1 Randomize to Treatment Sequence (Tagatose then Placebo or Placebo then Tagatose) s3->r1 p1_1 Administer D-Tagatose or Placebo Beverage r1->p1_1 p1_2 Oral Glucose Tolerance Test (OGTT) p1_1->p1_2 p1_3 Collect Blood Samples (0, 15, 30, 60, 90, 120 min) p1_2->p1_3 p1_4 Measure Glucose & Insulin p1_3->p1_4 w1 No Treatment p1_4->w1 p2_1 Administer Crossover Treatment w1->p2_1 p2_2 Oral Glucose Tolerance Test (OGTT) p2_1->p2_2 p2_3 Collect Blood Samples (0, 15, 30, 60, 90, 120 min) p2_2->p2_3 p2_4 Measure Glucose & Insulin p2_3->p2_4 a1 Calculate AUC for Glucose & Insulin p2_4->a1 a2 Statistical Analysis (Paired t-test or ANOVA) a1->a2

Caption: Workflow for a crossover clinical trial evaluating glycemic response to D-Tagatose.

Methodology:

  • Subject Recruitment: Recruit healthy volunteers and individuals with well-controlled type 2 diabetes.

  • Inclusion Criteria: Age 18-70, BMI 20-35 kg/m ², stable medication for at least 3 months (for diabetics).

  • Exclusion Criteria: History of significant renal or hepatic disease, use of medications known to affect glucose metabolism (other than stable diabetic medications), pregnancy, or lactation.

  • Study Design: A randomized, double-blind, placebo-controlled crossover design with two treatment periods separated by a washout period.

  • Interventions:

    • Test Product: Beverage containing 25g of D-Tagatose in 250 mL of water.

    • Placebo Product: Beverage containing a non-caloric sweetener (e.g., aspartame) matched for sweetness in 250 mL of water.

  • Procedure:

    • After an overnight fast, subjects will consume either the test or placebo beverage.

    • 30 minutes later, an oral glucose tolerance test (OGTT) will be performed with a 75g glucose load.

    • Blood samples will be collected at baseline (0 min) and at 15, 30, 60, 90, and 120 minutes post-glucose ingestion.

    • Plasma glucose and insulin concentrations will be measured.

  • Washout Period: A 2-week washout period will be implemented between treatment arms.

  • Data Analysis: The incremental area under the curve (iAUC) for glucose and insulin will be calculated. Statistical analysis will be performed using a paired t-test or repeated measures ANOVA to compare the effects of D-Tagatose and placebo.

In Vitro Disaccharidase Inhibition Assay

This protocol describes an in vitro assay to determine the inhibitory effect of D-Tagatose on intestinal sucrase and maltase activity.

Objective: To quantify the inhibition of intestinal disaccharidases by D-Tagatose.

Signaling Pathway:

G cluster_inhibition Intestinal Lumen Disaccharide Sucrose / Maltose (B56501) Enzyme Disaccharidase (Sucrase / Maltase) Disaccharide->Enzyme Monosaccharide Glucose + Fructose / Glucose Enzyme->Monosaccharide Hydrolysis Tagatose D-Tagatose Tagatose->Enzyme Inhibition Absorption Absorption into Bloodstream Monosaccharide->Absorption

Caption: D-Tagatose inhibits intestinal disaccharidases.

Methodology:

  • Enzyme Preparation: Prepare a crude enzyme extract from rat intestinal acetone (B3395972) powder or use commercially available sucrase and maltase.

  • Substrate Solutions: Prepare solutions of sucrose (e.g., 50 mM) and maltose (e.g., 50 mM) in a suitable buffer (e.g., 0.1 M maleate (B1232345) buffer, pH 6.0).

  • Inhibitor Solutions: Prepare various concentrations of D-Tagatose in the same buffer.

  • Assay Procedure:

    • Pre-incubate the enzyme solution with different concentrations of D-Tagatose for 10 minutes at 37°C.

    • Initiate the reaction by adding the substrate solution.

    • Incubate the reaction mixture for a defined period (e.g., 30 minutes) at 37°C.

    • Stop the reaction by heat inactivation (e.g., boiling for 2 minutes).

  • Glucose Measurement: Measure the amount of glucose released using a glucose oxidase-peroxidase assay kit.

  • Data Analysis: Calculate the percentage of inhibition for each D-Tagatose concentration. Determine the IC50 value (the concentration of D-Tagatose that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Analysis of D-Tagatose in Food Products by HPLC-RID

This protocol details the quantification of D-Tagatose in various food matrices using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Objective: To accurately quantify the D-Tagatose content in low-calorie and diabetic food products.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_hplc HPLC-RID Analysis cluster_quant Quantification s1 Weigh Food Sample s2 Homogenize with Water/Solvent s1->s2 s3 Centrifuge to Remove Solids s2->s3 s4 Filter Supernatant (0.45 µm) s3->s4 h1 Inject Sample into HPLC s4->h1 h2 Separation on Amino or Ligand-Exchange Column h1->h2 h3 Detection by Refractive Index Detector h2->h3 q2 Integrate Peak Area of D-Tagatose h3->q2 q1 Generate Standard Curve with D-Tagatose Standards q1->q2 q3 Calculate Concentration from Standard Curve q2->q3

Caption: Workflow for HPLC-RID analysis of D-Tagatose in food.

Methodology:

  • Standard Preparation: Prepare a series of standard solutions of D-Tagatose of known concentrations in deionized water.

  • Sample Preparation:

    • Beverages: Degas carbonated beverages. Dilute samples with deionized water as needed.

    • Solid Foods (e.g., baked goods, cereals): Weigh a representative sample, homogenize with a known volume of deionized water, and centrifuge to pellet insoluble materials.

    • Filter all samples through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C) is suitable.

    • Mobile Phase: Deionized water.

    • Flow Rate: 0.6 mL/min.

    • Column Temperature: 85°C.

    • Detector: Refractive Index Detector (RID).

  • Analysis:

    • Inject the prepared standards and samples into the HPLC system.

    • Identify the D-Tagatose peak based on its retention time compared to the standard.

  • Quantification:

    • Generate a standard curve by plotting the peak area of the D-Tagatose standards against their concentrations.

    • Determine the concentration of D-Tagatose in the samples by interpolating their peak areas on the standard curve.

Conclusion

D-Tagatose is a promising low-calorie sweetener for the development of food products targeted at health-conscious consumers and individuals with diabetes. Its favorable metabolic properties, including a low glycemic index and minimal impact on blood glucose levels, coupled with its functional characteristics, make it a versatile ingredient. The provided protocols offer a framework for researchers and developers to evaluate and incorporate D-Tagatose into various food formulations, ensuring product efficacy and quality. Further research into its long-term effects and synergistic potential with other ingredients will continue to expand its applications in the food industry.

References

D-Tagatose: Application Notes and Protocols for Use as a Bulking Agent and Texturizer in Food Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose is a naturally occurring monosaccharide and a functional sweetener that holds significant promise in the food industry as a low-calorie bulking agent and texturizer.[1][2] Structurally an epimer of D-fructose, it offers about 92% of the sweetness of sucrose (B13894) with only 38% of the calories (approximately 1.5 kcal/g).[1][3][4][5] Its functional properties, including good palatability, high solubility, and its ability to participate in Maillard reactions, make it a versatile ingredient in a wide range of food applications.[6][3] This document provides detailed application notes and experimental protocols for researchers and food scientists exploring the use of D-Tagatose to modify food texture and bulk.

Physicochemical and Functional Properties

D-Tagatose exhibits several properties that make it an effective bulking agent and texturizer. It is a white, crystalline, odorless powder with a clean, sweet taste similar to sucrose.[6][3] Its ability to act as a humectant, stabilizer, and texturizer has been noted in various food systems.[2]

Quantitative Data Summary

The following tables summarize key quantitative data regarding the properties of D-Tagatose and its effects on food texture.

Table 1: Physicochemical Properties of D-Tagatose

PropertyValueReferences
Molecular FormulaC₆H₁₂O₆[1]
Molecular Weight180.16 g/mol [2]
Sweetness (relative to sucrose)~92%[1][6][3][4][5]
Caloric Value~1.5 kcal/g[1][6][3][4][5]
Melting Point134-137 °C[7]
Solubility in Water (20°C)Highly soluble[6][4]
pH Stability Range2-7[4]

Table 2: Application Levels of D-Tagatose in Various Food Products

Food CategoryUse Level (w/w)Primary Function(s)References
Ready-to-eat breakfast cerealsUp to 15%Sweetener, Bulking Agent[8]
Diet soft drinks~1%Mouthfeel improvement, Flavor enhancement[8]
Hard confectioneryUp to 15%Sweetener, Bulking Agent[8]
Soft confectionery (including chocolate)Up to 15%Sweetener, Humectant, Texturizer[8]
Ice cream and frozen yogurt~3%Sweetener, Flavor enhancement[8]
Chewing gumUp to 60%Sweetener, Bulking Agent[8]
FrostingsUp to 15%Sweetener, Texturizer[8]
Formula diets for meal replacement15 – 20%Sweetener, Bulking Agent[2]

Table 3: Effect of D-Tagatose on the Textural Properties of Cookies (Compared to Sucrose)

Textural ParameterObservation with D-TagatoseReferences
Dough HardnessSignificantly harder[5]
Dough ChewinessMore chewy[5]
Cookie HardnessHarder[5]
Cookie Spread RatioSignificantly lower[5]
Cookie ColorBrowner[5]

Table 4: Effect of D-Tagatose on the Physicochemical Properties of Strawberry-Flavored Yogurt

Property (at Day 1)100% Sucrose80% Sucrose / 20% Tagatose60% Sucrose / 40% Tagatose20% Sucrose / 80% Tagatose100% TagatoseReferences
pH4.294.314.304.294.29[4]
Lactic Acid (%)0.940.930.930.940.94[4]
°Brix17.8017.5317.3016.9117.00[4]
Water Holding Capacity (%)72.2971.3770.4671.0470.83[4]
Viscosity (cP)269.67268.33265.67264.33263.33[4]

Experimental Protocols

Protocol 1: Texture Profile Analysis (TPA) of Solid and Semi-Solid Foods

This protocol outlines the methodology for evaluating the textural properties of food products containing D-Tagatose using a texture analyzer.

1. Objective: To quantitatively measure the effect of D-Tagatose on the textural attributes (e.g., hardness, cohesiveness, springiness, chewiness) of a food product.

2. Materials and Equipment:

  • Food samples with varying concentrations of D-Tagatose

  • Texture Analyzer (e.g., Brookfield CT3, TA.XT2) with a suitable probe (e.g., cylindrical probe for solid samples)

  • Computer with texture analysis software

  • Caliper for sample dimension measurement

  • Balance

3. Sample Preparation:

  • Prepare food samples (e.g., cookies, cakes, gels) with consistent dimensions (height and diameter).

  • Ensure all samples are at a uniform temperature before analysis.

  • Divide samples into experimental groups based on the concentration of D-Tagatose.

4. Instrumental Setup and TPA Procedure:

  • Set the Texture Analyzer to TPA mode.

  • Define the test parameters:

    • Pre-Test Speed: The speed at which the probe approaches the sample.

    • Test Speed: The speed of the probe during compression.

    • Post-Test Speed: The speed at which the probe returns to its starting position.

    • Target Deformation: The percentage of the sample's original height to be compressed (e.g., 50%).

    • Trigger Force: The minimum force required to initiate the test.

    • Wait Time: The time between the first and second compression cycles.

  • Place the sample centrally on the instrument's platform.

  • Initiate the TPA test. The probe will perform a two-bite compression cycle.

  • Record the force-time or force-distance data.

  • Repeat the measurement for a statistically significant number of samples in each experimental group.

5. Data Analysis:

  • From the resulting TPA curve, calculate the following parameters:

    • Hardness: Peak force during the first compression.

    • Cohesiveness: Ratio of the area of work during the second compression to that of the first compression.

    • Springiness (or Elasticity): The height that the sample recovers between the end of the first bite and the start of the second bite.

    • Chewiness: The product of hardness, cohesiveness, and springiness (for solid products).

    • Gumminess: The product of hardness and cohesiveness (for semi-solid products).

  • Perform statistical analysis (e.g., ANOVA) to determine significant differences between the sample groups.

TPA_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Prep1 Prepare food samples with varying D-Tagatose concentrations Prep2 Ensure uniform sample dimensions and temperature Prep1->Prep2 Analysis1 Set up Texture Analyzer in TPA mode Prep2->Analysis1 Analysis2 Define TPA parameters (speeds, deformation, etc.) Analysis1->Analysis2 Analysis3 Perform two-bite compression test Analysis2->Analysis3 Analysis4 Record force-time/distance data Analysis3->Analysis4 Data1 Calculate textural parameters (Hardness, Cohesiveness, etc.) Analysis4->Data1 Data2 Perform statistical analysis (e.g., ANOVA) Data1->Data2 Data3 Interpret results and draw conclusions Data2->Data3

Experimental workflow for Texture Profile Analysis (TPA).
Protocol 2: Sensory Evaluation of Food Products

This protocol describes the methodology for conducting a sensory evaluation to assess the textural and overall acceptability of food products containing D-Tagatose.

1. Objective: To determine the sensory perception of texture and overall liking of a food product where sucrose has been partially or fully replaced with D-Tagatose.

2. Materials and Equipment:

  • Food samples with varying concentrations of D-Tagatose.

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Serving containers (e.g., plates, cups) labeled with random three-digit codes.

  • Water for palate cleansing.

  • Sensory ballots (paper or digital).

  • Panel of trained or consumer sensory panelists.

3. Sample Preparation and Presentation:

  • Prepare food samples as described in the formulation.

  • Portion samples into individual servings of equal size.

  • Label each sample with a unique three-digit random code.

  • Randomize the order of sample presentation for each panelist to avoid order bias.

  • Serve samples at a standardized temperature.

4. Sensory Evaluation Procedure:

  • Provide panelists with clear instructions on how to evaluate the samples.

  • Instruct panelists to cleanse their palate with water between samples.

  • Ask panelists to rate the intensity of specific textural attributes (e.g., hardness, chewiness, mouthfeel) and overall liking on a structured scale (e.g., a 9-point hedonic scale).

5. Data Analysis:

  • Collect the completed ballots.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA, Tukey's HSD test) to identify significant differences in sensory attributes and overall acceptance among the samples.

Sensory_Evaluation_Workflow cluster_prep Preparation cluster_eval Evaluation cluster_analysis Data Analysis Prep1 Prepare food samples with varying D-Tagatose levels Prep2 Code samples with random 3-digit numbers Prep1->Prep2 Prep3 Randomize sample presentation order Prep2->Prep3 Eval1 Panelists evaluate samples in sensory booths Prep3->Eval1 Eval2 Panelists rate textural attributes and overall liking Eval1->Eval2 Eval3 Palate cleansing between samples Eval2->Eval3 Analysis1 Collect and compile sensory data Eval2->Analysis1 Analysis2 Perform statistical analysis (ANOVA, etc.) Analysis1->Analysis2 Analysis3 Interpret sensory profile and consumer acceptance Analysis2->Analysis3

Workflow for sensory evaluation of food products.

Signaling and Metabolic Pathways

While the primary role of D-Tagatose as a bulking agent and texturizer is based on its physicochemical properties, its metabolic fate is also of interest. Only about 20% of ingested D-Tagatose is absorbed in the small intestine and metabolized in the liver, similar to fructose, but at a slower rate.[9] The remaining 80% is fermented by gut microbiota.[9]

The Maillard reaction is a key chemical pathway where D-Tagatose's reducing sugar nature plays a significant role in the development of color and flavor in baked goods and other heat-processed foods.[3] D-Tagatose undergoes this reaction more readily than sucrose, contributing to a desirable brown color in products like cookies.[1][5]

Maillard_Reaction_Pathway cluster_reactants Initial Stage cluster_intermediate Intermediate Stage cluster_final Final Stage Tagatose D-Tagatose (Reducing Sugar) Schiff Schiff Base Formation Tagatose->Schiff Amino Amino Compound (e.g., Amino Acid) Amino->Schiff Amadori Amadori Rearrangement Product Schiff->Amadori Degradation Degradation Products (e.g., Furfurals) Amadori->Degradation Melanoidins Melanoidins (Brown Pigments & Flavor) Degradation->Melanoidins Aromas Aroma Compounds Degradation->Aromas

Simplified Maillard reaction pathway involving D-Tagatose.

Conclusion

D-Tagatose presents a valuable tool for food scientists and product developers seeking to create reduced-calorie products without compromising on texture and bulk. Its sucrose-like properties and positive functional attributes make it suitable for a wide array of food systems. The provided protocols offer a framework for the systematic evaluation of D-Tagatose in various food matrices, enabling the development of innovative and consumer-appealing products. Further research into the synergistic effects of D-Tagatose with other hydrocolloids and bulking agents could unlock even greater potential in food texturization.

References

Application Notes and Protocols for Whole-Cell Biocatalysis in D-Tagatose Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview and practical protocols for the synthesis of D-tagatose from lactose (B1674315) using whole-cell biocatalysis. This method offers a promising, cost-effective, and environmentally friendly alternative to traditional chemical synthesis routes.

Introduction

D-tagatose, a rare sugar, is a low-calorie sweetener with prebiotic properties, making it a compound of significant interest in the food and pharmaceutical industries. Whole-cell biocatalysis leverages genetically engineered microorganisms to express the necessary enzymes for the conversion of lactose, a readily available and inexpensive substrate, into D-tagatose. This approach simplifies the production process by eliminating the need for enzyme purification.

The core of this biocatalytic process involves a two-step enzymatic conversion. First, β-galactosidase hydrolyzes lactose into D-glucose and D-galactose. Subsequently, L-arabinose isomerase (L-AI) isomerizes D-galactose to D-tagatose.[1][2][3] Genetically engineered strains of Escherichia coli and Bacillus subtilis are commonly employed as whole-cell biocatalysts for this purpose.[1][4]

Metabolic Pathway and Experimental Workflow

The enzymatic conversion of lactose to D-tagatose follows a straightforward metabolic pathway within the engineered microorganism. The general experimental workflow for whole-cell biocatalysis is also depicted below.

metabolic_pathway Lactose Lactose D_Glucose D-Glucose Lactose->D_Glucose β-galactosidase D_Galactose D-Galactose Lactose->D_Galactose β-galactosidase D_Tagatose D-Tagatose D_Galactose->D_Tagatose L-arabinose isomerase experimental_workflow cluster_prep Preparation cluster_reaction Biocatalysis cluster_analysis Analysis and Purification Culture 1. Culture of Recombinant Microorganism Harvest 2. Cell Harvesting and Preparation Culture->Harvest Reaction 3. Whole-Cell Biocatalytic Reaction with Lactose Harvest->Reaction Analysis 4. Product Analysis (HPLC) Reaction->Analysis Purification 5. Downstream Processing and Purification Analysis->Purification

References

Application Notes and Protocols for Continuous D-Tagatose Production Using Immobilized Enzyme Technology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose (B3328093), a rare sugar, is gaining significant attention as a low-calorie sweetener and a potential therapeutic agent. Its production through enzymatic conversion of D-galactose using L-arabinose isomerase (L-AI) offers a promising alternative to chemical synthesis. Immobilized enzyme technology provides a robust and efficient method for the continuous production of D-Tagatose, enhancing enzyme stability, reusability, and overall process productivity. These application notes provide an overview of the technology, key performance data, and detailed protocols for its implementation in a laboratory setting.

The enzymatic isomerization of D-galactose to D-tagatose is the most studied and efficient method for its production.[1] L-arabinose isomerase (L-AI) is the key enzyme in this bioconversion process.[1][2] To improve the efficiency and economic viability of D-tagatose production, researchers have focused on using immobilized enzymes, which enhances stability and allows for continuous operation.[1][3]

Data Presentation

The following tables summarize key quantitative data from various studies on continuous D-Tagatose production using immobilized L-arabinose isomerase.

Table 1: Performance of Immobilized L-Arabinose Isomerase for D-Tagatose Production

Enzyme SourceImmobilization SupportBioreactor TypeSubstrate Conc. (g/L)D-Tagatose Titer (g/L)Conversion Yield (%)ProductivityReference
Escherichia coliAgaroseScaled-up immobilized system-99.920% (equilibrium)7.5 g/L·d (average for 7 days)[1][4]
Thermotoga maritimaCopper-chelate epoxy supportPacked-bed reactor18--Better operational stability
Thermostable L-AIAlginatePacked-bed bioreactor300~1454854 g/L·h[5]
Lactobacillus fermentum CGMCC2921 (whole cells)AlginatePacked-bed bioreactor--6011.1 g/L·h
Recombinant E. coli (whole cells)Sodium Alginate & Calcium ChlorideBatch250129.43-Retained 83.6% of initial yield up to 10 batches[3][6][7]
Thermostable L-AI (Gali152)AlginatePacked-bed bioreactor (continuous recycling)500230469.6 g/L·h[1][8]
Thermoanaerobacter mathraniiCalcium AlginatePacked-bed reactor-->30% after 168h10 g/L·h (highest)

Table 2: Optimal Reaction Conditions for Immobilized L-Arabinose Isomerase

Enzyme SourceImmobilization SupportOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Recombinant E. coli (whole cells)Sodium Alginate & Calcium Chloride6.5605 mM Mn²⁺[3][6][7]
Thermostable L-AI (Gali152)Alginate8.065Manganese ion[8]
Thermoanaerobacter mathraniiCalcium Alginate7.5755 mM MnCl₂
Lactobacillus fermentum CGMCC2921 (whole cells)Alginate6.565-[9]
Thermotoga maritima-7.590Mn²⁺ and/or Co²⁺[1]

Experimental Protocols

Protocol 1: Immobilization of L-Arabinose Isomerase in Calcium Alginate Beads

This protocol describes the entrapment of L-arabinose isomerase (or whole cells expressing the enzyme) in calcium alginate beads, a widely used method for its simplicity and mild immobilization conditions.

Materials:

  • L-arabinose isomerase solution (purified or cell lysate) or whole cells

  • Sodium alginate powder

  • Calcium chloride (CaCl₂)

  • Buffer solution (e.g., 10 mM acetate (B1210297) buffer, pH 6.5)

  • Syringe with a needle or a peristaltic pump with a nozzle

  • Beaker

  • Magnetic stirrer

Procedure:

  • Prepare Sodium Alginate Solution: Dissolve 3% (w/v) sodium alginate in the buffer solution by stirring gently. Heat the solution if necessary to achieve complete dissolution, then cool to room temperature.

  • Mix Enzyme with Alginate: Add the L-arabinose isomerase solution or cell suspension to the sodium alginate solution and mix gently but thoroughly to ensure uniform distribution. The final enzyme/cell concentration will depend on the desired catalyst loading.

  • Form Alginate Beads:

    • Draw the enzyme-alginate mixture into a syringe.

    • Drop the mixture into a gently stirring 2% (w/v) CaCl₂ solution. The droplets will instantly form insoluble calcium alginate beads upon contact with the calcium ions. The size of the beads can be controlled by the needle gauge and the dropping height.

    • Alternatively, use a peristaltic pump to feed the mixture through a nozzle into the CaCl₂ solution for more uniform bead size.

  • Cure the Beads: Allow the beads to harden in the CaCl₂ solution for at least 30 minutes with gentle stirring.

  • Wash the Beads: Collect the immobilized enzyme beads by filtration or decantation and wash them three times with the buffer solution to remove excess calcium ions and unentrapped enzyme/cells.[3]

  • Store the Beads: Store the immobilized enzyme beads at 4°C in the buffer solution until use.[3]

Protocol 2: Continuous D-Tagatose Production in a Packed-Bed Bioreactor

This protocol outlines the setup and operation of a packed-bed bioreactor for the continuous conversion of D-galactose to D-Tagatose using the immobilized enzyme beads.

Materials:

  • Immobilized L-arabinose isomerase beads

  • Glass column (bioreactor) with a water jacket for temperature control

  • Peristaltic pump

  • Substrate solution: D-galactose (e.g., 300 g/L) dissolved in buffer (e.g., pH 7.5) containing a metal cofactor (e.g., 5 mM MnCl₂)[5]

  • Thermostatic water bath

  • Tubing (silicone or equivalent)

  • Collection vessel

Procedure:

  • Pack the Bioreactor: Carefully pack the immobilized enzyme beads into the glass column. Ensure there are no air bubbles trapped in the packed bed.

  • Equilibrate the System: Connect the column to the peristaltic pump and the thermostatic water bath. Pump the buffer solution through the packed bed at a low flow rate to equilibrate the system to the desired temperature (e.g., 70-75°C).

  • Start the Continuous Reaction:

    • Switch the feed from the buffer to the pre-warmed substrate solution.

    • Set the desired flow rate (dilution rate) using the peristaltic pump. An optimal dilution rate needs to be determined experimentally, but a starting point could be around 0.375 h⁻¹.[5]

  • Monitor the Reaction:

    • Collect the effluent from the bioreactor at regular intervals.

    • Analyze the samples for D-Tagatose and D-galactose concentrations to determine the conversion rate and productivity.

  • Maintain Operational Stability: The packed-bed bioreactor can be operated continuously for an extended period. The operational stability of the immobilized enzyme has been demonstrated with a tagatose production half-life of 24 days.[5]

Protocol 3: Quantification of D-Tagatose

Accurate quantification of D-Tagatose is crucial for monitoring the production process. High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) are common analytical methods.

A. High-Performance Liquid Chromatography (HPLC) Method

  • System: HPLC equipped with a refractive index detector (RID).[10]

  • Column: A column suitable for sugar analysis, such as a Rezex RCU-USP sugar alcohol column or a column with L19 packing material as per USP-NF methods.[10][11]

  • Mobile Phase: Deionized water or a dilute solution of calcium acetate (e.g., 0.05 mg/mL).[10][11]

  • Flow Rate: 0.5 mL/min.[10]

  • Column Temperature: 83°C.[10]

  • Detector Temperature: 40°C.[10]

  • Sample Preparation: Dilute the collected samples with the mobile phase and filter through a 0.22 µm syringe filter before injection.

  • Quantification: Use a standard curve of known D-Tagatose concentrations for quantification.

B. Capillary Electrophoresis (CE) Method

CE can offer better sensitivity and resolution for D-Tagatose quantification in the presence of other sugars.[12][13]

  • System: Capillary Electrophoresis instrument with a UV detector.[13]

  • Background Electrolyte (BGE): 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6).[13]

  • Voltage: +18 kV (for high resolution) or -18 kV (for high throughput).[13]

  • Detection: Direct UV detection at 265 nm.[13]

  • Separation Time: Less than 20 minutes for high resolution and less than 4 minutes for high throughput.[13]

Mandatory Visualizations

Experimental Workflow for Continuous D-Tagatose Production

G cluster_prep Preparation Phase cluster_immob Immobilization cluster_prod Continuous Production cluster_analysis Analysis & Purification Enzyme L-Arabinose Isomerase (Expression & Purification or Whole Cell Prep) Mixing Mixing Enzyme/ Cells with Support Enzyme->Mixing Support Immobilization Support (e.g., Sodium Alginate) Support->Mixing Bead_Formation Bead Formation in CaCl2 Solution Mixing->Bead_Formation Washing Washing & Storage of Immobilized Beads Bead_Formation->Washing Reactor Packed-Bed Bioreactor Setup Washing->Reactor Continuous_Op Continuous Operation (Controlled Temp & Flow) Reactor->Continuous_Op Substrate D-Galactose Substrate (with Cofactors) Substrate->Continuous_Op Sampling Effluent Sampling Continuous_Op->Sampling Analysis D-Tagatose Quantification (HPLC/CE) Sampling->Analysis Purification Downstream Purification Sampling->Purification Analysis->Continuous_Op Process Optimization Product Pure D-Tagatose Purification->Product

Caption: Workflow for continuous D-Tagatose production.

Logical Relationship of Key Parameters in Continuous Production

G params Key Parameters pH Temperature Substrate Concentration Flow Rate (Dilution Rate) Metal Cofactor (Mn²⁺) enzyme Immobilized Enzyme Activity Stability Reusability params->enzyme affects output Process Output D-Tagatose Titer Conversion Yield Productivity enzyme->output determines output->params feedback for optimization

Caption: Interplay of parameters in D-Tagatose production.

Enzymatic Conversion Pathway

G Galactose D-Galactose Enzyme Immobilized L-Arabinose Isomerase Galactose->Enzyme Tagatose D-Tagatose Enzyme->Tagatose Isomerization

Caption: Enzymatic conversion of D-Galactose to D-Tagatose.

References

D-Tagatose: Application Notes and Protocols for Pharmaceutical and Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose (B3328093) is a naturally occurring ketohexose, a C-4 epimer of D-fructose, that has garnered significant attention for its versatile applications in the pharmaceutical and cosmetic industries.[1][2] With a sweetness approximately 92% that of sucrose (B13894) but with only 38% of the calories (1.5 kcal/g), it serves as an effective low-calorie bulk sweetener.[2][3] Recognized as Generally Recognized as Safe (GRAS) by the U.S. Food and Drug Administration (FDA), D-Tagatose is not only used as a sweetener but also as a texturizer, stabilizer, and humectant.[1][4] Its unique physiological properties, including a low glycemic index, prebiotic effects, and non-cariogenicity, make it a highly functional ingredient for innovative product development.[1][3]

Part 1: Pharmaceutical Applications

Application Note: D-Tagatose as a Multifunctional Excipient and Active Agent

In pharmaceutical formulations, D-Tagatose offers a unique combination of properties that make it a valuable component for a wide range of applications.

  • Oral Formulations (Syrups, Tablets, and Powders): As a low-calorie, non-cariogenic sweetener, D-Tagatose is an excellent choice for oral medications, especially for pediatric, geriatric, or diabetic populations.[5] It can effectively mask the bitter taste of active pharmaceutical ingredients (APIs), thereby improving patient compliance.[5] Its high solubility and bulking properties are beneficial for both liquid and solid dosage forms.[1][5]

  • Drug Stability and Bioavailability: The chemical structure of D-Tagatose can contribute to the stability of certain APIs by protecting them from degradation, which can extend the product's shelf life.[5] Furthermore, its solubility characteristics may help enhance the bioavailability of some active ingredients.[5] Recent research has also explored the use of D-Tagatose with functional excipients like HPMCAS and PVP K90 in spray-drying processes to create stable, amorphous composite particles, overcoming its inherent stickiness and low glass transition temperature.[6]

  • Glycemic Control: Beyond its role as an excipient, D-Tagatose has demonstrated therapeutic potential as an agent for glycemic control in individuals with type 2 diabetes.[7][8] Clinical studies have shown that regular administration of D-Tagatose can lead to a significant reduction in glycated hemoglobin (HbA1c) and fasting blood glucose levels.[7][9] Its proposed mechanisms of action include the inhibition of intestinal disaccharidases (reducing carbohydrate absorption) and the inhibition of hepatic glycogenolysis.[10][11]

Quantitative Data: Clinical Efficacy in Glycemic Control

The following table summarizes key quantitative results from clinical trials evaluating D-Tagatose in subjects with type 2 diabetes.

ParameterDosageDurationResultReference
Glycated Hemoglobin (HbA1c) 15 g, 3x/day10 monthsStatistically significant reduction vs. placebo.[10][12]
7.5 g, 3x/day6 monthsGreatest reduction in HbA1c compared to lower doses.[9]
5.0 g, 3x/day6 monthsMinimal dose required to significantly reduce HbA1c.[9]
Fasting Blood Glucose 15 g, 3x/day6 monthsSignificantly decreased compared to placebo.[7]
7.5 g, 3x/day6 monthsSignificant reduction from baseline.[9]
Lipid Profile 15 g, 3x/day10 monthsSignificant reduction in Total Cholesterol and LDL-Cholesterol vs. placebo.[7]
Body Weight 5.0 g & 7.5 g, 3x/day6 monthsDose-dependent reduction in mean body weight.[9]
Diagrams: Mechanisms and Workflows

The diagrams below illustrate the proposed mechanism of D-Tagatose in managing blood glucose and a typical workflow for a clinical trial investigating its efficacy.

cluster_Intestine Small Intestine cluster_Liver Liver Tagatose D-Tagatose Disaccharidases Intestinal Disaccharidases Tagatose->Disaccharidases Inhibits Glucose Dietary Carbohydrates Glucose->Disaccharidases Hydrolysis Absorption Glucose Absorption Disaccharidases->Absorption Result Lower Postprandial Blood Glucose Absorption->Result Glycogenolysis Hepatic Glycogenolysis BloodGlucose Blood Glucose Release Glycogenolysis->BloodGlucose BloodGlucose->Result Tagatose_Liver D-Tagatose Tagatose_Liver->Glycogenolysis Inhibits

Proposed mechanism of D-Tagatose in glycemic control.

start Screening (Inclusion/Exclusion Criteria) run_in 8-Week Run-in Period (Diet & Exercise Stabilization) start->run_in random Randomization run_in->random groupA Treatment Group (D-Tagatose Solution) random->groupA groupB Placebo Group (e.g., Sucralose Solution) random->groupB follow_up Follow-up Visits (e.g., 2, 6, 10 months) groupA->follow_up groupB->follow_up data Data Collection (HbA1c, Glucose, Lipids, Safety) follow_up->data data->follow_up Continue Treatment analysis Statistical Analysis (Efficacy & Safety Evaluation) data->analysis end Study Conclusion analysis->end

Workflow for a D-Tagatose clinical efficacy trial.
Protocol: Preparation and Administration of D-Tagatose Oral Solution for Clinical Trial

Objective: To prepare a standardized D-Tagatose oral solution for administration in a clinical trial evaluating its effect on glycemic control.

Materials:

  • Pharmaceutical-grade D-Tagatose powder

  • Purified water (USP grade)

  • Calibrated digital scale

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Sterile, single-dose containers (e.g., amber glass bottles)

  • pH meter

Procedure:

  • Solution Preparation (Example: 15g dose in ~120 mL):

    • Accurately weigh 15.0 g of D-Tagatose powder using a calibrated digital scale.

    • Measure approximately 100 mL of purified water into a beaker containing a magnetic stir bar.

    • Place the beaker on a magnetic stirrer and begin stirring to create a vortex.

    • Slowly add the weighed D-Tagatose powder to the vortex to facilitate dissolution and prevent clumping.

    • Continue stirring until the powder is completely dissolved.

    • Quantitatively transfer the solution to a 120 mL volumetric flask. Rinse the beaker with small amounts of purified water and add the rinsings to the flask.

    • Add purified water to the flask until the volume reaches the calibration mark. Stopper and invert the flask several times to ensure homogeneity.

  • Quality Control:

    • Appearance: Visually inspect the solution for clarity and absence of particulate matter.

    • pH Measurement: Measure the pH of the final solution to ensure it is within the specified range (typically near neutral). Record the value.

    • Concentration Verification (Optional): Use a validated analytical method, such as HPLC-RI, to confirm the concentration of D-Tagatose in a subset of samples.

  • Packaging and Labeling:

    • Dispense the solution into individual, pre-sterilized single-dose containers.

    • Label each container clearly with the study protocol number, subject ID, dose (15 g), batch number, and administration instructions (e.g., "Take 3 times daily before meals").

  • Administration Instructions for Subjects:

    • Instruct subjects to consume the entire content of one container three times per day (TID), typically within 15-30 minutes before each main meal.

    • Advise subjects on potential mild and transient gastrointestinal side effects (e.g., flatulence) that may occur, especially at the beginning of the treatment.[1]

Part 2: Cosmetic and Oral Care Applications

Application Note: D-Tagatose in Oral Care and Skincare Formulations

D-Tagatose is an innovative ingredient for cosmetic formulations, particularly in oral care, due to its humectant, non-cariogenic, and antimicrobial properties.

  • Oral Care (Toothpaste, Mouthwash): D-Tagatose is an ideal replacement for traditional sweeteners and humectants like sorbitol and glycerin in toothpaste.[13] It provides a pleasant, sucrose-like sweetness without contributing to tooth decay.[3][13] Critically, D-Tagatose has been shown to inhibit the growth of the primary cariogenic bacterium, Streptococcus mutans.[14][15] It interferes with the bacterium's ability to produce water-insoluble glucans from sucrose, which are essential for the formation of dental plaque (biofilm).[14][16] This dual function—sweetening while actively fighting a key cause of cavities—makes it a superior functional ingredient.[17]

  • Humectant Properties: Humectants are crucial in toothpaste to prevent water loss and hardening of the product upon exposure to air.[18] Studies have demonstrated that D-Tagatose possesses humectancy equal to that of D-sorbitol (B1682158), a commonly used humectant, making it a suitable functional replacement.[13] In concentrations of 20-25% (wt/wt) in toothpaste formulations, it effectively retains moisture without crystallizing.[13]

  • Skincare and Other Cosmetics: As a humectant, D-Tagatose can also be used in skincare products (creams, lotions) to attract and retain moisture in the skin. Its use as a texturizer and stabilizer is also noted, suggesting broader applications in various cosmetic formulations.[1][4]

Quantitative Data: Oral Care Efficacy and Properties

The following tables summarize key quantitative data related to D-Tagatose's performance in oral care applications.

Table 1: Humectant Properties

PropertyD-TagatoseD-SorbitolConditionReference
Humectancy EqualEqualWhen water activity (aw) in solution is >0.62[13]
Use Level 20-25% wt/wtN/ARetained humectancy without crystallization in toothpaste.[13]

Table 2: Antimicrobial Efficacy against Streptococcus mutans

ParameterConcentrationConditionResultReference
Biofilm Formation 1% and 4%In sucrose mediaSignificant inhibition compared to sucrose alone; more evident than xylitol.[14][19]
Growth 1%In sucrose mediaProlonged the lag phase of bacterial growth.[20]
Water-Insoluble Glucan Production 4%With 0.1 M sucroseSignificant inhibition of glucan formation.[14][19]
Viable Cell Count 1% and 5%In media with 0.2% glucoseSelective suppression of S. mutans viability.[21]
Diagrams: Mechanisms and Workflows

The diagrams below illustrate the mechanism by which D-Tagatose inhibits dental plaque formation and a general workflow for developing a cosmetic formulation.

cluster_OralCavity Oral Cavity Environment Sucrose Dietary Sucrose StrepMutans S. mutans Sucrose->StrepMutans GTF Glucosyltransferase (GTF) Enzyme StrepMutans->GTF Produces Glucan Insoluble Glucans (Sticky Matrix) GTF->Glucan Synthesizes from Sucrose Biofilm Dental Plaque (Biofilm Formation) Glucan->Biofilm Forms Matrix Caries Dental Caries Biofilm->Caries Tagatose D-Tagatose Tagatose->GTF Inhibits Activity

Mechanism of D-Tagatose in inhibiting plaque formation.

cluster_Formulation Formulation Development concept Define Product Concept (e.g., Non-Cariogenic Toothpaste) ing_select Ingredient Selection (Abrasive, Humectant, Binder, etc.) concept->ing_select phaseA Prepare Aqueous Phase (Water, Humectants, Binders) ing_select->phaseA phaseB Prepare Abrasive/Powder Phase (Silica, Thickeners) ing_select->phaseB mixing Combine Phases (Under Vacuum) phaseA->mixing phaseB->mixing phaseC Add Actives & Flavors (Fluoride, D-Tagatose, Flavor Oil) mixing->phaseC qc Quality Control Testing (pH, Viscosity, Appearance) phaseC->qc stability Stability Testing (Accelerated & Real-Time) qc->stability perf_test Performance Testing (e.g., Humectancy, Antimicrobial Assay) qc->perf_test scaleup Scale-Up & Manufacturing stability->scaleup perf_test->scaleup

General workflow for cosmetic formulation development.
Protocol: Formulation of a Non-Cariogenic Toothpaste with D-Tagatose

Objective: To formulate a stable and effective toothpaste using D-Tagatose as a functional humectant and non-cariogenic sweetener.

Materials & Equipment:

  • Aqueous Phase: Deionized Water, D-Tagatose, Sodium Fluoride (or Sodium Monofluorophosphate).

  • Binder/Thickener: Xanthan Gum, Carrageenan.

  • Abrasive System: Hydrated Silica.

  • Surfactant: Sodium Lauryl Sulfate (SLS).

  • Flavor/Preservative: Flavor Oil (e.g., Peppermint), Sodium Benzoate.

  • Equipment: Laboratory-scale mixer with vacuum capabilities, beakers, weighing balance, pH meter, viscometer.

Example Formulation:

PhaseIngredientFunction% (w/w)
ADeionized WaterSolvent25.00
AD-Tagatose Humectant, Sweetener 22.00
ASodium BenzoatePreservative0.20
ASodium FluorideAnti-caries Active0.24
BXanthan GumBinder0.50
BCarrageenanBinder/Thickener0.80
CHydrated SilicaAbrasive/Thickener20.00
DSodium Lauryl SulfateSurfactant/Foaming Agent1.50
DFlavor OilFlavor1.00
EDeionized WaterSolvent (for slurry)28.76

Procedure:

  • Binder Hydration: In the main mixing vessel, disperse the Phase B ingredients (Xanthan Gum, Carrageenan) into the D-Tagatose from Phase A. Mix until a smooth, lump-free slurry is formed.

  • Aqueous Phase Preparation: In a separate beaker, dissolve the remaining Phase A ingredients (Sodium Benzoate, Sodium Fluoride) in deionized water.

  • Combining Phases: Add the aqueous solution from step 2 to the binder slurry in the main vessel. Mix under vacuum for 15-20 minutes to ensure complete hydration of the binders and to deaerate the mixture.

  • Abrasive Addition: Slowly add the Phase C ingredient (Hydrated Silica) to the main vessel. Continue mixing under vacuum for 20-30 minutes until the abrasive is fully dispersed and the paste is homogeneous.

  • Final Additions: In a separate beaker, pre-mix the Phase D ingredients (SLS and Flavor Oil). Reduce the mixer speed and add this pre-mix to the main batch. Mix for a final 10-15 minutes under vacuum until the batch is uniform.

  • Final QC:

    • pH: Measure the pH of a 10% slurry of the toothpaste. The target is typically between 6.5 and 7.5.

    • Viscosity: Measure the viscosity using a suitable viscometer to ensure it meets specification for tube filling and dispensing.

    • Appearance and Taste: Visually inspect for color and homogeneity. Conduct a sensory evaluation for flavor and sweetness profile.

    • Stability: Place samples in stability chambers under accelerated conditions (e.g., 40°C/75% RH) for 3 months to check for phase separation, crystallization, and changes in pH or viscosity.[22]

References

Fermentation process for separating galactose from glucose for D-Tagatose production

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for D-Tagatose (B3328093) Production

Topic: Biocatalytic Production of D-Tagatose from Lactose (B1674315) Utilizing a Fermentation-Based Glucose Separation Step

Audience: Researchers, scientists, and drug development professionals.

Introduction: D-Tagatose is a naturally occurring ketohexose, a rare sugar that serves as a functional low-calorie sweetener. It possesses approximately 92% of the sweetness of sucrose (B13894) with only one-third of the calories[1]. Its beneficial properties, including a low glycemic index, prebiotic effects, and non-cariogenicity, make it a desirable ingredient in the food, beverage, and pharmaceutical industries[2][3][4]. While chemical synthesis is possible, biotechnological routes are preferred for their environmental friendliness, milder reaction conditions, and higher specificity[3][5].

The most common and economically viable biological production method involves the isomerization of D-galactose, which can be sourced from the hydrolysis of lactose, an abundant by-product of the dairy industry (whey)[4]. A critical step in this process is the separation of D-galactose from D-glucose after lactose hydrolysis. This application note details a three-step bioprocess: (1) Enzymatic hydrolysis of lactose, (2) Selective fermentation of D-glucose to purify D-galactose, and (3) Enzymatic isomerization of D-galactose to D-Tagatose.

Overall Experimental Workflow

The bioconversion of lactose to D-Tagatose is typically achieved in a sequential three-stage process. This workflow ensures the efficient separation of sugars and maximizes the final product yield.

G cluster_0 Stage 1: Hydrolysis cluster_1 Stage 2: Glucose Removal cluster_2 Stage 3: Isomerization Lactose Lactose (e.g., from Whey Permeate) Hydrolysis Enzymatic Hydrolysis (β-Galactosidase) Lactose->Hydrolysis Mix Mixture: D-Glucose + D-Galactose Hydrolysis->Mix Mix_ref Mix->Mix_ref Fermentation Selective Fermentation (e.g., P. pastoris) Galactose Purified D-Galactose Fermentation->Galactose Galactose_ref Galactose->Galactose_ref Mix_ref->Fermentation Isomerization Enzymatic Isomerization (L-Arabinose Isomerase) Tagatose D-Tagatose Syrup (D-Tagatose + D-Galactose) Isomerization->Tagatose Galactose_ref->Isomerization

Caption: Three-stage workflow for D-Tagatose production from lactose.

Experimental Protocols

Protocol 1: Enzymatic Hydrolysis of Lactose

This protocol describes the conversion of lactose into its constituent monosaccharides, D-glucose and D-galactose, using the enzyme β-galactosidase.

Materials:

  • Concentrated whey permeate (containing 180–200 g/L lactose)

  • β-galactosidase (e.g., from Bifidobacterium bifidum or Aspergillus oryzae)

  • pH meter and appropriate buffers for pH adjustment

  • Incubator or water bath with orbital shaker

Methodology:

  • Adjust the pH of the whey permeate solution to the optimal range for the selected β-galactosidase. For many commercial enzymes, this is between pH 6.5 and 7.0.

  • Add β-galactosidase to the lactose solution. A typical enzyme loading is 7.5 U/mL[6].

  • Incubate the mixture at the optimal temperature for the enzyme, typically between 45 °C and 50 °C, with gentle agitation[6].

  • Monitor the hydrolysis process. Complete hydrolysis of 180-200 g/L of lactose is typically achieved within 3 hours[6].

  • Reaction completion can be verified by analyzing the sugar profile using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), confirming the disappearance of lactose[6].

Protocol 2: Selective Fermentation for Glucose Removal

This protocol uses whole microbial cells to selectively consume D-glucose from the hydrolysate, leaving D-galactose in the medium for the subsequent isomerization step. Pichia pastoris is particularly effective for this purpose[6][7].

Materials:

  • Lactose hydrolysate (containing D-glucose and D-galactose)

  • Pichia pastoris cells (or Saccharomyces cerevisiae)

  • Growth medium for cultivating the yeast (e.g., YPD)

  • Centrifuge

  • Incubator shaker

Methodology:

  • Cultivate Pichia pastoris cells in an appropriate growth medium for 12-16 hours to reach the exponential growth phase, as cells in this phase exhibit the highest glucose uptake rate[6].

  • Harvest the cells by centrifugation and wash them to remove residual growth medium.

  • Resuspend the harvested cells in the lactose hydrolysate. A high cell density is crucial for rapid glucose removal; a concentration of 350 mg of wet cells per mL of hydrolysate is effective[6][7].

  • Incubate the mixture at 30 °C with agitation for approximately 3 hours[6][7]. During this time, the yeast will metabolize the D-glucose while leaving the D-galactose concentration largely intact.

  • After incubation, separate the yeast cells from the D-galactose-rich supernatant by centrifugation.

  • The supernatant is now a purified D-galactose solution, ready for isomerization. The pH may need to be readjusted before proceeding to the next step.

Protocol 3: Isomerization of D-Galactose to D-Tagatose

This protocol details the conversion of D-galactose to D-Tagatose using the enzyme L-arabinose isomerase (L-AI). This can be performed with a purified enzyme (free or immobilized) or with whole cells engineered to express L-AI.

Materials:

  • Purified D-galactose solution from Protocol 2.

  • L-arabinose isomerase (L-AI) enzyme (e.g., from Bacillus stearothermophilus, Thermotoga maritima, or Lactobacillus plantarum) or whole-cell biocatalyst expressing L-AI.

  • Metal cofactors, typically Manganese Sulfate (MnSO₄) or Manganese Chloride (MnCl₂)[1][8][9]. Cobalt Chloride (CoCl₂) can also be used[1].

  • Buffer solution (e.g., MOPS or acetate (B1210297) buffer) to maintain optimal pH.

  • Incubator or temperature-controlled reactor.

Methodology:

  • Adjust the pH of the D-galactose solution to the optimum for the specific L-AI being used. Most L-AIs function best in a neutral to alkaline range (pH 7.0 - 8.0)[1][8].

  • Add the required metal cofactor. A concentration of 0.5 mM to 5 mM Mn²⁺ is commonly used to enhance enzyme activity and stability[1][6][9].

  • Add the L-AI biocatalyst (purified enzyme or whole cells) to the solution.

  • Incubate the reaction at the optimal temperature, which is often elevated (60 °C to 80 °C) for thermostable enzymes, as higher temperatures shift the reaction equilibrium toward D-Tagatose formation[1][10].

  • The reaction is an equilibrium-limited isomerization. Allow the reaction to proceed for 4 to 24 hours to reach equilibrium[6][9][11]. The final conversion yield typically ranges from 30% to 58%[1][2][6].

  • Terminate the reaction by heat inactivation (e.g., 90-100 °C for 10 minutes)[6][10].

  • The final product is a syrup containing a mixture of D-Tagatose and unreacted D-galactose.

Biochemical Pathway and Data

The core of the D-Tagatose production process relies on two key enzymatic steps following the initial glucose separation.

G Lactose Lactose Sugars D-Glucose + D-Galactose Lactose->Sugars β-Galactosidase (Hydrolysis) Galactose D-Galactose Sugars->Galactose S. cerevisiae or P. pastoris (Glucose Consumption) Tagatose D-Tagatose Galactose->Tagatose L-Arabinose Isomerase (Isomerization)

Caption: Key biochemical conversions in the production of D-Tagatose.

Quantitative Data Summary

Table 1: Comparison of L-Arabinose Isomerases for D-Tagatose Production

Source Organism Biocatalyst Type Optimal Temp. (°C) Optimal pH Cofactors Conversion Yield (%) Reference(s)
Thermotoga maritima Purified Enzyme 80 - 90 7.5 Mn²⁺ and/or Co²⁺ 56% [1]
Thermoanaerobacter mathranii Immobilized Enzyme 75 7.5 MnCl₂ 43.9% [8]
Lactobacillus plantarum Purified Enzyme 60 8.0 Mn²⁺ 30% [1]
Clostridium hylemonae Purified Enzyme 60 7.5 Mg²⁺ ~46% [5]
Arthrobacter sp. 22c Purified Enzyme 52 5.0 - 9.0 None (marginal activation by Mg²⁺, Mn²⁺) 30% [2][4]
Bacillus amyloliquefaciens Purified Enzyme 45 7.5 None (metal-ion independent) 47.2% [12]

| E. coli (Recombinant) | Whole-cell | 60 | 6.5 | Mn²⁺ | 55.2 g/L (from 150 g/L Galactose) |[9] |

Table 2: Summary of D-Tagatose Production Yields from Various Processes

Starting Material Biocatalyst System Key Conditions Final D-Tagatose Concentration Conversion Yield Reference(s)
D-Galactose (140 g/L) Recombinant E. coli expressing L-AI pH 7.0, 60°C 54 g/L 39% [1]
D-Galactose (100 g/L) Immobilized L-AI (Gali152) pH 8.0, 60°C, 90h 58 g/L 58% [1]
Whey Permeate β-galactosidase, P. pastoris, L-AI 3-step process, 13h total ~30 g/L 33.3% (from initial Galactose) [6]
Lactose (500 g/L) Recombinant Bacillus subtilis (whole-cell) One-step conversion 96.8 g/L 57.2% (molar) [10]
Maltodextrin (B1146171) (20 g/L) Engineered E. coli (multi-enzyme) pH 7.5, 60°C, 24h 3.2 g/L 18.8% [1][13]

| D-Fructose (100 g/L) | Engineered E. coli (multi-enzyme) | Fed-batch, pH 7.5, 40°C | 68.1 g/L | 75% |[11] |

Table 3: Kinetic Parameters of Selected L-Arabinose Isomerases for D-Galactose

Enzyme Source Kₘ (mM) kcat/Kₘ (mM⁻¹ min⁻¹) Reference(s)
Arthrobacter sp. 22c 119 0.14 [4]
Bacillus amyloliquefaciens 251.6 2.34 [12]

| Clostridium hylemonae | - | 3.69 (mM⁻¹ sec⁻¹) |[5] |

References

Application Notes and Protocols for the Isomerization of D-galactose to D-Tagatose using Alkaline Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose (B3328093), a rare monosaccharide, is gaining significant interest in the pharmaceutical and food industries due to its properties as a low-calorie sweetener with a low glycemic index.[1] It also shows potential as an excipient in drug formulations, enhancing the stability and palatability of active pharmaceutical ingredients (APIs).[2] One of the primary methods for commercially producing D-tagatose is through the isomerization of D-galactose under alkaline conditions.[1] This process, known as the Lobry de Bruyn-Alberda-van Ekenstein transformation, involves the rearrangement of D-galactose to D-tagatose via an enediol intermediate.[1][2]

These application notes provide detailed protocols and quantitative data for the alkaline-catalyzed isomerization of D-galactose to D-tagatose, intended to guide researchers and professionals in the development and optimization of this process.

Chemical Principle: The Lobry de Bruyn-Alberda-van Ekenstein Transformation

The isomerization of D-galactose to D-tagatose in the presence of a base catalyst proceeds through the Lobry de Bruyn-Alberda-van Ekenstein transformation.[1][2] This reaction involves the formation of a tautomeric enediol intermediate.[1] Under alkaline conditions, a proton is abstracted from the carbon adjacent to the carbonyl group of D-galactose, leading to the formation of an enediol. This intermediate can then be reprotonated at the C1 or C2 position. Reprotonation at C1 can lead back to D-galactose or its epimer, D-talose, while reprotonation at C2 results in the formation of the ketose, D-tagatose.[1][2] The equilibrium between the aldose and ketose is influenced by factors such as pH, temperature, and the specific catalyst used.[2]

lobry_de_bruyn D_Galactose D-Galactose (Aldose) Enediol 1,2-Enediol Intermediate D_Galactose->Enediol + OH⁻ D_Tagatose D-Tagatose (Ketose) Enediol->D_Tagatose + H⁺ D_Talose D-Talose (Epimer) Enediol->D_Talose

Figure 1: Lobry de Bruyn-Alberda-van Ekenstein Transformation for D-galactose.

Quantitative Data Summary

The efficiency of the isomerization of D-galactose to D-tagatose is highly dependent on the reaction conditions. The following table summarizes quantitative data from various studies using different alkaline catalysts.

CatalystD-galactose Concentration (g/L)Catalyst ConcentrationTemperature (°C)Time (h)pHConversion/Yield of D-Tagatose (%)Reference
NaOH50-65-11.0Not specified[3]
NaOH-PBS50-60-12.0Not specified[3]
Ca(OH)₂Not specifiedNot specifiedLow temperature-Strongly alkaline>70% (yield)[4][5]
NaH₂PO₄-Na₂HPO₄ buffer50 (5% w/w)Not specified120-7.0~13% (yield)[6]

Experimental Protocols

Protocol 1: Isomerization of D-galactose using Calcium Hydroxide (B78521)

This protocol is based on the widely cited method for industrial production of D-tagatose, which utilizes calcium hydroxide to form an insoluble complex with D-tagatose, driving the reaction equilibrium towards the product.[4][7][8][9]

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Deionized water

  • Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂) for neutralization

  • Reaction vessel with temperature control and stirring

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of D-galactose. A typical starting concentration can range from 10% to 50% (w/v).[10]

  • In a temperature-controlled reaction vessel, add calcium hydroxide to the D-galactose solution. The molar ratio of Ca(OH)₂ to D-galactose is a critical parameter and may require optimization, though some processes use a significant excess.

  • Maintain the reaction mixture at a relatively low temperature (e.g., 4-10°C) under constant agitation. The strongly alkaline conditions facilitate the isomerization.

  • The reaction leads to the formation of an insoluble calcium hydroxide-D-tagatose complex, which precipitates out of the solution.[8]

  • Monitor the reaction progress by taking aliquots, neutralizing them, and analyzing the sugar composition using HPLC (see Protocol 3).

  • Once the desired conversion is achieved, neutralize the reaction mixture by carefully adding an acid such as sulfuric acid or by bubbling carbon dioxide gas through the suspension.[8] This will liberate D-tagatose from the insoluble complex.

  • The insoluble calcium salt (e.g., CaSO₄ or CaCO₃) is then removed by filtration.

  • The resulting filtrate containing D-tagatose can be further purified and concentrated.

Protocol 2: Isomerization of D-galactose using Sodium Hydroxide

This protocol outlines a more direct isomerization in a homogeneous solution using sodium hydroxide.

Materials:

  • D-galactose

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Phosphate (B84403) buffer solution (PBS), optional

  • Reaction vessel with pH and temperature control, and stirring

  • Acid for neutralization (e.g., HCl)

Procedure:

  • Dissolve D-galactose in deionized water or a suitable buffer (e.g., phosphate buffer) to a desired concentration (e.g., 50 g/L).[3]

  • Adjust the pH of the solution to the desired alkaline level (e.g., pH 11-12) using a concentrated NaOH solution.[3]

  • Heat the reaction mixture to the target temperature (e.g., 60-65°C) with continuous stirring.[3]

  • Maintain the reaction at the set temperature and pH for the desired duration. Monitor the reaction progress by analyzing aliquots via HPLC (see Protocol 3).

  • After the reaction is complete, cool the mixture to room temperature and neutralize it to pH 7.0 with an appropriate acid.

  • The final solution contains D-tagatose, unreacted D-galactose, and potentially other by-products, which can be quantified and purified.

Protocol 3: Quantification of D-tagatose using High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the analysis of D-tagatose and other sugars in the reaction mixture.

Instrumentation and Columns:

  • HPLC system with a Refractive Index (RI) detector.

  • A carbohydrate analysis column, such as a column with L19 packing material as specified by the USP-NF for tagatose analysis.[11]

Reagents:

  • Acetonitrile (HPLC grade)

  • Deionized water (HPLC grade)

  • D-tagatose, D-galactose, and D-talose standards

Chromatographic Conditions (Example):

  • Mobile Phase: Acetonitrile:Water (e.g., 80:20 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detector Temperature: 35-45°C

  • Injection Volume: 10-20 µL

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of D-tagatose, D-galactose, and D-talose of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the reaction aliquots with the mobile phase to a concentration within the calibration range of the standards. Filter the diluted samples through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the prepared standards and samples into the HPLC system.

  • Quantification: Identify the peaks based on the retention times of the standards. Construct a calibration curve for each sugar by plotting peak area against concentration. Use the calibration curves to determine the concentrations of D-tagatose, D-galactose, and other sugars in the reaction samples.

An alternative and often faster analytical technique is Capillary Electrophoresis (CE), which can provide high resolution for sugar analysis.[12][13] Optimum conditions for CE have been reported as a background electrolyte of 36 mM Na₂HPO₄ and 130 mM NaOH (pH 12.6) with direct UV detection at 265 nm.[12][13]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general experimental workflow for the isomerization process and the logical relationships influencing the reaction outcome.

experimental_workflow cluster_reaction Isomerization Reaction cluster_workup Product Work-up prep Prepare D-galactose Solution add_catalyst Add Alkaline Catalyst prep->add_catalyst react React under Controlled Temperature and pH add_catalyst->react monitor Monitor Reaction Progress (HPLC/CE) react->monitor neutralize Neutralize Reaction Mixture monitor->neutralize separate Separate Product from Catalyst/By-products neutralize->separate purify Purify and Concentrate D-tagatose separate->purify

Figure 2: General experimental workflow for D-galactose isomerization.

logical_relationships cluster_parameters Reaction Parameters cluster_outcomes Reaction Outcomes pH pH Yield D-tagatose Yield pH->Yield Selectivity Selectivity pH->Selectivity Byproducts By-product Formation pH->Byproducts Temp Temperature Temp->Yield Temp->Selectivity Temp->Byproducts Time Reaction Time Time->Yield Time->Byproducts Catalyst Catalyst Type & Concentration Catalyst->Yield Catalyst->Selectivity

Figure 3: Logical relationships between reaction parameters and outcomes.

References

D-Tagatose: A Research Tool for Elucidating Metabolic Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring ketohexose and an epimer of D-fructose, is emerging as a valuable tool for investigating cellular metabolism. With its unique metabolic fate, D-Tagatose offers researchers a powerful molecule to probe key metabolic pathways, including carbohydrate metabolism and related signaling cascades. Unlike glucose, D-Tagatose is poorly metabolized in the small intestine and is primarily fermented by gut microbiota. The portion that is absorbed is metabolized in the liver in a manner distinct from glucose, providing a specific stimulus to dissect complex metabolic networks.[1][2][3] This document provides detailed application notes and experimental protocols for utilizing D-Tagatose as a research tool in the study of metabolic pathways.

Mechanism of Action

D-Tagatose exerts its effects on cellular metabolism through several key mechanisms:

  • Inhibition of Intestinal Disaccharidases: D-Tagatose acts as a competitive inhibitor of intestinal enzymes such as sucrase and maltase, thereby reducing the absorption of dietary carbohydrates.[2][3] This property makes it a useful tool for studying the effects of reduced glucose uptake from the gut.

  • Hepatic Metabolism: Absorbed D-Tagatose is phosphorylated in the liver by fructokinase to D-tagatose-1-phosphate.[2] This intermediate is metabolized more slowly than fructose-1-phosphate, leading to its accumulation.[4]

  • Modulation of Glycogen (B147801) Metabolism: D-tagatose-1-phosphate allosterically activates glucokinase, promoting glucose phosphorylation to glucose-6-phosphate.[2] This, in turn, stimulates glycogen synthase and inhibits glycogen phosphorylase, leading to increased glycogen storage in the liver.[2]

  • Impact on Glycolysis: By influencing the levels of key glycolytic intermediates, D-Tagatose can be used to study the regulation of the glycolytic pathway.[5]

Applications in Metabolic Research

D-Tagatose can be employed in a variety of research applications to study metabolic pathways:

  • Studying Glycogen Storage Diseases: By promoting glycogen synthesis, D-Tagatose can be used in cellular and animal models to investigate the pathophysiology of glycogen storage diseases and to screen for potential therapeutic agents.

  • Investigating Insulin (B600854) Signaling and Glucose Homeostasis: Due to its effects on blood glucose levels and hepatic glucose metabolism, D-Tagatose is a valuable tool for studying insulin signaling pathways and the regulation of glucose homeostasis.[1]

  • Elucidating the Role of Gut Microbiota in Metabolism: The fermentation of D-Tagatose by gut bacteria provides a means to study the impact of microbial metabolites on host metabolism and overall health.[3]

  • Probing Fructokinase Activity and Fructose (B13574) Metabolism: As a substrate for fructokinase, D-Tagatose can be used to study the kinetics and regulation of this enzyme and its role in fructose metabolism.

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of D-Tagatose.

Table 1: Effects of D-Tagatose on Glycemic Control in Humans with Type 2 Diabetes

ParameterDosageDurationChange from Baselinep-valueReference
HbA1c 15 g, 3 times daily12 months-1.0%0.08[2]
15 g, 3 times daily2, 6, 10 monthsSignificant reduction vs. placebo<0.05[2][6]
7.5 g, 3 times daily3 and 6 monthsReduction in fasting glucoseSignificant[2]
Fasting Blood Glucose 7.5 g, 3 times daily6 monthsSignificant reduction vs. placebo<0.05[6]
Glucose AUC 10 g, 20 g, 30 g (pre-glucose load)AcuteDose-dependent reduction<0.05, <0.001, =0.0001[2]

Table 2: Effects of D-Tagatose on Body Weight and Lipids in Humans with Type 2 Diabetes

ParameterDosageDurationChange from Baselinep-valueReference
Body Weight 15 g, 3 times daily12 months-5.1 kg0.001[2]
HDL Cholesterol 15 g, 3 times daily12 months+11.2 mg/dL<0.001[2]
Total Cholesterol 15 g, 3 times daily4, 6, 8, 10 monthsSignificant reduction vs. placebo<0.05[6]
LDL Cholesterol 15 g, 3 times daily-Significant reduction vs. placebo<0.05[6]

Table 3: Effects of D-Tagatose on Liver Parameters in Sprague-Dawley Rats

ParameterDietary ConcentrationDurationObservationReference
Relative Liver Weight 20%14 days+23%[7]
20%28 days+38% (Purina diet), +44% (SDS diet)[7]
10%, 15%, 20%90 daysSignificantly increased[8]
Liver Glycogen Content 20%28 daysSignificantly increased[7]
5%, 10%, 20%29-31 daysIncreased deposition[9]

Experimental Protocols

Protocol 1: In Vitro Assessment of D-Tagatose on Glycogen Synthesis in HepG2 Cells

This protocol describes a method to evaluate the effect of D-Tagatose on glycogen synthesis in the human hepatoma cell line, HepG2.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • D-Tagatose (sterile solution)

  • Glucose (sterile solution)

  • Insulin solution

  • Phosphate (B84403) Buffered Saline (PBS)

  • Glycogen Assay Kit (Colorimetric or Fluorometric)

  • Cell lysis buffer compatible with the glycogen assay

Procedure:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed HepG2 cells in 6-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment.

  • Starvation: Once confluent, aspirate the growth medium and wash the cells twice with warm PBS. Then, incubate the cells in serum-free, low-glucose DMEM for 12-16 hours.

  • Treatment: Prepare treatment media containing various concentrations of D-Tagatose (e.g., 0, 1, 5, 10, 20 mM) in low-glucose DMEM. A positive control with high glucose (25 mM) and insulin (100 nM) should be included.

  • Incubation: Aspirate the starvation medium and add the treatment media to the respective wells. Incubate for 4-6 hours at 37°C in a 5% CO₂ incubator.

  • Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Lyse the cells using the lysis buffer provided with the glycogen assay kit, following the manufacturer's instructions.

  • Glycogen Assay: Determine the glycogen concentration in the cell lysates using a glycogen assay kit. Follow the manufacturer's protocol for the specific kit used.

  • Data Analysis: Normalize the glycogen content to the total protein concentration of each sample. Compare the glycogen levels in D-Tagatose-treated cells to the control groups.

Protocol 2: In Vivo Assessment of D-Tagatose on Metabolic Parameters in Sprague-Dawley Rats

This protocol outlines a study to investigate the effects of dietary D-Tagatose on metabolic parameters in a rat model of metabolic syndrome.

Materials:

  • Male Sprague-Dawley rats (8 weeks old)

  • Standard chow diet

  • High-fat, high-sucrose (HFHS) diet

  • D-Tagatose

  • Metabolic cages

  • Blood glucose meter and strips

  • ELISA kits for insulin and lipids

  • Equipment for oral gavage (if applicable)

Procedure:

  • Acclimatization: Acclimate the rats to the animal facility for one week with free access to standard chow and water.

  • Dietary Groups: Randomly divide the rats into three groups:

    • Control Group: Fed a standard chow diet.

    • HFHS Group: Fed a high-fat, high-sucrose diet to induce metabolic syndrome. A typical formulation is 45% kcal from fat and 20% kcal from sucrose.

    • HFHS + D-Tagatose Group: Fed the HFHS diet supplemented with D-Tagatose (e.g., 5-10% w/w).

  • Feeding Period: Maintain the rats on their respective diets for 8-12 weeks. Monitor food and water intake and body weight weekly.

  • Metabolic Monitoring:

    • Fasting Blood Glucose and Insulin: At regular intervals (e.g., every 2 weeks), measure fasting blood glucose from tail vein blood after a 6-hour fast. Collect blood samples for insulin measurement via ELISA.

    • Oral Glucose Tolerance Test (OGTT): Perform an OGTT at the end of the study. After an overnight fast, administer a glucose solution (2 g/kg body weight) via oral gavage. Measure blood glucose at 0, 15, 30, 60, and 120 minutes post-gavage.

  • Terminal Blood and Tissue Collection: At the end of the study, euthanize the rats after an overnight fast. Collect trunk blood for analysis of lipid profiles (total cholesterol, HDL, LDL, triglycerides) and other relevant biomarkers. Harvest the liver for analysis of glycogen content and gene/protein expression of key metabolic enzymes.

  • Data Analysis: Analyze the differences in body weight gain, food intake, blood glucose, insulin, lipid profiles, and liver glycogen content between the different dietary groups.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

D_Tagatose_Metabolic_Effects cluster_Intestine Small Intestine cluster_Liver Hepatocyte Dietary Carbohydrates Dietary Carbohydrates Intestinal Lumen Dietary Carbohydrates->Intestinal Lumen Disaccharidases Disaccharidases Intestinal Lumen->Disaccharidases Hydrolysis Glucose Absorption Glucose Absorption Disaccharidases->Glucose Absorption Monosaccharides D-Tagatose_blood D-Tagatose Fructokinase Fructokinase D-Tagatose_blood->Fructokinase Tagatose-1-P D-Tagatose-1-Phosphate Fructokinase->Tagatose-1-P Glucokinase Glucokinase Tagatose-1-P->Glucokinase Activates Glycogen_Synthase Glycogen Synthase Tagatose-1-P->Glycogen_Synthase Activates Glycogen_Phosphorylase Glycogen Phosphorylase Tagatose-1-P->Glycogen_Phosphorylase Inhibits G6P Glucose-6-Phosphate Glucokinase->G6P Glucose Glucose Glucose->Glucokinase G6P->Glycogen_Synthase Glycogen Glycogen Glycogen_Synthase->Glycogen Synthesis Glycogen->Glycogen_Phosphorylase Breakdown D-Tagatose_diet D-Tagatose (Dietary) D-Tagatose_diet->Disaccharidases Inhibits D-Tagatose_diet->D-Tagatose_blood Partial Absorption

Caption: Metabolic fate and primary effects of D-Tagatose in the intestine and liver.

Experimental_Workflow_In_Vitro Start Culture_HepG2 Culture HepG2 cells to 70-80% confluency Start->Culture_HepG2 Starve Serum-starve cells in low-glucose medium (12-16h) Culture_HepG2->Starve Treat Treat with D-Tagatose (0-20 mM) for 4-6h Starve->Treat Lyse Wash with PBS and lyse cells Treat->Lyse Assay Perform Glycogen Assay Lyse->Assay Analyze Normalize to protein and analyze data Assay->Analyze End Analyze->End

Caption: Workflow for in vitro assessment of D-Tagatose on glycogen synthesis.

Experimental_Workflow_In_Vivo Start Acclimatize Acclimatize Sprague-Dawley rats (1 week) Start->Acclimatize Group Randomize into Control, HFHS, and HFHS+Tagatose groups Acclimatize->Group Feed Administer respective diets for 8-12 weeks Group->Feed Monitor Monitor body weight and food intake weekly Feed->Monitor Metabolic_Tests Perform periodic metabolic tests (Fasting Glucose, Insulin, OGTT) Feed->Metabolic_Tests Collect Terminal blood and tissue collection Metabolic_Tests->Collect Analyze Analyze metabolic parameters and tissue markers Collect->Analyze End Analyze->End

Caption: Workflow for in vivo study of D-Tagatose's metabolic effects.

D-Tagatose and the Pentose (B10789219) Phosphate Pathway: An Area for Future Research

While D-Tagatose has been shown to influence glycolysis and glycogen metabolism, its direct effect on the pentose phosphate pathway (PPP) in mammalian cells is not well-established in the current literature. The PPP is crucial for generating NADPH, which is essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.

Some microorganisms utilize a "tagatose-6-phosphate pathway" for D-tagatose catabolism, which should not be confused with the pentose phosphate pathway in mammals.[10] Given that D-Tagatose metabolism in the liver impacts glucose-6-phosphate levels, an indirect effect on the PPP is plausible, as glucose-6-phosphate is the entry point for this pathway. A decrease in available glucose-6-phosphate due to increased glycogen synthesis could potentially reduce flux through the PPP. Conversely, cellular stress induced by metabolic shifts could increase the demand for NADPH, potentially upregulating the PPP.

Further research, such as metabolic flux analysis using ¹³C-labeled glucose in the presence of D-Tagatose, is required to elucidate the precise impact of D-Tagatose on the pentose phosphate pathway in mammalian systems. This represents an exciting avenue for future investigations into the comprehensive metabolic effects of this unique sugar.

Conclusion

D-Tagatose is a versatile research tool with significant potential for advancing our understanding of metabolic pathways. Its distinct mechanisms of action provide a unique opportunity to dissect the intricate regulation of carbohydrate metabolism, insulin signaling, and gut microbiota-host interactions. The protocols and data presented here offer a foundation for researchers to incorporate D-Tagatose into their studies and explore its multifaceted effects on cellular and systemic metabolism. Further investigation into its impact on pathways such as the pentose phosphate pathway will undoubtedly reveal even more about its potential as both a research tool and a therapeutic agent.

References

Application Notes and Protocols for the Use of D-Tagatose in Chewing Gum to Reduce Dental Caries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a rare sugar and a stereoisomer of D-fructose, presents a promising alternative to traditional sweeteners in the formulation of chewing gum for the reduction of dental caries. Unlike sucrose (B13894), D-Tagatose is not readily metabolized by cariogenic bacteria such as Streptococcus mutans (S. mutans), a key contributor to the formation of dental plaque and subsequent caries development.[1][2] Research indicates that D-Tagatose not only fails to promote acid production by oral bacteria but also actively inhibits the growth and biofilm formation of S. mutans.[3][4] These properties make D-Tagatose a compelling functional ingredient for oral health products.

These application notes provide a comprehensive overview of the use of D-Tagatose in chewing gum, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols for in vitro and clinical evaluation.

Mechanism of Action

The primary mechanism by which D-Tagatose is thought to reduce dental caries is through its inhibitory effects on Streptococcus mutans. Key actions include:

  • Inhibition of Glucosyltransferases (GTFs): D-Tagatose has been shown to inhibit the activity of cell-associated GTFs.[2][3][4] These enzymes are crucial for S. mutans to synthesize water-insoluble glucans from sucrose, which are essential for the formation of adherent dental plaque.

  • Disruption of Biofilm Formation: By inhibiting glucan production, D-Tagatose significantly curtails the ability of S. mutans to form robust biofilms on tooth surfaces.[3][4] Studies have observed that biofilms formed in the presence of D-Tagatose are granular and less uniform.[3]

  • Growth Inhibition: D-Tagatose can prolong the lag phase of S. mutans growth, thereby reducing the overall bacterial load in the oral cavity.[3][4]

  • Selective Inhibition: Evidence suggests that D-Tagatose may selectively inhibit pathogenic oral bacteria like S. mutans and S. gordonii while having a lesser effect on commensal species such as S. oralis.[5][6]

Quantitative Data from In Vitro and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of D-Tagatose.

Table 1: In Vitro Efficacy of D-Tagatose against Streptococcus mutans

ParameterD-Tagatose ConcentrationKey FindingsReference
Biofilm Formation1% and 4% (w/v)Significantly inhibited S. mutans biofilm formation in the presence of 1% sucrose. The inhibitory effect was more pronounced than that of xylitol (B92547).[3][4]
Glucosyltransferase (GTF) Activity4% (w/v)Inhibited the activity of cell-associated GTF in S. mutans.[2][3][4]
Bacterial Viability1% and 5%Significantly decreased the number of viable S. gordonii and S. mutans cells in a dose-dependent manner.[6]

Table 2: Clinical Trial Data on D-Tagatose Chewing Gum

Study PopulationIntervention GroupsChewing RegimenKey FindingsReference
19 healthy volunteers1. D-Tagatose (9 g/day ) 2. Xylitol (9 g/day ) 3. D-Tagatose (4.5 g/day ) + Xylitol (4.5 g/day )Two pieces of gum chewed for >10 minutes, three times a day after meals for 4 weeks.The combination of D-Tagatose and xylitol significantly reduced the number of S. mutans in saliva. The D-Tagatose and xylitol only groups did not show a significant reduction in total bacteria or S. mutans. No significant difference in plaque formation was observed between groups.[7][8]

Experimental Protocols

In Vitro Evaluation of D-Tagatose

1. Protocol for Assessing the Effect of D-Tagatose on S. mutans Biofilm Formation

  • Materials:

    • Streptococcus mutans GS-5 strain

    • Brain Heart Infusion (BHI) broth and agar (B569324)

    • D-Tagatose, xylitol, sucrose

    • 96-well microplates

    • Crystal violet solution (0.1%)

    • Ethanol (95%)

    • Microplate reader

  • Procedure:

    • Prepare a pre-culture of S. mutans GS-5 by inoculating a single colony into BHI broth and incubating at 37°C for 48 hours in an anaerobic environment.

    • Prepare BHI broth containing 1% sucrose and supplemented with D-Tagatose at concentrations of 0.5%, 1%, and 4% (w/v). Include a control with 1% sucrose only and another with BHI alone.

    • In a 96-well plate, mix 40 µl of the 48-hour S. mutans culture with 200 µl of the prepared sugar solutions in each well (n=8 wells per group).

    • Incubate the plate at 37°C for 48 hours under anaerobic conditions.

    • After incubation, discard the culture medium and wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

    • Wash the wells with water to remove excess stain and allow them to dry.

    • Solubilize the bound crystal violet with 95% ethanol.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader to quantify biofilm formation.

2. Protocol for Measuring Glucosyltransferase (GTF) Activity

  • Materials:

    • Cell-associated crude enzyme preparation from S. mutans GS-5

    • Potassium phosphate (B84403) buffer (0.1 M, pH 6.0)

    • Sucrose solution (0.1 M)

    • D-Tagatose solution (4%)

    • Sodium azide (B81097) (0.01%)

    • Phenol-sulfuric acid method reagents

  • Procedure:

    • Prepare a reaction mixture containing 2 ml of 0.1 M potassium phosphate buffer (pH 6.0), 0.1 M sucrose, and 0.01% sodium azide.

    • Create two experimental groups: one with the reaction mixture alone and another with the reaction mixture supplemented with 4% D-Tagatose.

    • Add 1 ml of the cell-associated crude enzyme preparation to each reaction mixture.

    • Incubate the mixtures anaerobically at 37°C for 48 hours.

    • Quantify the amount of water-insoluble glucan produced using the phenol-sulfuric acid method.

Clinical Trial Protocol for D-Tagatose Chewing Gum

1. Study Design: Double-Blind, Parallel-Group, Randomized Controlled Trial

  • Participants: Healthy adult volunteers with a baseline salivary S. mutans count of >10^5 CFU/ml.

  • Intervention Groups:

    • Group A: Chewing gum containing D-Tagatose.

    • Group B: Chewing gum containing a combination of D-Tagatose and xylitol.

    • Group C: Placebo chewing gum (no D-Tagatose or xylitol).

  • Chewing Regimen: Participants are instructed to chew two pellets of the assigned gum for 15 minutes, three times daily, preferably after meals, for a duration of 4 weeks.

  • Data Collection:

    • Saliva samples are collected at baseline and weekly for 4 weeks.

    • Plaque samples can be collected at baseline and at the end of the study.

  • Outcome Measures:

    • Primary Outcome: Change in salivary S. mutans levels (CFU/ml).

    • Secondary Outcomes: Change in total oral bacteria counts, plaque index scores, and plaque pH.

2. Protocol for Salivary S. mutans Quantification

  • Materials:

    • Sterile collection tubes for saliva.

    • Brain Heart Infusion (BHI) agar for total oral bacteria.

    • Mitis Salivarius Bacitracin (MSB) agar for selective culture of S. mutans.

    • Anaerobic incubation chamber.

  • Procedure:

    • Collect unstimulated saliva from participants in the morning before eating or brushing.

    • Serially dilute the saliva samples in sterile PBS.

    • Plate the dilutions onto BHI agar and MSB agar plates.

    • Incubate the BHI plates aerobically and the MSB plates anaerobically at 37°C for 48 hours.

    • Count the number of colonies on each plate to determine the CFU/ml for total oral bacteria and S. mutans.

Visualizations

D_Tagatose_Mechanism cluster_oral_env Oral Environment cluster_chewing_gum Intervention cluster_cellular_effects Cellular Effects on S. mutans cluster_outcome Clinical Outcome Sucrose Sucrose S_mutans Streptococcus mutans Sucrose->S_mutans GTF Glucosyltransferases (GTFs) S_mutans->GTF Produces D_Tagatose_Gum D-Tagatose Chewing Gum D_Tagatose_Gum->GTF Inhibits Growth Bacterial Growth D_Tagatose_Gum->Growth Inhibits Glucan_Synthesis Insoluble Glucan Synthesis GTF->Glucan_Synthesis Catalyzes Biofilm Biofilm Formation Glucan_Synthesis->Biofilm Essential for Dental_Caries Reduced Dental Caries Biofilm->Dental_Caries Leads to Growth->Dental_Caries Contributes to

Caption: Mechanism of D-Tagatose in reducing dental caries.

Clinical_Trial_Workflow cluster_recruitment Phase 1: Recruitment & Baseline cluster_intervention Phase 2: Intervention cluster_data_collection Phase 3: Data Collection cluster_analysis Phase 4: Analysis Recruitment Recruit Healthy Volunteers Baseline Baseline Saliva & Plaque Collection Recruitment->Baseline Randomization Randomize into Groups: - D-Tagatose Gum - Combination Gum - Placebo Gum Baseline->Randomization Chewing 4-Week Chewing Regimen (3x daily) Randomization->Chewing Weekly_Saliva Weekly Saliva Collection Chewing->Weekly_Saliva Final_Plaque End-of-Study Plaque Collection Chewing->Final_Plaque Microbial_Analysis Quantify S. mutans & Total Bacteria (CFU/ml) Weekly_Saliva->Microbial_Analysis Clinical_Analysis Analyze Plaque Index & pH Final_Plaque->Clinical_Analysis Results Compare Changes Between Groups Microbial_Analysis->Results Clinical_Analysis->Results

Caption: Workflow for a clinical trial of D-Tagatose chewing gum.

References

D-Tagatose as a Stabilizer in Frozen Dairy Products: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Tagatose, a naturally occurring rare ketohexose, is a functional sweetener with approximately 92% the sweetness of sucrose (B13894) but only 38% of the calories.[1][2] Beyond its application as a low-calorie sweetener, D-tagatose exhibits properties that make it an effective stabilizer in frozen dairy products such as ice cream and frozen yogurt. Its functions in these applications include acting as a texturizer, humectant, and stabilizer, contributing to a desirable sensory experience and improved product stability.[3][4]

This document provides detailed application notes and experimental protocols for utilizing D-tagatose as a stabilizer in frozen dairy products. The information is intended to guide researchers and professionals in the food science and drug development fields in formulating and evaluating frozen dairy products with enhanced quality and stability.

Mechanism of Action as a Stabilizer

The primary mechanism by which D-tagatose functions as a stabilizer in frozen dairy products is through its ability to depress the freezing point of the aqueous phase.[5] As a monosaccharide with a lower molecular weight than sucrose, D-tagatose has a more significant impact on freezing point depression.[5] This property leads to a lower ice content at typical storage temperatures, resulting in a softer, more scoopable product, which is particularly beneficial in low-fat formulations.[5] The depression of the freezing point also influences the viscosity of the unfrozen phase, which can inhibit the growth and recrystallization of ice crystals during storage, thereby maintaining a smooth texture and preventing the development of an icy mouthfeel.

Logical Workflow for Evaluating D-Tagatose as a Stabilizer

G cluster_0 Formulation Development cluster_1 Processing cluster_2 Physicochemical Analysis cluster_3 Sensory Evaluation cluster_4 Data Analysis & Conclusion Formulation Develop ice cream/frozen yogurt formulations with varying D-tagatose concentrations and a control (e.g., sucrose-based). Mixing Mix ingredients Formulation->Mixing Pasteurization Pasteurize the mix Mixing->Pasteurization Homogenization Homogenize the mix Pasteurization->Homogenization Aging Age the mix Homogenization->Aging Freezing Freeze and aerate the mix Aging->Freezing FreezingPoint Determine Freezing Point Aging->FreezingPoint Hardening Harden the final product Freezing->Hardening Overrun Measure Overrun Hardening->Overrun Meltdown Measure Meltdown Rate Hardening->Meltdown IceCrystal Analyze Ice Crystal Size Hardening->IceCrystal Texture Conduct Texture Profile Analysis Hardening->Texture Sensory Conduct Sensory Panel Evaluation Hardening->Sensory Data Analyze and compare data from all experiments Overrun->Data Meltdown->Data IceCrystal->Data Texture->Data FreezingPoint->Data Sensory->Data Conclusion Draw conclusions on the efficacy of D-tagatose as a stabilizer Data->Conclusion G start Start mix Combine liquid ingredients (milk, cream) start->mix dry_blend Dry blend solid ingredients (D-tagatose/sucrose, milk powder, stabilizers) start->dry_blend combine Add dry blend to liquid ingredients with agitation mix->combine dry_blend->combine pasteurize Pasteurize mix (e.g., 80°C for 25 seconds) combine->pasteurize homogenize Homogenize (e.g., 2000/500 psi) pasteurize->homogenize age Age mix at 4°C for at least 4 hours homogenize->age freeze Freeze in an ice cream freezer to desired overrun age->freeze harden Harden at -25°C for 24 hours freeze->harden end End harden->end

References

Troubleshooting & Optimization

Technical Support Center: Enzymatic D-Tagatose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the enzymatic production of D-Tagatose. Our aim is to help you overcome common challenges, particularly low yields, and optimize your experimental workflow.

Troubleshooting Guide: Overcoming Low D-Tagatose Yield

This guide addresses specific issues that can lead to suboptimal D-Tagatose yields in a question-and-answer format.

Q1: My D-Tagatose conversion yield is significantly lower than expected. What are the primary factors I should investigate?

A1: Low conversion yield in the enzymatic isomerization of D-galactose to D-Tagatose is a common issue. The primary factors to investigate are suboptimal reaction conditions, enzyme instability, and equilibrium limitations. Start by verifying the following:

  • Reaction pH and Temperature: L-arabinose isomerase (L-AI), the key enzyme, has optimal pH and temperature ranges that can vary depending on the microbial source. Operating outside these ranges can drastically reduce enzyme activity.[1][2][3]

  • Enzyme Concentration and Activity: Ensure you are using an adequate concentration of active enzyme. Enzyme activity can diminish over time, even in storage.

  • Presence of Cofactors: Many L-AIs require divalent metal ions, most commonly Manganese (Mn²⁺) or Cobalt (Co²⁺), for optimal activity.[4][5][6] Conversely, the presence of certain ions like Cu²⁺ can be inhibitory.[3]

  • Reaction Time: The reaction may not have reached equilibrium. Time-course experiments are recommended to determine the optimal reaction duration.

Q2: I've optimized the basic reaction conditions (pH, temperature, cofactors), but the yield is still low. What's the next step?

A2: If basic conditions are optimized, consider the inherent equilibrium of the reaction and potential enzyme inhibition. The isomerization of D-galactose to D-Tagatose is a reversible reaction with an unfavorable equilibrium, often limiting the yield to around 30-50% under standard conditions.[7] To overcome this, you can:

  • Shift the Equilibrium with Borate (B1201080): Boric acid can form a complex with D-Tagatose, effectively removing it from the equilibrium and driving the reaction forward.[8][9][10] This has been shown to increase conversion yields to over 70%.[9][10]

  • Consider Enzyme Immobilization: Immobilizing the L-AI can enhance its stability against thermal and pH-induced denaturation, allowing for prolonged or repeated use under optimal conditions.[4][5][11] Immobilized enzymes have shown greater stability and productivity compared to their free counterparts.[4][6]

Q3: The reaction starts well, but the rate slows down significantly over time, even before reaching the expected equilibrium. Why is this happening?

A3: This is likely due to enzyme instability or inhibition.

  • Thermal Instability: Even at its optimal temperature, an enzyme can lose activity over extended periods. L-AIs from thermophilic organisms generally exhibit higher stability.[1][2] Consider using a more thermostable enzyme or enzyme immobilization to improve operational stability.[5][11]

  • Substrate or Product Inhibition: High concentrations of the substrate (D-galactose) or product (D-Tagatose) can inhibit enzyme activity. If you are using high substrate concentrations, try a fed-batch approach where the substrate is added incrementally.

  • By-product Formation: At high temperatures and neutral or alkaline pH, the Maillard reaction can occur, leading to browning and the formation of by-products that may inhibit the enzyme.[2][12] Running the reaction at a slightly acidic pH can mitigate this.[12]

Q4: I am using a whole-cell biocatalyst system. Are there specific issues I should be aware of?

A4: Whole-cell catalysis offers advantages like eliminating enzyme purification, but it also presents unique challenges.

  • Substrate Transport: The efficiency of D-galactose transport into the cell and D-Tagatose transport out of the cell can be a limiting factor.

  • Metabolic Diversion: The host cell might metabolize the substrate or product, leading to lower yields. Using host strains with specific gene knockouts can prevent this.

  • Cell Viability and Stability: The reaction conditions must not only be optimal for the enzyme but also maintain the viability and integrity of the cells. Immobilization of whole cells is a common strategy to improve their stability and reusability.[5][13]

Frequently Asked Questions (FAQs)

Q1: What is the typical source of L-arabinose isomerase for D-Tagatose production?

A1: L-arabinose isomerases are sourced from a wide range of bacteria. Enzymes from thermophilic and hyperthermophilic bacteria, such as Geobacillus stearothermophilus, Thermotoga maritima, and Thermoanaerobacter mathranii, are often preferred for industrial applications due to their higher stability at elevated temperatures.[2][14][15] Mesophilic bacteria like Lactobacillus species and Escherichia coli are also common sources.[11][14][16]

Q2: How can I improve the thermal stability of my L-arabinose isomerase?

A2: Several strategies can enhance the thermal stability of L-AI:

  • Enzyme Immobilization: This is a widely used method to increase the stability and reusability of enzymes.[4][5][11] Common matrices include alginate and agarose.[4][11]

  • Protein Engineering: Site-directed mutagenesis can be employed to introduce amino acid substitutions that enhance the thermostability of the enzyme.

  • Use of Additives: The presence of cofactors like Mn²⁺ can improve the thermostability of some L-AIs.[6]

Q3: What is the role of borate in increasing D-Tagatose yield, and are there any drawbacks?

A3: Borate forms a complex with D-Tagatose, shifting the reaction equilibrium towards product formation and significantly increasing the conversion yield.[8][9][10] However, the use of borate can be problematic for food-grade applications due to its potential toxicity, and it may require an additional downstream step for its removal.[17]

Q4: Can I produce D-Tagatose directly from lactose (B1674315)?

A4: Yes, a one-pot reaction using a combination of β-galactosidase (to hydrolyze lactose into D-glucose and D-galactose) and L-arabinose isomerase (to convert D-galactose to D-Tagatose) is a feasible and cost-effective approach.[1][18] This method can be further enhanced by adding glucose isomerase to convert the D-glucose by-product into fructose, creating a valuable sweetener mixture.[15]

Data Presentation

Table 1: Optimal Reaction Conditions for L-Arabinose Isomerases from Various Sources

Microbial SourceOptimal Temperature (°C)Optimal pHRequired Cofactor(s)Reference
Bifidobacterium adolescentis556.5Mn²⁺[1]
Geobacillus stearothermophilus (mutant)707.0Mn²⁺[14]
Geobacillus thermodenitrificans60-657.5-9.0Mn²⁺[4][9]
Clostridium hylemonae507.0-7.5Mg²⁺[3]
Thermoanaerobacter mathranii65Not SpecifiedMn²⁺, Co²⁺[15]
Lactobacillus fermentum CGMCC2921656.5Not Specified[2]
Enterococcus faecium505.6Mn²⁺[12]

Table 2: Comparison of Conversion Yields with Different Strategies

L-AI SourceStrategySubstrate ConcentrationConversion Yield (%)Reference
Bifidobacterium adolescentisFree Enzyme100 mM D-galactose56.7[1]
Geobacillus thermodenitrificansFree Enzyme100 g/L D-galactose~37[4]
Geobacillus thermodenitrificansImmobilized Enzyme100 g/L D-galactose~58[4]
Geobacillus thermodenitrificansFree Enzyme + Borate300 g/L D-galactose77[9][10]
Geobacillus thermodenitrificansFree Enzyme + Borate500 g/L D-galactose74[9][10]
E. coli (recombinant mutant)Immobilized Whole Cells250 g/L D-galactose~52 (129.43 g/L)[5]
Clostridium hylemonaeFree Enzyme10 mM D-galactose46[3]
Thermoanaerobacter mathraniiImmobilized Enzyme30% D-galactose42[15]

Experimental Protocols

Protocol 1: Standard Assay for L-Arabinose Isomerase Activity

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing 100 mM D-galactose, 1 mM MnCl₂, and 50 mM phosphate (B84403) buffer (pH 7.0).

  • Pre-incubate: Pre-incubate the reaction mixture at the enzyme's optimal temperature (e.g., 60°C) for 5 minutes.

  • Initiate the Reaction: Add a known amount of L-arabinose isomerase solution to the reaction mixture to start the reaction.

  • Incubate: Incubate the reaction at the optimal temperature for a defined period (e.g., 30 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of 0.5 M HCl or by heating the mixture at 100°C for 10 minutes.

  • Quantify D-Tagatose: Determine the amount of D-Tagatose produced using the cysteine-carbazole-sulfuric acid method or by High-Performance Liquid Chromatography (HPLC) equipped with a refractive index detector (RID) and a suitable carbohydrate analysis column.[1]

  • Calculate Enzyme Activity: One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-Tagatose per minute under the specified assay conditions.[12]

Protocol 2: Enzymatic Production of D-Tagatose from D-Galactose

  • Reaction Setup: In a temperature-controlled vessel, dissolve D-galactose in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0) to the desired starting concentration (e.g., 100 g/L).

  • Add Cofactors: Add the required metal cofactor, such as MnCl₂, to a final concentration of 1-5 mM.[5]

  • Equilibrate Temperature: Bring the substrate solution to the optimal reaction temperature (e.g., 60°C).

  • Add Enzyme: Add the L-arabinose isomerase (free or immobilized) to the reaction vessel to initiate the isomerization.

  • Monitor the Reaction: Withdraw samples at regular intervals (e.g., every 2 hours) to monitor the progress of the reaction. Stop the enzymatic reaction in the samples immediately after withdrawal (e.g., by boiling or acidification).

  • Analyze Samples: Quantify the concentrations of D-galactose and D-Tagatose in the samples using HPLC.[1]

  • Determine Conversion Yield: Calculate the conversion yield as: (moles of D-Tagatose produced / initial moles of D-galactose) x 100%.

Visualizations

Enzymatic_Conversion D_Galactose D-Galactose D_Tagatose D-Tagatose D_Galactose->D_Tagatose Isomerization Enzyme L-Arabinose Isomerase Enzyme->D_Galactose

Caption: Enzymatic isomerization of D-galactose to D-tagatose.

Troubleshooting_Workflow Start Low D-Tagatose Yield Check_Conditions Verify Reaction Conditions (pH, Temp, Cofactors) Start->Check_Conditions Conditions_OK Conditions Optimal? Check_Conditions->Conditions_OK Optimize_Conditions Adjust pH, Temp, Cofactor Concentration Conditions_OK->Optimize_Conditions No Check_Equilibrium Consider Equilibrium & Enzyme Stability Conditions_OK->Check_Equilibrium Yes Optimize_Conditions->Check_Conditions Equilibrium_Issue Equilibrium-Limited? Check_Equilibrium->Equilibrium_Issue Add_Borate Add Borate to Shift Equilibrium Equilibrium_Issue->Add_Borate Yes Check_Stability Assess Enzyme Stability (Time-course) Equilibrium_Issue->Check_Stability No End Yield Improved Add_Borate->End Stability_Issue Enzyme Unstable? Check_Stability->Stability_Issue Immobilize Immobilize Enzyme or Use Thermostable Variant Stability_Issue->Immobilize Yes Stability_Issue->End No Immobilize->End

Caption: Troubleshooting workflow for low D-tagatose yield.

Optimization_Process cluster_Initial_Setup 1. Initial Setup cluster_Optimization 2. Condition Optimization cluster_Advanced_Strategies 3. Advanced Strategies cluster_Analysis 4. Analysis Enzyme_Selection Select L-AI Source (e.g., Thermostable) Optimize_pH Optimize pH Enzyme_Selection->Optimize_pH Substrate_Prep Prepare D-Galactose Substrate Substrate_Prep->Optimize_pH Optimize_Temp Optimize Temperature Optimize_Cofactor Optimize Cofactor (e.g., Mn²⁺) Immobilization Enzyme/Cell Immobilization Optimize_Cofactor->Immobilization Borate_Addition Borate Addition Optimize_Cofactor->Borate_Addition HPLC_Analysis HPLC Analysis for Yield Quantification Immobilization->HPLC_Analysis Borate_Addition->HPLC_Analysis

References

By-product formation in chemical synthesis of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to by-product formation during the chemical synthesis of D-Tagatose.

Frequently Asked Questions (FAQs)

Q1: What are the most common by-products observed during the chemical synthesis of D-Tagatose?

A1: During the chemical synthesis of D-Tagatose, particularly through the isomerization of D-galactose under alkaline conditions, several by-products can form. The most commonly reported by-products include D-talose, which is an epimer of D-galactose, and various aldol (B89426) condensation products.[1] Additionally, degradation of D-galactose can lead to the formation of dicarbonyl compounds and acidic substances, which can contribute to browning of the reaction mixture and affect the final product's flavor and color.[2]

Q2: Why does by-product formation occur in the chemical synthesis of D-Tagatose?

A2: By-product formation is a common issue in the chemical synthesis of D-Tagatose due to the lack of specificity of the chemical catalysts and the harsh reaction conditions employed.[2] The use of strong bases (like calcium hydroxide) and high pH creates an environment where side reactions, such as epimerization and aldol condensation, are favorable.[1] These conditions can also lead to the degradation of the starting material, D-galactose, into various unwanted compounds.[3]

Q3: How do by-products affect the final D-Tagatose product?

A3: By-products can significantly impact the quality and purity of the final D-Tagatose product. They can interfere with the crystallization process, making it difficult to obtain pure D-Tagatose.[1] Furthermore, by-products such as colored and flavored compounds resulting from degradation and side reactions can negatively affect the sensory properties of the final product.[2] The presence of these impurities necessitates extensive and often costly purification steps.[2][3]

Q4: Are there alternative synthesis methods with lower by-product formation?

A4: Yes, biological and enzymatic methods are considered superior alternatives to chemical synthesis for producing D-Tagatose with minimal by-product formation.[3][4] Enzymatic conversions, for instance, are highly specific and operate under mild reaction conditions, which significantly reduces the occurrence of side reactions.[3][5] While enzymatic methods may have their own challenges, such as lower conversion rates due to reaction equilibrium, they generally yield a purer product with a simpler purification process.[2][3]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low yield of D-Tagatose and significant browning of the reaction mixture. Excessive degradation of D-galactose due to harsh alkaline conditions or high temperatures.Optimize the reaction temperature and pH. While alkaline conditions are necessary for isomerization, excessively high pH can accelerate degradation.[3] Consider using a milder base or a lower concentration of the catalyst.
Presence of significant amounts of D-talose in the final product. Epimerization of D-galactose at C-2 is a competing reaction under alkaline conditions.Carefully control the reaction time and temperature. Shorter reaction times may favor the formation of D-Tagatose over its epimer. Advanced purification techniques like chromatography may be required for separation.[1]
Formation of unknown impurities and colored compounds. Aldol condensation reactions and other degradation pathways.Maintain strict control over reaction parameters. Lowering the reaction temperature can help minimize these side reactions.[4] The use of an inert atmosphere (e.g., nitrogen) can also prevent oxidative degradation.
Difficulty in crystallizing D-Tagatose from the reaction mixture. Presence of various by-products and unreacted starting material inhibiting crystallization.Implement a thorough purification protocol before crystallization. This may include demineralization using ion-exchange resins and chromatographic fractionation to remove impurities.[1]

Data Summary

Table 1: Comparison of D-Tagatose Synthesis Methods and Associated By-products

Synthesis Method Typical By-products Purity of Crude Product Purification Complexity Environmental Impact
Chemical (Alkaline Isomerization) D-talose, aldol condensation products, dicarbonyl compounds, acidic substances.[1][2]Low to MediumHigh (requires demineralization, chromatography).[1]High (use of strong acids and bases).[2]
Enzymatic (e.g., L-arabinose isomerase) Minimal by-products, mainly unreacted substrate (D-galactose).[3][5]HighLow to Medium (separation from substrate may be needed).[2]Low (mild reaction conditions).[3]

Experimental Protocols

Protocol: Chemical Synthesis of D-Tagatose via Alkaline Isomerization of D-Galactose

This protocol describes a general method for the chemical synthesis of D-Tagatose from D-galactose using calcium hydroxide (B78521).

Materials:

  • D-galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Sulfuric acid (H₂SO₄)

  • Cation and anion exchange resins

  • Deionized water

Procedure:

  • Isomerization:

    • Dissolve D-galactose in deionized water.

    • Add calcium hydroxide to the solution to create alkaline conditions (pH ~12).[1]

    • Stir the mixture at a controlled temperature. The reaction will result in the formation of an insoluble calcium-tagatose complex.

  • Liberation of D-Tagatose:

    • Carefully add sulfuric acid to the reaction mixture to neutralize the calcium hydroxide and liberate D-Tagatose from the complex. This will precipitate calcium sulfate.[1]

  • Demineralization:

    • Filter the mixture to remove the insoluble calcium sulfate.

    • Pass the filtrate through a cation and then an anion exchange resin to remove residual ions.[1]

  • Purification and Crystallization:

    • Concentrate the demineralized solution under reduced pressure.

    • Further purify the concentrated syrup using chromatographic fractionation to separate D-Tagatose from unreacted D-galactose and other by-products.[1]

    • Crystallize the purified D-Tagatose from the syrup.

Visualizations

Chemical_Synthesis_Pathway cluster_reactants Reactants cluster_reaction Alkaline Isomerization (e.g., Ca(OH)₂) cluster_products Products cluster_byproducts By-products D_Galactose D-Galactose Isomerization Isomerization Reaction D_Galactose->Isomerization Degradation_Products Degradation Products (Dicarbonyls, Acids) D_Galactose->Degradation_Products Degradation D_Tagatose D-Tagatose (Desired Product) Isomerization->D_Tagatose Main Pathway D_Talose D-Talose Isomerization->D_Talose Side Reaction (Epimerization) Aldol_Condensation Aldol Condensation Products Isomerization->Aldol_Condensation Side Reaction

Caption: Chemical synthesis of D-Tagatose and by-product formation.

Troubleshooting_Workflow Start Start: By-product Issue Identified Identify_Byproduct Identify predominant by-product(s) (e.g., via HPLC, CE) Start->Identify_Byproduct Browning Issue: Browning / Low Yield Identify_Byproduct->Browning Browning/ Degradation Talose Issue: High D-Talose Content Identify_Byproduct->Talose D-Talose Other_Impurities Issue: Other Impurities Identify_Byproduct->Other_Impurities Other Optimize_pH_Temp Action: Optimize pH and Temperature (Lower temp, milder base) Browning->Optimize_pH_Temp Control_Time_Temp Action: Control Reaction Time and Temperature Talose->Control_Time_Temp Inert_Atmosphere Action: Use Inert Atmosphere, Control Temperature Other_Impurities->Inert_Atmosphere Purification Action: Enhance Purification (Chromatography, Ion Exchange) Optimize_pH_Temp->Purification Control_Time_Temp->Purification Inert_Atmosphere->Purification End End: Improved Purity Purification->End

Caption: Troubleshooting workflow for by-product formation.

References

Optimizing pH and temperature for L-arabinose isomerase activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with L-arabinose isomerase (L-AI). The information is designed to address common issues encountered during the optimization of pH and temperature for L-AI activity.

Frequently Asked Questions (FAQs)

1. What are the typical optimal pH and temperature ranges for L-arabinose isomerase activity?

The optimal conditions for L-arabinose isomerase activity vary depending on the microbial source of the enzyme. Generally, most L-AIs exhibit maximum activity in a pH range of 6.0 to 8.0.[1][2][3][4] However, some L-AIs function optimally in alkaline conditions, with pH values of 9.0 or higher, while a few are active in acidic environments.[1][3]

Optimal temperatures also show considerable variation. L-AIs from mesophilic organisms typically have optimal temperatures below 50°C.[5] In contrast, enzymes from thermophilic sources can have optimal temperatures ranging from 60°C to as high as 95°C.[6][7] Industrial applications often favor temperatures above 60°C to enhance reaction rates and product yields.[5]

2. My L-arabinose isomerase shows low or no activity. What are the potential causes?

Several factors can contribute to poor enzyme activity.[8] Consider the following troubleshooting steps:

  • Incorrect pH or Temperature: Ensure your reaction buffer is at the optimal pH for your specific L-AI and that the incubation temperature is correct. Even small deviations can significantly impact activity.[9][10][11]

  • Missing Metal Ion Cofactors: Many L-AIs are metal ion-dependent, often requiring Mn²⁺ or Co²⁺ for maximal activity.[2][12][13] Check if your enzyme requires a specific cofactor and if it has been added to the reaction mixture at the appropriate concentration.

  • Improper Enzyme Storage: Repeated freeze-thaw cycles or storage at improper temperatures can lead to enzyme denaturation and loss of activity.[9]

  • Substrate or Enzyme Concentration: The concentrations of both the enzyme and the substrate (L-arabinose) can affect the reaction rate. Ensure these are within the optimal range for your assay.[10]

  • Protein Insolubility: If you are expressing a recombinant L-AI, high expression temperatures (e.g., 37°C) can lead to the formation of insoluble and inactive protein aggregates (inclusion bodies).[14]

3. How does temperature affect the expression and solubility of recombinant L-arabinose isomerase?

For recombinant L-arabinose isomerase, the expression temperature is a critical factor influencing both the yield and the solubility of the active enzyme. High-temperature expression, such as at 37°C, can lead to the production of insoluble protein, which results in a difficult purification process and reduced enzymatic activity.[14] Lowering the expression temperature, for instance to 18°C or 27°C, can enhance the solubility of the recombinant protein and improve its activity.[14]

Troubleshooting Guides

Issue 1: Suboptimal enzyme activity observed during initial screening.

Possible Cause: The pH and temperature of the assay are not optimized for the specific L-arabinose isomerase being used.

Troubleshooting Steps:

  • Literature Review: If the source of your L-AI is known, consult the literature for previously reported optimal conditions.

  • pH Optimization Assay:

    • Prepare a series of buffers with a range of pH values (e.g., pH 4.0 to 10.0).

    • Perform the enzyme activity assay at a constant temperature across this pH range.

    • Measure the product formation to identify the pH at which the enzyme exhibits maximum activity.

  • Temperature Optimization Assay:

    • Using the optimal pH determined in the previous step, perform the enzyme activity assay across a range of temperatures (e.g., 30°C to 90°C).

    • Measure the product formation to determine the optimal temperature for enzyme activity.

Issue 2: Recombinant L-arabinose isomerase is expressed but shows no activity.

Possible Cause: The recombinant protein is being expressed in an insoluble form (inclusion bodies).

Troubleshooting Steps:

  • Vary Expression Temperature: Optimize the expression temperature by testing a range of lower temperatures (e.g., 18°C, 25°C, 30°C) during the induction phase.[14]

  • SDS-PAGE Analysis: Analyze both the soluble and insoluble fractions of the cell lysate by SDS-PAGE to determine if the L-AI protein is present in the insoluble pellet.

  • Optimize Induction Conditions: Vary the concentration of the inducing agent (e.g., IPTG) and the duration of the induction period.

Data Presentation

Table 1: Optimal pH and Temperature for L-arabinose Isomerases from Various Sources

Microbial SourceOptimal pHOptimal Temperature (°C)Metal Ion RequirementReference
Bacillus amyloliquefaciens7.545Independent[1][15]
Klebsiella pneumoniae8.040Mn²⁺[2]
Lactobacillus reuteri6.065Divalent metal ions[12][16]
Bifidobacterium adolescentis6.555Not specified[4]
Bacillus coagulans NL017.560High activity without added ions[6]
Thermotoga maritima7.590Mn²⁺ and/or Co²⁺[7]
Lactobacillus plantarum CY6Not specified50Mn²⁺[13]

Experimental Protocols

Protocol 1: Determination of Optimal pH for L-arabinose Isomerase Activity
  • Buffer Preparation: Prepare a set of 50 mM buffers with varying pH values (e.g., sodium acetate (B1210297) for pH 4.0-5.5, sodium phosphate (B84403) for pH 6.0-8.0, and Tris-HCl for pH 8.0-9.0).

  • Reaction Mixture Preparation: In separate microcentrifuge tubes, prepare the reaction mixture containing:

    • 50 mM L-arabinose (substrate)

    • 1 mM of any required metal cofactor (e.g., MnCl₂)

    • A suitable amount of purified L-arabinose isomerase

    • The respective buffer to a final volume of 0.5 mL.[12]

  • Incubation: Incubate the reaction mixtures at a constant, predetermined temperature (e.g., the expected optimal temperature or a standard temperature like 37°C) for a fixed time (e.g., 10-20 minutes).[6][12]

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.[12]

  • Product Quantification: Determine the amount of L-ribulose formed using a suitable method, such as the cysteine-carbazole-sulfuric acid colorimetric method, measuring the absorbance at 560 nm.[6]

  • Data Analysis: Plot the enzyme activity (rate of product formation) against the pH to determine the optimal pH.

Protocol 2: Determination of Optimal Temperature for L-arabinose Isomerase Activity
  • Reaction Mixture Preparation: Prepare the reaction mixture as described in Protocol 1, using the optimal buffer pH determined previously.

  • Incubation: Incubate the reaction mixtures at various temperatures (e.g., in a gradient from 30°C to 90°C) for a fixed time (e.g., 10-20 minutes).[6][12]

  • Reaction Termination: Stop the reaction by heating the mixture at 95°C for 5 minutes.[12]

  • Product Quantification: Measure the amount of L-ribulose formed as described in Protocol 1.

  • Data Analysis: Plot the enzyme activity against the temperature to determine the optimal temperature.

Mandatory Visualizations

Experimental_Workflow_pH_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffers Prepare Buffers (Range of pH values) mix Prepare Reaction Mixtures (Enzyme + Substrate + Buffer) prep_buffers->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate (L-arabinose) prep_substrate->mix incubate Incubate at Constant Temperature mix->incubate terminate Terminate Reaction (Heat Inactivation) incubate->terminate quantify Quantify Product (L-ribulose) terminate->quantify plot Plot Activity vs. pH quantify->plot determine_optimum Determine Optimal pH plot->determine_optimum

Caption: Workflow for pH Optimization of L-arabinose Isomerase.

Experimental_Workflow_Temperature_Optimization cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer_opt_ph Prepare Buffer (Optimal pH) mix Prepare Reaction Mixtures prep_buffer_opt_ph->mix prep_enzyme Prepare Enzyme Solution prep_enzyme->mix prep_substrate Prepare Substrate (L-arabinose) prep_substrate->mix incubate_gradient Incubate across Temperature Gradient mix->incubate_gradient terminate Terminate Reaction (Heat Inactivation) incubate_gradient->terminate quantify Quantify Product (L-ribulose) terminate->quantify plot Plot Activity vs. Temperature quantify->plot determine_optimum Determine Optimal Temperature plot->determine_optimum

Caption: Workflow for Temperature Optimization of L-arabinose Isomerase.

Troubleshooting_Low_Activity start Low/No L-AI Activity Observed check_conditions Check Assay Conditions: pH, Temp, Cofactors start->check_conditions check_storage Review Enzyme Storage & Handling start->check_storage check_expression If Recombinant: Check Protein Solubility start->check_expression optimize Perform pH & Temp Optimization Assays check_conditions->optimize Suboptimal? verify_cofactors Verify Cofactor Presence & Concentration check_conditions->verify_cofactors Cofactors missing? proper_storage Ensure Proper Aliquoting & Storage (-20°C/-80°C) check_storage->proper_storage Improper? optimize_expression Optimize Expression: Lower Temperature check_expression->optimize_expression Insoluble? solution Activity Restored optimize->solution verify_cofactors->solution proper_storage->solution optimize_expression->solution

Caption: Troubleshooting Logic for Low L-arabinose Isomerase Activity.

References

Improving the efficiency of D-Tagatose crystallization and purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tagatose (B3328093) production. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the efficiency of D-Tagatose crystallization and purification. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for D-Tagatose crystallization?

A1: The most common methods for D-Tagatose crystallization are cooling crystallization and anti-solvent crystallization.

  • Cooling Crystallization: This is a widely used technique that involves dissolving D-Tagatose in a suitable solvent (typically water) at an elevated temperature to create a supersaturated solution, followed by controlled cooling to induce crystal formation. A key to this process is maintaining the degree of supersaturation at 1.25 or lower to ensure optimal crystal growth and purity. Seed crystals are often added to control the crystallization process.

  • Anti-solvent Crystallization: This method involves the addition of a solvent in which D-Tagatose is poorly soluble (an anti-solvent, such as ethanol) to a solution of D-Tagatose.[1] This reduces the solubility of D-Tagatose in the mixture, leading to supersaturation and subsequent crystallization. This technique has been shown to achieve high purity (99.9%) and yield (96.3%).[1][2]

Q2: Which purification techniques are most effective for D-Tagatose?

A2: Due to the structural similarity between D-Tagatose and its precursor, D-galactose, chromatographic methods are essential for achieving high purity.[3]

  • Ion-Exchange Chromatography: This technique is used for demineralization and separation of D-Tagatose from other sugars and ionic impurities.[4]

  • Simulated Moving Bed (SMB) Chromatography: SMB is a continuous purification technique that offers higher throughput and uses less solvent than traditional batch chromatography, making it suitable for large-scale industrial applications.[5] It is highly effective for separating sugars with similar properties.[5]

  • Boronate Affinity Chromatography: This specialized technique exploits the interaction between boronate groups and the cis-diol groups present in saccharides.[6][7] It shows a higher binding affinity for D-Tagatose than for D-galactose, enabling excellent purification efficiency and allowing for in-situ product recovery during the isomerization reaction.[8]

Q3: What are the most common impurities in D-Tagatose production and how do they affect crystallization?

A3: Common impurities include unreacted D-galactose, D-glucose, D-fructose, and aldol (B89426) condensation products.[4][9] These impurities can significantly impact crystallization by:

  • Inhibiting Primary Nucleation: Impurity sugars can slow down the initial formation of crystals.[9]

  • Promoting Secondary Nucleation: While inhibiting the initial crystal formation, they can promote the formation of new crystals on the surface of existing ones, potentially leading to smaller, less uniform crystals.[9]

  • Altering Crystal Growth: Impurities can adsorb onto crystal surfaces, disrupting the crystal lattice and affecting the final crystal morphology and size distribution.[9][10][11]

Q4: What is the solubility of D-Tagatose in common solvents?

A4: D-Tagatose is readily soluble in water (58% w/w at 21°C) and slightly soluble in ethanol (B145695).[2][12] Its solubility in aqueous ethanol solutions decreases as the ethanol concentration increases and the temperature decreases. This property is fundamental to developing effective anti-solvent crystallization protocols.

Experimental Protocols

Protocol 1: Cooling Crystallization of D-Tagatose

This protocol describes a method for crystallizing D-Tagatose from an aqueous solution using controlled cooling.

Methodology:

  • Solution Preparation: Prepare a D-Tagatose solution with a purity of at least 70% and a solid content concentration between 60-98 mass %.

  • Heating: Place the solution in a crystallizer vessel and heat it to a temperature between 30°C and 80°C to ensure complete dissolution.[13]

  • Seeding: Once the solution is fully dissolved and at the target temperature (e.g., 68°C), add 0.01% (w/w) of D-Tagatose seed crystals.[13]

  • Controlled Cooling: Begin cooling the solution at a controlled rate (e.g., 2.5°C/hour). It is critical to maintain a supersaturation level below 1.25 to prevent spontaneous nucleation and ensure uniform crystal growth.[13][14]

  • Holding: Once the target temperature (e.g., 20°C) is reached, hold the solution at this temperature for a period (e.g., 5 hours) to allow for maximum crystal growth.[13]

  • Separation: Separate the D-Tagatose crystals from the mother liquor via centrifugation or filtration.

  • Drying: Dry the separated crystals to obtain the final product.

Protocol 2: Anti-Solvent Crystallization using Ethanol

This protocol outlines the use of ethanol as an anti-solvent to crystallize D-Tagatose from a concentrated aqueous mixture.

Methodology:

  • Concentration: Start with a purified reaction mixture containing D-Tagatose. Concentrate this mixture by evaporation to increase the sugar concentration. One study concentrated a 1 M sugar solution five-fold.[1]

  • Anti-Solvent Addition: To the concentrated, stirred syrup, slowly add 4 volumes of cold absolute ethanol.

  • Precipitation: Continue stirring the mixture at a low temperature (e.g., 4°C) for several hours (e.g., 12 hours) to allow for complete precipitation of D-Tagatose crystals.

  • Separation: Collect the crystals by filtration.

  • Washing: Wash the collected crystals with cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. This method has been reported to yield D-Tagatose with 99.9% purity.[1][2]

Troubleshooting Guides

Crystallization Issues
Problem Potential Cause(s) Troubleshooting Steps
No crystals form after cooling. 1. Solution is not sufficiently supersaturated. 2. Nucleation is inhibited.1. Increase Supersaturation: Re-heat the solution and boil off some solvent to increase the concentration, then cool again.[15] 2. Induce Nucleation: Add seed crystals of D-Tagatose. Alternatively, scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites.
Crystallization is too rapid, forming small, needle-like crystals. 1. Solution is too highly supersaturated. 2. Cooling rate is too fast.1. Reduce Supersaturation: Add a small amount of solvent to the heated solution before cooling. 2. Slow Cooling: Decrease the cooling rate to allow larger, more uniform crystals to form. Ensure the supersaturation level remains below 1.25.[14]
Oily precipitate or amorphous solid forms instead of crystals. 1. Presence of high levels of impurities. 2. Solution is excessively supersaturated.1. Improve Purification: Re-run the purification step (e.g., chromatography) to remove impurities that inhibit crystal lattice formation.[9][10] 2. Optimize Concentration: Dilute the solution slightly by adding more solvent and attempt recrystallization.
Low crystal yield. 1. Incomplete crystallization. 2. Crystals are re-dissolving during washing.1. Extend Crystallization Time: Allow the solution to cool for a longer period or hold it at the final temperature for an extended time. 2. Cool the Washing Solvent: Ensure the solvent used for washing the crystals is pre-chilled to minimize dissolution of the product.
Purification Issues
Problem Potential Cause(s) Troubleshooting Steps
Low purity of D-Tagatose after chromatography. 1. Poor separation between D-Tagatose and D-galactose. 2. Column overloading. 3. Inappropriate mobile phase or gradient.1. Optimize Method: Adjust flow rates, temperature, or mobile phase composition. For SMB, optimize the zone flow rates.[16] For boronate affinity, adjust the pH to optimize binding.[8] 2. Reduce Load: Decrease the amount of sample loaded onto the column. 3. Method Development: Test different elution conditions to improve peak resolution.
Low yield after purification. 1. Product loss during multiple purification steps. 2. Irreversible binding to the chromatography column.1. Streamline Process: Consider an integrated process like adsorption-assisted isomerization to reduce the number of steps.[8] 2. Column Regeneration: Ensure the column is properly regenerated between runs. For boronate affinity, ensure the elution buffer (e.g., acidic solution) is effective at releasing the bound D-Tagatose.[7]
Browning of the D-Tagatose solution. 1. Maillard reaction at high temperatures.[2][4] 2. Degradation under alkaline or high-temperature conditions.[3][17]1. Control Temperature: Keep processing temperatures, especially during isomerization and concentration, below 70-80°C.[2] 2. Control pH: Maintain a stable pH between 3 and 7, as D-Tagatose is most stable in this range.[2][17]

Quantitative Data Summary

Table 1: D-Tagatose Production Yields from Various Methods

Method Substrate Key Parameters Conversion Rate / Yield Final Purity Reference
Enzymatic IsomerizationD-galactoseImmobilized L-arabinose isomerase, pH 8.0, 60°C58 g/L D-Tagatose from 100 g/L D-galactose-[2]
Whole-Cell BiotransformationLactoseEngineered B. subtilis77.5 g/L D-Tagatose from 500 g/L lactose-[12]
Three-Step Enzymatic CascadeFructose (B13574)Hexokinase, FbaA, phytase144 g/L D-Tagatose from 180 g/L fructose (77% overall yield)99.9%[1][2]
Adsorption-Assisted IsomerizationD-galactoseBoronate-affinity adsorbent52.92%~85%[8]

Visualizations

G General Workflow for D-Tagatose Production and Purification cluster_0 Upstream Processing cluster_1 Downstream Processing Lactose Hydrolysis Lactose Hydrolysis Isomerization Isomerization Lactose Hydrolysis->Isomerization D-galactose Purification Purification Isomerization->Purification L-arabinose isomerase Crude D-Tagatose Mixture Crystallization Crystallization Purification->Crystallization Chromatography (e.g., SMB) Purified D-Tagatose Solution Drying Drying Crystallization->Drying Cooling or Anti-solvent D-Tagatose Crystals Final Product Final Product Drying->Final Product Raw Material (Lactose/Whey) Raw Material (Lactose/Whey) Raw Material (Lactose/Whey)->Lactose Hydrolysis β-galactosidase

Caption: High-level workflow for D-Tagatose production.

G Troubleshooting Crystallization Failures Start No Crystals Formed Check_SS Is solution supersaturated? Start->Check_SS Add_Seeds Add Seed Crystals Check_SS->Add_Seeds  Yes Concentrate Concentrate Solution (Boil off solvent) Check_SS->Concentrate  No Scratch Scratch Flask Add_Seeds->Scratch Check_Impurity Are impurities high? Scratch->Check_Impurity Concentrate->Check_SS Repurify Re-purify Solution Check_Impurity->Repurify  Yes Success Crystals Form Check_Impurity->Success  No Repurify->Start

Caption: Decision tree for troubleshooting failed crystallization.

References

Challenges in scaling up D-Tagatose production from laboratory to industrial

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on scaling up D-Tagatose production from laboratory to industrial settings.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the enzymatic production of D-Tagatose, focusing on the isomerization of D-galactose using L-arabinose isomerase (L-AI).

Question: What are the primary reasons for low D-Tagatose conversion yield when scaling up from a batch reactor to a packed-bed bioreactor?

Answer:

Scaling up the enzymatic conversion of D-galactose to D-Tagatose can introduce several challenges that may lead to a lower-than-expected yield. Key factors to investigate include:

  • Sub-optimal Reaction Conditions: The optimal pH and temperature for immobilized L-arabinose isomerase can differ from the free enzyme. For instance, the maximal reaction for an immobilized enzyme system might be at pH 8.0 and 65°C, whereas the free enzyme may perform best at pH 7.5 and 60°C[1]. Industrial production is often optimal between 60°C and 80°C to increase the reaction rate and reduce microbial contamination[2].

  • Enzyme Inactivation or Inhibition: The stability of the enzyme is crucial. Immobilized enzymes generally exhibit greater stability than free enzymes under the same conditions[1]. However, factors such as substrate impurities or the presence of inhibiting metal ions like Zn²⁺ and Ni²⁺ can deactivate the enzyme[3].

  • Mass Transfer Limitations: In a packed-bed bioreactor, inefficient diffusion of the substrate (D-galactose) to the immobilized enzyme and the product (D-Tagatose) away from it can limit the reaction rate. This can be influenced by the size of the immobilization beads and the flow rate of the substrate solution[4][5].

  • Enzyme Leaching: The enzyme can detach from the immobilization support over time, leading to a decrease in the active enzyme concentration within the reactor. This is a common challenge with non-covalent immobilization methods[6][7][8].

Question: How can I troubleshoot a decrease in productivity over time in a continuous packed-bed bioreactor system?

Answer:

A decline in productivity in a continuous system is a common issue. The following troubleshooting steps can help identify and resolve the problem:

  • Verify Enzyme Stability:

    • Action: Take a small sample of the immobilized enzyme from the reactor and perform an activity assay under optimal conditions.

    • Rationale: This will determine if the enzyme itself has lost activity due to thermal degradation or other factors. Immobilized enzymes should have a long operational half-life, for example, a tagatose production half-life of 24 days has been reported[4].

  • Check for Enzyme Leaching:

    • Action: Analyze the product stream for the presence of the L-arabinose isomerase enzyme.

    • Rationale: Detecting the enzyme in the output indicates that it is leaching from the support material. Using covalent bonding for immobilization can minimize this issue[8].

  • Inspect for Bioreactor Fouling:

    • Action: Visually inspect the bioreactor for any signs of clogging or fouling of the packed bed.

    • Rationale: Precipitation of substrate, product, or byproducts can block the flow and reduce the contact between the substrate and the enzyme. This is particularly relevant when using crude substrates like whey hydrolysate[9].

  • Analyze Substrate Feed Composition:

    • Action: Test the incoming substrate feed for any impurities that may have been introduced.

    • Rationale: Contaminants in the D-galactose feed can act as inhibitors to the L-arabinose isomerase.

Question: My reaction mixture is turning brown, especially at higher temperatures. What is causing this and how can I prevent it?

Answer:

The browning of your reaction mixture is likely due to the Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs at elevated temperatures[3][10]. D-Tagatose is particularly susceptible to this reaction[3].

Causes:

  • High Temperatures: Temperatures exceeding 80°C can lead to undesirable Maillard reactions, which can decrease the sugar yield[3].

  • Presence of Amino Acids: If your substrate (e.g., whey hydrolysate) or enzyme preparation contains residual amino acids, this will promote the Maillard reaction.

  • pH: The Maillard reaction is also influenced by pH.

Prevention Strategies:

  • Optimize Temperature: Maintain the reaction temperature within the optimal range for D-Tagatose production, typically between 60-70°C for industrial processes[3].

  • Purify Substrate: If using a crude substrate like whey, consider a purification step to remove proteins and amino acids before the isomerization reaction.

  • Control pH: D-Tagatose is more stable under acidic conditions (pH 3-7)[2]. Operating at a slightly acidic to neutral pH can help minimize browning, though this needs to be balanced with the optimal pH for enzyme activity.

Frequently Asked Questions (FAQs)

1. What are the main challenges in scaling up D-Tagatose production from a laboratory to an industrial scale?

Scaling up D-Tagatose production involves several key challenges:

  • High Cost of Substrate: The primary substrate, D-galactose, is expensive, which poses a significant challenge to the economic viability of industrial production[1]. Using cheaper raw materials like lactose (B1674315) from whey is a common strategy to reduce costs[1][9].

  • Enzyme Stability and Reusability: Maintaining enzyme activity over multiple cycles is crucial for a cost-effective process. While immobilization enhances stability, issues like leaching and thermal degradation can still occur[1][6][8].

  • Downstream Purification: Separating D-Tagatose from the reaction mixture, which contains unreacted D-galactose and potentially other byproducts, is complex and costly. Techniques like simulated moving bed (SMB) chromatography are often required at an industrial scale[9].

  • Process Control: Maintaining uniform conditions (temperature, pH, flow rate) in a large industrial bioreactor is more challenging than in a small lab-scale setup and can impact yield and product quality[5][11].

  • Byproduct Formation: At industrial scales, side reactions such as the Maillard reaction can become more pronounced, leading to product loss and purification difficulties[3].

2. What are the typical conversion yields and productivities for D-Tagatose production?

The conversion yields and productivities can vary significantly depending on the scale, enzyme source, and reaction conditions. Below is a summary of reported values:

Scale/MethodSubstrate Concentration (g/L)Product Concentration (g/L)Conversion Yield (%)Productivity (g/L·h)Reference
Lab Scale (Free Enzyme)1003737-[1]
Lab Scale (Immobilized Enzyme - Batch)1005858-[1]
Lab Scale (Packed-Bed Bioreactor - Continuous)10050-13.3[1]
Lab Scale (Packed-Bed Bioreactor - Continuous Recycling)500230469.6[1][3]
Lab Scale (Packed-Bed Bioreactor - Continuous)3001454854[4][12]
Whole-Cell Biotransformation (Packed-Bed Bioreactor)--6011.1[12]

3. What is a typical experimental protocol for the enzymatic conversion of D-galactose to D-Tagatose at a laboratory scale?

Here is a general protocol for a batch conversion using immobilized L-arabinose isomerase:

Materials:

  • L-arabinose isomerase (immobilized on a suitable support like alginate beads)

  • D-galactose

  • Buffer solution (e.g., 50 mM Tris-HCl, pH 7.5-8.0)

  • Manganese chloride (MnCl₂) solution (e.g., 1 mM)

  • Reaction vessel (e.g., stirred tank reactor or shaker flask)

  • Water bath or incubator for temperature control

Procedure:

  • Prepare the Reaction Mixture: Dissolve D-galactose in the buffer to the desired concentration (e.g., 100 g/L).

  • Add Cofactors: Add MnCl₂ to the reaction mixture to a final concentration of 1 mM. Manganese ions have been shown to enhance the isomerization reaction[1].

  • Equilibrate Temperature: Place the reaction vessel in a water bath or incubator set to the optimal temperature for the immobilized enzyme (e.g., 60-65°C) and allow the substrate solution to reach this temperature.

  • Initiate the Reaction: Add the immobilized L-arabinose isomerase to the pre-warmed substrate solution.

  • Incubation: Incubate the reaction mixture with gentle agitation for a set period (e.g., 24-96 hours).

  • Sampling: Periodically take samples from the reaction mixture to monitor the progress of the conversion.

  • Terminate the Reaction: To stop the reaction in the samples for analysis, heat them to 95-100°C for 5-10 minutes to denature the enzyme.

  • Analysis: Analyze the concentration of D-Tagatose and D-galactose in the samples using High-Performance Liquid Chromatography (HPLC).

4. How is L-arabinose isomerase activity typically assayed?

The activity of L-arabinose isomerase is determined by measuring the rate of D-Tagatose formation from D-galactose.

Assay Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 50 mM D-galactose

    • 50 mM buffer (e.g., phosphate (B84403) buffer, pH 8.0)

    • 1 mM MnCl₂

    • A known amount of the enzyme solution.

  • Incubation: Incubate the reaction mixture at a specific temperature (e.g., 40°C or 60°C) for a defined period (e.g., 10-20 minutes).

  • Termination: Stop the reaction by heating the mixture.

  • Quantification: The amount of D-Tagatose produced is quantified using the cysteine-carbazole-sulfuric-acid method, where the absorbance is measured at 560 nm, or by HPLC analysis[13][14][15].

  • Unit Definition: One unit of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-Tagatose per minute under the specified assay conditions[13][14].

Visualizations

Experimental_Workflow cluster_upstream Upstream Processing cluster_bioconversion Bioconversion cluster_downstream Downstream Processing Substrate_Preparation Substrate Preparation (e.g., Lactose Hydrolysis) Substrate_Purification Substrate Purification (Optional) Substrate_Preparation->Substrate_Purification Bioreactor Enzymatic Isomerization (Packed-Bed Bioreactor) Substrate_Purification->Bioreactor Cell_Removal Removal of Insolubles Bioreactor->Cell_Removal Product_Isolation Product Isolation (e.g., Chromatography) Cell_Removal->Product_Isolation Product_Purification Product Purification (e.g., Crystallization) Product_Isolation->Product_Purification Final_Product Final Product (D-Tagatose) Product_Purification->Final_Product

Caption: Experimental workflow for D-Tagatose production.

Troubleshooting_Guide Start Low D-Tagatose Yield Check_Conditions Are reaction conditions (pH, temp) optimal? Start->Check_Conditions Adjust_Conditions Adjust pH and temperature to optimal values for immobilized enzyme. Check_Conditions->Adjust_Conditions No Check_Activity Is enzyme activity low? Check_Conditions->Check_Activity Yes Adjust_Conditions->Check_Activity Assay_Enzyme Perform enzyme activity assay. Check_Activity->Assay_Enzyme Yes Check_Leaching Is enzyme leaching from support? Check_Activity->Check_Leaching No Check_Substrate Check for substrate impurities and enzyme inhibitors. Assay_Enzyme->Check_Substrate Replace_Enzyme Replace with fresh enzyme batch. Check_Substrate->Replace_Enzyme Yield_Improved Yield Improved Replace_Enzyme->Yield_Improved Analyze_Effluent Analyze reactor effluent for enzyme presence. Check_Leaching->Analyze_Effluent Yes Check_Mass_Transfer Are there mass transfer limitations? Check_Leaching->Check_Mass_Transfer No Improve_Immobilization Use a more stable immobilization method (e.g., covalent bonding). Analyze_Effluent->Improve_Immobilization Improve_Immobilization->Yield_Improved Optimize_Flow Optimize substrate flow rate and bead size. Check_Mass_Transfer->Optimize_Flow Yes Check_Mass_Transfer->Yield_Improved No Optimize_Flow->Yield_Improved

Caption: Troubleshooting flowchart for low D-Tagatose yield.

References

Technical Support Center: Minimizing Maillard Browning in D-Tagatose Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for minimizing the Maillard reaction and associated browning in products containing D-Tagatose. It includes troubleshooting advice, frequently asked questions, quantitative data, and detailed experimental protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my D-Tagatose formulation browning more rapidly than formulations with other sugars?

A1: D-Tagatose is a ketose monosaccharide, and its structure makes it highly reactive in the Maillard browning reaction. Studies comparing various sugars have consistently shown that D-Tagatose has one of the fastest browning rates.[1][2][3] The reaction rate follows the general order: D-Tagatose > D-fructose > D-xylose > D-glucose > sucrose.[1][2][3] This high reactivity is attributed to the carbonyl group of D-Tagatose readily reacting with the free amino group of amino acids, peptides, or proteins.[4][5]

Q2: I'm observing significant browning during thermal processing (e.g., pasteurization). How can I minimize this?

A2: Browning of D-Tagatose is highly dependent on temperature. The reaction is significantly accelerated at temperatures above 80°C.[1][2][3]

  • Troubleshooting Steps:

    • Lower the Temperature: If your protocol allows, reduce the processing temperature. Browning is slow at temperatures below 80°C.[1][2][3]

    • Reduce Heating Time: Minimize the duration of heat exposure. Even at high temperatures, short processing times, such as in high-temperature short-time (HTST) pasteurization, can result in negligible D-Tagatose loss (<0.02%).[6][7]

    • Control pH: Maintain a pH below 7, and ideally around pH 3-5, where the reaction rate is slower.[2][6]

Q3: How does pH influence the rate of Maillard browning with D-Tagatose?

A3: pH is a critical factor. The Maillard reaction rate for D-Tagatose increases as the pH increases from 3 to 7.[8] At pH 7, degradation and browning rates are significantly enhanced compared to acidic conditions (pH 3).[6][7] However, some studies note a slight decrease in the rate at pH 7 compared to pH 6, though both are significantly higher than acidic pH levels.[8]

  • Key Consideration: The presence of buffer systems can also influence the reaction. Phosphate buffers have been shown to catalyze D-Tagatose degradation more than citrate (B86180) buffers, especially at neutral to alkaline pH.[6][7]

Q4: My product contains amino acids and is browning even at moderate temperatures. What can I do?

A4: The type and concentration of amino acids significantly impact the Maillard reaction.[9]

  • Troubleshooting Steps:

    • Identify the Amino Acid: Basic and non-polar amino acids (like lysine (B10760008) and glycine) tend to produce more intense browning compared to acidic amino acids.[1][10] Lysine is particularly reactive due to its ε-amino group.[11]

    • Consider Inhibitors: If altering the amino acid profile is not possible, the use of chemical inhibitors may be necessary.

    • pH Adjustment: Lowering the pH can reduce the reactivity of the amino groups, thereby slowing the reaction.

Q5: What inhibitors can be used to control D-Tagatose browning, and are there any contraindications?

A5: Certain sulfite (B76179) compounds are effective inhibitors.

  • Effective Inhibitors: Sodium bisulfite and potassium metabisulfite (B1197395) have been shown to inhibit D-Tagatose browning.[1][2][3]

  • Ineffective Inhibitors: Sodium sulfite has been reported to have no inhibitory effect.[1][2][3]

  • Activators to Avoid: Be aware that some organic acids, such as ascorbic acid, citric acid, and lactic acid, can actually activate and accelerate D-Tagatose browning.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from referenced experiments.

Table 1: Effect of Temperature on Browning of D-Tagatose-Glycine Model System (Data interpreted from studies on 0.2 M tagatose and 0.2 M glycine (B1666218) solutions)

Temperature (°C)Relative Browning Rate (Absorbance at 420 nm)
70Low
80Moderate
90High
100Very High

Source: Data derived from qualitative and graphical representations in cited literature.[8]

Table 2: Effect of pH on Browning of D-Tagatose-Glycine Model System (Heated at 100°C for 5 hours)

pHRelative Browning Rate (Absorbance at 420 nm)
3Low
5Moderate
7High

Source: Data derived from qualitative and graphical representations in cited literature.[8]

Visual Guides and Workflows

The following diagrams illustrate key processes for troubleshooting and experimentation.

G start Excessive Browning Observed check_temp Is Process Temp > 80°C? start->check_temp check_ph Is System pH > 6? check_temp->check_ph No lower_temp Action: Reduce Temp or Heating Time check_temp->lower_temp Yes check_aa Are Reactive Amino Acids Present? (e.g., Lysine, Glycine) check_ph->check_aa No lower_ph Action: Adjust pH to 3-5 check_ph->lower_ph Yes check_buffer Is a Phosphate Buffer Used? check_aa->check_buffer Yes no_action Monitor Stability Under Current Conditions check_aa->no_action No consider_inhibitors Can Inhibitors Be Used? check_buffer->consider_inhibitors No change_buffer Action: Switch to Citrate Buffer check_buffer->change_buffer Yes use_inhibitors Action: Add Sodium Bisulfite or Potassium Metabisulfite consider_inhibitors->use_inhibitors Yes consider_inhibitors->no_action No

Caption: Troubleshooting workflow for excessive browning.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis p1 Prepare 0.2 M D-Tagatose Solution mix Mix Tagatose, Glycine, and Inhibitor Solutions (Vary Inhibitor Conc.) p1->mix p2 Prepare 0.2 M Glycine Solution p2->mix p3 Prepare Inhibitor Stock (e.g., Sodium Bisulfite) p3->mix heat Heat Samples (e.g., 90°C for 2 hr) mix->heat measure Measure Absorbance at 420 nm every 30 min heat->measure plot Plot Absorbance vs. Time measure->plot compare Compare Slopes to Determine Inhibition Efficacy plot->compare

Caption: Experimental workflow for testing browning inhibitors.

Experimental Protocols

Protocol 1: Measurement of Maillard Browning Using UV-Vis Spectrophotometry

This protocol provides a method for quantifying the extent of Maillard browning in a D-Tagatose-glycine model system.

  • Objective: To measure the formation of brown pigments as an indicator of the Maillard reaction progress.

  • Principle: The brown pigments (melanoidins) formed during the late stages of the Maillard reaction absorb light in the visible spectrum. The absorbance at 420 nm is commonly used as an index of browning.[8][11][12]

  • Materials:

    • D-Tagatose

    • Glycine

    • Phosphate or Citrate buffer solutions (for pH control)

    • Deionized water

    • Heating block or water bath with temperature control

    • UV-Vis Spectrophotometer

    • Cuvettes

  • Methodology:

    • Solution Preparation: Prepare a model solution, for example, by mixing equal volumes of 0.2 M D-Tagatose and 0.2 M glycine.[8] Adjust to the desired pH using a suitable buffer.

    • Control Sample: Use deionized water or the buffer solution as a blank for the spectrophotometer.

    • Heating: Place the test solutions in a heating block or water bath set to a specific temperature (e.g., 70, 80, 90, or 100°C).[8]

    • Sampling: At predetermined time intervals (e.g., every 30 or 60 minutes), withdraw an aliquot from each solution.

    • Measurement: Cool the aliquot to room temperature. Measure the absorbance (Optical Density, OD) at 420 nm using the spectrophotometer, zeroed with the blank.[8]

    • Data Analysis: Plot absorbance at 420 nm versus time for each experimental condition (e.g., different temperatures or pH values) to determine the rate of browning.

Protocol 2: Evaluating the Efficacy of Browning Inhibitors

This protocol adapts the measurement method to test the effectiveness of potential inhibitors.

  • Objective: To quantify the reduction in browning achieved by adding an inhibitor to the D-Tagatose-glycine model system.

  • Methodology:

    • Solution Preparation: Prepare the D-Tagatose-glycine model solution as described in Protocol 1.

    • Inhibitor Addition: Create several batches of the model solution. To each batch, add a different concentration of the inhibitor to be tested (e.g., 0.1%, 0.5%, 1.0% w/v sodium bisulfite). Include a control sample with no inhibitor.

    • Heating and Measurement: Follow steps 3-5 from Protocol 1, subjecting all samples (control and inhibitor-containing) to the same heating conditions.

    • Data Analysis: Compare the browning rates of the inhibitor-containing samples to the control. Calculate the percentage of inhibition for each concentration. This will help determine the optimal concentration of the inhibitor.[13]

References

Technical Support Center: Enhancing Immobilized Enzyme Stability for D-Tagatose Conversion

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and answers to frequently asked questions regarding the enhancement of immobilized enzyme stability for D-tagatose (B3328093) production.

Troubleshooting Guide

This guide addresses common issues encountered during the experimental process of D-tagatose conversion using immobilized enzymes.

Question: Why is the activity of my enzyme significantly lower after immobilization?

Answer: Several factors can contribute to a loss of enzyme activity upon immobilization:

  • Mass Transfer Limitations: The support matrix can create a microenvironment where the diffusion of the substrate (D-galactose) to the enzyme's active site and the product (D-tagatose) away from it is hindered. This is especially common in supports with small pore sizes.

  • Steric Hindrance: The enzyme's active site may be partially blocked or oriented unfavorably after attachment to the support, preventing the substrate from binding effectively.

  • Conformational Changes: The immobilization process itself can induce changes in the enzyme's three-dimensional structure, leading to a less active or inactive conformation.

  • Suboptimal Immobilization Conditions: Factors such as pH, temperature, or the chemical reagents used during the immobilization process can denature the enzyme.

Solutions:

  • Select a support material with a larger pore size to improve diffusion.

  • Optimize the enzyme loading to avoid overcrowding on the support surface.

  • For covalent immobilization, consider using a spacer arm to distance the enzyme from the support surface, reducing steric hindrance.

  • Carefully control the pH and temperature during the immobilization procedure to match the enzyme's stability profile.

Question: My immobilized enzyme loses activity rapidly over a few reaction cycles. What is causing this instability?

Answer: Poor operational stability is a frequent challenge and can stem from several sources:

  • Enzyme Leaching: The enzyme may be weakly bound to the support and gradually detaches into the reaction medium during repeated uses, which is common with simple adsorption methods.

  • Thermal Denaturation: Industrial processes often require temperatures above 60°C to shift the reaction equilibrium towards D-tagatose, but these temperatures can cause the enzyme to lose its structure and function over time.[1]

  • pH Instability: The optimal pH for the immobilized enzyme might differ from that of the free enzyme.[2] Operating outside the optimal pH range can lead to irreversible denaturation.

  • Mechanical Stress: In stirred-tank or packed-bed reactors, the mechanical forces can cause abrasion and breakdown of the support material, leading to the loss of the immobilized enzyme.

Solutions:

  • Employ stronger immobilization techniques like covalent bonding or cross-linking to prevent enzyme leakage. Post-immobilization treatment with agents like glutaraldehyde (B144438) can further stabilize the enzyme.[3][4]

  • Use a thermostable L-arabinose isomerase, for instance, from a thermophilic organism like Thermotoga maritima.[3][4]

  • Optimize the reaction conditions (pH, temperature, buffer composition) specifically for the immobilized enzyme system.[2][5]

  • Choose mechanically robust support materials, such as alginate beads or Eupergit C, for use in bioreactors.[5][6]

Question: The D-tagatose conversion yield is low, even though the initial enzyme activity seems adequate. How can I improve the yield?

Answer: Low conversion efficiency is often related to the reaction equilibrium and conditions, rather than just enzyme stability.

  • Thermodynamic Equilibrium: The isomerization of D-galactose (B84031) to D-tagatose is a reversible reaction with an unfavorable equilibrium, which limits the maximum achievable conversion.[3]

  • Suboptimal Reaction Conditions: The activity of L-arabinose isomerase is highly dependent on factors like temperature, pH, and the presence of metal cofactors (e.g., Mn²⁺).[2][5]

  • Product Inhibition: While not a major issue for many L-arabinose isomerases, in some systems, the accumulation of D-tagatose could potentially inhibit the enzyme's forward reaction.[6]

Solutions:

  • Increase the reaction temperature. Higher temperatures shift the thermodynamic equilibrium towards D-tagatose formation.[3] This requires a sufficiently thermostable immobilized enzyme.

  • Optimize the reaction pH and ensure the presence of necessary cofactors. For many L-arabinose isomerases, a slightly alkaline pH (7.5-8.0) and the addition of manganese ions (Mn²⁺) enhance activity.[2][5]

  • Utilize a packed-bed bioreactor in a continuous or recycling mode. This setup can help to continuously remove the product from the reaction environment, driving the equilibrium towards D-tagatose formation.[2][7]

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for the enzymatic conversion of D-galactose to D-tagatose? A1: The most commonly used enzyme for this bioconversion is L-arabinose isomerase (L-AI) (EC 5.3.1.4).[8] Although its natural substrate is L-arabinose, it can also effectively catalyze the isomerization of D-galactose to D-tagatose.[6]

Q2: Why is it beneficial to immobilize the enzyme for D-tagatose production? A2: Immobilization offers several key advantages for industrial bioprocessing: it allows for easy separation of the enzyme from the product, enables repeated use of the enzyme (reusability), often enhances the enzyme's stability against changes in temperature and pH, and simplifies downstream processing, thereby reducing overall production costs.[5][9]

Q3: What are the most effective immobilization methods for enhancing the stability of L-arabinose isomerase? A3: Methods that create a stable linkage between the enzyme and the support are generally most effective. These include:

  • Whole-cell immobilization: Encapsulating recombinant cells that overexpress the enzyme (e.g., in sodium alginate beads) is a cost-effective method that protects the enzyme and enhances thermal and operational stability.[5][10]

  • Covalent attachment: Forming covalent bonds between the enzyme and a support (like Eupergit C or other epoxy-activated supports) provides a very strong linkage, significantly reducing enzyme leaching.[3][4][6]

  • Post-immobilization cross-linking: Treating the immobilized enzyme with cross-linking agents like glutaraldehyde can create additional covalent bonds, further stabilizing the enzyme's quaternary structure and preventing subunits from dissociating.[3][4]

Q4: Does immobilization change the optimal reaction conditions for the enzyme? A4: Yes, it is common for the optimal pH and temperature to shift upon immobilization. For instance, the optimal conditions for immobilized L-arabinose isomerase are often a higher pH (e.g., 8.0 vs. 7.5 for the free enzyme) and a higher temperature (e.g., 65°C vs. 60°C for the free enzyme).[2] These shifts are due to the new microenvironment created by the support matrix.

Q5: How does the choice of support material affect enzyme stability? A5: The support material plays a crucial role. Hydrophilic supports can help maintain the enzyme's essential water layer, preserving its conformation. The porosity of the support affects substrate and product diffusion, while its chemical nature determines the type of binding possible (e.g., adsorption vs. covalent). Mechanical strength is also critical for applications in bioreactors to withstand physical stress.

Quantitative Data Summary

Table 1: Comparison of Free vs. Immobilized L-arabinose Isomerase (L-AI) Performance.

Parameter Free Enzyme / Cells Immobilized Enzyme / Cells Reference
Optimal Temperature 60°C 65°C [2]
Optimal pH 7.5 8.0 [2]
D-tagatose Production 37 g/L (from 100 g/L galactose) 58 g/L (from 100 g/L galactose) [2]
Reusability Not reusable Retained 76% activity after 5 cycles [5]
Operational Stability Lower stability Retained 83.6% of initial yield after 10 batches [5][10]

| Half-life (at 50°C) | < 6 hours | 379 hours (on Eupergit C with stabilization) |[6] |

Table 2: D-Tagatose Production in Bioreactor Systems with Immobilized L-AI.

Bioreactor Type Substrate Conc. D-Tagatose Output Productivity Conversion Yield Reference
Packed-bed (continuous) 100 g/L Galactose 50 g/L 13.3 g/(L·h) - [2]
Packed-bed (recycling) 500 g/L Galactose 230 g/L 9.6 g/(L·h) 46% [2]

| Packed-bed (continuous) | 300 g/L Galactose | 145 g/L | 54 g/(L·h) | 48% |[7] |

Experimental Protocols

Protocol 1: Whole-Cell Immobilization in Sodium Alginate

This protocol describes the encapsulation of recombinant E. coli cells expressing L-arabinose isomerase.

  • Cell Preparation: Cultivate the recombinant E. coli strain and harvest the cells by centrifugation. Wash the cell pellet three times with a suitable buffer (e.g., 10 mM acetate (B1210297) buffer, pH 6.5).

  • Alginate Mixture Preparation: Prepare a sterile 3% (w/v) sodium alginate solution. Resuspend the washed cell pellet in this solution to achieve a final cell concentration of approximately 100-120 g/L (wet weight). Mix gently to ensure a homogenous suspension.

  • Bead Formation: Extrude the cell-alginate mixture dropwise into a gently stirring solution of 2% (w/v) calcium chloride (CaCl₂). Use a syringe or a peristaltic pump for controlled droplet formation.

  • Hardening: Allow the newly formed beads to harden in the CaCl₂ solution for at least 30-60 minutes at 4°C.

  • Washing and Storage: Collect the immobilized cell beads by filtration and wash them thoroughly with the same buffer used in step 1 to remove excess calcium ions and unentrapped cells. The beads can be stored in buffer at 4°C until use.[5]

Protocol 2: Covalent Immobilization on Epoxy-Activated Support (Eupergit C)

This protocol details the covalent attachment of purified L-arabinose isomerase to an epoxy-activated acrylic support.

  • Enzyme Solution Preparation: Prepare a solution of purified L-arabinose isomerase in a high-concentration buffer (e.g., 1 M potassium phosphate (B84403) buffer, pH 7.5). The high ionic strength helps to prevent non-specific adsorption.

  • Support Preparation: Wash the Eupergit C support material with the same buffer to equilibrate it.

  • Immobilization Reaction: Add the enzyme solution to the prepared support (e.g., at a load of 4 mg protein per gram of gel). Allow the reaction to proceed for 24 hours at 25°C with gentle shaking. The epoxy groups on the support will react with amino groups on the enzyme surface to form stable covalent bonds.

  • Washing: After the incubation period, collect the immobilized enzyme derivative on a filter and wash it extensively with the high-concentration buffer to remove any unbound enzyme, followed by a wash with a lower concentration buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.5).

  • Blocking (Optional but Recommended): To quench any remaining reactive epoxy groups and prevent non-specific binding during reactions, incubate the derivative with a solution of a small amine-containing molecule like glycine (B1666218) or ethanolamine.

  • Final Wash and Storage: Wash the final derivative with the reaction buffer and store it at 4°C.[6]

Visualizations

G cluster_immob Immobilization cluster_eval Evaluation Enzyme Enzyme Purification or Cell Cultivation Immobilization Immobilization Process (e.g., Entrapment, Covalent Bonding) Enzyme->Immobilization Support Support Material Selection & Preparation Support->Immobilization Washing Washing to Remove Unbound Enzyme Immobilization->Washing PostTreat Post-Immobilization Treatment (Optional) (e.g., Cross-linking) Washing->PostTreat ActivityAssay Initial Activity Assay PostTreat->ActivityAssay StabilityTest Operational Stability Test (Multiple Cycles) ActivityAssay->StabilityTest Characterization Characterization (pH, Temp. Profile) StabilityTest->Characterization

Caption: Experimental workflow for enzyme immobilization and stability evaluation.

G cluster_method cluster_support cluster_reaction center Immobilized Enzyme Stability & Performance Binding Binding Type (Covalent vs. Adsorption) center->Binding Crosslinking Post-Immobilization Cross-linking center->Crosslinking WholeCell Whole-Cell vs. Purified Enzyme center->WholeCell Material Material (Alginate, Eupergit) center->Material Porosity Porosity & Pore Size center->Porosity Mechanical Mechanical Strength center->Mechanical pH pH center->pH Temperature Temperature center->Temperature Cofactors Metal Cofactors (Mn²⁺) center->Cofactors Substrate Substrate Concentration center->Substrate

Caption: Key factors influencing immobilized enzyme stability and performance.

References

Troubleshooting D-Tagatose quantification in complex food matrices

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for D-Tagatose (B3328093) quantification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the accurate measurement of D-Tagatose in complex food matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for quantifying D-Tagatose in food samples?

A1: The most prevalent analytical techniques for D-Tagatose quantification include High-Performance Liquid Chromatography (HPLC) with various detectors, Gas Chromatography (GC) coupled with Flame Ionization Detection (FID) or Mass Spectrometry (MS), Capillary Electrophoresis (CE), and enzymatic assays. HPLC with Refractive Index Detection (RID) or Charged Aerosol Detection (CAD) are common choices.[1][2][3]

Q2: Why is quantifying D-Tagatose in food matrices challenging?

A2: Quantifying D-Tagatose in complex food matrices can be difficult due to several factors:

  • Matrix Interference: Food components such as proteins, fats, and other carbohydrates can interfere with the analysis, leading to inaccurate results.[2]

  • Isomeric Co-elution: D-Tagatose has several isomers, such as D-fructose and D-sorbose, which can be difficult to separate chromatographically.[4]

  • Analyte Stability: D-Tagatose can degrade or react with other food components during processing and sample preparation, particularly at high temperatures or non-neutral pH, affecting its concentration.[4]

  • Low Concentrations: In some products, D-Tagatose may be present at low levels, requiring highly sensitive analytical methods.

Q3: What are the key considerations for sample preparation when analyzing D-Tagatose?

A3: Proper sample preparation is critical for accurate D-Tagatose quantification. Key steps often include:

  • Homogenization: Ensuring the sample is uniform before extraction.

  • Extraction: Using a suitable solvent, often a mixture of water and an organic solvent like ethanol (B145695) or acetonitrile (B52724), to extract the sugars.

  • Clarification/Deproteination: Removing interfering substances. Carrez reagents are commonly used to precipitate proteins and other macromolecules.[5] Centrifugation and filtration are also essential to remove particulate matter.[5][6]

  • Dilution: Adjusting the concentration of D-Tagatose to fall within the linear range of the analytical method.

Q4: How does the stability of D-Tagatose affect its quantification?

A4: D-Tagatose is a reducing sugar and can participate in Maillard reactions, especially at elevated temperatures and neutral to alkaline pH, leading to its degradation and the formation of browning products.[7] It is relatively stable under acidic conditions (pH 3-7).[4] Therefore, it is crucial to control temperature and pH during sample processing and storage to prevent the loss of D-Tagatose, which would result in underestimation.

Troubleshooting Guides

HPLC Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Peak Tailing - Active sites on the column interacting with the analyte.- Inappropriate mobile phase pH.- Use a high-purity silica (B1680970) column.- Add a competing base like triethylamine (B128534) (TEA) to the mobile phase.- Adjust the mobile phase pH to suppress silanol (B1196071) ionization (typically lower pH for reversed-phase).[8]
Poor Resolution/Co-elution - Suboptimal mobile phase composition.- Inadequate column chemistry for sugar isomers.- Column temperature fluctuations.- Optimize the mobile phase, for instance, by adjusting the acetonitrile/water ratio in HILIC mode.- Use a column specifically designed for carbohydrate analysis (e.g., amino or ligand-exchange columns).[5][9]- Employ a column oven for precise temperature control.[10]
Inconsistent Retention Times - Inconsistent mobile phase composition.- Fluctuations in flow rate.- Column not properly equilibrated.- Prepare fresh mobile phase and ensure proper mixing.- Check the pump for leaks and ensure it is delivering a constant flow rate.- Increase the column equilibration time between injections.[10]
Baseline Noise or Drift - Air bubbles in the system.- Contaminated detector cell.- Mobile phase not properly degassed.- Degas the mobile phase using an inline degasser or sonication.- Flush the detector cell with a strong solvent.- Purge the pump to remove any trapped air bubbles.[10][11]
GC Method Troubleshooting
Problem Possible Cause(s) Suggested Solution(s)
Multiple Peaks for a Single Sugar - Incomplete derivatization.- Presence of anomers.- Optimize derivatization conditions (time, temperature, reagent concentration).- Use a method that results in a single derivative per sugar, such as oxime-silylation.
Poor Peak Shape - Active sites in the injector or column.- Sample overload.- Deactivate the injector liner and use a deactivated column.- Dilute the sample or reduce the injection volume.
Low Response - Inefficient derivatization.- Degradation of the analyte in the injector.- Ensure derivatization reagents are fresh and the reaction goes to completion.- Optimize injector temperature to prevent thermal degradation.

Experimental Protocols

HPLC-RID Method for D-Tagatose in Beverages

This protocol is a general guideline and may require optimization for specific beverage matrices.

  • Sample Preparation:

    • Degas carbonated beverages by sonication.

    • For turbid juices, centrifuge at 10,000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter.

    • If high protein content is expected (e.g., in dairy-based beverages), use Carrez clarification:

      • To 10 mL of the sample, add 0.5 mL of Carrez I solution and mix.

      • Add 0.5 mL of Carrez II solution and mix.

      • Centrifuge and filter the supernatant.

    • Dilute the clarified sample with ultrapure water to bring the expected D-Tagatose concentration into the calibration range.

  • Chromatographic Conditions:

    • Column: A ligand-exchange column (e.g., Ca2+ or Pb2+ form) or an amino-propyl column suitable for carbohydrate analysis.

    • Mobile Phase: Degassed ultrapure water for ligand-exchange columns, or an isocratic mixture of acetonitrile and water (e.g., 75:25 v/v) for amino columns.[12]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: 80-85 °C for ligand-exchange columns to improve resolution and prevent anomeric peak splitting.[13]

    • Detector: Refractive Index Detector (RID), maintained at a stable temperature (e.g., 35-40 °C).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare a series of D-Tagatose standards in ultrapure water.

    • Construct a calibration curve by plotting peak area against concentration.

    • Quantify D-Tagatose in the samples by comparing their peak areas to the calibration curve.

GC-MS Method for D-Tagatose in Dairy Products

This protocol involves derivatization to make the sugars volatile for GC analysis.

  • Sample Preparation and Extraction:

    • Accurately weigh about 1-2 g of the homogenized dairy sample (e.g., yogurt, cheese) into a centrifuge tube.

    • Add an internal standard (e.g., meso-inositol).

    • Extract the sugars by adding 10 mL of 80% ethanol and vortexing thoroughly.

    • Centrifuge at 5,000 rpm for 10 minutes and collect the supernatant. Repeat the extraction twice.

    • Combine the supernatants and evaporate to dryness under a stream of nitrogen.

  • Derivatization (Oximation-Silylation):

    • To the dried extract, add 100 µL of pyridine (B92270) containing 20 mg/mL of hydroxylamine (B1172632) hydrochloride.

    • Incubate at 90 °C for 30 minutes to form oximes.

    • Cool to room temperature and add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate at 70 °C for 60 minutes to form trimethylsilyl (B98337) (TMS) ethers.

  • GC-MS Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 150 °C, hold for 2 minutes, ramp to 280 °C at 5 °C/min, and hold for 5 minutes. (This program needs to be optimized).

    • MS Conditions:

      • Ion Source Temperature: 230 °C.

      • Interface Temperature: 280 °C.

      • Scan Mode: Full scan (e.g., m/z 50-600) for identification and Selected Ion Monitoring (SIM) for quantification for higher sensitivity.

  • Quantification:

    • Prepare D-Tagatose standards and derivatize them in the same manner as the samples.

    • Generate a calibration curve based on the ratio of the D-Tagatose peak area to the internal standard peak area.

Quantitative Data Summary

The following tables provide a summary of typical performance data for D-Tagatose quantification methods.

Table 1: Method Performance Comparison

Method Matrix LOD LOQ Recovery (%) Reference
HPLC-RIDLow-calorie desserts0.01–0.17 mg/mL0.03–0.56 mg/mLNot Reported[13]
Capillary ElectrophoresisEnzymatic conversion mixturesNot ReportedNot ReportedNot Reported[14]
SpectrophotometricCatalytic systems0.62 µg/mLNot Reported>94%[15]

Table 2: Purity and Compositional Analysis of D-Tagatose Batches

Parameter Specification Batch 1 Batch 2 Batch 3 Batch 4 Batch 5 Reference
D-Tagatose Purity (%) ≥98%99.499.599.399.499.4[16]
D-Fructose (ppm) -16.185.039.0110.563.35[16]
Melting Range (°C) 133-137129.7130.5131.6130.8131.2[16]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis Sample Complex Food Matrix (e.g., Beverage, Dairy) Homogenize Homogenization Sample->Homogenize Extract Sugar Extraction (e.g., with 80% Ethanol) Homogenize->Extract Clarify Clarification / Deproteination (e.g., Carrez Reagents, Centrifugation) Extract->Clarify Filter Filtration (0.45 µm filter) Clarify->Filter Dilute Dilution Filter->Dilute Derivatize Derivatization (for GC analysis) Dilute->Derivatize If GC Inject Injection Dilute->Inject Derivatize->Inject Separate Chromatographic Separation (HPLC or GC) Inject->Separate Detect Detection (RID, MS, FID) Separate->Detect Quantify Quantification Detect->Quantify Calibrate Calibration Curve Calibrate->Quantify Result Final Concentration Quantify->Result

Caption: General experimental workflow for D-Tagatose quantification.

troubleshooting_flowchart start Chromatographic Problem (e.g., Poor Peak Shape, Shifting RT) check_mobile_phase Check Mobile Phase (Composition, Degassing, Freshness) start->check_mobile_phase check_pump Check Pump & Flow Rate (Leaks, Pressure Stability) check_mobile_phase->check_pump Issue Persists problem_solved Problem Resolved check_mobile_phase->problem_solved Resolved check_column Check Column (Equilibration, Temperature, Contamination) check_pump->check_column Issue Persists check_pump->problem_solved Resolved check_detector Check Detector (Lamp, Cell Cleanliness) check_column->check_detector Issue Persists check_column->problem_solved Resolved check_detector->problem_solved Resolved escalate Consult Instrument Manual or Technical Support check_detector->escalate Issue Persists

Caption: Troubleshooting flowchart for common HPLC/GC issues.

interference_diagram cluster_interferences Potential Interferences tagatose D-Tagatose (Analyte of Interest) isomers Structural Isomers (e.g., D-Fructose, D-Sorbose) isomers->tagatose Co-elution matrix_sugars Other Matrix Sugars (e.g., Glucose, Galactose, Lactose) matrix_sugars->tagatose Overlapping Peaks matrix_other Other Matrix Components (Proteins, Fats, Salts) matrix_other->tagatose Signal Suppression/Enhancement, Baseline Issues

Caption: Potential interferences in D-Tagatose analysis.

References

Technical Support Center: Cost-Effective D-Tagatose Production from Lactose

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the production of D-Tagatose from lactose (B1674315). This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you overcome common challenges and reduce production costs.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in producing D-Tagatose from lactose cost-effectively?

The main challenge lies in the multi-step process which includes lactose hydrolysis, separation of glucose and galactose, and the isomerization of D-galactose to D-tagatose.[1][2] Each step presents potential yield loss and cost addition. A significant cost factor is the price of the starting material, D-galactose. Using inexpensive and abundant feedstocks like lactose from whey permeate is a key strategy to reduce costs.[1][3]

Q2: What are the advantages of enzymatic methods over chemical synthesis for D-Tagatose production?

Enzymatic methods offer higher specificity, leading to fewer by-products and milder reaction conditions, which prevents sugar degradation and color formation.[4] This simplifies downstream purification processes.[4] Chemical methods, while sometimes achieving high yields, can suffer from harsh reaction conditions, costly separation, and significant pollution.[3]

Q3: How can I improve the conversion yield of D-galactose to D-Tagatose?

The isomerization of D-galactose to D-tagatose is an equilibrium-limited reaction.[5] To improve the yield, consider the following:

  • Use of Thermostable Enzymes: Operating at higher temperatures can shift the equilibrium towards D-tagatose formation. L-arabinose isomerases (L-AI) from thermophilic organisms are often used for this purpose.[3][4]

  • Enzyme Immobilization: Immobilized enzymes exhibit enhanced stability and can be reused, which significantly reduces costs.[4][5]

  • Borate (B1201080) Addition: The addition of borate can form complexes with D-tagatose, shifting the equilibrium and increasing the yield.[3]

Q4: Is it possible to perform lactose hydrolysis and galactose isomerization in a single step?

Yes, a "one-pot" or simultaneous reaction is a viable strategy to reduce process complexity and cost.[6] This can be achieved by co-immobilizing β-galactosidase and L-arabinose isomerase. This approach can also mitigate feedback inhibition of lactose hydrolysis by galactose.[6]

Q5: What are common issues during the purification of D-Tagatose?

The primary challenge in purification is the separation of D-tagatose from the unreacted D-galactose and other sugars like glucose and fructose, due to their similar physicochemical properties.[6] This often requires complex and costly chromatographic separation methods.[7]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Lactose Hydrolysis Rate 1. Suboptimal enzyme activity (pH, temperature).2. Feedback inhibition by glucose and galactose.3. Enzyme denaturation.1. Optimize reaction conditions for the specific β-galactosidase used.2. Consider a one-pot system where glucose is consumed or galactose is isomerized simultaneously.[6]3. Use immobilized enzymes for better stability.
Low D-Tagatose Yield in Isomerization Step 1. Equilibrium limitation.2. Low thermal stability of L-arabinose isomerase.3. Suboptimal reaction conditions (pH, metal ion cofactors).4. Presence of inhibitory compounds.1. Increase reaction temperature using a thermostable L-AI.2. Employ immobilized enzymes for enhanced stability and reusability.[4]3. Optimize pH and ensure the presence of required metal ions like Mn²⁺ or Co²⁺ for your specific enzyme.[4][5]4. Purify the galactose syrup before isomerization.
Browning of the Reaction Mixture (Maillard Reaction) 1. High temperatures during isomerization.2. Alkaline pH conditions.1. Operate at the lowest effective temperature for your enzyme (typically 60-70°C for industrial production).[5]2. Maintain a neutral or slightly acidic pH if possible, as D-tagatose is more stable under these conditions.[8]
Difficulty in Separating D-Tagatose from D-Galactose 1. Similar physical and chemical properties of the sugars.1. Utilize simulated moving bed (SMB) chromatography for efficient separation.[9]2. Consider crystallization techniques for purification.[7]
Enzyme Inactivation after a Few Cycles (for immobilized enzymes) 1. Fouling of the immobilization support.2. Leaching of the enzyme from the support.3. Harsh regeneration conditions.1. Wash the immobilized enzyme with appropriate buffer solutions between cycles.2. Optimize the immobilization protocol to ensure strong covalent binding.3. Use mild conditions for regeneration.

Quantitative Data Summary

Table 1: Comparison of D-Tagatose Production Methods

Method Substrate Key Biocatalyst(s) Conversion Rate/Yield Reference
Chemical SynthesisD-GalactoseCalcium Hydroxide~30% (traditional), >70% (optimized)[5][10]
In Vitro EnzymaticD-GalactoseL-arabinose isomerase (L-AI)30% - 56%[1][5]
Whole-Cell BiocatalysisLactoseRecombinant E. coli or B. subtilis expressing β-galactosidase and L-AI23.5% (from 100 g/L lactose)[5]
One-Pot BiosynthesisLactoseRecombinant E. coli expressing L-AI23.5 g/L D-tagatose from 100 g/L lactose[5]
Immobilized Enzyme SystemD-GalactoseImmobilized L-AI58 g/L D-tagatose from 100 g/L D-galactose[5]

Table 2: Optimized Conditions for Enzymatic Reactions

Enzyme Source Organism Optimal Temperature (°C) Optimal pH Required Cofactors Reference
L-arabinose isomerase (L-AI)Thermotoga maritima907.5Mn²⁺ and/or Co²⁺[5]
L-arabinose isomerase (L-AI)Geobacillus stearothermophilus656.5-[6]
β-galactosidaseAspergillus oryzae407.0-[11]
L-arabinose isomerase & D-glucose isomerase (co-expressed)Engineered Bacteria80-857.5-[5]

Experimental Protocols & Visualizations

Overall Workflow for D-Tagatose Production from Lactose

The following diagram illustrates the general workflow for producing D-Tagatose from a lactose source, such as whey permeate.

G cluster_0 Upstream Processing cluster_1 Isomerization cluster_2 Downstream Processing Lactose_Source Lactose Source (e.g., Whey Permeate) Hydrolysis Step 1: Lactose Hydrolysis (β-galactosidase) Lactose_Source->Hydrolysis Separation Step 2: Glucose Removal (Optional, e.g., Fermentation) Hydrolysis->Separation Isomerization Step 3: Galactose Isomerization (L-arabinose isomerase) Separation->Isomerization Purification Step 4: Purification (Chromatography) Isomerization->Purification Crystallization Step 5: Crystallization Purification->Crystallization Final_Product D-Tagatose Crystals Crystallization->Final_Product

Caption: General workflow for D-Tagatose production from lactose.

Enzymatic Conversion Pathway

This diagram details the core enzymatic reactions involved in converting lactose to D-tagatose and D-fructose.

G Lactose Lactose Glucose D-Glucose Lactose->Glucose β-galactosidase (Hydrolysis) Galactose D-Galactose Lactose->Galactose β-galactosidase (Hydrolysis) Fructose D-Fructose Glucose->Fructose Glucose Isomerase Tagatose D-Tagatose Galactose->Tagatose L-arabinose Isomerase

Caption: Enzymatic pathway from lactose to D-tagatose and D-fructose.

Troubleshooting Logic for Low D-Tagatose Yield

This decision tree provides a logical approach to troubleshooting low yields in the isomerization step.

G Start Low D-Tagatose Yield Check_Conditions Check Reaction Conditions (Temp, pH, Cofactors) Start->Check_Conditions Check_Enzyme Check Enzyme Activity Check_Conditions->Check_Enzyme Optimal Optimize_Conditions Optimize Conditions based on Enzyme Datasheet Check_Conditions->Optimize_Conditions Suboptimal Check_Substrate Check Substrate Purity Check_Enzyme->Check_Substrate High Activity Replace_Enzyme Use Fresh or Immobilized Enzyme Check_Enzyme->Replace_Enzyme Low Activity Purify_Galactose Purify Galactose Syrup Before Isomerization Check_Substrate->Purify_Galactose Impurities Present Success Yield Improved Optimize_Conditions->Success Replace_Enzyme->Success Purify_Galactose->Success

Caption: Troubleshooting decision tree for low D-tagatose yield.

Disclaimer: This information is intended for research and development purposes. All experimental procedures should be conducted in accordance with laboratory safety guidelines.

References

Technical Support Center: Optimization of Fermentation Conditions for Galactose Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of fermentation conditions for galactose separation.

Frequently Asked Questions (FAQs)

Q1: Why is galactose fermentation generally slower and less efficient than glucose fermentation?

A1: In many industrially important microorganisms, such as Saccharomyces cerevisiae, galactose metabolism is less efficient than glucose metabolism for several reasons. Glucose is the preferred carbon source, and its presence often represses the genes required for galactose utilization (the GAL genes).[1] Furthermore, galactose metabolism in S. cerevisiae is inherently linked to respiration, meaning a significant portion of the consumed galactose is converted to carbon dioxide instead of the desired fermentation products under aerobic conditions.[2][3][4] This respiratory requirement makes galactose metabolism challenging under strictly anaerobic conditions, which are often preferred for biofuel and biochemical production.[4]

Q2: What are the key metabolic pathways involved in galactose fermentation?

A2: The primary pathway for galactose catabolism in most organisms, including yeast and E. coli, is the Leloir pathway.[1][5] In this pathway, galactose is converted into glucose-6-phosphate, which can then enter central metabolic pathways like glycolysis. The key enzymes in the Leloir pathway are galactokinase (Gal1), galactose-1-phosphate uridylyltransferase (Gal7), and UDP-glucose 4-epimerase (Gal10).[1] The expression of the genes encoding these enzymes is tightly regulated.[1]

Q3: Can I ferment galactose under strictly anaerobic conditions?

A3: While challenging, it is possible. In Saccharomyces cerevisiae, galactose metabolism's dependence on respiration hinders anaerobic fermentation.[2][4] However, metabolic engineering strategies have been developed to overcome this. For instance, deleting the COX9 gene, which encodes a subunit of a respiratory enzyme, can force the yeast to utilize galactose via fermentation alone.[2][3] This approach, often combined with evolutionary engineering or further genetic modifications like deleting the GAL80 repressor gene, has been shown to significantly improve anaerobic ethanol (B145695) production from galactose.[2][4]

Q4: How does pH affect galactose fermentation?

A4: The optimal pH for galactose fermentation is dependent on the specific microorganism. Generally, maintaining a stable pH is crucial as significant drops or spikes can inhibit enzyme activity and microbial growth.[6] For bacterial fermentations, the optimal pH is often in the neutral range of 6.0 to 8.0.[7] For yeast like Kluyveromyces marxianus, fermentation can proceed well across a range of temperatures and pH values, but optimization is key for maximizing product yield.[8] It's important to monitor and control the pH throughout the fermentation process, as the production of acidic byproducts can lower the pH and negatively impact the culture.[9][10]

Q5: What is the optimal temperature for galactose fermentation?

A5: Temperature significantly influences enzyme kinetics and microbial growth rates.[11][12] The optimal temperature varies by organism. For example, many Saccharomyces cerevisiae strains are cultured at 30°C for galactose fermentation.[3] Kluyveromyces marxianus has shown high galactose consumption rates at 37°C.[8] For some bacterial α-galactosidase production, optimal temperatures can range from 36-38°C.[7] Exceeding the optimal temperature can lead to thermal deactivation of key enzymes and reduced productivity.[11]

Troubleshooting Guide

Issue 1: Low or no galactose consumption.

Possible Cause Troubleshooting Step
Catabolite Repression If glucose is present in the medium, it will likely be consumed first, repressing the genes for galactose metabolism. Ensure the medium is free of glucose or use engineered strains with deleted repressor genes (e.g., MIG1 in yeast) to enable co-fermentation.[3][5]
Suboptimal pH or Temperature Verify that the pH and temperature of your fermenter are within the optimal range for your specific microbial strain.[6][7][12]
Nutrient Limitation Ensure the fermentation medium contains adequate sources of nitrogen, phosphorus, vitamins, and minerals to support cell growth and metabolism.[13][14][15]
Lack of Induction The GAL genes are induced by galactose.[1] Ensure a sufficient concentration of galactose is present to initiate gene expression. For some expression systems, very low concentrations (e.g., 0.05%) can be effective.[16]
Inappropriate Aeration For organisms like S. cerevisiae, some level of respiration is naturally linked to galactose metabolism.[4] If operating under strictly anaerobic conditions without an appropriately engineered strain, galactose uptake may be impaired.

Issue 2: Low yield of the desired product.

Possible Cause Troubleshooting Step
Respiratory Metabolism In wild-type S. cerevisiae, a significant portion of galactose can be lost to CO2 via respiration.[2] Consider using respiration-deficient mutants (e.g., cox9 deletion) to redirect carbon flux towards fermentation products.[3]
Suboptimal Fermentation Conditions Re-optimize key parameters such as pH, temperature, and agitation speed.[17]
Byproduct Formation The organism may be producing unwanted byproducts. Analyze the fermentation broth for common byproducts like acetate (B1210297) or glycerol. Metabolic engineering can be used to block these competing pathways.
Enzyme Activity Bottleneck The flux through the Leloir pathway may be limited by the activity of a specific enzyme. Overexpressing key enzymes like phosphoglucomutase (PGM2) has been shown to improve galactose uptake rates in yeast.[1]

Issue 3: Difficulty separating galactose from other sugars or fermentation components.

| Possible Cause | Troubleshooting Step | | Similar Chemical Properties | Galactose and other monosaccharides like glucose have very similar chemical structures, making separation challenging.[18] | | Inefficient Chromatography Method | The chosen chromatography method may not be optimal. Industrial-scale separation can be effectively achieved using strong acid cation exchange resins.[19] Techniques like simulated moving bed (SMB) chromatography can also be used for continuous separation.[20] | | Matrix Effects | Components in the fermentation broth (salts, proteins, other metabolites) can interfere with the separation process. Pre-treat the broth by centrifugation, filtration, and potentially decolorization or protein removal before chromatographic separation.[21] |

Quantitative Data Summary

Table 1: Fermentation Parameters for Engineered Saccharomyces cerevisiae Strains on Galactose.

StrainKey Genetic Modification(s)Galactose Uptake Rate (g/L·h)Ethanol Yield (g/g)Specific Ethanol Productivity (g/g cell·h)Reference
BY4742 (Wild-type)None1.010.200.05[3]
JQ-G1Evolved Δcox9 mutant1.840.370.34[3]
Δcox9Δgal80Deletion of COX9 and GAL80-0.390.27[3]
PGM2 OverexpressionOverexpression of PGM2Increased by 30% vs. ref.--[1]
Conditions: Batch fermentation in synthetic complete medium at 30°C. Data are approximate values derived from the cited sources.

Table 2: Optimal Conditions for α-Galactosidase Production by Bacteria.

ParameterOptimal Range
pH 7.0 - 8.0
Temperature 36 - 38 °C
Agitation Speed 150 - 170 rpm
Carbon Source Raffinose (inducer), Galactose
Nitrogen Source Peptone, Yeast Extract
Source: Compiled from data on various bacterial isolates.[7]

Experimental Protocols

Protocol 1: Batch Fermentation of S. cerevisiae on Galactose

  • Inoculum Preparation: Cultivate the S. cerevisiae strain overnight at 30°C in YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L glucose).[3]

  • Fermentation Medium: Prepare a sterile synthetic complete (SC) medium containing 1.7 g/L yeast nitrogen base, 5 g/L ammonium (B1175870) sulfate, required amino acids, and the desired concentration of galactose (e.g., 20-50 g/L) as the sole carbon source.[3][8]

  • Inoculation: Inoculate the fermentation medium with the overnight culture to a starting optical density (OD600) of approximately 0.1.

  • Fermentation Conditions: Carry out the batch fermentation at 30°C with agitation (e.g., 100-150 RPM).[3][7] For anaerobic conditions, sparge the medium with nitrogen gas and use a sealed fermenter.

  • Sampling: Aseptically withdraw samples at regular intervals to measure cell density (OD600) and analyze the supernatant for substrate and product concentrations.

Protocol 2: HPLC Analysis of Galactose and Fermentation Products

  • Sample Preparation: Centrifuge the collected fermentation samples (e.g., 10,000 x g for 5 min) to pellet the cells. Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[22][23] In some cases, protein precipitation using an agent like Carrez reagent may be necessary.[22][23]

  • Chromatographic System: Use an HPLC system equipped with a refractive index (RI) detector.

  • Column: An Aminex HPX-87H column is commonly used for separating sugars, organic acids, and ethanol.[22][23]

  • Mobile Phase: Use a dilute acid solution, such as 5 mM H₂SO₄, as the mobile phase.[22][23]

  • Run Conditions: Set the column temperature (e.g., 60-70°C) and flow rate (e.g., 0.6 mL/min).[21][22]

  • Quantification: Create a calibration curve using standards of known concentrations for galactose and the expected products (e.g., ethanol, glycerol, acetate). Calculate the concentrations in the samples by comparing their peak areas to the standard curve.

Protocol 3: Chromatographic Separation of Galactose from Fermentation Broth

  • Broth Pre-treatment: Centrifuge the fermentation broth to remove cells. Further clarification can be achieved by filtration. Depending on the purity requirements, additional steps like treatment with activated carbon for decolorization or ion-exchange resins for desalination may be employed.[21]

  • Chromatography System: Utilize a column packed with a strong acid cation exchange resin in the Na+ or Ca2+ form, which is effective for separating monosaccharides.[19]

  • Elution: Use deionized water as the eluent.[19]

  • Temperature Control: Maintain an elevated column temperature (e.g., 70°C) to improve separation efficiency.[21]

  • Fraction Collection: Collect fractions as the eluent passes through the column.

  • Analysis: Analyze the collected fractions (e.g., using the HPLC method described above) to identify and pool the fractions containing pure galactose.

Visualizations

G start Low Galactose Utilization or Product Yield check_media Check Media Composition: - Glucose present? - Nutrients limited? start->check_media Start Here check_conditions Check Physical Conditions: - pH optimal? - Temperature optimal? - Aeration correct? start->check_conditions check_strain Evaluate Strain Genetics: - Wild-type limitations? - Respiration dependence? start->check_strain solution_media Solution: - Remove glucose or use engineered strain. - Supplement with nitrogen/minerals. check_media->solution_media Yes solution_conditions Solution: - Adjust and control pH/Temperature. - Modify aeration strategy. check_conditions->solution_conditions Yes solution_strain Solution: - Engineer strain (e.g., Δcox9, Δgal80). - Overexpress key enzymes (e.g., PGM2). check_strain->solution_strain Yes end_goal Optimized Fermentation solution_media->end_goal solution_conditions->end_goal solution_strain->end_goal

Caption: A troubleshooting workflow for galactose fermentation optimization.

Leloir_Pathway cluster_enzymes Gal_ext Galactose (extracellular) Gal2 Gal2 (Permease) Gal_ext->Gal2 Gal_int Galactose (intracellular) Gal1P Galactose-1-Phosphate Gal_int->Gal1P ATP -> ADP Glc1P Glucose-1-Phosphate Gal1P->Glc1P UDP_Glc UDP-Glucose UDP_Gal UDP-Galactose UDP_Glc->UDP_Gal Glc6P Glucose-6-Phosphate Glc1P->Glc6P Glycolysis Glycolysis & Fermentation Glc6P->Glycolysis Gal2->Gal_int Gal1 Gal1 Gal1->Gal_int Gal7 Gal7 Gal7->Gal1P Gal10 Gal10 Gal10->UDP_Glc Pgm2 Pgm2 Pgm2->Glc1P

Caption: The Leloir pathway for galactose metabolism in S. cerevisiae.

experimental_workflow start Strain Selection / Engineering media_opt Media Optimization (Carbon, Nitrogen, Minerals) start->media_opt phys_opt Physical Parameter Optimization (pH, Temp, Aeration) media_opt->phys_opt fermentation Lab-Scale Fermentation phys_opt->fermentation analysis Analysis (HPLC for Substrate/Product) fermentation->analysis separation Downstream Separation (Chromatography) fermentation->separation evaluation Evaluate Yield & Purity analysis->evaluation separation->evaluation evaluation->media_opt Re-Optimize scale_up Scale-Up evaluation->scale_up Meets Target

Caption: Experimental workflow for optimizing galactose fermentation.

References

Strategies to improve the conversion rate of D-galactose to D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the conversion of D-galactose to D-tagatose.

Troubleshooting Guide

This guide addresses common issues encountered during the enzymatic and chemical conversion of D-galactose to D-tagatose.

Issue Potential Cause Recommended Solution
Low D-Tagatose Yield Suboptimal Reaction Conditions: Incorrect pH, temperature, or metal ion concentration for the specific L-arabinose isomerase (L-AI) being used.Verify and optimize the reaction conditions. Most L-AIs function optimally at a pH between 7.0 and 8.0 and temperatures ranging from 50°C to 70°C. Ensure the presence of required metal cofactors, typically Mn²⁺, at an optimal concentration (e.g., 1 mM).[1][2]
Enzyme Inactivity: The enzyme may have denatured due to improper storage or extreme reaction conditions.Use a fresh batch of enzyme or prepare a new batch of recombinant cells. Ensure proper storage conditions as per the manufacturer's or laboratory's protocol. Verify that the reaction temperature is not exceeding the enzyme's stability range.
Thermodynamic Equilibrium: The isomerization of D-galactose to D-tagatose is a reversible reaction with an unfavorable equilibrium, often limiting the conversion rate to below 50%.[3]To shift the equilibrium towards D-tagatose, consider strategies such as product removal (e.g., selective crystallization or chromatographic separation). Encapsulating the enzyme in permeabilized cells has also been shown to drive the reaction to higher conversions.[3][4]
Enzyme Instability High Temperature: Many L-AIs, especially from mesophilic organisms, have poor thermal stability at temperatures required for industrial processes (above 60°C).[5]Employ a thermostable L-AI from a thermophilic organism.[6] Alternatively, enhance the enzyme's stability through immobilization on a solid support (e.g., agarose, calcium alginate) or by using whole-cell immobilization.[5][7]
Incorrect pH: The pH of the reaction mixture may be outside the optimal stability range of the enzyme.Maintain the pH of the reaction within the enzyme's stable range, which is typically between pH 6.0 and 9.0 for many L-AIs.[2][8]
Formation of By-products Maillard Reaction: High temperatures (especially above 80°C) and high D-galactose concentrations can lead to the Maillard reaction, causing browning and the formation of undesirable by-products.[9][10]Operate the reaction at a temperature range of 60°C to 80°C to minimize browning.[9][10] If using a chemical method, carefully control the reaction time and temperature.
Non-specific Enzyme Activity: The L-AI may have side activities, or other enzymes in a whole-cell system could be converting D-galactose or D-tagatose to other products.Use a purified enzyme preparation to eliminate competing reactions. If using whole cells, consider engineering the strain to knockout genes responsible for unwanted side reactions.
Low Substrate Specificity Native Enzyme Characteristics: Wild-type L-AIs often exhibit higher activity towards their natural substrate, L-arabinose, than towards D-galactose.[11]Employ an L-AI that has been genetically engineered for improved specificity towards D-galactose. Structure-based molecular modifications, such as creating mutants, have been shown to significantly increase the isomerization activity for D-galactose.[11]
Difficulty in Product Purification Similar Physicochemical Properties: D-tagatose and D-galactose have similar properties, making their separation challenging.Utilize chromatographic techniques for separation. An alternative approach is the selective microbial degradation of the remaining D-galactose using a specific yeast strain, such as Saccharomyces cerevisiae, which can simplify the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for converting D-galactose to D-tagatose?

A1: The two primary methods are enzymatic conversion and chemical conversion. The enzymatic method, primarily using L-arabinose isomerase (L-AI), is generally preferred due to its high specificity, milder reaction conditions, and fewer by-products compared to chemical methods.[8][9] Chemical methods often utilize alkaline catalysts like calcium hydroxide (B78521) but can suffer from low yields and the production of undesirable side products.[12]

Q2: Which type of L-arabinose isomerase should I use?

A2: The choice of L-AI depends on your specific experimental or industrial requirements. L-AIs from thermophilic organisms are advantageous for their stability at higher temperatures, which can increase the reaction rate and shift the equilibrium towards D-tagatose.[6] However, L-AIs from mesophilic bacteria can also be effective, especially when immobilized to improve stability.[5] For enhanced catalytic efficiency towards D-galactose, genetically engineered L-AIs are a promising option.[11]

Q3: How can I improve the conversion rate of my reaction?

A3: To improve the conversion rate, you can:

  • Optimize Reaction Conditions: Ensure the pH, temperature, and concentration of metal cofactors (like Mn²⁺) are optimal for your specific enzyme.

  • Use a Thermostable Enzyme: Employing a thermostable L-AI allows the reaction to be run at higher temperatures, which favors the formation of D-tagatose.[9]

  • Enzyme Immobilization: Immobilizing the enzyme or using immobilized whole cells can enhance stability and allow for repeated use, ultimately leading to a higher overall yield.[5][7]

  • Genetic Engineering: Utilize a genetically modified L-AI with improved catalytic activity and specificity for D-galactose.[11]

  • Shift the Equilibrium: Implement strategies to remove D-tagatose from the reaction mixture as it is formed.[3]

Q4: What is the role of metal ions in the conversion process?

A4: Many L-AIs are metalloenzymes that require divalent metal ions as cofactors for their catalytic activity and stability. Manganese (Mn²⁺) is a common enhancer of D-galactose isomerization to D-tagatose.[2][11] However, some ions like Ca²⁺, Cu²⁺, and Ba²⁺ can inhibit enzyme activity.[2] It is crucial to determine the optimal type and concentration of metal ions for the specific L-AI being used. Some L-AIs have been identified that are metal-ion-independent, which can be advantageous in food-grade applications to avoid safety concerns associated with metal cofactors.[13]

Q5: Can I use a whole-cell system for the conversion?

A5: Yes, using whole recombinant cells expressing L-AI is a common and effective strategy. This approach can be more cost-effective as it eliminates the need for enzyme purification. Whole-cell immobilization can further enhance stability and reusability.[5] However, it is important to consider potential side reactions from other cellular enzymes and optimize the cell concentration for the reaction.[1]

Quantitative Data Summary

Table 1: Comparison of Different L-arabinose Isomerases for D-Tagatose Production

Enzyme SourceRecombinant HostOptimal Temperature (°C)Optimal pHConversion Rate (%)Reference
Geobacillus stearothermophilus (mutant)Escherichia coli707.0Not specified, maximal reaction[11]
Klebsiella pneumoniaeEscherichia coli508.033.5[1]
Bifidobacterium adolescentisNot specified556.556.7[8]
Lactobacillus brevisNot specified657.043[2]
Thermoanaerobacter mathraniiEscherichia coli65 (immobilized)7.5 (immobilized)42[6]
Lactobacillus plantarum CY6 (mutant)Escherichia coli606.5Not specified, 55.2 g/L yield[5]

Experimental Protocols

Protocol 1: Enzymatic Conversion of D-Galactose to D-Tagatose using Purified L-arabinose Isomerase
  • Reaction Mixture Preparation:

    • Prepare a solution of D-galactose (e.g., 100 mM) in a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).[8]

    • Add the required metal cofactor, typically MnCl₂, to a final concentration of 1-5 mM.[2][5]

    • Pre-incubate the reaction mixture at the optimal temperature for the specific L-AI being used (e.g., 65°C).[2]

  • Enzyme Addition and Incubation:

    • Add the purified L-arabinose isomerase to the pre-warmed reaction mixture to initiate the reaction. The enzyme concentration should be optimized for the desired reaction rate.

    • Incubate the reaction mixture at the optimal temperature with gentle agitation for a predetermined period (e.g., 1 to 10 hours).[8]

  • Reaction Termination:

    • Stop the reaction by adding a small volume of a strong acid (e.g., 0.5 M HCl) to denature the enzyme.[8]

  • Product Analysis:

    • Analyze the reaction mixture for the concentrations of D-galactose and D-tagatose using High-Performance Liquid Chromatography (HPLC) with a refractive index detector and a suitable column for sugar analysis (e.g., a Sugar-Ca column).[8]

Protocol 2: Whole-Cell Bioconversion of D-Galactose to D-Tagatose
  • Cell Culture and Preparation:

    • Cultivate the recombinant microbial cells (e.g., E. coli) expressing the desired L-arabinose isomerase in an appropriate growth medium until a suitable cell density is reached.

    • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., 50 mM phosphate buffer, pH 8.0).[1]

    • Resuspend the cells in the reaction buffer to the desired concentration (e.g., 60 g/L).[1]

  • Reaction Setup:

    • Prepare a solution of D-galactose (e.g., 100 g/L) in the reaction buffer.[1]

    • Add the required metal cofactor (e.g., 1 mM Mn²⁺).[1]

    • Add the prepared cell suspension to the D-galactose solution.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 50°C) with agitation for a specified time (e.g., 30 minutes to several hours).[1]

  • Sample Processing and Analysis:

    • Periodically take samples from the reaction mixture.

    • Centrifuge the samples to remove the cells.

    • Filter the supernatant and analyze the concentrations of D-galactose and D-tagatose by HPLC as described in Protocol 1.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Galactose_Solution D-Galactose Solution Reaction_Mixture Reaction Mixture Galactose_Solution->Reaction_Mixture Buffer Buffer (e.g., Phosphate) Buffer->Reaction_Mixture Cofactor Metal Cofactor (e.g., MnCl2) Cofactor->Reaction_Mixture Enzyme L-Arabinose Isomerase (Purified or Whole Cells) Enzyme->Reaction_Mixture Incubation Incubation (Optimal T, pH) Reaction_Mixture->Incubation Termination Reaction Termination (e.g., Acid) Incubation->Termination HPLC HPLC Analysis Termination->HPLC Result D-Tagatose Quantification HPLC->Result

Caption: General experimental workflow for the conversion of D-galactose to D-tagatose.

Troubleshooting_Logic Start Low D-Tagatose Yield Check_Conditions Check Reaction Conditions (T, pH, [Mn2+]) Start->Check_Conditions Check_Enzyme Check Enzyme Activity/Stability Start->Check_Enzyme Consider_Equilibrium Consider Equilibrium Limitation Start->Consider_Equilibrium Optimize_Conditions Optimize Conditions Check_Conditions->Optimize_Conditions Use_New_Enzyme Use Fresh/Immobilized/Thermostable Enzyme Check_Enzyme->Use_New_Enzyme Shift_Equilibrium Implement Product Removal Strategy Consider_Equilibrium->Shift_Equilibrium Conversion_Strategies cluster_enzymatic Enzymatic Methods cluster_chemical Chemical Methods D_Galactose D-Galactose LAI L-Arabinose Isomerase (L-AI) D_Galactose->LAI Isomerization Other_Enzymes Other Isomerases D_Galactose->Other_Enzymes Alkaline_Catalyst Alkaline Catalysts (e.g., CaO) D_Galactose->Alkaline_Catalyst Isomerization D_Tagatose D-Tagatose LAI->D_Tagatose Immobilization Immobilization LAI->Immobilization Enhanced Stability Genetic_Engineering Genetic Engineering LAI->Genetic_Engineering Improved Efficiency Other_Enzymes->D_Tagatose Alkaline_Catalyst->D_Tagatose

References

Addressing off-flavor development in heat-treated D-Tagatose foods

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with heat-treated D-Tagatose in food and pharmaceutical applications.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the thermal processing of D-Tagatose-containing formulations.

Issue 1: Development of "Burnt" or "Caramel-like" Off-Flavors

  • Q1: My heat-treated D-Tagatose solution has developed a burnt or bitter off-flavor. What is the likely cause?

    • A1: The development of burnt or caramel-like off-flavors in heated D-Tagatose solutions is primarily due to two non-enzymatic browning reactions: the Maillard reaction and caramelization.[1][2] The Maillard reaction occurs between D-Tagatose (a reducing sugar) and amino acids, peptides, or proteins.[3][4] Caramelization is the thermal degradation of sugar in the absence of amino compounds.[2][5] Both reactions are accelerated at high temperatures.[6][7]

  • Q2: How can I minimize the formation of these off-flavors during my experiments?

    • A2: To minimize off-flavor development, consider the following strategies:

      • Temperature Control: D-Tagatose is more susceptible to browning at higher temperatures.[6] Whenever possible, utilize lower processing temperatures for shorter durations, such as High-Temperature Short-Time (HTST) pasteurization conditions.[8][9] Industrial production of D-tagatose is often carried out between 60-70 °C to avoid undesirable Maillard reactions.[10]

      • pH Management: D-Tagatose degradation is more rapid at neutral to alkaline pH (pH 7 and above).[8][9] Maintaining a slightly acidic pH (pH 3-5) can significantly slow down browning reactions.[9][10]

      • Ingredient Selection: The presence of amino acids is a prerequisite for the Maillard reaction.[1] If your formulation allows, consider using protein sources with lower reactivity or replacing them with non-protein alternatives.

      • Buffer System: Phosphate buffers have been shown to catalyze D-Tagatose degradation more than citrate (B86180) buffers.[8][9] If a buffer is necessary, a citrate-based system may be preferable.

Issue 2: Unwanted Browning and Color Change

  • Q3: My product containing D-Tagatose is turning brown upon heating. Is this related to the off-flavor development?

    • A3: Yes, the browning of your product is a visual indicator of the same Maillard reaction and caramelization processes that produce off-flavors.[4][6] The brown pigments formed are melanoidins, which are complex polymers resulting from these reactions.[1]

  • Q4: At what temperature does D-Tagatose begin to brown significantly?

    • A4: Significant browning is temperature and pH-dependent. Browning is slow at temperatures below 80°C and at a pH of 5.[6] However, prolonged heating even at lower temperatures can lead to some discoloration.[8] The melting point of pure D-Tagatose is 134°C.[10]

Issue 3: Appearance of Atypical or Unpleasant Aromas

  • Q5: I am detecting nutty, roasted, or even sulfurous aromas in my heated D-Tagatose formulation. What are these compounds?

    • A5: These aromas are likely due to the formation of volatile compounds during the Maillard reaction. Studies have identified several volatile compounds from the reaction of D-Tagatose with amino acids, including:

      • Furans and Furan (B31954) Derivatives: These can contribute caramel-like or nutty aromas. 2-acetylfuran (B1664036) is a notable furan derivative found in higher amounts in heated tagatose compared to other sugars.[11]

      • Pyrazines: These typically impart roasted or nutty aromas.[10]

      • Sulfur-Containing Compounds: When sulfur-containing amino acids (like cysteine) are present, compounds like thiazoles and thiophenes can form, contributing savory, meaty, or sometimes unpleasant sulfurous notes.[11]

  • Q6: How can I identify the specific off-flavor compounds in my product?

    • A6: The gold standard for identifying volatile off-flavor compounds is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13] This technique separates the volatile compounds, which are then identified based on their mass spectra.[13] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique used to extract and concentrate the volatile compounds before GC-MS analysis.[12]

Data Summary

The following tables summarize quantitative data on the factors influencing D-Tagatose degradation and off-flavor development.

Table 1: Influence of pH and Buffer Type on D-Tagatose Degradation Rate

pHBuffer SystemBuffer ConcentrationTemperatureDegradation RateBrowning Observation
3Citrate & Phosphate0.02 M & 0.1 M60, 70, 80°CMinimal tagatose lossSlight browning
7Citrate0.02 M & 0.1 M60, 70, 80°CEnhanced degradationEnhanced browning
7Phosphate0.02 M & 0.1 M60, 70, 80°CFaster degradation than citrateEnhanced browning

Data compiled from studies on the thermal stability of tagatose in solution.[8][9]

Table 2: Comparison of Maillard Browning for Different Sugars

SugarRelative Browning Rate
Tagatose Fastest
XyloseSlower than Tagatose
FructoseSlower than Xylose
GlucoseSlower than Fructose
SucroseSlowest

Based on a model system heated at for 5 hours with 0.2 M sugar and 0.2 M glycine.[6]

Experimental Protocols

Protocol 1: Analysis of Volatile Off-Flavor Compounds by HS-SPME-GC-MS

This protocol provides a general methodology for the identification of volatile compounds contributing to off-flavor in a heat-treated D-Tagatose food matrix.

  • Sample Preparation:

    • Accurately weigh 1-5 grams of the homogenized food sample into a 20 mL headspace vial.

    • If the sample is solid, add a specific volume of deionized water to create a slurry.

    • Add a known amount of an internal standard (e.g., 2-methyl-3-heptanone) to each sample for semi-quantification.

    • Add a salt solution (e.g., saturated NaCl) to increase the volatility of the analytes.[12]

    • Immediately seal the vial with a PTFE/silicone septum.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or autosampler incubator set to a specific temperature (e.g., 60°C) for a defined equilibration time (e.g., 15 minutes).

    • Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30 minutes) with continuous agitation.[12]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Desorb the extracted volatile compounds from the SPME fiber in the heated GC injection port (e.g., 250°C) for a specific time (e.g., 5 minutes).

    • Separate the compounds on a suitable capillary column (e.g., DB-5ms).

    • Use a temperature program to elute the compounds, for example, start at 40°C, hold for 2 minutes, then ramp to 240°C at 5°C/minute, and hold for 5 minutes.

    • The mass spectrometer should be operated in full scan mode over a mass range of m/z 35-350.

  • Data Analysis:

    • Identify the separated compounds by comparing their mass spectra with a reference library (e.g., NIST/Wiley).

    • Compare the volatile profiles of the control (unheated) and heat-treated samples to identify new or significantly increased compounds responsible for the off-flavor.[13]

Visualizations

Maillard_Reaction_Pathway Reducing_Sugar D-Tagatose (Reducing Sugar) Schiff_Base Schiff Base Formation Reducing_Sugar->Schiff_Base Amino_Compound Amino Compound (e.g., Amino Acid) Amino_Compound->Schiff_Base Amadori_Product Amadori Rearrangement (Ketosamine) Schiff_Base->Amadori_Product Degradation Sugar Dehydration & Fragmentation Amadori_Product->Degradation Strecker_Degradation Strecker Degradation Amadori_Product->Strecker_Degradation Volatiles Volatile Compounds (e.g., Furans, Pyrazines) Degradation->Volatiles Melanoidins Melanoidins (Brown Polymers) Degradation->Melanoidins Strecker_Degradation->Volatiles Strecker_Degradation->Melanoidins

Caption: Maillard reaction pathway leading to off-flavor and color development.

Experimental_Workflow start Start: Heat-Treated D-Tagatose Sample prep Sample Preparation (Homogenization, Internal Standard) start->prep extraction Volatile Compound Extraction (HS-SPME) prep->extraction analysis GC-MS Analysis (Separation & Detection) extraction->analysis data_proc Data Processing (Compound Identification) analysis->data_proc comparison Profile Comparison (Control vs. Sample) data_proc->comparison result Result: Identification of Off-Flavor Compounds comparison->result

Caption: Workflow for the analysis of off-flavor compounds.

Logical_Relationships off_flavor Off-Flavor & Color Development maillard Maillard Reaction maillard->off_flavor caramelization Caramelization caramelization->off_flavor temp High Temperature temp->maillard accelerates temp->caramelization accelerates ph Neutral/Alkaline pH ph->maillard accelerates amino Presence of Amino Compounds amino->maillard required for time Heating Time time->maillard influences extent time->caramelization influences extent

Caption: Factors influencing off-flavor development in D-Tagatose.

References

Technical Support Center: HPLC Analysis of D-Tagatose and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions to improve the resolution of D-Tagatose and its isomers in HPLC analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common HPLC columns for analyzing D-Tagatose and its isomers?

A1: The most common columns for separating D-Tagatose and its isomers, such as D-fructose, D-sorbose, and D-galactose, are amino-propyl bonded silica (B1680970) columns and ligand-exchange chromatography columns. Amino columns are often used with acetonitrile/water mobile phases, while ligand-exchange columns, typically packed with a cation-exchanged resin (e.g., Ca2+, Pb2+), use water as the mobile phase.

Q2: What detection methods are suitable for sugars like D-Tagatose?

A2: Since simple sugars lack a strong chromophore, UV detection is generally not effective. The most common detection methods are Refractive Index Detection (RID), Evaporative Light Scattering Detection (ELSD), and Pulsed Amperometric Detection (PAD). RID is a universal detector but is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution. ELSD is more sensitive than RID and can be used with gradients, but the response may be non-linear. PAD is highly sensitive and specific for carbohydrates but requires a high pH mobile phase.

Q3: How does temperature affect the separation of sugar isomers?

A3: Temperature plays a critical role in the separation of sugar isomers, particularly on ligand-exchange columns. Increasing the column temperature can improve resolution by influencing the interaction kinetics between the sugar hydroxyl groups and the stationary phase. It can also reduce the viscosity of the mobile phase, leading to sharper peaks. However, excessively high temperatures can degrade the column. It is common to operate these columns at elevated temperatures, often between 60-85 °C, to enhance separation efficiency.

Troubleshooting Guide

Problem 1: Poor resolution between D-Tagatose and its epimers (e.g., D-Sorbose).

Cause: This is a common issue as epimers have very similar structures. The primary causes are often a non-optimal stationary phase, mobile phase composition, or temperature.

Solution:

  • Optimize the Stationary Phase: If using an amino column, consider switching to a ligand-exchange column (e.g., Ca2+ or Pb2+ form). Ligand-exchange chromatography often provides superior selectivity for sugar epimers based on the orientation of their hydroxyl groups.

  • Adjust Mobile Phase:

    • For Amino Columns: Fine-tune the acetonitrile/water ratio. Increasing the water content will decrease retention times but may also affect selectivity. A typical starting point is 80:20 (Acetonitrile:Water).

    • For Ligand-Exchange Columns: While the mobile phase is typically just water, the addition of a small amount of a suitable salt (e.g., calcium acetate) can sometimes modify selectivity.

  • Increase Column Temperature: For ligand-exchange columns, systematically increase the temperature in increments of 5 °C (e.g., from 60 °C to 85 °C). This often significantly improves the resolution between epimers.

Troubleshooting Logic for Poor Resolution

Here is a decision tree to guide you through resolving poor peak separation.

G start Start: Poor Resolution Between Isomers check_column Is the column appropriate? (e.g., Ligand-Exchange for epimers) start->check_column check_temp Is column temperature optimized? (Typically 60-85°C) check_column->check_temp Yes solution_column Action: Switch to a more selective column (e.g., Ca2+ form). check_column->solution_column No check_mobile_phase Is mobile phase composition optimal? check_temp->check_mobile_phase Yes solution_temp Action: Increase temperature in 5°C increments. check_temp->solution_temp No check_flow_rate Is the flow rate too high? check_mobile_phase->check_flow_rate Yes solution_mobile_phase Action: Adjust Acetonitrile/Water ratio (Amino) or add salt modifier (Ligand-Ex). check_mobile_phase->solution_mobile_phase No solution_flow_rate Action: Reduce flow rate to increase interaction time. check_flow_rate->solution_flow_rate Yes end_good Resolution Improved check_flow_rate->end_good No, parameters optimal. Consider column aging. solution_column->end_good solution_temp->end_good solution_mobile_phase->end_good solution_flow_rate->end_good

Fig 1. Troubleshooting decision tree for poor isomer resolution.

Problem 2: Significant peak tailing is observed for all sugar peaks.

Cause: Peak tailing in sugar analysis can be caused by several factors, including secondary interactions with the stationary phase, column contamination or degradation, or issues with the mobile phase.[1]

Solution:

  • Check for Column Contamination: The column, especially the inlet frit, can become contaminated with sample matrix components.[2] Consider flushing the column with a strong solvent or, if the problem persists, replacing the guard column or the analytical column itself.

  • Address Secondary Interactions (Amino Columns): On amino-propyl columns, secondary interactions can occur. The addition of a small amount of salt (e.g., a phosphate (B84403) buffer) to the mobile phase can help mitigate these interactions and improve peak shape.[3]

  • Optimize Mobile Phase pH: Ensure the pH of your mobile phase is appropriate for your column chemistry. For silica-based columns, operating within a pH range of 2-8 is generally recommended to prevent degradation.[4]

  • Reduce Sample Overload: Injecting too much sample can saturate the column and lead to peak tailing.[2][5] Try reducing the injection volume or diluting the sample.

  • Check for Dead Volume: Extra-column band broadening can be caused by excessive tubing length between the column and detector or by poorly made connections.[1][6] Ensure all fittings are secure and tubing is as short as possible.

Data Presentation: Method Comparison

The following table summarizes typical starting conditions for two common HPLC methods used for D-Tagatose analysis. Actual conditions must be optimized for specific applications.

ParameterMethod A: Ligand-ExchangeMethod B: Amino-Propyl (HILIC)
Column Ca2+ form cation exchange resin, 8% cross-linkageAmino-propyl bonded silica, 3-5 µm
Mobile Phase Degassed, deionized waterAcetonitrile:Water (80:20 v/v)
Flow Rate 0.5 - 0.8 mL/min1.0 - 1.5 mL/min
Temperature 80 - 85 °C30 - 40 °C
Detector Refractive Index (RID)Refractive Index (RID) or ELSD
Pros Excellent selectivity for epimersGood separation of mono- and disaccharides
Cons Requires high temperature, sensitive to flow changesCan suffer from peak tailing, shorter column lifetime

Experimental Protocols

Protocol 1: Analysis of D-Tagatose using Ligand-Exchange HPLC

This protocol provides a general procedure for the separation of D-Tagatose from its isomers.

1. Materials and Reagents:

  • HPLC-grade deionized water

  • D-Tagatose, D-Sorbose, D-Fructose standards

  • Ligand-exchange column (e.g., Bio-Rad Aminex HPX-87C)

  • 0.22 µm syringe filters

2. Instrument Setup:

  • HPLC system with a pump, column oven, and Refractive Index Detector (RID).

  • Install the ligand-exchange column and set the column oven to 85 °C.

  • Purge the pump with HPLC-grade water.

  • Set the flow rate to 0.6 mL/min.

  • Allow the entire system, especially the RID, to equilibrate for at least 1-2 hours until a stable baseline is achieved.

3. Sample Preparation:

  • Prepare individual and mixed standards of the sugars in HPLC-grade water at a concentration of approximately 1 mg/mL.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.

4. Chromatographic Run:

  • Inject 10-20 µL of the prepared standard or sample.

  • Acquire data for a sufficient time to allow all peaks of interest to elute.

  • Identify peaks based on the retention times of the individual standards.

Workflow for Method Development

The following diagram illustrates a typical workflow for developing a robust HPLC method for sugar isomer analysis.

G cluster_0 Phase 1: Initial Setup cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation a1 Define Analytes (Tagatose, Sorbose, etc.) a2 Select Column (Ligand-Ex or Amino) a1->a2 a3 Choose Detector (RID or ELSD) a2->a3 b1 Optimize Mobile Phase (e.g., ACN/Water ratio) a3->b1 b2 Optimize Temperature (especially for Ligand-Ex) b1->b2 b3 Optimize Flow Rate b2->b3 c1 Check Resolution (Rs > 1.5) b3->c1 c2 Assess Peak Shape (Tailing Factor ~1) c1->c2 c3 Verify Reproducibility c2->c3 D D c3->D Method Finalized

Fig 2. A generalized workflow for HPLC method development.

References

Technical Support Center: Enhancing Whole-Cell Biocatalysis for D-Tagatose Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of D-Tagatose production using whole-cell biocatalysis.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using whole-cell biocatalysts for D-Tagatose production compared to purified enzymes?

A1: Whole-cell biocatalysis offers several advantages, including environmental benefits and lower enzyme costs as it eliminates the need for costly and time-consuming enzyme purification steps.[1][2] The cellular environment can also protect the enzyme, leading to higher stability.

Q2: What are the common substrates used for D-Tagatose production via whole-cell biocatalysis?

A2: Common substrates include D-galactose, lactose (B1674315) (from sources like whey permeate), maltodextrin, and D-glucose.[3][4][5][6][7] The choice of substrate often depends on the specific enzymatic pathway being utilized in the engineered microorganism.

Q3: Which microorganisms are commonly used as whole-cell biocatalysts for D-Tagatose synthesis?

A3: Escherichia coli is a frequently used host due to its well-understood genetics and ease of manipulation.[3][4][5][8] Other microorganisms like Pichia pastoris, Lactococcus lactis, and Bacillus subtilis have also been successfully employed.[1][9][10]

Q4: What is the typical conversion yield of D-galactose to D-Tagatose in whole-cell systems?

A4: The conversion yield can vary significantly depending on the microbial host, enzyme characteristics, and reaction conditions. Reported yields range from 30% to over 80% under optimized conditions.[4][6][11] For instance, using L-arabinose isomerase in E. coli has achieved high yields.[4]

Q5: How can the thermal stability of the biocatalyst be improved?

A5: Immobilization of whole cells is a common strategy to enhance thermal stability and reusability.[8][11] For example, immobilization with sodium alginate has been shown to improve heat resistance and operational stability.[8][11] Additionally, using enzymes from thermophilic organisms can provide inherent thermal stability.[12]

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Low D-Tagatose Yield 1. Inefficient substrate transport across the cell membrane.[9] 2. Low intrinsic activity or stability of the isomerase enzyme.[8] 3. Reversibility of the isomerization reaction.[3][8] 4. Sub-optimal reaction conditions (pH, temperature, metal ions).[1][11]1. Cell Permeabilization: Treat cells with chemical agents (e.g., Triton X-100, organic solvents) or physical methods (e.g., ultrasonication) to increase membrane permeability.[1][2][9] 2. Enzyme Engineering & Immobilization: Use a more stable or active enzyme variant. Immobilize the whole cells to improve stability and allow for easier reuse.[8][11] 3. Metabolic Engineering: Engineer the host strain to pull the equilibrium towards D-Tagatose, for instance, by designing pathways that consume byproducts.[2][3] 4. Optimization of Reaction Conditions: Systematically optimize pH, temperature, and the concentration of necessary cofactors like Mn²⁺.[1][11]
Poor Biocatalyst Reusability 1. Cell lysis during reaction or recovery. 2. Loss of enzyme activity over repeated cycles.[11]1. Immobilization: Encapsulate cells in a supportive matrix like sodium alginate to enhance mechanical strength and ease of recovery.[8][11] 2. Optimize Recovery Process: Use gentle centrifugation or filtration methods to recover the biocatalyst.
Presence of Undesirable Byproducts 1. Host metabolism of the substrate or product.[3] 2. Non-specific enzyme activity.1. Metabolic Engineering: Knock out genes responsible for byproduct formation in the host organism.[3] 2. Enzyme Selection: Use an enzyme with high specificity for the desired reaction.
Low Substrate Solubility/Loading 1. Inherent properties of the substrate (e.g., lactose).1. Substrate Pre-treatment: For lactose, enzymatic pre-hydrolysis can increase the availability of D-galactose.[6] 2. Fed-batch Strategy: Gradually feed the substrate to the reaction to maintain a high conversion rate without exceeding solubility limits.[8]

Quantitative Data Summary

Table 1: Comparison of Different Whole-Cell Biocatalysis Strategies for D-Tagatose Production

MicroorganismSubstrateKey StrategyD-Tagatose Titer (g/L)Conversion Rate (%)Reference
Engineered E. coliMaltodextrinMulti-enzyme co-expression3.38-[3]
Engineered E. coliD-glucosePhosphorylation-epimerization-dephosphorylation pathway7.3-[3][13]
Recombinant E. coliD-galactoseWhole-cell immobilization129.43-[8][11]
Recombinant B. subtilisLactoseCo-expression of β-galactosidase and arabinose isomerase96.857.2[1]
L. plantarum encapsulated L-arabinose isomeraseD-galactoseEncapsulation-High Yields[3]

Experimental Protocols

Protocol 1: Whole-Cell Biocatalysis with Recombinant E. coli
  • Cell Cultivation and Induction:

    • Grow the recombinant E. coli strain expressing L-arabinose isomerase in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) when the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Continue cultivation at a lower temperature (e.g., 20-25°C) for 12-16 hours to allow for proper protein folding.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate (B84403) buffer, pH 7.0).

    • Resuspend the cells in the reaction buffer to the desired cell density.

  • Bioconversion Reaction:

    • Prepare the reaction mixture containing the substrate (e.g., D-galactose), the cell suspension, and any necessary cofactors (e.g., 1-5 mM Mn²⁺).[11]

    • Incubate the reaction at the optimal temperature (e.g., 50-60°C) with gentle agitation for a specified duration (e.g., 8-24 hours).[8][14]

    • Monitor the reaction progress by taking samples at regular intervals.

  • Product Analysis:

    • Terminate the reaction in the samples by heat inactivation (e.g., 100°C for 10 minutes) or by adding an acid (e.g., 0.5 M HCl).[14]

    • Centrifuge the samples to remove the cells.

    • Analyze the supernatant for D-Tagatose concentration using High-Performance Liquid Chromatography (HPLC).[10]

Protocol 2: Cell Permeabilization for Enhanced Substrate Uptake
  • Cell Preparation:

    • Harvest and wash the whole-cell biocatalysts as described in Protocol 1.

  • Permeabilization Treatment (Choose one):

    • Chemical Permeabilization: Resuspend the cell pellet in a buffer containing a permeabilizing agent (e.g., 0.1-1% Triton X-100, toluene, or ethanol). Incubate for a short period (e.g., 30 minutes) at a controlled temperature.[1][9]

    • Physical Permeabilization: Resuspend the cells in buffer and subject them to ultrasonication on ice. Use short pulses to avoid excessive heating and cell disruption.[9]

  • Post-Treatment Washing:

    • Centrifuge the permeabilized cells to remove the permeabilizing agent.

    • Wash the cell pellet thoroughly with the reaction buffer to remove any residual chemicals.

  • Bioconversion:

    • Proceed with the bioconversion reaction as described in Protocol 1, using the permeabilized cells as the biocatalyst.

Visualizations

experimental_workflow cluster_preparation Biocatalyst Preparation cluster_permeabilization Optional: Permeabilization cluster_reaction Bioconversion cluster_analysis Analysis cultivation Cell Cultivation & Induction harvesting Harvesting & Washing cultivation->harvesting preparation Cell Suspension harvesting->preparation permeabilization Permeabilization Treatment preparation->permeabilization Optional reaction Bioconversion Reaction preparation->reaction washing Post-Treatment Washing permeabilization->washing washing->reaction sampling Sampling & Termination reaction->sampling analysis HPLC Analysis sampling->analysis

Caption: Experimental workflow for D-Tagatose production using whole-cell biocatalysis.

troubleshooting_logic start Low D-Tagatose Yield cause1 Substrate Transport Limitation? start->cause1 cause2 Enzyme Inactivation? cause1->cause2 No solution1 Perform Cell Permeabilization cause1->solution1 Yes cause3 Sub-optimal Conditions? cause2->cause3 No solution2 Immobilize Cells / Use Stable Enzyme cause2->solution2 Yes solution3 Optimize pH, Temp, Cofactors cause3->solution3 Yes pathway cluster_cell Whole-Cell Biocatalyst (e.g., E. coli) enzyme L-Arabinose Isomerase Tagatose_int D-Tagatose (intracellular) enzyme->Tagatose_int Galactose_ext D-Galactose (extracellular) Galactose_int D-Galactose (intracellular) Galactose_ext->Galactose_int Transport Galactose_int->enzyme Tagatose_ext D-Tagatose (extracellular) Tagatose_int->Tagatose_ext Transport

References

Technical Support Center: Process Optimization for D-Tagatose Production from Whey Permeate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the production of D-tagatose (B3328093) from whey permeate. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

I. Frequently Asked Questions (FAQs)

Q1: What is the general overview of the enzymatic process for D-tagatose production from whey permeate?

A1: The enzymatic production of D-tagatose from whey permeate, a lactose-rich byproduct of the dairy industry, typically involves a multi-step bioconversion process.[1][2][3] The core stages are:

  • Lactose (B1674315) Hydrolysis: The lactose in whey permeate is first hydrolyzed into its constituent monosaccharides, D-glucose and D-galactose (B84031), using the enzyme β-galactosidase.[2][4]

  • Glucose Management: As D-galactose is the direct precursor for D-tagatose, the D-glucose generated during hydrolysis is often either removed or isomerized.[1][2] Common methods include selective fermentation by microorganisms like Pichia pastoris or enzymatic isomerization to fructose (B13574) using glucose isomerase.[1][5]

  • D-Galactose Isomerization: The D-galactose is then isomerized to D-tagatose, a ketohexose, using the enzyme L-arabinose isomerase (L-AI).[2][6][7] This step is a critical biotransformation that yields the final desired product.

Q2: What are the key enzymes involved in this process and their typical sources?

A2: The primary enzymes are:

  • β-Galactosidase (Lactase): This enzyme catalyzes the hydrolysis of lactose. Commercial preparations are often derived from yeasts such as Kluyveromyces fragilis and Kluyveromyces lactis, or molds like Aspergillus niger and Aspergillus oryzae.[2] Recombinant β-galactosidase from organisms like Bifidobacterium bifidum and Arthrobacter chlorophenolicus has also been successfully used.[1][8]

  • L-Arabinose Isomerase (L-AI): This enzyme is crucial for the isomerization of D-galactose to D-tagatose. It can be obtained from various bacteria, including Lactobacillus plantarum, Bacillus stearothermophilus, and genetically engineered Escherichia coli.[1][6][9] The choice of L-AI source can significantly impact thermal stability and catalytic efficiency.[7][10]

  • Glucose Isomerase (or microorganisms for glucose removal): When glucose is isomerized to fructose, glucose isomerase is used.[5] Alternatively, microorganisms like Pichia pastoris can be employed to selectively consume the glucose.[1][3]

Q3: Why is whey permeate a suitable substrate for D-tagatose production?

A3: Whey permeate is an abundant and cost-effective byproduct of the cheese and whey protein concentrate manufacturing industries.[2][8] It is rich in lactose (typically 65-85% of total solids), which serves as the starting material for D-tagatose synthesis.[2] Utilizing whey permeate for D-tagatose production represents a value-added valorization of a potential environmental pollutant.[1]

II. Troubleshooting Guides

A. Lactose Hydrolysis Stage

Q4: My lactose hydrolysis is incomplete or slow. What are the potential causes and solutions?

A4: Incomplete or slow lactose hydrolysis can be attributed to several factors:

  • Suboptimal pH and Temperature: β-galactosidase activity is highly dependent on pH and temperature. Ensure the reaction conditions are aligned with the enzyme's optimum. For example, β-galactosidase from Bifidobacterium bifidum has shown high activity at 45°C and a pH of 6.8.[1]

  • Enzyme Inhibition: The products of lactose hydrolysis, D-glucose and D-galactose, can cause feedback inhibition of β-galactosidase, slowing down the reaction rate.[11] Using immobilized enzymes can sometimes mitigate product inhibition.[12] Site-directed mutagenesis of β-galactosidase is another strategy to reduce galactose inhibition.[11]

  • Insufficient Enzyme Concentration: The amount of enzyme added may be too low for the lactose concentration in your whey permeate. A stepwise increase in enzyme dosage can help determine the optimal concentration.

  • Presence of Inhibitors in Whey Permeate: Whey permeate can contain minerals and other components that may inhibit enzyme activity. Pre-treatment of the whey permeate, such as demineralization, may be necessary.

B. D-Galactose Isomerization Stage

Q5: The conversion yield of D-galactose to D-tagatose is low. How can I improve it?

A5: Low conversion yields in the isomerization step are a common challenge. Here are some troubleshooting steps:

  • Suboptimal Reaction Conditions: L-arabinose isomerase activity is sensitive to pH, temperature, and the presence of metal cofactors. For instance, L-AI from Bacillus stearothermophilus shows optimal activity at 65°C and pH 7.5, with the presence of Mn2+ ions enhancing production.[1] It is crucial to optimize these parameters for the specific L-AI being used.

  • Enzyme Thermal Instability: Many L-AIs have limited thermal stability, which is a significant issue as higher temperatures often favor the equilibrium shift towards D-tagatose.[6][13] Using a thermostable L-AI from a thermophilic organism or immobilizing the enzyme can improve its operational stability at higher temperatures.[6][14]

  • Reversible Reaction Equilibrium: The isomerization of D-galactose to D-tagatose is a reversible reaction, which limits the maximum achievable conversion.[15] Strategies to shift the equilibrium towards D-tagatose include in-situ product removal, for example, through complexation with borate.[16][17]

  • By-product Formation: At elevated temperatures and alkaline pH, undesirable by-products can form, reducing the yield of D-tagatose.[18] Operating at the lowest effective temperature and maintaining strict pH control can minimize by-product formation.

C. Overall Process and Purification

Q6: I am observing the formation of undesirable by-products. What are they and how can I minimize them?

A6: By-product formation is a common issue, particularly at high temperatures and alkaline pH.[18] These can include the formation of galactooligosaccharides (GOS) during lactose hydrolysis if the lactose concentration is very high, and various sugar degradation products during isomerization.[19][20] To minimize by-products:

  • Maintain optimal pH and temperature for each enzymatic step.

  • Consider using a two-step process where hydrolysis and isomerization are performed under their respective optimal conditions.[18]

  • Purification methods such as chromatography are often necessary to remove by-products and unreacted substrates from the final D-tagatose syrup.[21]

Q7: What are the recommended methods for analyzing the concentrations of lactose, glucose, galactose, and D-tagatose during the process?

A7: Accurate monitoring of sugar concentrations is essential for process optimization. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive and specific method for the simultaneous quantification of these sugars.[1] Other methods include High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE), with CE offering advantages in terms of speed and resolution.[22][23] For a more rapid but less specific quantification, spectrophotometric methods can be employed.[24]

III. Quantitative Data Summary

Table 1: Optimal Conditions for Key Enzymatic Steps in D-Tagatose Production

ParameterLactose Hydrolysis (β-galactosidase from B. bifidum)Glucose Removal (P. pastoris)D-Galactose Isomerization (L-AI from B. stearothermophilus)
Temperature 45°C[1]30°C[1]65°C[1]
pH 6.8[1]-7.5[1]
Reaction Time 3 hours[1]3 hours[1]7 hours[1]
Cofactors --0.5 mM MnSO4[1]
Initial Substrate Conc. 180-200 g/L Lactose[1]~90-100 g/L Glucose~90-100 g/L Galactose
Yield/Conversion 100% Hydrolysis[1]Complete Glucose Removal[1]33.3% Yield (from initial D-galactose)[1]

Table 2: Comparison of D-Tagatose Production Yields from Different Studies

Microorganism/Enzyme Source for L-AISubstrateD-Tagatose Yield/ConcentrationReference
Bacillus stearothermophilus US100Hydrolyzed Whey Permeate~30 g/L (33.3% yield from galactose)[1]
Immobilized Lactobacillus plantarumHydrolyzed Whey Permeate162 mg/g of beads (38% conversion)[9]
Recombinant E. coli expressing L-AIWhey Permeate (100 g/L lactose)23.5 g/L[4]
Immobilized E. coli expressing mutant L-AI250 g/L D-galactose129.43 g/L[6]

IV. Experimental Protocols

Protocol 1: Three-Step Production of D-Tagatose from Whey Permeate

This protocol is based on the work by Rodríguez-Colinas et al. (2020).[1]

1. Lactose Hydrolysis:

  • Adjust the pH of the concentrated whey permeate (containing 180–200 g/L lactose) to 6.8.

  • Add β-galactosidase from Bifidobacterium bifidum (e.g., Saphera®) to a final concentration of 7.5 U/mL.

  • Incubate the mixture at 45°C for 3 hours with agitation.

  • Monitor the disappearance of lactose using HPAEC-PAD or a similar analytical method.

2. Glucose Removal:

  • Cool the reaction mixture to 30°C.

  • Add Pichia pastoris cells (previously grown for 16 hours) to a final concentration of 350 mg of wet weight cells per mL of solution.

  • Incubate at 30°C for 3 hours with agitation.

  • Monitor the depletion of glucose.

3. D-Galactose Isomerization:

  • Remove the Pichia pastoris cells by centrifugation.

  • Adjust the pH of the supernatant to 7.5.

  • Add L-arabinose isomerase from Bacillus stearothermophilus (e.g., US100) and MnSO4 to a final concentration of 0.5 mM.

  • Incubate the mixture at 65°C for 7 hours.

  • Monitor the formation of D-tagatose. The final product will be a glucose-free syrup containing D-tagatose and D-galactose.

V. Visualizations

D_Tagatose_Production_Workflow cluster_start Starting Material cluster_hydrolysis Step 1: Lactose Hydrolysis cluster_glucose_management Step 2: Glucose Management cluster_isomerization Step 3: Isomerization Whey_Permeate Whey Permeate (High Lactose Content) Hydrolysis β-Galactosidase Whey_Permeate->Hydrolysis Lactose Hydrolyzed_Syrup Hydrolyzed Syrup (D-Glucose + D-Galactose) Hydrolysis->Hydrolyzed_Syrup Glucose_Removal Pichia pastoris (Selective Fermentation) Hydrolyzed_Syrup->Glucose_Removal Galactose_Rich_Syrup Galactose-Rich Syrup Glucose_Removal->Galactose_Rich_Syrup Removes Glucose Isomerization L-Arabinose Isomerase (L-AI) Galactose_Rich_Syrup->Isomerization D-Galactose Final_Product D-Tagatose Syrup (D-Tagatose + D-Galactose) Isomerization->Final_Product

Caption: Workflow for D-tagatose production from whey permeate.

Troubleshooting_Logic Start Low D-Tagatose Yield Check_Hydrolysis Is Lactose Hydrolysis Complete? Start->Check_Hydrolysis Check_Isomerization Is Galactose Isomerization Efficient? Start->Check_Isomerization Troubleshoot_Hydrolysis Troubleshoot Hydrolysis: - Check pH & Temperature - Address Enzyme Inhibition - Increase Enzyme Dose Check_Hydrolysis->Troubleshoot_Hydrolysis No Troubleshoot_Isomerization Troubleshoot Isomerization: - Optimize pH, Temp, Cofactors - Use Thermostable L-AI - Consider Equilibrium Shift Strategies Check_Isomerization->Troubleshoot_Isomerization No

References

Validation & Comparative

D-Tagatose vs. Sucrose: A Comparative Analysis of Sweetness and Caloric Content

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sweetness and caloric content of D-Tagatose and sucrose (B13894), supported by experimental data and detailed methodologies.

Executive Summary

D-Tagatose, a rare monosaccharide and a stereoisomer of D-fructose, presents itself as a viable alternative to sucrose (common table sugar) with distinct advantages in terms of caloric value. While exhibiting a comparable sweetness profile to sucrose, D-Tagatose is metabolized differently in the human body, leading to a significantly lower energy contribution. This analysis delves into the quantitative differences in sweetness and caloric content, outlines the experimental protocols for their determination, and illustrates the key metabolic and sensory signaling pathways.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative data comparing D-Tagatose and sucrose.

ParameterD-TagatoseSucroseReferences
Relative Sweetness 0.92 (92% as sweet as sucrose)1.00 (Reference Standard)[1]
Metabolizable Energy (kcal/g) 1.5 - 2.44.0[2]
Glycemic Index (GI) 365[3]

Experimental Protocols

Determination of Sweetness: Paired Comparison and Concentration-Response Analysis

The relative sweetness of D-Tagatose compared to sucrose is determined through rigorous sensory evaluation protocols involving trained human panelists.

1. Paired Comparison Test (Based on ISO 5495:2005) [4][5][6]

  • Objective: To determine if a perceptible difference in sweetness exists between solutions of D-Tagatose and sucrose at various concentrations.

  • Panelists: A panel of trained sensory assessors is selected and familiarized with the sweet taste attribute.

  • Sample Preparation: Aqueous solutions of D-Tagatose and sucrose are prepared at various concentrations. For a direct comparison, a reference sucrose solution (e.g., 10% w/v) is prepared, and several D-Tagatose solutions of varying concentrations (e.g., 9%, 10%, 11%, 12%, 13% w/v) are also prepared.[1]

  • Procedure:

    • Panelists are presented with pairs of samples, one containing the sucrose solution and the other a D-Tagatose solution, in a randomized and blind manner.

    • For each pair, panelists are required to identify which of the two samples is sweeter.

    • A "forced-choice" method is employed, meaning panelists must choose one sample even if they perceive no difference.

    • The number of correct identifications (i.e., selecting the truly sweeter sample if a difference exists) is recorded.

  • Data Analysis: Statistical analysis (e.g., using binomial tables) is performed on the number of correct responses to determine if there is a significant difference in sweetness perception between the two solutions at the tested concentrations. The concentration of D-Tagatose that is not statistically different in sweetness from the sucrose reference is considered equi-sweet.

2. Concentration-Response Curve Method [7]

  • Objective: To model the relationship between the concentration of D-Tagatose and its perceived sweetness intensity.

  • Procedure:

    • Panelists are trained to rate the sweetness intensity of solutions on a labeled magnitude scale (LMS) or a visual analog scale (VAS), often anchored with sucrose solutions of known concentrations (e.g., 2%, 4%, 6%, 8%, 10% sucrose).

    • Panelists are presented with a series of D-Tagatose solutions at different concentrations and are asked to rate their sweetness intensity.

    • The mean sweetness intensity ratings are plotted against the corresponding D-Tagatose concentrations to generate a concentration-response curve.

  • Data Analysis: The resulting curve allows for the determination of the concentration of D-Tagatose required to achieve a specific sweetness intensity equivalent to a given concentration of sucrose.

Determination of Caloric Content: Metabolizable Energy

The caloric value of a carbohydrate is determined by its metabolizable energy (ME), which accounts for the energy that is actually available to the body for use. This is calculated using the Atwater system, which considers the gross energy of the food minus the energy lost in feces and urine.[3][8][9]

1. Gross Energy (GE) Determination via Bomb Calorimetry:

  • Objective: To measure the total heat of combustion of D-Tagatose and sucrose.

  • Procedure:

    • A known mass of the sugar sample is placed in a crucible within a sealed, oxygen-pressurized container (the "bomb").

    • The bomb is submerged in a known volume of water in an insulated container (the calorimeter).

    • The sample is ignited electrically, and the complete combustion releases heat, which is absorbed by the surrounding water.

    • The temperature change of the water is precisely measured.

  • Calculation: The gross energy (GE) of the sample is calculated based on the heat capacity of the calorimeter and the observed temperature rise.

2. Measurement of Fecal and Urinary Energy Losses:

  • Objective: To quantify the amount of ingested energy from D-Tagatose and sucrose that is not absorbed and is excreted.

  • Procedure (Human Clinical Trial):

    • Human subjects are fed a controlled diet containing a known amount of either D-Tagatose or sucrose for a specific period.

    • Complete collection of feces and urine is performed over the study period.

    • The energy content of the collected feces and urine is determined by bomb calorimetry.[10]

  • Calculation: The energy lost in feces and urine is subtracted from the gross energy intake to determine the metabolizable energy.

Metabolizable Energy (ME) = Gross Energy (GE) - Fecal Energy Loss - Urinary Energy Loss

Mandatory Visualizations

Experimental_Workflow_Sweetness_Evaluation Experimental Workflow for Sweetness Evaluation cluster_prep Preparation cluster_testing Sensory Testing cluster_analysis Data Analysis cluster_results Results Panelist_Training Panelist Training & Selection Paired_Comparison Paired Comparison Test (Forced Choice) Panelist_Training->Paired_Comparison Concentration_Response Concentration-Response (Intensity Rating) Panelist_Training->Concentration_Response Sample_Prep Sample Preparation (Sucrose & D-Tagatose Solutions) Sample_Prep->Paired_Comparison Sample_Prep->Concentration_Response Statistical_Analysis Statistical Analysis (e.g., Binomial Test) Paired_Comparison->Statistical_Analysis Curve_Fitting Concentration-Response Curve Fitting Concentration_Response->Curve_Fitting Equi_Sweetness Equi-Sweetness Concentration Statistical_Analysis->Equi_Sweetness Relative_Sweetness Relative Sweetness Profile Curve_Fitting->Relative_Sweetness

Caption: Workflow for sensory evaluation of sweetness.

Metabolic_Pathways Metabolic Pathways of Sucrose and D-Tagatose cluster_sucrose Sucrose Metabolism cluster_tagatose D-Tagatose Metabolism Sucrose_Ingestion Sucrose Ingestion Hydrolysis Hydrolysis by Sucrase (Small Intestine) Sucrose_Ingestion->Hydrolysis Glucose Glucose Hydrolysis->Glucose Fructose Fructose Hydrolysis->Fructose Absorption_S Complete Absorption Glucose->Absorption_S Fructose->Absorption_S Glycolysis_S Glycolysis & TCA Cycle Absorption_S->Glycolysis_S Energy_S ~4 kcal/g Glycolysis_S->Energy_S Tagatose_Ingestion D-Tagatose Ingestion Partial_Absorption Partial Absorption (Small Intestine) Tagatose_Ingestion->Partial_Absorption Large_Intestine Fermentation in Large Intestine Tagatose_Ingestion->Large_Intestine ~80% Liver_Metabolism Metabolism in Liver (fructose-1-phosphate pathway) Partial_Absorption->Liver_Metabolism ~20% Energy_T ~1.5 kcal/g Liver_Metabolism->Energy_T SCFA Short-Chain Fatty Acids (SCFA) Large_Intestine->SCFA SCFA->Energy_T

Caption: Metabolic fate of sucrose vs. D-Tagatose.

Sweet_Taste_Signaling_Pathway Sweet Taste Signaling Pathway Sweetener Sweetener (Sucrose or D-Tagatose) Receptor T1R2/T1R3 Receptor (Taste Bud Cell) Sweetener->Receptor G_Protein G-protein (Gustducin) Activation Receptor->G_Protein Second_Messenger Second Messenger Cascade (e.g., cAMP, IP3) G_Protein->Second_Messenger Ion_Channel Ion Channel (TRPM5) Activation Second_Messenger->Ion_Channel Depolarization Cell Depolarization Ion_Channel->Depolarization Neurotransmitter Neurotransmitter Release (ATP) Depolarization->Neurotransmitter Nerve_Signal Signal to Brain (Gustatory Nerve) Neurotransmitter->Nerve_Signal Perception Perception of Sweetness Nerve_Signal->Perception

Caption: Simplified sweet taste signaling cascade.

Discussion

The data clearly indicate that D-Tagatose is a potent sweetener with a taste profile remarkably similar to sucrose, being approximately 92% as sweet.[1] This makes it a suitable bulk sugar substitute in many applications without significant loss of sweetness.

The most significant difference lies in their caloric values. Sucrose is completely hydrolyzed in the small intestine into glucose and fructose, which are then fully absorbed and metabolized, providing approximately 4 kcal/g.[11] In contrast, only about 20% of ingested D-Tagatose is absorbed in the small intestine and metabolized in the liver via the fructose-1-phosphate (B91348) pathway. The remaining 80% passes to the large intestine where it is fermented by gut microbiota into short-chain fatty acids (SCFAs), which contribute to a lesser extent to the overall energy yield. This results in a metabolizable energy value of approximately 1.5 to 2.4 kcal/g for D-Tagatose.[2]

Furthermore, the low Glycemic Index of D-Tagatose (GI=3) compared to sucrose (GI=65) indicates a minimal impact on blood glucose levels, making it a potentially beneficial sugar substitute for individuals with metabolic disorders.[3]

Both sucrose and D-Tagatose elicit a sweet taste perception through the activation of the T1R2/T1R3 G-protein coupled receptor on the surface of taste bud cells. The binding of these sweeteners initiates a downstream signaling cascade involving G-proteins (gustducin), second messengers, and ion channels, ultimately leading to neurotransmitter release and the perception of sweetness in the brain.

Conclusion

D-Tagatose serves as a promising alternative to sucrose, offering a comparable sweetness profile with a significantly lower caloric content and a negligible impact on blood glucose levels. The distinct metabolic fate of D-Tagatose, characterized by incomplete absorption and colonic fermentation, is the primary reason for its reduced energy value. For researchers and professionals in drug development and food science, D-Tagatose represents a valuable ingredient for formulating products with reduced caloric density and improved metabolic profiles.

References

A Comparative Guide to the Metabolism of D-Tagatose and D-Fructose

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic pathways and physiological effects of D-Tagatose and D-fructose. The information presented is supported by experimental data to aid in research and development.

Introduction

D-fructose is a common monosaccharide found in fruits, honey, and as a component of sucrose (B13894) and high-fructose corn syrup.[1][2] It is widely used as a sweetener in the food industry. D-tagatose is a naturally occurring ketohexose and a C-4 epimer of D-fructose, meaning they differ only in the orientation of the hydroxyl group at the fourth carbon.[3][4] While structurally similar and sharing a comparable sweetness profile, their metabolic fates and physiological impacts diverge significantly.[4][5]

Metabolic Pathways and Key Differences

The primary distinction in the metabolism of these two sugars lies in their absorption and subsequent processing in the liver.

D-Fructose Metabolism

D-fructose is primarily absorbed in the small intestine and transported to the liver.[1][6] In hepatocytes, it is rapidly phosphorylated by fructokinase to fructose-1-phosphate (B91348) (F1P).[2][7] Aldolase (B8822740) B then cleaves F1P into two triose phosphates: dihydroxyacetone phosphate (B84403) (DHAP) and glyceraldehyde.[1] These intermediates can then enter the glycolytic pathway for energy production.[1][2] This rapid metabolism in the liver bypasses the main rate-limiting step of glycolysis, which can lead to increased lipogenesis.[2]

Fructose_Metabolism Fructose D-Fructose (in Hepatocyte) F1P Fructose-1-Phosphate Fructose->F1P Fructokinase (ATP -> ADP) DHAP Dihydroxyacetone Phosphate (DHAP) F1P->DHAP Aldolase B Glyceraldehyde Glyceraldehyde F1P->Glyceraldehyde Aldolase B Glycolysis Glycolysis / Lipogenesis DHAP->Glycolysis G3P Glyceraldehyde-3-Phosphate Glyceraldehyde->G3P Triokinase (ATP -> ADP) G3P->Glycolysis

Caption: Hepatic metabolism of D-fructose.

D-Tagatose Metabolism

In contrast to fructose, only about 20-25% of ingested D-tagatose is absorbed in the small intestine.[3][8][9] The absorbed portion is transported to the liver where, like fructose, it is phosphorylated by fructokinase, but to D-tagatose-1-phosphate (T1P).[8][10] However, the degradation of T1P by aldolase is significantly slower than that of F1P.[3][10] This slower metabolism leads to an accumulation of T1P, which has several downstream effects, including stimulating glucokinase activity and promoting glycogen (B147801) synthesis.[8][11][12] The majority of unabsorbed D-tagatose passes to the large intestine where it is fermented by gut microbiota.[3][8]

Tagatose_Metabolism cluster_liver Tagatose_ingested Ingested D-Tagatose Small_Intestine Small Intestine Tagatose_ingested->Small_Intestine Hepatocyte Hepatocyte Small_Intestine->Hepatocyte ~20% Absorbed Large_Intestine Large Intestine Small_Intestine->Large_Intestine ~80% Unabsorbed Fermentation Fermentation by Gut Microbiota Large_Intestine->Fermentation Tagatose_abs D-Tagatose (Absorbed) T1P Tagatose-1-Phosphate (Accumulates) Tagatose_abs->T1P Fructokinase (ATP -> ADP) Glycogen Glycogen Synthesis (Stimulated) T1P->Glycogen Slower Cleavage Tagatose_unabs D-Tagatose (Unabsorbed)

Caption: Absorption and metabolism of D-tagatose.

Comparative Data Summary

The differing metabolic pathways of D-tagatose and D-fructose result in distinct physiological and nutritional profiles.

ParameterD-TagatoseD-FructoseReference(s)
Caloric Value ~1.5 kcal/g~4.0 kcal/g[4][5][13]
Glycemic Index (GI) 3~23[13][14]
Relative Sweetness 92% of sucrose120-180% of sucrose[4][15]
Absorption Rate Low (~20-25%)High[3][8]
Primary Site of Metabolism Liver and Large IntestineLiver and Small Intestine[1][6][8]
Metabolic Rate in Liver SlowRapid[3][10]
Effect on Blood Glucose Minimal increase; may lower postprandial glucoseCan contribute to hyperglycemia[8][14]
Effect on Uric Acid Can increase serum uric acidCan increase serum uric acid[3][10]

Experimental Protocols

Determination of Glycemic Index (GI): An In Vivo Approach

The glycemic index of a carbohydrate is determined by measuring the postprandial blood glucose response relative to a reference carbohydrate (typically pure glucose).[16]

Methodology:

  • Subject Recruitment: A group of healthy volunteers (typically 10 or more) is recruited.[17] Subjects undergo an overnight fast (10-12 hours) before the test.[16]

  • Test Food Administration: On separate occasions, each volunteer consumes a portion of the test food (e.g., a beverage containing D-tagatose or D-fructose) and a reference food (50g of glucose dissolved in water) containing an equivalent amount of available carbohydrates (typically 50g).[16][18]

  • Blood Sampling: A baseline blood sample is taken before consumption (time zero). Subsequent finger-prick blood samples are taken at regular intervals (e.g., 15, 30, 45, 60, 90, and 120 minutes) after consumption begins.[16][19]

  • Blood Glucose Analysis: Blood glucose concentrations for each sample are measured using a calibrated glucometer or laboratory glucose analyzer.

  • Data Analysis:

    • For each subject, a blood glucose response curve (concentration vs. time) is plotted for both the test food and the reference food.[19]

    • The incremental area under the curve (iAUC) is calculated for each curve, ignoring the area below the fasting baseline.[16]

    • The GI for the test food is calculated for each subject using the formula: GI = (iAUC of Test Food / iAUC of Reference Food) x 100

    • The final GI value is the average of the GI values from all subjects.[16]

GI_Workflow Start Start: Recruit Subjects (N ≥ 10) Fast Overnight Fast (10-12 hours) Start->Fast Baseline Baseline Blood Sample (Time = 0 min) Fast->Baseline Consume Consume Test Food or Reference Food (50g CHO) Baseline->Consume Sampling Blood Sampling at Regular Intervals (e.g., 15, 30, 60, 90, 120 min) Consume->Sampling Plot Plot Blood Glucose Response Curves Sampling->Plot Calculate_AUC Calculate Incremental Area Under Curve (iAUC) Plot->Calculate_AUC Calculate_GI Calculate GI for Each Subject: (iAUC_test / iAUC_ref) * 100 Calculate_AUC->Calculate_GI Average Average GI Values Across All Subjects Calculate_GI->Average End End: Final GI Value Average->End

Caption: Experimental workflow for in vivo determination of the Glycemic Index.

Conclusion

The metabolic profiles of D-tagatose and D-fructose are markedly different despite their structural similarity. D-fructose is efficiently absorbed and rapidly metabolized, providing a quick energy source but also contributing to lipogenesis.[1][2][6] D-tagatose is poorly absorbed, has a very low caloric value and glycemic index, and the absorbed fraction is metabolized slowly, promoting glycogen storage.[8][11][13] The unabsorbed portion acts as a prebiotic, being fermented by gut microbiota.[8] These differences have significant implications for their applications in food science, nutrition, and the development of therapeutic agents for metabolic disorders. For researchers, D-tagatose presents an interesting molecule for studying glucose homeostasis, gut microbiome interactions, and the development of low-calorie sweeteners with functional benefits.[5][12]

References

A Comparative Guide to HPLC and Capillary Electrophoresis for D-Tagatose Purity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing interest in D-Tagatose (B3328093) as a low-calorie sugar substitute in the food and pharmaceutical industries necessitates robust and reliable analytical methods for its purity assessment. High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) has been a conventional approach for sugar analysis. However, alternative methods like Capillary Electrophoresis (CE) are emerging as powerful techniques offering distinct advantages. This guide provides an objective comparison of these two methods, supported by experimental data, to aid researchers in selecting the most suitable technique for their D-Tagatose analysis needs.

Method Comparison at a Glance

High-Performance Liquid Chromatography (HPLC) with Refractive Index Detection (RID) is a well-established technique for the quantitative analysis of sugars. It is known for its robustness and reliability. In contrast, Capillary Electrophoresis (CE) is presented as a more recent alternative that boasts superior sensitivity and resolution, making it particularly suitable for impurity profiling.[1]

FeatureHPLC-RIDCapillary Electrophoresis (CE)
Principle Differential partitioning of analytes between a stationary phase and a mobile phase.Differential migration of charged analytes in an electric field.
Primary Advantage Robustness and established methodology for sugar analysis.Higher sensitivity, superior resolution, and faster analysis times.[1]
Primary Limitation Lower sensitivity and resolution compared to CE, which can be a drawback for detecting trace impurities.[2]Requires charged analytes or the use of background electrolytes that induce charge.
Typical Run Time 15 - 30 minutes< 20 minutes for high-resolution, < 4 minutes for high-throughput.[2]
Ideal Application Routine quantification of D-Tagatose in simpler matrices.Purity assessment, impurity profiling, and analysis in complex matrices.[1]

Quantitative Performance Data

The following tables summarize the key validation parameters for both HPLC-RID and Capillary Electrophoresis methods for the analysis of D-Tagatose and related sugars. The data for the HPLC-RID method is a composite representation from validated methods for similar sugars, while the Capillary Electrophoresis data is from a specific validated method for D-Tagatose.

Table 1: HPLC-RID Method Validation Parameters

ParameterTypical Performance
Linearity (R²) > 0.999[3]
Limit of Detection (LOD) 0.01 - 0.17 mg/mL[4]
Limit of Quantitation (LOQ) 0.03 - 0.56 mg/mL[4]
Accuracy (% Recovery) 96.78 - 108.88%[5][6][7]
Precision (%RSD) < 2.0% (Intra-day and Inter-day)[5][6][7]

Table 2: Capillary Electrophoresis Method Validation Parameters

ParameterReported Performance
Linearity (R²) > 0.99[1]
Limit of Detection (LOD) 0.018 µg/mL (for D-Tagatose)
Limit of Quantitation (LOQ) 0.054 µg/mL (for D-Tagatose)
Accuracy (% Recovery) Not explicitly stated, but method successfully applied for quantification.
Precision (%RSD) Not explicitly stated, but validated as per ICHQ2R1 guidelines.[2]

Experimental Protocols

HPLC-RID Method for D-Tagatose Purity Assessment

This protocol is a representative procedure based on common practices for sugar analysis using HPLC-RID.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a refractive index detector (RID).

  • Amino-based or ligand-exchange chromatography column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm particle size).[1]

Reagents:

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Ultrapure water

  • D-Tagatose reference standard and standards for expected impurities (e.g., D-galactose, D-glucose, lactose).

Chromatographic Conditions:

  • Mobile Phase: A mixture of acetonitrile and water, typically in a ratio of 75:25 (v/v).[6][7]

  • Flow Rate: 1.0 mL/min.[1][8]

  • Column Temperature: 30-40 °C.

  • Detector Temperature: Maintained at the same temperature as the column.

  • Injection Volume: 10-20 µL.

Sample Preparation:

  • Accurately weigh and dissolve the D-Tagatose sample in the mobile phase or ultrapure water to a known concentration.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

Validation Parameters (as per ICH Q2(R2) Guidelines):

  • Specificity: Assessed by analyzing blank samples, D-Tagatose standard, and a mixture of D-Tagatose and its potential impurities to ensure no interference.

  • Linearity: Determined by injecting a series of D-Tagatose standard solutions at different concentrations (e.g., 0.1 to 10 mg/mL) and plotting the peak area against concentration.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[9]

  • Accuracy: Evaluated by performing recovery studies on spiked samples at different concentration levels.

  • Precision: Determined by repeatability (intra-day) and intermediate precision (inter-day) studies, expressed as the relative standard deviation (%RSD) of a series of measurements.

Capillary Electrophoresis (CE) Method for D-Tagatose Purity Assessment

This protocol is based on a validated method specifically developed for the high-resolution analysis of D-Tagatose and its process-related impurities.[2]

Instrumentation:

  • Capillary Electrophoresis (CE) system equipped with a photodiode array (PDA) or UV detector.

Reagents:

Electrophoretic Conditions:

  • Background Electrolyte (BGE): 36 mM Sodium phosphate dibasic and 130 mM Sodium hydroxide, pH 12.6.[2]

  • Capillary: Fused silica (B1680970) capillary, typically 50-75 µm internal diameter.

  • Voltage: +18 kV for high-resolution separation.[2]

  • Detection: Direct UV detection at 265 nm.[2]

  • Temperature: Controlled, typically at 25 °C.

  • Injection: Hydrodynamic or electrokinetic injection.

Sample Preparation:

  • Dissolve the D-Tagatose sample in ultrapure water to a suitable concentration.

  • Filter the sample solution if necessary.

Validation Parameters (as per ICHQ2R1 Guidelines): The method was validated for its intended purpose, demonstrating good separation and quantification of D-Tagatose in the presence of other sugars like Lactose, D-glucose, D-galactose, and D-talose.[2]

Visualizing the Workflow

To better understand the analytical processes, the following diagrams illustrate the experimental workflows for both HPLC and CE methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis prep_sample Dissolve D-Tagatose Sample filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_std Prepare Standard Solutions hplc HPLC System filter_sample->hplc Inject column Amino or Ligand-Exchange Column hplc->column detector Refractive Index Detector (RID) column->detector chromatogram Generate Chromatogram detector->chromatogram quantify Quantify D-Tagatose Purity chromatogram->quantify

Caption: Experimental workflow for D-Tagatose purity assessment using HPLC-RID.

CE_Workflow cluster_prep_ce Sample & BGE Preparation cluster_ce Capillary Electrophoresis Analysis cluster_data_ce Data Acquisition & Analysis prep_sample_ce Dissolve D-Tagatose Sample ce_system CE System prep_sample_ce->ce_system Inject prep_bge Prepare Background Electrolyte capillary Fused Silica Capillary ce_system->capillary uv_detector UV Detector (265 nm) capillary->uv_detector electropherogram Generate Electropherogram uv_detector->electropherogram quantify_ce Quantify D-Tagatose Purity electropherogram->quantify_ce

Caption: Experimental workflow for D-Tagatose purity assessment using Capillary Electrophoresis.

Logical Relationship: Method Selection Criteria

The choice between HPLC-RID and CE for D-Tagatose purity assessment depends on the specific analytical requirements. The following diagram illustrates the logical relationship for method selection.

Method_Selection start Analytical Need for D-Tagatose Purity q1 High Sensitivity & Resolution Required for Impurity Profiling? start->q1 ce_method Select Capillary Electrophoresis (CE) q1->ce_method Yes q2 Routine Quantification in a Simple Matrix? q1->q2 No hplc_method Select HPLC-RID q2->ce_method No (Consider CE for future needs) q2->hplc_method Yes

Caption: Decision tree for selecting an analytical method for D-Tagatose purity.

References

A Comparative Guide to the Synthesis of D-Tagatose: Chemical vs. Enzymatic Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-Tagatose, a rare monosaccharide, is gaining significant traction in the pharmaceutical and nutraceutical industries due to its properties as a low-calorie sweetener with prebiotic effects and a potential therapeutic agent for type 2 diabetes. Its commercial production relies on the isomerization of D-galactose, which can be achieved through either chemical or enzymatic methodologies. This guide provides an objective comparison of these two synthetic routes, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their specific applications.

At a Glance: Chemical vs. Enzymatic Synthesis of D-Tagatose

ParameterChemical SynthesisEnzymatic Synthesis
Starting Material D-GalactoseD-Galactose, Lactose, D-Fructose, Sucrose, Starch
Catalyst Metal hydroxides (e.g., Calcium hydroxide)Enzymes (e.g., L-arabinose isomerase, multi-enzyme cascades)
Reaction Conditions Strongly alkaline (pH > 10), low temperatures (-15 to 40°C)[1]Mild (pH 6.5-8.0), moderate temperatures (50-65°C)
Typical Yield Variable, can be high but often accompanied by by-products. A specific method using supercritical fluids reported a 26% yield.[2] A patented process claims high yield of the intermediate complex.[1]Generally high and specific. 42% to 82.3% conversion rates reported depending on the enzyme and substrate.[3][4]
Purity of Crude Product Lower, requires extensive purification to remove by-products and salts.High, often with no or minimal by-products detected.[3][5]
By-products Formation of various side-products due to non-specific reactions under harsh alkaline conditions.Minimal to none due to high enzyme specificity.[3][5]
Environmental Impact Generates chemical waste and requires significant energy for purification.[6][7]Considered a greener and more sustainable method with less waste.[8]
Process Complexity Multi-step process involving complex formation, neutralization, and extensive purification.[7][9]Can be a single-step enzymatic reaction or a multi-enzyme cascade, often with simpler downstream processing.

Experimental Protocols

Chemical Synthesis of D-Tagatose from D-Galactose

This protocol is based on the industrial method involving alkaline isomerization with a metal hydroxide (B78521) catalyst.[1][6][9]

Materials:

  • D-Galactose

  • Calcium hydroxide (Ca(OH)₂)

  • Soluble alkaline earth salt (e.g., Calcium chloride, CaCl₂, as catalyst)

  • Sulfuric acid (H₂SO₄) or Carbon dioxide (CO₂) for neutralization

  • Cation and anion exchange resins

  • Water

Procedure:

  • Isomerization: An aqueous solution of D-galactose is prepared. Calcium hydroxide is added to create a strongly alkaline environment (pH > 10). A catalytic amount of a soluble alkaline earth salt is introduced. The reaction is conducted at a low temperature (approximately -15°C to 40°C). Under these conditions, an insoluble calcium hydroxide-D-tagatose complex precipitates out of the solution.[1]

  • Neutralization: The precipitated complex is separated and then neutralized with an acid, such as sulfuric acid or by bubbling carbon dioxide, to a pH below 7. This step liberates D-tagatose from the complex.[1][6][9]

  • Purification:

    • The insoluble calcium salt formed during neutralization is removed by filtration.[6]

    • The resulting D-tagatose solution is demineralized by passing it through cation and anion exchange resins to remove residual salts.[9]

    • The demineralized solution is then purified by chromatographic fractionation using a cation exchanger to separate D-tagatose from any unreacted D-galactose and other by-products.[9]

  • Crystallization: The purified D-tagatose solution is concentrated, and pure D-tagatose is recovered by crystallization.[9]

Enzymatic Synthesis of D-Tagatose

Two representative enzymatic methods are detailed below: a single-enzyme approach using immobilized L-arabinose isomerase and a multi-enzyme cascade reaction.

This method utilizes the enzyme L-arabinose isomerase (L-AI), which can isomerize D-galactose to D-tagatose. Immobilization of the enzyme enhances its stability and allows for continuous production.[10]

Materials:

  • D-Galactose

  • Immobilized L-arabinose isomerase (e.g., Gali152 immobilized in alginate)

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Manganese chloride (MnCl₂) (as a cofactor)

Procedure:

  • Reaction Setup: A solution of D-galactose (e.g., 100 g/L) is prepared in a suitable buffer (pH 8.0) containing a catalytic amount of manganese ion.

  • Enzymatic Reaction: The immobilized L-arabinose isomerase is added to the D-galactose solution. The reaction mixture is incubated at an optimal temperature (e.g., 60°C) for a specified duration (e.g., 90 hours) with gentle agitation.[10]

  • Product Recovery: After the reaction, the immobilized enzyme is separated from the reaction mixture by filtration for reuse. The resulting solution contains D-tagatose and unreacted D-galactose.

  • Purification: The product mixture can be concentrated and purified using chromatographic methods to isolate D-tagatose.

This highly efficient method uses a series of enzymes to convert D-fructose into D-tagatose, achieving a high conversion rate with high purity.[5]

Materials:

  • D-Fructose

  • Hexokinase

  • Fructose-1,6-bisphosphate aldolase

  • Phytase

  • Adenosine triphosphate (ATP)

  • Buffer solution

Procedure:

  • Reaction Mixture: A solution of D-fructose (e.g., 1 M or 180 g/L) is prepared in a suitable buffer.

  • Enzymatic Cascade: Hexokinase, fructose-1,6-bisphosphate aldolase, phytase, and ATP are added to the fructose (B13574) solution. The reaction is carried out for a specific duration (e.g., 16 hours). In this cascade, fructose is first phosphorylated, then converted to tagatose-1,6-bisphosphate, and finally dephosphorylated to yield D-tagatose.

  • Product Analysis: The reaction mixture is analyzed, which typically shows the conversion of fructose to tagatose with no detectable by-products.[5]

  • Purification: The D-tagatose is purified from the reaction mixture by recrystallization from a solvent like ethanol, which can yield a product with very high purity (e.g., 99.9%).[5]

Visualizing the Synthesis Pathways

The following diagrams illustrate the workflows for the chemical and enzymatic synthesis of D-Tagatose.

Chemical_Synthesis_Workflow cluster_0 Chemical Synthesis of D-Tagatose D-Galactose D-Galactose Isomerization Isomerization D-Galactose->Isomerization Ca(OH)2, Catalyst, pH > 10, Low Temp Ca_Tagatose_Complex Ca(OH)2-D-Tagatose Complex (precipitate) Isomerization->Ca_Tagatose_Complex Neutralization Neutralization Ca_Tagatose_Complex->Neutralization H2SO4 or CO2 Crude_Tagatose Crude D-Tagatose Solution Neutralization->Crude_Tagatose Purification Purification Crude_Tagatose->Purification Filtration, Ion Exchange, Chromatography Pure_Tagatose Pure D-Tagatose Purification->Pure_Tagatose Crystallization

Chemical synthesis workflow for D-Tagatose.

Enzymatic_Synthesis_Workflow cluster_1 Enzymatic Synthesis (Single Enzyme) cluster_2 Enzymatic Synthesis (Multi-enzyme Cascade) D_Galactose_1 D-Galactose Isomerization_Enzyme L-arabinose isomerase D_Galactose_1->Isomerization_Enzyme pH 6.5-8.0, 50-65°C Crude_Tagatose_1 D-Tagatose & D-Galactose Mix Isomerization_Enzyme->Crude_Tagatose_1 Purification_1 Purification_1 Crude_Tagatose_1->Purification_1 Chromatography Pure_Tagatose_1 Pure D-Tagatose Purification_1->Pure_Tagatose_1 D_Fructose D-Fructose Enzyme_Cascade Hexokinase, Aldolase, Phosphatase, ATP D_Fructose->Enzyme_Cascade High_Purity_Tagatose High Purity D-Tagatose Solution Enzyme_Cascade->High_Purity_Tagatose Crystallization Crystallization High_Purity_Tagatose->Crystallization Ethanol Recrystallization Ultra_Pure_Tagatose Ultra-Pure D-Tagatose Crystallization->Ultra_Pure_Tagatose

Enzymatic synthesis workflows for D-Tagatose.

Concluding Remarks

The choice between chemical and enzymatic synthesis of D-Tagatose hinges on the specific requirements of the application, including desired purity, acceptable cost, and environmental considerations.

Chemical synthesis represents a more traditional approach that can be economically viable for large-scale production, though it is often hampered by issues related to by-product formation, extensive purification needs, and environmental waste.[6][7]

Enzymatic synthesis , on the other hand, offers a more elegant and sustainable solution. The high specificity of enzymes leads to cleaner reactions with higher yields and purity, minimizing the need for complex downstream processing.[3][5] The development of robust immobilized enzymes and efficient multi-enzyme cascades is paving the way for more cost-effective and environmentally friendly industrial production of D-Tagatose.[8][10] For research and pharmaceutical applications where high purity is paramount, enzymatic methods, particularly multi-enzyme cascades, present a clear advantage.

References

A comparative review of analytical techniques for rare sugar analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of Analytical Techniques for Rare Sugar Analysis

The analysis of rare sugars, which are monosaccharides and their derivatives that are scarce in nature, is a critical aspect of research in biotechnology, pharmaceuticals, and food science. Their unique biological activities, including roles as low-calorie sweeteners, antiviral agents, and building blocks for novel drugs, necessitate accurate and sensitive analytical methods for their detection and quantification. This guide provides a comparative overview of the most prevalent analytical techniques used for rare sugar analysis, with a focus on their performance, experimental protocols, and practical applications for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of carbohydrates, including rare sugars. It separates compounds based on their differential interactions with a stationary phase and a mobile phase. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Common HPLC Detection Methods for Rare Sugar Analysis:

  • Refractive Index (RI) Detection: RI detectors are universal but offer limited sensitivity and are not compatible with gradient elution, which can be a drawback for complex samples.

  • Evaporative Light Scattering Detection (ELSD): ELSD is more sensitive than RI detection and is compatible with gradient elution, making it suitable for a wider range of applications.

  • Mass Spectrometry (MS): Coupling HPLC with MS provides high sensitivity and selectivity, allowing for both quantification and structural identification of rare sugars.

A significant challenge in HPLC-based sugar analysis is the separation of structurally similar isomers. The use of different stationary phases, such as amino-propyl, polymer-based, or porous graphitic carbon columns, can significantly improve resolution.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. For rare sugar analysis, a derivatization step is mandatory to convert the non-volatile sugars into volatile derivatives, typically through oximation and silylation. This process, while adding to the sample preparation time, allows for excellent separation and sensitive detection. GC-MS is particularly useful for identifying and quantifying rare sugars in complex biological matrices.

Capillary Electrophoresis (CE)

Capillary Electrophoresis separates molecules based on their electrophoretic mobility in an electric field. For neutral carbohydrates like rare sugars, a derivatization step to introduce a charge is often necessary. CE offers advantages such as high separation efficiency, short analysis times, and low sample and reagent consumption. When coupled with a sensitive detector like a mass spectrometer (CE-MS), it becomes a powerful tool for rare sugar analysis.

Comparative Performance of Analytical Techniques

The selection of an appropriate analytical technique depends on the specific requirements of the study, such as the desired sensitivity, the complexity of the sample matrix, and the need for structural information. The following table summarizes the key performance characteristics of the discussed techniques.

TechniqueCommon Detector(s)Limit of Detection (LOD)Analysis TimeThroughputKey AdvantagesKey Disadvantages
HPLC RI, ELSD, MSng - µg range15 - 60 minModerateVersatile, well-establishedIsomer separation can be challenging, RI not compatible with gradients
GC-MS Mass Spectrometerpg - ng range20 - 40 minModerateHigh sensitivity and selectivity, excellent for isomer separationRequires derivatization, not suitable for thermally labile compounds
CE UV, MSpg - ng range5 - 20 minHighFast analysis, low sample volume, high resolutionRequires derivatization for neutral sugars, reproducibility can be an issue

Experimental Protocols

Detailed and validated experimental protocols are essential for reliable and reproducible results. Below are representative methodologies for the analysis of rare sugars using HPLC and GC-MS.

Protocol 1: HPLC-ELSD Analysis of Rare Sugars
  • Sample Preparation:

    • For biological samples, perform a protein precipitation step using acetonitrile (B52724) or a similar organic solvent.

    • Centrifuge the sample to remove precipitated proteins.

    • Filter the supernatant through a 0.22 µm syringe filter.

    • If necessary, perform a solid-phase extraction (SPE) step for sample cleanup and concentration.

  • Chromatographic Conditions:

    • Column: Amino-propyl or polymer-based carbohydrate analysis column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile/Water gradient (e.g., starting with 80:20 and gradually decreasing the acetonitrile content).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

  • ELSD Conditions:

    • Nebulizer Temperature: 40-60 °C.

    • Evaporator Temperature: 60-80 °C.

    • Gas Flow Rate (Nitrogen): 1.5 - 2.5 L/min.

  • Quantification:

    • Prepare a series of standard solutions of the rare sugars of interest.

    • Generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.

    • Determine the concentration of the rare sugars in the samples by interpolation from the calibration curve.

Protocol 2: GC-MS Analysis of Rare Sugars
  • Derivatization:

    • Dry the sample completely under a stream of nitrogen.

    • Add a solution of hydroxylamine (B1172632) hydrochloride in pyridine (B92270) to the dry sample for oximation.

    • Incubate the mixture (e.g., at 90 °C for 30 minutes).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Incubate again (e.g., at 60 °C for 30 minutes) to complete the silylation.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Mode: Splitless.

    • Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 300 °C) at a controlled rate.

    • MS Conditions: Operate in electron ionization (EI) mode. Scan a mass range of m/z 50-600.

  • Data Analysis:

    • Identify the derivatized rare sugars based on their retention times and mass spectra by comparing them to a library of known standards.

    • For quantification, use a suitable internal standard and generate a calibration curve.

Workflow and Pathway Visualizations

The following diagrams illustrate a typical experimental workflow for rare sugar analysis and a decision-making pathway for selecting the appropriate analytical technique.

G start Biological or Food Sample extraction Extraction / Homogenization start->extraction precipitation Protein Precipitation (e.g., with Acetonitrile) extraction->precipitation cleanup Solid-Phase Extraction (SPE) (Optional Cleanup) precipitation->cleanup derivatization Derivatization (Required for GC & CE) cleanup->derivatization separation Chromatographic Separation (HPLC / GC / CE) derivatization->separation detection Detection (MS / ELSD / RI) separation->detection identification Peak Identification (Retention Time & Mass Spectra) detection->identification quantification Quantification (Calibration Curve) identification->quantification

Caption: General experimental workflow for the analysis of rare sugars.

Caption: Decision tree for selecting an analytical technique for rare sugars.

Efficacy of D-Tagatose in glycemic control compared to other sweeteners

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of D-Tagatose (B3328093) versus other sweeteners reveals its potential in managing blood glucose levels, supported by clinical data and distinct metabolic mechanisms.

For researchers, scientists, and drug development professionals vested in the pursuit of effective glycemic control agents, the low-calorie sweetener D-Tagatose presents a compelling case. With a growing body of evidence, this naturally occurring monosaccharide demonstrates significant efficacy in attenuating postprandial glycemic response and improving long-term glycemic markers, distinguishing it from many traditional and artificial sweeteners. This guide provides an objective comparison of D-Tagatose's performance against other common sweeteners, substantiated by experimental data, detailed methodologies, and an exploration of its underlying physiological mechanisms.

Quantitative Comparison of Glycemic and Metabolic Effects

To facilitate a clear comparison, the following table summarizes key quantitative data on the glycemic and metabolic impact of D-Tagatose and other widely used sweeteners.

SweetenerGlycemic Index (GI)Effect on Postprandial GlucoseEffect on HbA1cNotes
D-Tagatose 3[1][2]Significantly reduces blood glucose area under the curve (AUC) when consumed with glucose.[1][3] At a 5g dose, it reduced serum glucose at 120 minutes in hyperglycemic individuals.[3][4]Statistically significant reduction compared to placebo in type 2 diabetic patients in Phase II and III clinical trials.[1][5]May cause mild gastrointestinal symptoms at high doses.[1]
Sucrose 65[6]Rapid increase in blood glucose levels.Can contribute to elevated HbA1c over time.Standard reference for GI.
Fructose 25[6]Lower postprandial glucose response compared to glucose or sucrose.[6]Chronic high intake may be associated with metabolic syndrome and insulin (B600854) resistance.D-tagatose is an isomer of fructose.[1]
Stevia 0[6][7]No significant effect on blood glucose levels.[8]No direct impact on HbA1c.A study showed stevia intake resulted in higher serum glucose at 30 and 60 minutes compared to D-tagatose and control.[8]
Erythritol 0-1[7][9]Generally does not raise blood glucose levels.No direct impact on HbA1c.Often used as a placebo in studies on other sweeteners.[3][4]
Xylitol 7-13[7][10]Minimal effect on blood glucose levels.No direct impact on HbA1c.
Aspartame 0[10]No effect on blood glucose levels.No direct impact on HbA1c.
Maltitol 26[1]Moderate impact on blood glucose levels.
Isomaltulose 32[1]Slower and lower rise in blood glucose compared to sucrose.

Key Experimental Protocols

The following are detailed methodologies from key clinical trials that have investigated the efficacy of D-Tagatose in glycemic control.

Study 1: Postprandial Glycemic Response in Hyperglycemic Individuals[3][4][11]
  • Objective: To determine the effect of D-Tagatose supplementation on postprandial hyperglycemia.

  • Study Design: A double-blind, randomized, crossover study.

  • Participants: 85 Korean individuals, including 52 normoglycemic and 33 hyperglycemic subjects.

  • Intervention: Participants consumed either a placebo beverage containing sucralose-erythritol or a test beverage containing 5g of D-Tagatose. There was a seven-day interval between the two interventions. A subgroup of normal subjects also consumed a high-dose (10g) D-Tagatose beverage.

  • Methodology:

    • Fasting blood samples were collected at baseline (0 minutes).

    • Participants consumed the assigned beverage.

    • Postprandial blood samples were collected at 30, 60, and 120 minutes after ingestion.

    • Blood samples were analyzed for glucose, insulin, and C-peptide levels.

  • Key Findings: In hyperglycemic individuals, the 5g D-Tagatose beverage resulted in a significant reduction in serum glucose at 120 minutes and a significant reduction in the total glucose area under the curve (AUC) compared to the placebo.[3][4] In normoglycemic individuals, the 10g D-Tagatose beverage led to significantly lower insulin and C-peptide levels at 30 and 60 minutes, as well as a lower insulin AUC.[3]

Study 2: Long-Term Efficacy on HbA1c in Type 2 Diabetes (Phase III Clinical Trial)[1][5]
  • Objective: To evaluate the placebo-controlled effect of D-Tagatose on glycemic control and safety in subjects with type 2 diabetes over a 10-month period.

  • Study Design: A randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial.

  • Participants: 494 patients with type 2 diabetes in the United States and India.[1]

  • Intervention: Participants were administered either D-Tagatose or a placebo. The specific dosage of D-Tagatose was 15g, three times a day.[11]

  • Methodology:

    • The primary efficacy endpoint was the change in HbA1c from baseline.

    • Secondary endpoints included changes in fasting blood glucose, insulin, lipid profiles, and Body Mass Index (BMI).

    • Safety and tolerability were monitored throughout the study.

  • Key Findings: D-Tagatose treatment resulted in a statistically significant reduction in HbA1c levels compared to the placebo group.[1][5] The longer the duration of D-Tagatose therapy, the greater the reduction in HbA1c.[5] D-Tagatose also led to reductions in fasting blood glucose, total cholesterol, and LDL-cholesterol.[5]

Signaling Pathways and Mechanisms of Action

D-Tagatose exerts its beneficial effects on glycemic control through two primary, well-documented mechanisms: the inhibition of intestinal disaccharidases and the modulation of hepatic glucose metabolism.

Inhibition of Intestinal Disaccharidases

D-Tagatose competitively inhibits the activity of intestinal enzymes such as sucrase and maltase, which are responsible for breaking down dietary carbohydrates into absorbable monosaccharides.[1][12] This inhibition slows down the rate of glucose absorption into the bloodstream, thereby blunting the postprandial glycemic spike.

Inhibition_of_Disaccharidases Dietary_Carbs Dietary Carbohydrates (e.g., Sucrose, Starch) Disaccharidases Intestinal Disaccharidases (Sucrase, Maltase) Dietary_Carbs->Disaccharidases Digestion Glucose_Absorption Glucose Absorption into Bloodstream Disaccharidases->Glucose_Absorption Produces Glucose Reduced_Glucose_Absorption Reduced Glucose Absorption D_Tagatose D-Tagatose D_Tagatose->Disaccharidases Inhibits Postprandial_Glucose Postprandial Blood Glucose Glucose_Absorption->Postprandial_Glucose Increases Reduced_Glucose_Absorption->Postprandial_Glucose Blunts Increase

Caption: D-Tagatose inhibits intestinal disaccharidases, reducing glucose absorption.

Modulation of Hepatic Glucose Metabolism

In the liver, D-Tagatose has been shown to inhibit hepatic glycogenolysis, the process of breaking down stored glycogen (B147801) into glucose.[1] It is hypothesized that D-Tagatose or its metabolites interfere with the enzymes involved in this pathway, leading to a reduced output of glucose from the liver and contributing to lower overall blood glucose levels.

Hepatic_Glycogenolysis_Inhibition cluster_liver Hepatic Glucose Metabolism D_Tagatose D-Tagatose Liver_Cell Hepatocyte (Liver Cell) D_Tagatose->Liver_Cell Metabolized in Glycogenolysis Glycogenolysis Liver_Cell->Glycogenolysis Inhibits Glycogen Glycogen (Stored Glucose) Glycogen->Glycogenolysis Glucose_Release Glucose Release into Bloodstream Glycogenolysis->Glucose_Release Blood_Glucose Blood Glucose Levels Glucose_Release->Blood_Glucose Increases

Caption: D-Tagatose inhibits hepatic glycogenolysis, reducing glucose release from the liver.

Experimental Workflow for a Glycemic Response Study

The following diagram illustrates a typical experimental workflow for a clinical trial investigating the effect of a sweetener on postprandial glycemic response.

Experimental_Workflow Screening Participant Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization Intervention_A Intervention A (e.g., D-Tagatose) Randomization->Intervention_A Intervention_B Intervention B (e.g., Placebo/Other Sweetener) Randomization->Intervention_B Blood_Sampling Fasting & Postprandial Blood Sampling Intervention_A->Blood_Sampling Intervention_B->Blood_Sampling Washout Washout Period (Crossover Design) Washout->Blood_Sampling Blood_Sampling->Washout Crossover to other intervention Analysis Biochemical Analysis (Glucose, Insulin, etc.) Blood_Sampling->Analysis Data_Analysis Statistical Data Analysis (AUC, Peak Glucose, etc.) Analysis->Data_Analysis Results Results & Conclusion Data_Analysis->Results

Caption: A generalized workflow for a crossover clinical trial on glycemic response.

References

A Comparative Analysis of Capillary Electrophoresis and HPLC for D-Tagatose Quantification

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of analytical chemistry, the precise and efficient quantification of sugars is paramount, particularly for a low-calorie sweetener like D-Tagatose (B3328093), which holds significant promise in the food and pharmaceutical industries. This guide provides a comprehensive cross-validation of two prominent analytical techniques, Capillary Electrophoresis (CE) and High-Performance Liquid Chromatography (HPLC), for the analysis of D-Tagatose. This comparison is supported by experimental data to aid researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.

Performance Comparison: CE vs. HPLC

Capillary electrophoresis has emerged as a powerful alternative to traditional HPLC methods for sugar analysis, often demonstrating superior performance in key analytical parameters. For the analysis of D-Tagatose and its process-related impurities, CE has been shown to offer better sensitivity and resolution.[1][2] The technique's advantages also include faster analysis times, lower solvent consumption, and reduced sample volume requirements, making it a more cost-effective and environmentally friendly option.[1][3]

While HPLC remains a robust and widely used technique for sugar analysis, it can present limitations in sensitivity and resolution, especially when monitoring D-Tagatose in the presence of impurities from enzymatic conversion processes.[1][2][4] Furthermore, HPLC methods can be more complex and costly due to the need for specialized columns and larger volumes of solvents.[1][5]

Below is a summary of the quantitative performance data for both methods.

Performance MetricCapillary Electrophoresis (CE)High-Performance Liquid Chromatography (HPLC)
Linearity (Concentration Range) 25 - 200 µg/mLNot explicitly stated in a single comparative study, but various methods exist with different ranges.
Limit of Detection (LOD) 0.62 µg/mL (spectrophotometric method related to CE principles)[5]Generally higher than CE, making it less suitable for trace analysis.[3]
Limit of Quantification (LOQ) Typically higher than LOD, specific values depend on the validated method.Typically higher than LOD, specific values depend on the validated method.
Analysis Time < 4 min (high throughput) to < 20 min (high resolution)[1][2]Can be up to 40 minutes or longer depending on the specific method and separation required.[6]
Resolution Superior separation of D-Tagatose from process-related impurities like lactose, D-glucose, D-galactose, and D-talose.[1][2]Can have limitations in resolving adjacent peaks of sugars like D-galactose and D-glucose.[4]
Sample Preparation Minimal to no sample preparation required.[7][8]Often requires tedious sample preparation, which can lead to sample loss.[7]
Cost-Effectiveness Lower operational costs due to minimal solvent and sample consumption.[1]Higher costs associated with instrumentation, columns, and solvent usage.[1][9]

Experimental Protocols

Detailed methodologies for both CE and HPLC are crucial for reproducible results. The following are representative protocols for the analysis of D-Tagatose.

Capillary Electrophoresis (CE) Protocol

This method is designed for the separation and quantification of D-Tagatose in the presence of other sugars.[1][2]

  • System: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused silica (B1680970) capillary.

  • Background Electrolyte (BGE): 36 mM Sodium Phosphate (Na₂HPO₄) and 130 mM Sodium Hydroxide (NaOH), pH 12.6.

  • Voltage: +18 kV for high-resolution separation or -18 kV for high-throughput analysis.

  • Detection: Direct UV detection at 265 nm.

  • Sample Injection: Hydrodynamic injection.

  • Run Time: Less than 20 minutes for high resolution and less than 4 minutes for high throughput.

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol is a general method for the analysis of monosaccharides, including D-Tagatose.[6][10]

  • System: HPLC system equipped with a Refractive Index Detector (RID).

  • Column: A column suitable for sugar analysis, such as a polyethyleneimine-attached hydrophilic interaction liquid chromatography (HILIC) column or a Rezex RCU-USP sugar alcohol column.[6][10]

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 85:15 v/v) with a potential additive like 5 mmol/L sodium 1-octanesulfonate, adjusted to a specific pH (e.g., 4.8).[6] Alternatively, 100% Milli-Q water can be used with certain columns.[10]

  • Flow Rate: Typically around 0.5 - 1.0 mL/min.[6][10]

  • Column Temperature: Maintained at a specific temperature, for example, 40 °C or 83 °C.[6][10]

  • Detector Temperature: RID cell temperature maintained at a specific temperature, for example, 40 °C.[10]

  • Injection Volume: Typically 1 - 10 µL.[6][10]

Visualizing the Analytical Workflows

To better understand the practical application of these techniques, the following diagrams illustrate the general experimental workflows and a logical comparison of their key attributes.

Analytical_Workflows cluster_CE Capillary Electrophoresis Workflow cluster_HPLC HPLC Workflow CE_Sample Sample Preparation (Minimal) CE_Injection Hydrodynamic Injection CE_Sample->CE_Injection CE_Separation Electrophoretic Separation in Capillary CE_Injection->CE_Separation CE_Detection UV Detection CE_Separation->CE_Detection CE_Data Data Analysis CE_Detection->CE_Data HPLC_Sample Sample Preparation (Filtration/Derivatization) HPLC_Injection Autosampler Injection HPLC_Sample->HPLC_Injection HPLC_Separation Chromatographic Separation in Column HPLC_Injection->HPLC_Separation HPLC_Detection Refractive Index Detection HPLC_Separation->HPLC_Detection HPLC_Data Data Analysis HPLC_Detection->HPLC_Data

Figure 1: Experimental workflows for D-Tagatose analysis using CE and HPLC.

Performance_Comparison cluster_CE Capillary Electrophoresis cluster_HPLC HPLC CE CE CE_Speed Faster Analysis CE->CE_Speed CE_Resolution Higher Resolution CE->CE_Resolution CE_Cost Lower Cost CE->CE_Cost CE_Solvent Less Solvent CE->CE_Solvent HPLC HPLC HPLC_Robust Robust & Established HPLC->HPLC_Robust HPLC_Versatile Versatile HPLC->HPLC_Versatile HPLC_Sensitivity Good for Non-Ionic Compounds HPLC->HPLC_Sensitivity Comparison D-Tagatose Analysis Comparison->CE Preferred for Impurity Profiling Comparison->HPLC Traditional Method

Figure 2: Logical comparison of CE and HPLC for D-Tagatose analysis.

References

A Comparative Analysis of the Prebiotic Effects of D-Tagatose and Inulin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic effects of D-Tagatose and inulin (B196767), focusing on their impact on gut microbiota composition and the production of short-chain fatty acids (SCFAs). The information presented is compiled from in vitro and in vivo studies to assist researchers and professionals in the fields of nutrition, microbiology, and drug development in understanding the distinct properties of these two prebiotic compounds.

Quantitative Data Summary

The following table summarizes the key quantitative data from studies investigating the prebiotic effects of D-Tagatose and inulin. It is important to note that the data for D-Tagatose is primarily derived from a study that also used fructo-oligosaccharides (FOS), a type of inulin, as a positive control, providing a basis for comparison. Data for inulin is synthesized from several in vitro fermentation studies.

ParameterD-TagatoseInulinReference(s)
Change in Bifidobacterium Population Increase observed, but quantitative data not consistently reported in direct comparative studies.Significant increases reported in numerous in vitro studies.[1][2][3][4]
Change in Lactobacillus Population Increased numbers of fecal lactobacilli observed in men in an in vivo study. In vitro studies also showed an increase.[3][4]Significant increases observed in in vitro fermentation studies.[2][2][3][4]
Total Short-Chain Fatty Acid (SCFA) Production Leads to the production of formate, acetate, propionate, butyrate (B1204436), valerate, caproate, and some heptanoate.[5]Fermentation leads to the production of acetate, propionate, and butyrate.[6][7][5]
Butyrate Production Increased butyrate production was observed in both test-tube incubations of fresh feces and in an in vitro model simulating the large intestine.[3][4]Fermentation of inulin by human fecal microbiota leads to elevated butyrate concentrations.[5][8][3][4][5][8]
Acetate Production A major fermentation product, particularly in unadapted microbiota.[5]A primary end-product of inulin fermentation.[6][5][6]
Propionate Production Produced during fermentation.[5]Produced during fermentation.[6][5][6]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of experimental protocols typically employed in the assessment of prebiotic effects, based on the cited literature.

In Vitro Fecal Fermentation for Prebiotic Assessment

This method simulates the conditions of the human colon to study the fermentation of prebiotics by gut microbiota.

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for a specified period. The feces are homogenized and diluted in an anaerobic phosphate-buffered saline (PBS) solution.[8]

  • Basal Medium: A nutrient medium mimicking the colonic environment is prepared, typically containing peptone, yeast extract, salts, and a reducing agent like L-cysteine. The medium is sterilized and made anaerobic by sparging with nitrogen gas.

  • Incubation: The fecal slurry is inoculated into serum bottles containing the basal medium and the prebiotic substrate (D-Tagatose or inulin) at a defined concentration. A control with no added substrate is also included.

  • Anaerobic Conditions: The bottles are sealed and incubated under anaerobic conditions at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling and Analysis: Samples are collected at various time points to analyze changes in microbial populations (using techniques like qPCR or 16S rRNA gene sequencing) and SCFA concentrations (using gas chromatography).[9]

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography (GC)

This protocol outlines the standard procedure for quantifying the major SCFAs produced during in vitro fermentation.

  • Sample Preparation: Fermentation broth samples are centrifuged to pellet bacterial cells and debris. The supernatant is collected for analysis.

  • Acidification and Extraction: An internal standard (e.g., 2-ethylbutyric acid) is added to the supernatant, which is then acidified (e.g., with hydrochloric acid). The SCFAs are extracted into an organic solvent (e.g., diethyl ether).

  • Derivatization (optional but common): For improved volatility and detection, the extracted SCFAs can be derivatized.

  • GC Analysis: The extracted and derivatized sample is injected into a gas chromatograph equipped with a suitable column (e.g., a capillary column coated with a polar stationary phase) and a flame ionization detector (FID).

  • Quantification: The concentrations of individual SCFAs (acetate, propionate, butyrate, etc.) are determined by comparing their peak areas to those of known standards.

Visualizations

The following diagrams illustrate key concepts and workflows related to the prebiotic activity of D-Tagatose and inulin.

PrebioticFermentationWorkflow cluster_setup Experimental Setup cluster_fermentation In Vitro Fermentation cluster_analysis Analysis FecalSample Human Fecal Sample Homogenization Homogenization & Dilution (Anaerobic PBS) FecalSample->Homogenization Inoculation Inoculation into Serum Bottles Homogenization->Inoculation BasalMedium Anaerobic Basal Medium BasalMedium->Inoculation Prebiotic Prebiotic Substrate (D-Tagatose or Inulin) Prebiotic->Inoculation Incubation Anaerobic Incubation (37°C, 24-48h) Inoculation->Incubation Microbiota Microbiota Analysis (qPCR, 16S rRNA sequencing) Incubation->Microbiota SCFA SCFA Analysis (Gas Chromatography) Incubation->SCFA

Workflow for in vitro prebiotic fermentation experiments.

PrebioticMechanism Prebiotic Prebiotic (D-Tagatose or Inulin) GutMicrobiota Gut Microbiota Prebiotic->GutMicrobiota Fermentation BeneficialBacteria Stimulation of Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) GutMicrobiota->BeneficialBacteria SCFA_Production Production of Short-Chain Fatty Acids (Butyrate, Acetate, Propionate) GutMicrobiota->SCFA_Production HostHealth Host Health Benefits BeneficialBacteria->HostHealth SCFA_Production->HostHealth

General mechanism of prebiotic action in the gut.

References

A Comparative Guide to L-Arabinose Isomerases for D-Tagatose Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enzymatic production of D-tagatose, a low-calorie sweetener with prebiotic properties, heavily relies on the efficiency of L-arabinose isomerase (AI). This guide provides a comparative analysis of various AIs from different microbial sources, offering a side-by-side look at their performance metrics based on experimental data. This information is intended to assist researchers in selecting the most suitable enzyme for their D-tagatose production processes.

Performance Comparison of L-Arabinose Isomerases

The selection of an appropriate L-arabinose isomerase is critical for optimizing D-tagatose production. Key performance indicators include the enzyme's specific activity, optimal operating conditions (pH and temperature), substrate affinity (Km), catalytic efficiency (kcat/Km), and the overall conversion efficiency. The following table summarizes these quantitative parameters for AIs sourced from various microorganisms.

Enzyme SourceOptimal pHOptimal Temperature (°C)Specific Activity (U/mg) for D-galactoseKm (mM) for D-galactoseVmax (U/mg) for D-galactosekcat/Km (mM⁻¹min⁻¹) for D-galactoseConversion Efficiency (%)Metal Ion Requirement
Bifidobacterium adolescentis6.0–7.555-6524.47[1][2]22.4[1][2][3]489[1][2][3]9.3[1][2][3]56.7[1][2]Mn²⁺
Clostridium hylemonae7.0–7.550Not explicitly stated for D-galactose, but high catalytic efficiency reported.7.7Not explicitly stated3.69 (s⁻¹)~46Mg²⁺[4][5][6]
Klebsiella pneumoniae8.0401.8[7]Not explicitly statedNot explicitly statedNot explicitly stated33.5Mn²⁺[7]
Geobacillus thermodenitrificans8.5702.1Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly statedMn²⁺[8]
Escherichia coli8.030Not explicitly stated for purified enzyme, but whole cells show high conversion.279 (for galactose)Not explicitly statedNot explicitly statedup to 68% (whole cell)[9]Mn²⁺

Experimental Workflow for Benchmarking L-Arabinose Isomerases

The following diagram illustrates a general experimental workflow for the characterization and comparison of different L-arabinose isomerases for D-tagatose production.

Caption: A generalized workflow for benchmarking L-arabinose isomerases.

Detailed Experimental Protocols

L-Arabinose Isomerase Activity Assay

This protocol is used to determine the catalytic activity of the L-arabinose isomerase by measuring the amount of D-tagatose produced from D-galactose.

Materials:

  • Purified L-arabinose isomerase

  • D-galactose solution (e.g., 50 mM)

  • Reaction buffer (e.g., 50 mM phosphate (B84403) buffer, pH adjusted to the enzyme's optimum)

  • Metal ion solution (if required, e.g., 1 mM MnCl₂)

  • Cysteine-carbazole reagent

  • Sulfuric acid (concentrated)

  • D-tagatose standard solutions

Procedure:

  • Prepare a reaction mixture containing D-galactose, reaction buffer, and the required metal ion.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme.

  • Initiate the reaction by adding a known amount of the purified enzyme.

  • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction rate is linear.

  • Stop the reaction by heat inactivation (e.g., boiling for 5-10 minutes).

  • Quantify the produced D-tagatose using the cysteine-carbazole method:

    • Add cysteine-carbazole reagent and sulfuric acid to the reaction mixture.

    • Incubate to allow color development.

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

  • Calculate the amount of D-tagatose produced by comparing the absorbance to a standard curve prepared with known concentrations of D-tagatose.

  • One unit (U) of enzyme activity is typically defined as the amount of enzyme that produces 1 µmol of D-tagatose per minute under the specified conditions.

Determination of Kinetic Parameters (Km and Vmax)

This protocol determines the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax) of the enzyme for its substrate, D-galactose.

Procedure:

  • Perform the L-arabinose isomerase activity assay as described above, but vary the concentration of the D-galactose substrate over a wide range (e.g., from 0.1 x Km to 10 x Km).

  • Measure the initial reaction velocity (v) for each substrate concentration.

  • Plot the initial velocity (v) against the substrate concentration ([S]).

  • Determine Km and Vmax by fitting the data to the Michaelis-Menten equation using non-linear regression software or by using a linear plot such as the Lineweaver-Burk plot (1/v vs. 1/[S]).

D-Tagatose Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a precise method for quantifying the concentration of D-tagatose in the reaction mixture.

Typical HPLC System and Conditions:

  • Column: A carbohydrate analysis column (e.g., Aminex HPX-87C or a similar column).

  • Mobile Phase: Degassed deionized water.

  • Flow Rate: Isocratic, typically 0.5-0.8 mL/min.

  • Column Temperature: Maintained at an elevated temperature (e.g., 80-85 °C) to improve peak resolution.

  • Detector: Refractive Index (RI) detector.

  • Injection Volume: 10-20 µL.

Procedure:

  • Prepare standard solutions of D-galactose and D-tagatose of known concentrations.

  • Inject the standards into the HPLC system to determine their retention times and to generate a calibration curve for D-tagatose.

  • Stop the enzymatic reaction at different time points by heat inactivation or by adding an acid.

  • Centrifuge the samples to remove any precipitated protein.

  • Filter the supernatant through a 0.22 µm syringe filter.

  • Inject the filtered sample into the HPLC system.

  • Identify and quantify the D-tagatose peak based on its retention time and the calibration curve.

Signaling Pathway and Logical Relationships

The enzymatic conversion of D-galactose to D-tagatose is a single-step isomerization reaction catalyzed by L-arabinose isomerase. The logical relationship in a typical bioprocess involves the initial substrate, the enzymatic conversion, and the final product, often with the potential for further processing or purification.

bioconversion_pathway D_Galactose D-Galactose (Substrate) L_AI L-Arabinose Isomerase (Biocatalyst) D_Galactose->L_AI D_Tagatose D-Tagatose (Product) L_AI->D_Tagatose Purification Downstream Processing D_Tagatose->Purification

Caption: The enzymatic pathway for D-tagatose production.

References

D-Tagatose vs. Allulose: A Comparative Guide to Functional Properties

Author: BenchChem Technical Support Team. Date: December 2025

In the ever-evolving landscape of sugar substitutes, D-Tagatose and Allulose have emerged as promising alternatives, garnering significant attention from researchers and product developers. Both are rare sugars with unique physiological and chemical properties that set them apart from traditional sweeteners and other sugar alcohols. This guide provides an in-depth, objective comparison of the functional properties of D-Tagatose and Allulose, supported by experimental data, to aid researchers, scientists, and drug development professionals in their formulation and development endeavors.

Quantitative Comparison of Functional Properties

The following table summarizes the key quantitative functional properties of D-Tagatose and Allulose, providing a clear and concise comparison for easy reference.

Functional PropertyD-TagatoseAlluloseSucrose (B13894) (for reference)
Relative Sweetness ~92% of sucrose[1][2]~70% of sucrose[3][4]100%
Caloric Value ~1.5 kcal/g[1][2]~0.2 - 0.4 kcal/g[5][6]4.0 kcal/g
Glycemic Index (GI) Low[1][7][8]Near zero[9]~65
Molecular Formula C₆H₁₂O₆[2][3]C₆H₁₂O₆[3]C₁₂H₂₂O₁₁
Molecular Weight 180.16 g/mol [2][3]180.16 g/mol [3]342.30 g/mol
Melting Point 133 - 137 °C[10][11]~96 °C[3][12]186 °C
Solubility in Water (at 20°C) ~160 g/100 ml[10]~67 g/100 ml[9]~200 g/100 ml
Maillard Reaction High reactivity[1][13]High reactivity[6]Moderate reactivity

Physicochemical Properties

Sweetness Profile

D-Tagatose exhibits a sweetness that is remarkably similar to sucrose, at approximately 92% the intensity, with a clean taste and minimal aftertaste.[1][2] In contrast, Allulose is about 70% as sweet as sucrose and is sometimes noted to have a slight cooling sensation.[3][4][6]

Caloric Value and Metabolism

The caloric value of D-Tagatose is approximately 1.5 kcal/g.[1][2] This is because only about 20% of ingested D-Tagatose is absorbed in the small intestine; the remainder passes to the large intestine where it is fermented by gut microbiota into short-chain fatty acids (SCFAs).[14] Allulose boasts an even lower caloric content, estimated at 0.2 to 0.4 kcal/g.[5][6] Roughly 70% of consumed Allulose is absorbed into the bloodstream but is excreted in the urine without being metabolized for energy.[5]

Glycemic Index

Both D-Tagatose and Allulose have a minimal impact on blood glucose and insulin (B600854) levels, making them suitable for individuals with diabetes. D-Tagatose has a low glycemic index.[1][7][8] Allulose has a glycemic index near zero, as it does not raise blood sugar levels.[9]

Maillard Reaction and Browning

A significant functional property of both D-Tagatose and Allulose is their ability to undergo the Maillard reaction, which is responsible for the browning and flavor development in baked goods and other heated food products.[1][6][13] This characteristic gives them a distinct advantage over many other sugar substitutes, such as sugar alcohols, which do not brown. This makes them excellent candidates for applications where a golden-brown color and caramelized flavor are desired.

Solubility and Crystallization

D-Tagatose is highly soluble in water, with a solubility of approximately 160 g/100 ml at 20°C.[10] Allulose also has good solubility, around 67 g/100 ml at 20°C, and it increases with temperature.[9] Allulose has a lower tendency to crystallize in high-solid systems compared to sucrose, which is advantageous in applications like candies and fillings to prevent a grainy texture.[15]

Physiological and Health Effects

Prebiotic Effects

The unabsorbed portion of D-Tagatose that reaches the large intestine acts as a prebiotic, promoting the growth of beneficial gut bacteria.[1][7][8] This fermentation leads to the production of SCFAs, which are known to have various health benefits. Allulose can also act as a prebiotic.[16]

Dental Health

Neither D-Tagatose nor Allulose are readily fermented by oral bacteria, meaning they do not contribute to dental caries.[17] This makes them non-cariogenic and suitable for use in sugar-free confectionery and oral care products.

Experimental Protocols

Determination of Relative Sweetness

Method: Sensory Evaluation using a Trained Panel

  • Panelist Training: A panel of trained sensory assessors is selected. They are trained to evaluate sweetness intensity using a calibrated scale, often anchored with reference solutions of sucrose at varying concentrations (e.g., 2%, 5%, 8%, 10% w/v).

  • Sample Preparation: Solutions of D-Tagatose and Allulose are prepared at various concentrations in deionized water.

  • Evaluation: Panelists are presented with the sweetener solutions in a randomized order and are asked to rate the sweetness intensity of each sample relative to the sucrose reference solutions.

  • Data Analysis: The concentration of the test sweetener that is perceived as equally sweet to a specific concentration of the sucrose reference is determined. The relative sweetness is then calculated as: (Concentration of Sucrose / Concentration of Test Sweetener at equi-sweetness) x 100%.

Determination of Caloric Value

Method: Bomb Calorimetry (for gross energy) and Human Metabolic Studies (for metabolizable energy)

  • Bomb Calorimetry:

    • A known mass of the sweetener is placed in a sealed container (the "bomb") filled with high-pressure oxygen.

    • The bomb is submerged in a known volume of water in an insulated container (calorimeter).

    • The sample is ignited, and the heat released from the combustion raises the temperature of the water.

    • The gross energy value is calculated from the temperature change of the water.

  • Human Metabolic Studies:

    • Human subjects consume a known amount of the sweetener.

    • Urine and feces are collected over a specific period to measure the amount of unabsorbed and unmetabolized sweetener.

    • The energy lost in excreta is subtracted from the gross energy value determined by bomb calorimetry to calculate the metabolizable energy (caloric value).

Determination of Glycemic Index (GI)

Method: In Vivo Human Study (Oral Glucose Tolerance Test principle)

  • Subject Recruitment: A group of healthy human subjects is recruited.

  • Reference Food: On a separate occasion, each subject consumes a reference food containing 50 grams of available carbohydrate (usually pure glucose).

  • Test Food: On another occasion, after an overnight fast, each subject consumes a quantity of the test sweetener (D-Tagatose or Allulose) containing the same amount of carbohydrate as the reference food.

  • Blood Sampling: Blood samples are taken at regular intervals (e.g., 0, 15, 30, 45, 60, 90, and 120 minutes) after consumption of both the reference and test foods.

  • Blood Glucose Measurement: Blood glucose levels are measured for each sample.

  • Data Analysis: The incremental area under the blood glucose response curve (iAUC) is calculated for both the test food and the reference food for each subject. The GI is calculated as: (iAUC of Test Food / iAUC of Reference Food) x 100.

Signaling Pathways and Experimental Workflows

D_Tagatose_Metabolism Oral Ingestion of D-Tagatose Oral Ingestion of D-Tagatose Small Intestine Small Intestine Oral Ingestion of D-Tagatose->Small Intestine Absorption (~20%) Absorption (~20%) Small Intestine->Absorption (~20%) Limited Large Intestine (~80%) Large Intestine (~80%) Small Intestine->Large Intestine (~80%) Unabsorbed Liver Liver Absorption (~20%)->Liver Phosphorylation Phosphorylation Liver->Phosphorylation Fructokinase D-Tagatose-1-phosphate D-Tagatose-1-phosphate Phosphorylation->D-Tagatose-1-phosphate Cleavage Cleavage D-Tagatose-1-phosphate->Cleavage Aldolase B DHAP + Glyceraldehyde-3-phosphate DHAP + Glyceraldehyde-3-phosphate Cleavage->DHAP + Glyceraldehyde-3-phosphate Glycolysis / Gluconeogenesis Glycolysis / Gluconeogenesis DHAP + Glyceraldehyde-3-phosphate->Glycolysis / Gluconeogenesis Fermentation by Gut Microbiota Fermentation by Gut Microbiota Large Intestine (~80%)->Fermentation by Gut Microbiota Short-Chain Fatty Acids (SCFAs) Short-Chain Fatty Acids (SCFAs) Fermentation by Gut Microbiota->Short-Chain Fatty Acids (SCFAs)

Caption: Metabolic pathway of D-Tagatose in the human body.

Allulose_Metabolism Oral Ingestion of Allulose Oral Ingestion of Allulose Small Intestine Small Intestine Oral Ingestion of Allulose->Small Intestine Absorption (~70%) Absorption (~70%) Small Intestine->Absorption (~70%) GLUT5 Transporter Large Intestine (~30%) Large Intestine (~30%) Small Intestine->Large Intestine (~30%) Unabsorbed Bloodstream Bloodstream Absorption (~70%)->Bloodstream Excretion via Urine Excretion via Urine Bloodstream->Excretion via Urine Unmetabolized Minimal Fermentation Minimal Fermentation Large Intestine (~30%)->Minimal Fermentation

Caption: Metabolic pathway of Allulose in the human body.

Glycemic_Index_Workflow cluster_0 Day 1: Reference Food cluster_1 Day 2: Test Food Fasting Subject Fasting Subject Consume 50g Glucose Consume 50g Glucose Fasting Subject->Consume 50g Glucose Blood Samples (0-120 min) Blood Samples (0-120 min) Consume 50g Glucose->Blood Samples (0-120 min) Measure Blood Glucose Measure Blood Glucose Blood Samples (0-120 min)->Measure Blood Glucose Calculate iAUC_ref Calculate iAUC_ref Measure Blood Glucose->Calculate iAUC_ref Calculate GI GI = (iAUC_test / iAUC_ref) * 100 Calculate iAUC_ref->Calculate GI Fasting Subject_2 Fasting Subject Consume Test Sweetener Consume Test Sweetener Fasting Subject_2->Consume Test Sweetener Blood Samples (0-120 min) Blood Samples_2 (0-120 min) Blood Samples_2 (0-120 min) Consume Test Sweetener->Blood Samples_2 (0-120 min) Blood Samples (0-120 min) Measure Blood Glucose_2 Measure Blood Glucose_2 Blood Samples_2 (0-120 min)->Measure Blood Glucose_2 Measure Blood Glucose Calculate iAUC_test Calculate iAUC_test Measure Blood Glucose_2->Calculate iAUC_test Calculate iAUC_test->Calculate GI

Caption: Experimental workflow for determining the Glycemic Index.

References

D-Tagatose: A Comparative Guide to its FDA GRAS Validation and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the U.S. Food and Drug Administration's (FDA) validation of D-Tagatose as a Generally Recognized as Safe (GRAS) food ingredient. It offers a comparative analysis of D-Tagatose with other commonly used sweeteners, supported by a review of key safety studies and their methodologies.

Introduction to D-Tagatose

FDA GRAS Validation Pathway for D-Tagatose

The journey of a food ingredient to GRAS status involves a comprehensive evaluation of its safety, supported by extensive scientific evidence. The notifier, typically the manufacturer, compiles a dossier of safety data and submits it to the FDA. The FDA then evaluates this information.

GRAS_Validation_Workflow cluster_Notifier Notifier's Process cluster_FDA FDA's Evaluation Notifier Notifier (e.g., Manufacturer) Compilation Compilation of Safety & Toxicology Data Notifier->Compilation GRAS_Notice Submission of GRAS Notice to FDA Compilation->GRAS_Notice FDA_Receives FDA Receives GRAS Notice GRAS_Notice->FDA_Receives Voluntary Submission Evaluation Scientific Review of Submitted Data FDA_Receives->Evaluation Response Issuance of Response Letter Evaluation->Response Market Product can be Marketed Response->Market Successful Outcome: 'No Questions' Letter

Caption: GRAS Notification Process for Food Ingredients.

Comparative Safety and Toxicological Data

The safety of D-Tagatose has been substantiated through numerous studies, which are often referenced in the GRAS notices submitted to the FDA. Below is a comparison of key safety data for D-Tagatose and several alternative sweeteners.

SweetenerFDA StatusAcceptable Daily Intake (ADI)Key Toxicology Study Findings (NOAEL - No-Observed-Adverse-Effect Level)
D-Tagatose GRAS (GRN 78, 352, 977)Not specified by FDA; JECFA established a temporary ADI of 0-125 mg/kg bw/day.[6]90-day rat study: NOAEL of 5% in the diet. At higher doses, transient soft stools and increased relative liver weights were observed, considered adaptive rather than toxic.[7][8] Developmental toxicity (rat): No adverse reproductive or fetal effects up to 20,000 mg/kg bw/day.[9] 24-month rat study: No adverse effects up to 10% D-tagatose in the diet.[10]
Stevia (Steviol Glycosides) GRAS4 mg/kg bw/day (as steviol (B1681142) equivalents)[11]Extensive studies have shown no evidence of carcinogenicity, genotoxicity, or reproductive and developmental toxicity at levels well above the ADI.
Monk Fruit (Luo Han Guo Extract) GRASNot specified by FDASubchronic studies in rats and dogs showed no adverse effects at the highest doses tested (up to 7.48 g/kg bw/day in rats).[12]
Erythritol GRASNot specified by FDA[13]Long-term studies in rats showed no evidence of toxicity or carcinogenicity at dietary concentrations up to 10%.[13] Generally well-tolerated, though high intake may cause gastrointestinal discomfort.
Aspartame Approved Food Additive50 mg/kg bw/day (FDA)[12]; 40 mg/kg bw/day (JECFA)[12]Extensive testing has not identified any consistent evidence of carcinogenicity or other adverse health effects at doses far exceeding the ADI.
Sucralose Approved Food Additive5 mg/kg bw/day (FDA)Over 100 studies have been reviewed by the FDA, showing no evidence of carcinogenicity or other toxic effects.[7]

Key Experimental Protocols

Detailed methodologies are crucial for the scientific community to evaluate and replicate findings. Below are summaries of the experimental designs for key D-Tagatose safety studies.

90-Day Oral Toxicity Study in Rats
  • Objective: To assess the subchronic oral toxicity of D-Tagatose in rats.

  • Test System: Male and female Crl:CD®BR rats.

  • Methodology:

    • Groups: Animals were divided into a control group (standard lab chow), a high-cellulose/fructose control group, and groups receiving D-Tagatose at 5%, 10%, 15%, and 20% in their diet for 90 days.[7][8]

    • Observations: Daily clinical observations, weekly body weight and food consumption measurements.

    • Clinical Pathology: Hematology and clinical chemistry parameters were evaluated at termination.

    • Necropsy and Histopathology: Gross necropsy was performed on all animals. A comprehensive list of tissues from control and high-dose groups was examined microscopically.

  • Results Summary: The No-Observed-Adverse-Effect Level (NOAEL) was determined to be 5% D-Tagatose in the diet.[7][8]

Developmental Toxicity Study in Rats
  • Objective: To evaluate the potential developmental toxicity of D-Tagatose in pregnant rats.

  • Test System: Pregnant Crl:CD®(SD)BR rats.

  • Methodology:

    • Dosing: D-Tagatose was administered by gavage at doses of 4,000, 12,000, and 20,000 mg/kg body weight/day from gestation day 6 through 15. A control group received the vehicle (distilled water).[9]

    • Maternal Observations: Clinical signs, body weight, and food consumption were monitored throughout gestation.

    • Fetal Evaluation: On gestation day 20, fetuses were examined for external, visceral, and skeletal abnormalities.

  • Results Summary: No adverse effects on maternal reproductive performance or fetal development were observed at any dose level.[9]

Metabolism of D-Tagatose

Understanding the metabolic fate of a food ingredient is fundamental to its safety assessment. D-Tagatose is partially absorbed in the small intestine and metabolized primarily in the liver via a pathway similar to fructose. The unabsorbed portion is fermented by gut microbiota in the large intestine.

Tagatose_Metabolism Oral_Intake Oral Intake of D-Tagatose Small_Intestine Small Intestine Oral_Intake->Small_Intestine Large_Intestine Large Intestine Small_Intestine->Large_Intestine Unabsorbed Portion Absorption Partial Absorption Small_Intestine->Absorption Excretion_Feces Excretion in Feces Large_Intestine->Excretion_Feces Fermentation Fermentation by Gut Microbiota Large_Intestine->Fermentation Liver Liver Absorption->Liver Metabolism Metabolism (similar to Fructose) Liver->Metabolism Energy Energy Production Metabolism->Energy SCFA Short-Chain Fatty Acids (SCFAs) Fermentation->SCFA

Caption: Simplified Metabolism of D-Tagatose.

Conclusion

The FDA's consistent "no questions" response to multiple GRAS notices for D-Tagatose, supported by a robust portfolio of safety and toxicology studies, validates its status as a safe food ingredient for its intended uses. When compared to other GRAS and FDA-approved sweeteners, D-Tagatose demonstrates a favorable safety profile. The detailed experimental protocols from key studies provide a transparent basis for scientific evaluation and confirm the thoroughness of the safety assessment process. This comprehensive data package supports the use of D-Tagatose as a viable and safe alternative to traditional sweeteners in a wide range of food and beverage applications.

References

A Comparative Guide to D-Tagatose Production: Assessing Cost-Effectiveness of Competing Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

D-tagatose, a rare monosaccharide, is gaining significant traction as a low-calorie sugar substitute with prebiotic properties and potential therapeutic applications, including in diabetes management.[1][2] Its commercial viability, however, is intrinsically linked to the cost-effectiveness of its production. This guide provides an objective comparison of the primary methods for D-tagatose synthesis, supported by experimental data, to aid researchers and industry professionals in selecting the most suitable approach for their needs.

Historically, D-tagatose production has been dominated by chemical methods. However, bioconversion strategies, leveraging enzymes and whole-cell catalysts, are emerging as more sustainable and efficient alternatives.[3][4] This comparison will delve into the nuances of chemical synthesis versus various enzymatic and whole-cell biotransformation pathways.

Quantitative Comparison of D-Tagatose Production Methods

The following table summarizes key performance indicators for different D-tagatose production methods based on published experimental data. This allows for a direct comparison of yields, conversion rates, and reaction times under optimal conditions.

Production MethodSubstrateCatalystTemp (°C)pHTime (h)Yield/TiterConversion Rate (%)Key AdvantagesKey Disadvantages
Chemical Synthesis D-galactoseMetal hydroxides (e.g., Ca(OH)₂)AlkalineAlkalineVaries>70% (yield)>70%High initial yield.Harsh reaction conditions, by-product formation, high energy consumption, environmental concerns.[3][5]
Enzymatic (Free L-AI) D-galactoseL-arabinose isomerase (L-AI) from Thermotoga neapolitana80--1.22 g/L68%High specificity, mild conditions, fewer by-products.[5]Enzyme instability at high temperatures, cost of purified enzymes.[6][7]
Enzymatic (Immobilized L-AI) D-galactoseImmobilized L-AI (Gali152)608.09058 g/L58%Enhanced enzyme stability and reusability, suitable for continuous processes.[5][8]Potential for reduced enzyme activity upon immobilization.
Enzymatic (Immobilized L-AI in PBR) D-galactoseImmobilized L-AI (Gali152) in Packed-Bed Reactor--Continuous230 g/L46%High productivity in continuous mode.[5][8]Requires specialized reactor setup.
Whole-Cell (Free Cells) D-galactoseRecombinant E. coli expressing L-AI606.52055.2 g/L-No need for enzyme purification, co-factor regeneration within the cell.[6][9]Potential for side reactions from cellular metabolism.
Whole-Cell (Immobilized Cells) D-galactoseImmobilized recombinant E. coli expressing L-AI60-706.510 batches129.43 g/LRetains 83.6% of initial yieldEnhanced stability and reusability of biocatalyst, cost-effective.[6][9]Diffusion limitations of substrate and product.
Multi-Enzyme Cascade D-fructoseHexokinase, Fructose 1,6-bisphosphate aldolase, Phytase--160.8 M80%Utilizes a cheaper substrate (D-fructose), high conversion rate.[3]Requires multiple enzymes and ATP, potentially increasing costs.[5]
Two-Enzyme Redox Pathway Lactose (B1674315)Xylose reductase, Galactitol dehydrogenase in engineered yeast--30037.7 g/L90%High conversion rate from a cheap raw material.[3]Long fermentation time, relatively low product concentration.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for key D-tagatose production methods.

1. Enzymatic Production using Immobilized L-arabinose Isomerase

  • Enzyme Immobilization:

    • Prepare a solution of L-arabinose isomerase (e.g., Gali152).

    • Mix the enzyme solution with a sodium alginate solution.

    • Extrude the mixture dropwise into a calcium chloride solution to form beads.

    • Wash the resulting immobilized enzyme beads to remove excess calcium chloride and un-immobilized enzyme.

  • Isomerization Reaction:

    • Prepare a substrate solution of D-galactose (e.g., 100 g/L) in a suitable buffer (e.g., pH 8.0).

    • Add the immobilized L-arabinose isomerase beads to the substrate solution.

    • Incubate the reaction mixture at the optimal temperature (e.g., 60°C) with gentle agitation for a specified time (e.g., 90 hours).[8]

    • Monitor the production of D-tagatose periodically using techniques such as High-Performance Liquid Chromatography (HPLC).

    • Terminate the reaction and separate the immobilized enzyme for potential reuse.

2. Whole-Cell Bioconversion using Recombinant E. coli

  • Strain Cultivation:

    • Inoculate a suitable culture medium with the recombinant E. coli strain expressing L-arabinose isomerase.

    • Incubate the culture under appropriate conditions (e.g., temperature, shaking) to allow for cell growth and enzyme expression.

    • Harvest the cells by centrifugation when they reach the desired growth phase.

    • Wash the cell pellet with a suitable buffer.

  • Bioconversion Reaction:

    • Resuspend the harvested cells in a reaction buffer containing the D-galactose substrate.

    • Add any necessary co-factors, such as Mn²⁺, to the reaction mixture.[9]

    • Incubate the reaction at the optimal temperature (e.g., 60°C) and pH (e.g., 6.5) for the desired duration (e.g., 20 hours).[6][9]

    • Sample the reaction mixture at intervals to determine the concentration of D-tagatose.

    • Separate the cells from the product solution at the end of the reaction.

3. Production from Lactose using a Pichia pastoris Strain

  • Yeast Cultivation and Lactose Hydrolysis:

    • Cultivate the recombinant Pichia pastoris strain secreting β-D-galactosidase in a whey permeate medium.

    • During cultivation, the secreted β-D-galactosidase hydrolyzes lactose into D-glucose and D-galactose. The yeast simultaneously metabolizes the D-glucose.[1]

  • Isomerization of D-galactose:

    • After a period of cultivation to allow for D-galactose accumulation, introduce recombinant L-arabinose isomerase into the medium.

    • Continue the incubation to allow for the conversion of D-galactose to D-tagatose.

    • Monitor the concentrations of lactose, D-glucose, D-galactose, and D-tagatose throughout the process. A 90% yield of lactose hydrolysis and a 30% conversion of D-galactose to D-tagatose has been reported.[1]

Visualizing Production Pathways and Workflows

Enzymatic Production of D-Tagatose from Lactose

This diagram illustrates the two-step enzymatic conversion of lactose to D-tagatose, a cost-effective approach that utilizes a readily available raw material.

Enzymatic_Production_from_Lactose Lactose Lactose b_galactosidase β-galactosidase Lactose->b_galactosidase D_Glucose D-Glucose b_galactosidase->D_Glucose D_Galactose D-Galactose b_galactosidase->D_Galactose L_AI L-arabinose isomerase (L-AI) D_Galactose->L_AI D_Tagatose D-Tagatose L_AI->D_Tagatose

Caption: Enzymatic conversion of lactose to D-tagatose.

General Experimental Workflow for Whole-Cell D-Tagatose Production

The following workflow outlines the key stages involved in producing D-tagatose using a whole-cell biocatalyst, from initial strain preparation to final product analysis.

Whole_Cell_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Bioconversion cluster_downstream Downstream Processing Strain_Selection Recombinant Strain Selection Cultivation Cell Cultivation & Enzyme Expression Strain_Selection->Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Immobilization Immobilization (Optional) Harvesting->Immobilization Reaction_Setup Reaction Setup (Substrate, Buffer, Cells) Immobilization->Reaction_Setup Incubation Incubation (Optimal Temp & pH) Reaction_Setup->Incubation Monitoring Process Monitoring (HPLC) Incubation->Monitoring Separation Product-Cell Separation Incubation->Separation Monitoring->Incubation Purification Product Purification Separation->Purification Analysis Final Product Analysis Purification->Analysis

Caption: General workflow for whole-cell D-tagatose production.

Multi-Enzyme Cascade for D-Tagatose Production from D-Fructose

This pathway highlights a multi-enzyme system that converts the more economical substrate, D-fructose, into D-tagatose through phosphorylated intermediates.

Multi_Enzyme_Cascade D_Fructose D-Fructose Hexokinase Hexokinase (ATP -> ADP) D_Fructose->Hexokinase F6P Fructose-6-Phosphate Hexokinase->F6P FBA Fructose 1,6-bisphosphate aldolase F6P->FBA T6P Tagatose-6-Phosphate FBA->T6P Phytase Phytase (H₂O -> Pi) T6P->Phytase D_Tagatose D-Tagatose Phytase->D_Tagatose

References

D-Tagatose-13C-1 vs. 13C-Glucose: A Comparative Guide for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Metabolic flux analysis (MFA) is a cornerstone technique for elucidating the intricate network of biochemical reactions within a cell. The choice of an appropriate isotopic tracer is paramount to the success of these studies. While ¹³C-Glucose has long been the gold standard for tracing central carbon metabolism, the unique metabolic properties of D-Tagatose suggest that D-Tagatose-¹³C-1 could offer novel insights into specific metabolic pathways. This guide provides an objective comparison of D-Tagatose-¹³C-1 and ¹³C-Glucose for use in metabolic flux analysis, supported by their distinct metabolic fates and potential experimental applications.

Core Principles of Metabolic Flux Analysis with ¹³C Tracers

Metabolic flux analysis with stable isotopes, such as ¹³C, involves introducing a labeled substrate into a biological system and tracking the incorporation of the ¹³C atoms into downstream metabolites.[1][2][3] By analyzing the mass isotopomer distribution of these metabolites using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can quantify the rates (fluxes) of metabolic pathways.[3][4][5] The selection of the tracer is critical as it determines which pathways can be accurately resolved.[6]

Comparative Overview: D-Tagatose-¹³C-1 vs. ¹³C-Glucose

While direct experimental comparisons of D-Tagatose-¹³C-1 and ¹³C-Glucose in metabolic flux analysis are not yet prevalent in the scientific literature, a comparison can be inferred from their distinct metabolic pathways.

FeatureD-Tagatose-¹³C-1¹³C-Glucose
Primary Metabolic Entry Point Lower GlycolysisUpper Glycolysis
Key Pathways Traced Lower Glycolysis, TCA Cycle, GluconeogenesisGlycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), TCA Cycle, Glycogen (B147801) Synthesis
Absorption Incomplete (approx. 20-25% in the small intestine)[7]Nearly complete
Primary Site of Metabolism Liver[8]Ubiquitous
Potential Applications Studying hepatic metabolism, fructose (B13574) metabolism, and pathways bypassing upper glycolysis.Comprehensive analysis of central carbon metabolism.
Considerations The unabsorbed portion is fermented in the colon, which may influence systemic metabolism.[9]The well-established workhorse for general metabolic flux analysis.

Metabolic Fate and Signaling Pathways

The fundamental difference in the utility of D-Tagatose-¹³C-1 and ¹³C-Glucose as tracers stems from their distinct points of entry into central carbon metabolism.

¹³C-Glucose Metabolism

¹³C-Glucose is actively transported into cells and phosphorylated to ¹³C-Glucose-6-phosphate. From here, it enters the major pathways of central carbon metabolism:

  • Glycolysis: The complete breakdown of glucose for energy production.

  • Pentose Phosphate Pathway (PPP): Production of NADPH and precursors for nucleotide biosynthesis.

  • Tricarboxylic Acid (TCA) Cycle: The central hub of cellular respiration.

cluster_extracellular Extracellular cluster_intracellular Intracellular 13C-Glucose_ext 13C-Glucose 13C-Glucose_int 13C-Glucose 13C-Glucose_ext->13C-Glucose_int GLUT Transporter 13C-G6P 13C-Glucose-6-Phosphate 13C-Glucose_int->13C-G6P Hexokinase Glycolysis Glycolysis 13C-G6P->Glycolysis PPP Pentose Phosphate Pathway 13C-G6P->PPP 13C-Pyruvate 13C-Pyruvate Glycolysis->13C-Pyruvate TCA TCA Cycle 13C-Pyruvate->TCA

Caption: ¹³C-Glucose Metabolic Pathway Entry.
D-Tagatose-¹³C-1 Metabolism

D-Tagatose is a low-calorie functional sweetener and an epimer of D-fructose.[8] Only about 20-25% of ingested D-tagatose is absorbed in the small intestine and subsequently metabolized, primarily in the liver.[7][8] In the liver, it is phosphorylated by fructokinase to D-tagatose-1-phosphate. Aldolase then cleaves this intermediate into dihydroxyacetone phosphate (DHAP) and glyceraldehyde, which can be phosphorylated to glyceraldehyde-3-phosphate (GA3P). Both DHAP and GA3P are intermediates of lower glycolysis.

This metabolic route means that D-Tagatose-¹³C-1 would bypass the upper steps of glycolysis and the pentose phosphate pathway, directly labeling metabolites in the lower part of glycolysis and downstream pathways such as the TCA cycle and gluconeogenesis.

cluster_extracellular Extracellular cluster_intracellular Intracellular (Hepatocyte) D-Tagatose-13C-1_ext D-Tagatose-13C-1 D-Tagatose-13C-1_int D-Tagatose-13C-1 D-Tagatose-13C-1_ext->D-Tagatose-13C-1_int Uptake T1P D-Tagatose-1-Phosphate-13C-1 D-Tagatose-13C-1_int->T1P Fructokinase DHAP DHAP T1P->DHAP GA3P Glyceraldehyde-3-Phosphate-13C-1 T1P->GA3P Aldolase Lower_Glycolysis Lower Glycolysis DHAP->Lower_Glycolysis GA3P->Lower_Glycolysis Pyruvate (B1213749) 13C-Pyruvate Lower_Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA

Caption: D-Tagatose-¹³C-1 Metabolic Pathway Entry.

Experimental Protocols

A generalized workflow for a comparative metabolic flux analysis study is presented below. The specific details for cell culture, tracer concentration, and labeling time should be optimized for the biological system under investigation.

General Workflow for ¹³C Metabolic Flux Analysis

Cell_Culture 1. Cell Culture to Steady State Tracer_Incubation 2. Incubation with 13C-Tracer (D-Tagatose-13C-1 or 13C-Glucose) Cell_Culture->Tracer_Incubation Quenching 3. Rapid Quenching of Metabolism Tracer_Incubation->Quenching Extraction 4. Metabolite Extraction Quenching->Extraction Analysis 5. LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Processing 6. Mass Isotopomer Distribution Analysis Analysis->Data_Processing MFA 7. Metabolic Flux Calculation Data_Processing->MFA

Caption: General Experimental Workflow for MFA.
Key Experimental Steps:

  • Cell Culture and ¹³C-Tracer Labeling:

    • Culture cells in a defined medium to ensure metabolic steady state.

    • Replace the medium with a medium containing the ¹³C-labeled tracer (e.g., D-Tagatose-¹³C-1 or a specific isotopologue of ¹³C-Glucose). The concentration and labeling duration should be optimized. For glucose, a common starting point is to replace the unlabeled glucose with the labeled version at the same concentration. For tagatose, the concentration should be determined based on the experimental goals and cell type.

  • Metabolite Quenching and Extraction:

    • Rapidly quench metabolic activity, typically by washing the cells with ice-cold saline and then adding a cold solvent like methanol (B129727) or a methanol/water mixture.

    • Extract the metabolites using a suitable solvent system (e.g., a mixture of methanol, acetonitrile, and water).

  • Analytical Measurement:

    • Analyze the cell extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the mass isotopomer distributions of key metabolites.

  • Data Analysis and Flux Calculation:

    • Correct the raw data for the natural abundance of ¹³C.

    • Use specialized software (e.g., INCA, Metran, or 13CFLUX2) to fit the measured mass isotopomer distributions to a metabolic network model and estimate the intracellular fluxes.

Data Presentation: Inferred Comparative Performance

As direct experimental data for D-Tagatose-¹³C-1 in MFA is limited, the following table presents an inferred comparison of the potential precision of flux estimations for major metabolic pathways based on the known metabolic routes of each tracer.

Metabolic PathwayD-Tagatose-¹³C-1 (Inferred Precision)¹³C-Glucose (Established Precision)Rationale
Upper Glycolysis Low / NoneHighD-Tagatose-¹³C-1 bypasses the initial steps of glycolysis.
Pentose Phosphate Pathway Low / NoneHighThe PPP branches from glucose-6-phosphate, which is not directly formed from tagatose metabolism.
Lower Glycolysis HighHighBoth tracers directly contribute to the pool of lower glycolytic intermediates.
TCA Cycle HighHighBoth tracers lead to the labeling of pyruvate and subsequently TCA cycle intermediates.
Gluconeogenesis (in liver) HighModerateD-Tagatose-¹³C-1 provides a direct route to gluconeogenic precursors.
Glycogen Synthesis LowHighTagatose-1-phosphate can influence glycogen metabolism, but glucose is the direct precursor.[8]

Conclusion and Future Perspectives

¹³C-Glucose remains the tracer of choice for a comprehensive analysis of central carbon metabolism. Its well-characterized metabolic fate allows for the robust quantification of fluxes through glycolysis, the PPP, and the TCA cycle.

D-Tagatose-¹³C-1, while not a direct replacement for ¹³C-Glucose, presents a unique opportunity to probe specific aspects of metabolism. Its primary metabolism in the liver makes it a potentially valuable tool for studying hepatic metabolic fluxes, particularly those related to fructose metabolism and gluconeogenesis, while bypassing the complexities of upper glycolysis. For researchers investigating these specific areas, D-Tagatose-¹³C-1 could provide a more targeted and less convoluted view of metabolic pathways.

Further research is needed to experimentally validate the use of D-Tagatose-¹³C-1 as a metabolic tracer and to directly compare its performance with that of ¹³C-Glucose. Such studies will be instrumental in defining its role in the expanding toolkit for metabolic flux analysis and in unlocking new insights into metabolic regulation in health and disease.

References

Safety Operating Guide

Proper Disposal of D-Tagatose: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides detailed, step-by-step procedures for the proper disposal of D-Tagatose, aligning with standard safety protocols and environmental regulations. Adherence to these guidelines will help maintain a safe laboratory environment and minimize environmental impact.

Standard Disposal Procedures for D-Tagatose

D-Tagatose, a naturally occurring monosaccharide, is not classified as a hazardous substance according to Regulation (EC) No 1272/2008.[1] However, proper disposal is still necessary to prevent contamination of water systems and the environment. The primary recommended method for disposal is through a licensed chemical destruction facility or controlled incineration.

Step-by-Step Disposal Protocol:

  • Product Disposal:

    • The primary method for disposing of D-Tagatose is to send it to a licensed chemical destruction plant.[2]

    • Alternatively, controlled incineration with flue gas scrubbing is an acceptable method of disposal.[2]

    • Under no circumstances should D-Tagatose be allowed to contaminate water, foodstuffs, animal feed, or seeds.[2]

    • Do not discharge D-Tagatose into sewer systems.[2]

  • Contaminated Packaging Disposal:

    • Containers that held D-Tagatose should be triple-rinsed with an appropriate solvent.[2]

    • The rinsed containers can then be offered for recycling or reconditioning.[2]

    • If recycling or reconditioning is not feasible, the packaging should be punctured to render it unusable for other purposes and then disposed of as solid waste.[2]

  • Accidental Release and Spillage:

    • In the event of a spill, avoid dust formation.[2]

    • Use personal protective equipment, including chemical-impermeable gloves, during cleanup.[2]

    • Ensure adequate ventilation in the area of the spill.[2]

    • Spilled material should be vacuumed, swept up, or absorbed with an inert material and placed into a suitable, labeled container for disposal.[3]

    • Consult local regulations for specific disposal requirements for spill cleanup materials.[3]

Key Disposal and Safety Parameters

While specific quantitative limits for disposal are not broadly established due to its non-hazardous nature, the following table summarizes key safety and disposal considerations derived from safety data sheets.

ParameterGuidelineSource
Primary Disposal Method Licensed Chemical Destruction Plant or Controlled Incineration[2]
Discharge to Sewer Prohibited[2]
Contaminated Packaging Triple-rinse and recycle/recondition, or puncture and dispose[2]
Accidental Spills Avoid dust, use PPE, collect with inert material for disposal[2][3]

D-Tagatose Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of D-Tagatose and its contaminated packaging in a laboratory setting.

G start D-Tagatose Waste Generated product Is it the chemical product itself? start->product packaging Is it contaminated packaging? product->packaging No destruction Licensed Chemical Destruction Plant / Controlled Incineration product->destruction Yes spill Is it from a spill cleanup? packaging->spill No rinse Triple-rinse container packaging->rinse Yes collect_spill Collect with inert material into a suitable container spill->collect_spill Yes recycle Recycle or Recondition rinse->recycle puncture Puncture and dispose as solid waste rinse->puncture If recycling not possible collect_spill->destruction

D-Tagatose Disposal Workflow

References

Standard Operating Procedure: Handling and Disposal of D-Tagatose

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of D-Tagatose in a laboratory setting. D-Tagatose is a white crystalline powder and is generally considered to be of low hazard; however, adherence to standard laboratory safety protocols is required to minimize any potential risks.[1][2][3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn when handling D-Tagatose, particularly when there is a risk of dust formation.

PPE CategoryItemSpecificationRationale
Eye Protection Safety Glasses or GogglesSafety glasses with side shields, or chemical splash goggles.To protect eyes from airborne dust particles that may cause irritation.[5]
Hand Protection GlovesChemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact. Although not classified as a skin irritant, it is good laboratory practice to avoid direct contact.[1][5]
Respiratory Protection Dust Mask or RespiratorA particulate filter respirator (e.g., N95) may be necessary if dust is generated.To prevent inhalation of dust, which may cause respiratory irritation.[5]
Body Protection Lab Coat or CoverallsStandard laboratory coat or disposable coveralls.To protect personal clothing from contamination with D-Tagatose powder.

Operational Plan: Handling D-Tagatose

Follow these procedural steps for the safe handling of D-Tagatose.

2.1. Preparation

  • Ensure the work area, such as a chemical fume hood or a bench with adequate ventilation, is clean and uncluttered.

  • Assemble all necessary equipment and materials before commencing work.

  • Verify that an eyewash station and safety shower are readily accessible.

  • Put on all required personal protective equipment as specified in the table above.

2.2. Handling

  • Handle D-Tagatose in a well-ventilated area to minimize dust generation.[1]

  • When transferring the powder, use a scoop or spatula and avoid pouring from a height to prevent aerosolization.

  • If weighing the substance, do so in an enclosure or on a draft shield to contain any dust.

  • Avoid contact with skin and eyes.[1] In case of accidental contact, follow the first aid measures outlined below.

  • Wash hands thoroughly with soap and water after handling.

2.3. Storage

  • Store D-Tagatose in a tightly sealed container to prevent moisture absorption and contamination.

  • Keep the container in a cool, dry, and well-ventilated area.[5]

  • Store away from strong oxidizing agents.

First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, seek medical attention.[4][5]
Skin Contact Wash the affected area with plenty of soap and water. Remove contaminated clothing.[4][5]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention if irritation persists.[4][5]
Ingestion Do not induce vomiting. Give the person a glass of water to drink. Seek medical advice.[4]

Accidental Release and Disposal Plan

In the event of a spill or for routine disposal, follow these procedures.

4.1. Accidental Release

  • Eliminate all ignition sources.

  • Ventilate the area of the spill.

  • Wearing appropriate PPE, carefully sweep or vacuum the spilled solid material.[1] Avoid generating dust.

  • Place the collected material into a sealed, labeled container for disposal.

  • Clean the spill area with a wet cloth or paper towels to remove any remaining residue.

4.2. Disposal

  • Dispose of D-Tagatose and any contaminated materials in accordance with local, state, and federal regulations.

  • Do not dispose of the material down the drain.[1][2]

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal guidance.

Experimental Workflow for Handling D-Tagatose

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage prep_area 1. Prepare Work Area (Clean & Ventilated) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe gather_materials 3. Gather Materials don_ppe->gather_materials transfer 4. Transfer D-Tagatose (Minimize Dust) gather_materials->transfer perform_exp 5. Perform Experiment clean_up 6. Clean Work Area perform_exp->clean_up dispose_waste 7. Dispose of Waste (Follow Regulations) clean_up->dispose_waste store_product 8. Store D-Tagatose (Cool, Dry, Sealed) dispose_waste->store_product

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.